Technical Documentation Center

Methyl 2-bromo-6-fluoro-3-methylbenzoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 2-bromo-6-fluoro-3-methylbenzoate
  • CAS: 1359857-62-7

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Methyl 2-bromo-6-fluoro-3-methylbenzoate (CAS: 1359857-62-7) in Advanced API Synthesis

Executive Summary In modern pharmaceutical development, the architectural efficiency of an Active Pharmaceutical Ingredient (API) is heavily dictated by the strategic selection of its foundational building blocks. Methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical development, the architectural efficiency of an Active Pharmaceutical Ingredient (API) is heavily dictated by the strategic selection of its foundational building blocks. Methyl 2-bromo-6-fluoro-3-methylbenzoate (CAS: 1359857-62-7) has emerged as a critical, highly functionalized scaffold in organic synthesis[1]. As application scientists, we do not merely execute reactions; we architect them. The unique orthogonal reactivity of this compound—driven by its precisely positioned bromo, fluoro, and methyl ester moieties—makes it an indispensable precursor for synthesizing complex polycyclic systems.

This whitepaper provides an in-depth technical guide on utilizing this specific benzoate derivative. We will explore its structural rationale, its mechanistic role in the synthesis of next-generation Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors for retinal diseases, and provide field-proven, self-validating protocols for its integration into drug development pipelines[2].

Chemical Profile & Structural Rationale

The utility of Methyl 2-bromo-6-fluoro-3-methylbenzoate lies in its dense functionalization. Each substituent is deliberately leveraged during multi-step API synthesis:

  • The Bromo Group (C2): Acts as an optimal leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig).

  • The Fluoro Group (C6): Exerts a strong electron-withdrawing inductive effect (-I), which increases the electrophilicity of the adjacent ester carbonyl, facilitating downstream cyclization. In the final API, it enhances metabolic stability and modulates lipophilicity.

  • The Methyl Ester (C1): Serves as a perfectly primed electrophilic center for intramolecular amidation/annulation to form bicyclic heterocyclic cores, such as isoquinolinones[2].

Quantitative Data Summary
PropertySpecification / Value
Chemical Name Methyl 2-bromo-6-fluoro-3-methylbenzoate
CAS Number 1359857-62-7
Molecular Formula C9H8BrFO2
Molecular Weight 247.06 g/mol
SMILES String O=C(OC)C1=C(F)C=CC(C)=C1Br
1 H NMR (300 MHz, CDCl 3​ ) δ 7.29-7.24 (m, 1H), 7.03-6.97 (m, 1H), 3.97 (s, 3H), 2.39 (s, 3H)
Purity Standard ≥95% (Typically ≥98% required for GMP API synthesis)

Data aggregated from authoritative chemical suppliers and patent literature[1][2][3].

Mechanistic Role in Drug Design: The PARP-1 Pathway

Methyl 2-bromo-6-fluoro-3-methylbenzoate is prominently utilized in the synthesis of isoquinolinone derivatives, which act as highly potent PARP-1 inhibitors[2]. Understanding the biological target is essential for rationalizing the chemical design.

Severe DNA damage, induced by oxidative stress or radiation, triggers the hyperactivation of the PARP-1 enzyme[4]. Excessively activated PARP-1 synthesizes massive quantities of intracellular poly(ADP-ribose). Because NAD+ is the obligate substrate for this process, PARP-1 hyperactivation leads to rapid intracellular NAD+ depletion[4]. Consequently, the lack of NAD+ halts ATP production, inducing severe mitochondrial dysfunction and resulting in cellular necrosis or apoptosis[4]. This pathological cascade is a primary driver in degenerative retinal conditions, such as Age-related Macular Degeneration (AMD)[4].

By utilizing CAS 1359857-62-7, chemists can synthesize isoquinolinone derivatives that competitively bind to the NAD+ pocket of PARP-1 at nanomolar concentrations, halting the depletion of ATP and providing profound cytoprotective effects[2][4].

PARP1Pathway DNA Severe DNA Damage (Oxidative Stress) PARP1 PARP-1 Hyperactivation (Poly ADP-ribosylation) DNA->PARP1 NAD Intracellular NAD+ Depletion PARP1->NAD ATP ATP Depletion & Mitochondrial Dysfunction NAD->ATP Death Cellular Necrosis (Retinal Degeneration) ATP->Death Inhibitor Isoquinolinone API (PARP-1 Inhibitor) Inhibitor->PARP1 Competitive Binding at NAD+ Site

Caption: Mechanism of PARP-1 hyperactivation and targeted inhibition by Isoquinolinone derivatives.

Synthetic Workflow & Experimental Protocols

The transformation of Methyl 2-bromo-6-fluoro-3-methylbenzoate into a bioactive isoquinolinone core requires a meticulously controlled two-step sequence. The following protocols are designed as self-validating systems , ensuring that process deviations are caught in real-time.

SyntheticWorkflow A Methyl 2-bromo-6-fluoro-3-methylbenzoate (CAS: 1359857-62-7) B Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura) A->B Pd(dppf)Cl2, Base Heat C Functionalized Benzoate Intermediate B->C IPC: LC-MS (SM < 1%) D Intramolecular Cyclization (Amidation) C->D NH3 in EtOH Heat E Isoquinolinone Derivative (PARP-1 Inhibitor API) D->E IPC: NMR (Loss of -OCH3)

Caption: Synthetic workflow from CAS 1359857-62-7 to an Isoquinolinone PARP-1 Inhibitor.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the C2 position of the benzoate scaffold to install the required aryl/alkyl extension.

  • Reagent Preparation: Charge a dry Schlenk flask with Methyl 2-bromo-6-fluoro-3-methylbenzoate (1.0 eq), the target boronic acid (1.2 eq), and Pd(dppf)Cl 2​ (0.05 eq).

    • Causality: The bromo substituent at C2 is highly activated for oxidative addition. However, the steric bulk from the adjacent C1 methyl ester and C3 methyl group necessitates a robust bidentate ligand like dppf to prevent catalyst deactivation and facilitate efficient reductive elimination.

  • Solvent and Base Addition: Add degassed 1,4-dioxane and an aqueous solution of K 2​ CO 3​ (2.0 eq).

    • Causality: A biphasic system ensures the inorganic base dissolves while maintaining the organic substrates in solution. Strict degassing is critical to prevent the oxidative homocoupling of the boronic acid.

  • Reaction Execution: Heat the mixture to 90°C under an inert argon atmosphere.

  • Self-Validating Checkpoint (In-Process Control): After 4 hours, sample the organic layer for UPLC-MS. The system validates completion only if the extracted ion chromatogram (EIC) shows the starting material (m/z 247.06) is <1.0% relative to the product peak. If this threshold is not met, the protocol dictates spiking an additional 0.02 eq of Pd catalyst and reacting for 2 more hours. Do not proceed to aqueous workup until this metric is achieved.

Protocol 2: Intramolecular Annulation to Isoquinolinone Core

Objective: Convert the functionalized benzoate intermediate into the bicyclic isoquinolinone scaffold.

  • Amidation: Dissolve the purified intermediate from Protocol 1 in absolute ethanol and add a saturated solution of ammonia in methanol (5.0 eq).

    • Causality: The C6 fluoro group exerts a strong electron-withdrawing inductive effect (-I), which increases the electrophilicity of the C1 ester carbonyl carbon. This significantly lowers the activation energy required for the nucleophilic attack by ammonia, driving the amidation forward.

  • Cyclization Execution: Heat the sealed pressure vessel to 110°C for 12 hours.

  • Self-Validating Checkpoint (In-Process Control): The reaction is thermodynamically driven toward the insoluble crystalline product. As the isoquinolinone forms, it precipitates out of the ethanol solution. The validation is biphasic:

    • Physical Validation: Formation of a dense white precipitate upon cooling the vessel to 0°C.

    • Spectroscopic Validation: Isolate a 5 mg aliquot, dissolve in DMSO-d 6​ , and acquire a rapid 1 H-NMR. The system validates success via the complete disappearance of the distinct methoxy singlet at δ 3.97 ppm[2], confirming the complete consumption of the methyl ester moiety.

Analytical Validation

To ensure the highest scientific integrity and trustworthiness of the synthesized materials, analytical validation must be rigorous. For Methyl 2-bromo-6-fluoro-3-methylbenzoate, the primary diagnostic peaks in 1 H-NMR (300 MHz, CDCl 3​ ) are the distinct methoxy protons at δ 3.97 (s, 3H) and the aryl methyl protons at δ 2.39 (s, 3H) [2].

During the transition from the starting material to the final API, tracking the disappearance of the δ 3.97 ppm singlet serves as an infallible marker for successful cyclization. Furthermore, LC-MS validation must confirm the isotopic pattern characteristic of bromine (an approximately 1:1 ratio of M and M+2 peaks at m/z 247 and 249) in the starting material, which will be absent or shifted in the final cross-coupled products[3].

References

  • [1] Title: Methyl 2-bromo-6-fluoro-3-methylbenzoate Product Information. Source: CymitQuimica. URL: 1

  • [3] Title: 1359857-62-7 | Methyl 2-bromo-6-fluoro-3-methylbenzoate. Source: BLD Pharm. URL: 3

  • [2] Title: WO2021086077A1 - Isoquinolinone derivative, preparation method therefor, and pharmaceutical composition... Source: Google Patents. URL: 2

  • [4] Title: WO2021086077A1 - Isoquinolinone derivative, preparation method therefor, and pharmaceutical composition... (Mechanism of Action). Source: Google Patents. URL: 4

Sources

Exploratory

Engineering Complexity: The Strategic Utility of Methyl 2-bromo-6-fluoro-3-methylbenzoate in Advanced Therapeutics

Executive Summary In the highly precise field of modern medicinal chemistry, the spatial arrangement of halogens and alkyl groups on an aromatic ring dictates the pharmacokinetic and pharmacodynamic success of downstream...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the highly precise field of modern medicinal chemistry, the spatial arrangement of halogens and alkyl groups on an aromatic ring dictates the pharmacokinetic and pharmacodynamic success of downstream drug candidates.1 is a highly specialized, poly-substituted building block that exemplifies this principle[1]. By offering orthogonal reactivity sites, this compound serves as a critical intermediate in the synthesis of complex heterocycles, most notably isoquinolinone-based poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors used to treat severe ophthalmic diseases and specific cancers[2].

Molecular Architecture & Physicochemical Profiling

Understanding the physicochemical baseline of a building block is the first step in predicting its behavior in complex synthetic workflows.

Table 1: Physicochemical Properties
PropertyValue
Chemical Name Methyl 2-bromo-6-fluoro-3-methylbenzoate
CAS Number 1359857-62-7
Molecular Formula C9H8BrFO2
Molecular Weight 247.06 g/mol
SMILES O=C(OC)C1=C(F)C=CC(C)=C1Br
InChI Key BTPIXEUBLPCSBA-UHFFFAOYSA-N

(Data consolidated from authoritative chemical databases,[3])

Structural Causality: Why This Specific Substitution Pattern?

As an Application Scientist, I evaluate building blocks not just by their atoms, but by their synthetic potential. Every substituent on this molecule serves a distinct, causal purpose:

  • C1 Methyl Ester : Serves as a versatile electrophilic center. It undergoes nucleophilic acyl substitution, acting as the primary anchor for the cyclization reactions necessary to form bicyclic pharmacophores.

  • C2 Bromine : A highly polarizable, heavy halogen that acts as an optimal leaving group for palladium-catalyzed cross-coupling reactions. Its ortho relationship to the ester is the fundamental driver for subsequent intramolecular cyclizations.

  • C3 Methyl Group : Introduces localized steric bulk. This steric hindrance restricts the free rotation of aryl-aryl bonds formed at the C2 position, a critical feature for inducing atropisomerism—a property increasingly exploited to enhance target selectivity.

  • C6 Fluorine : The most electronegative element, fluorine exerts a strong inductive electron-withdrawing effect (-I). This increases the electrophilicity of the adjacent ester carbonyl and significantly enhances the metabolic stability of the ring by blocking cytochrome P450-mediated oxidation.

Synthetic Workflows & Self-Validating Protocols

To ensure high fidelity in drug development, the synthesis of Methyl 2-bromo-6-fluoro-3-methylbenzoate must be robust and scalable. It is typically synthesized via the Fischer esterification of4 (CAS: 1359857-60-5)[4].

Synthesis_Workflow A 2-Bromo-6-fluoro- 3-methylbenzoic acid B Esterification (MeOH, H2SO4) A->B C Methyl 2-bromo-6-fluoro- 3-methylbenzoate B->C D Cross-Coupling & Cyclization C->D E Isoquinolinone PARP-1 Inhibitor D->E

Chemical synthesis workflow from benzoic acid precursor to PARP-1 inhibitor.

Protocol 1: High-Yield Fischer Esterification
  • Reaction Setup : 2-bromo-6-fluoro-3-methylbenzoic acid (1.0 eq) is dissolved in anhydrous methanol. Causality: Methanol acts as both the solvent and the reactant, driving the equilibrium forward according to Le Chatelier's principle.

  • Catalysis : Concentrated sulfuric acid (0.1 eq) is added dropwise at 0°C. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon to facilitate nucleophilic attack.

  • Execution : The mixture is refluxed (65°C) for 12–16 hours under an inert atmosphere.

  • Self-Validating Workup : The reaction is concentrated, diluted with ethyl acetate, and washed with saturated aqueous NaHCO₃. Causality: This step is a self-validating purification mechanism. The NaHCO₃ neutralizes the H₂SO₄ catalyst and deprotonates any unreacted starting carboxylic acid, partitioning it cleanly into the aqueous layer. The target methyl ester remains in the organic layer, ensuring a high-purity crude product (>89% yield) without the immediate need for column chromatography[2].

Protocol 2: Chemoselective Palladium-Catalyzed Cross-Coupling

When advancing this building block toward an isoquinolinone core, chemoselectivity is paramount.

  • Execution : The ester is subjected to Suzuki-Miyaura coupling with an aryl boronic acid using Pd(dppf)Cl₂ and K₂CO₃ in a 1,4-Dioxane/H₂O mixture at 90°C.

  • Mechanistic Insight : The C2-bromine undergoes rapid oxidative addition with the Pd(0) catalyst. Crucially, the C6-fluorine remains completely inert due to the high bond dissociation energy of the C-F bond (~116 kcal/mol vs. ~68 kcal/mol for C-Br). This guarantees absolute regiocontrol during the formation of the biaryl intermediate.

Application in Drug Discovery: PARP-1 Inhibition

The most prominent application of this compound is in the synthesis of 2[2].

Excessively activated PARP-1 (triggered by DNA damage) consumes massive amounts of intracellular NAD+ to synthesize poly(ADP-ribose). Because NAD+ is required for ATP production, its depletion halts cellular energy synthesis, driving the cell into necrosis. In ophthalmic diseases, such as severe retinal disorders, preventing this necrosis is paramount for preserving vision[2]. By incorporating the 2-bromo-6-fluoro-3-methylbenzoate core into an isoquinolinone scaffold, researchers create potent inhibitors that bind to the PARP-1 active site, halting NAD+ depletion and promoting cellular survival[2].

PARP1_Signaling DNA DNA Damage PARP1 PARP-1 Hyperactivation DNA->PARP1 NAD NAD+ Depletion PARP1->NAD Poly(ADP-ribose) synthesis ATP ATP Depletion NAD->ATP CellDeath Cellular Necrosis ATP->CellDeath Inhibitor Isoquinolinone Inhibitor Inhibitor->PARP1 Inhibits Survival Cellular Survival Inhibitor->Survival Promotes

PARP-1 hyperactivation pathway and the protective mechanism of targeted inhibitors.

Analytical Signatures: NMR Validation

Accurate structural verification is non-negotiable before advancing a building block into multi-step synthesis. The ¹H NMR spectrum of Methyl 2-bromo-6-fluoro-3-methylbenzoate provides distinct, self-validating signals that confirm both the esterification and the intact halogenation pattern[2].

Table 2: ¹H NMR Spectral Validation (300 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment / Structural Causality
7.29 - 7.24 Multiplet (m)1HC4 Aromatic Proton : Coupled to the C5 proton and the C6 fluorine.
7.03 - 6.97 Multiplet (m)1HC5 Aromatic Proton : Exhibits complex splitting due to ortho-coupling with C4 and strong J-coupling with the adjacent C6 fluorine.
3.97 Singlet (s)3HC1 Methoxy Protons : The sharp singlet confirms the successful integration of the methyl ester group.
2.39 Singlet (s)3HC3 Methyl Protons : Confirms the presence of the aromatic methyl group providing steric bulk.

(Spectral data sourced from patent literature regarding isoquinolinone preparation[2])

References

  • CymitQuimica. "Methyl 2-bromo-6-fluoro-3-methylbenzoate Product Information." 1

  • BLD Pharm. "1359857-62-7 | Methyl 2-bromo-6-fluoro-3-methylbenzoate."

  • Sigma-Aldrich. "Methyl 2-bromo-6-fluoro-3-methylbenzoate Properties." 3

  • Synthonix. "2-Bromo-6-fluoro-3-methylbenzoic acid." 4

  • Google Patents. "WO2021086077A1 - Isoquinolinone derivative, preparation method therefor, and pharmaceutical composition..." 2

Sources

Foundational

Strategic Utilization of Methyl 2-bromo-6-fluoro-3-methylbenzoate in Advanced Drug Discovery

Executive Summary In the landscape of modern synthetic chemistry and drug development, highly functionalized aromatic building blocks are the cornerstone of rational drug design. Methyl 2-bromo-6-fluoro-3-methylbenzoate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern synthetic chemistry and drug development, highly functionalized aromatic building blocks are the cornerstone of rational drug design. Methyl 2-bromo-6-fluoro-3-methylbenzoate (CAS: 1359857-62-7) is a precisely engineered intermediate utilized extensively in the synthesis of poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors[1].

With an exact molecular weight of 247.06 g/mol , this compound offers a unique tetrasubstituted benzene scaffold. The strategic placement of a bromine atom, a fluorine atom, a methyl group, and a methyl ester provides a highly programmable canvas for transition-metal-catalyzed cross-coupling reactions. This whitepaper provides an in-depth technical analysis of its physicochemical properties, its mechanistic role in PARP-1 inhibitor development, and field-proven synthetic protocols for its integration into active pharmaceutical ingredients (APIs).

Physicochemical Profiling & Structural Analysis

Understanding the exact molecular weight and structural properties of an intermediate is critical for downstream analytical tracking (e.g., LC-MS/MS) and stoichiometric calculations during scale-up manufacturing.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of Methyl 2-bromo-6-fluoro-3-methylbenzoate[2]:

ParameterValueScientific Rationale / Implication
Chemical Formula C₉H₈BrFO₂Defines the elemental composition necessary for exact mass calculations.
Molecular Weight 247.06 g/mol Critical for stoichiometric equivalence in cross-coupling reactions.
CAS Registry Number 1359857-62-7Unique identifier for global chemical inventory and regulatory compliance.
Isotopic Signature M, M+2 (~1:1 ratio)The presence of Bromine (⁷⁹Br and ⁸¹Br) yields a distinct doublet in mass spectrometry, enabling rapid identification during high-throughput screening.
SMILES String O=C(OC)C1=C(F)C=CC(C)=C1BrUtilized for in silico molecular docking and predictive ADMET modeling.
Structural Causality in Drug Design

The substitution pattern of this molecule is not arbitrary; it is designed to solve specific synthetic and pharmacokinetic challenges:

  • C1 - Methyl Ester: Acts as a protecting group for the carboxylic acid during harsh cross-coupling conditions. It is easily hydrolyzed later to form amides or heterocycles.

  • C2 - Bromine: Serves as the primary reactive site. The carbon-bromine bond is highly susceptible to oxidative addition by Palladium(0) catalysts, directing regioselective biaryl formation.

  • C6 - Fluorine: Introduces a strong inductive electron-withdrawing effect, lowering the pKa of adjacent functional groups. More importantly, in the final drug molecule, this fluorine atom locks the conformation of the biaryl axis (the ortho-effect), reducing entropic penalties upon binding to the target protein's active site.

Mechanistic Role in PARP-1 Inhibition

Methyl 2-bromo-6-fluoro-3-methylbenzoate is a critical precursor in the synthesis of isoquinolinone derivatives, which act as potent PARP-1 inhibitors[1].

The Pathology of PARP-1 Hyperactivation

Under conditions of severe cellular stress (e.g., hypoxia, radiation), DNA single- and double-strand breaks occur. This triggers the hyperactivation of PARP-1, an enzyme that synthesizes poly(ADP-ribose) to signal DNA repair. However, excessive PARP-1 activity rapidly consumes intracellular NAD⁺. Because NAD⁺ is essential for ATP production, its depletion leads to catastrophic energy failure and cellular necrosis.

By integrating the benzoate building block into a PARP inhibitor, researchers can block this NAD⁺ consumption, preventing necrotic cell death in healthy tissues (applicable in ophthalmic diseases like macular degeneration) or selectively driving apoptosis in cancer cells via synthetic lethality[1].

PARP1_Pathway DNA_Damage DNA Damage (Single/Double Strand Breaks) PARP1_Activation PARP-1 Hyperactivation DNA_Damage->PARP1_Activation Triggers NAD_Depletion NAD+ Depletion PARP1_Activation->NAD_Depletion Consumes NAD+ ATP_Depletion ATP Depletion & Cellular Necrosis NAD_Depletion->ATP_Depletion Energy Failure Inhibitor PARP Inhibitor (Derived from C9H8BrFO2) Inhibitor->PARP1_Activation Blocks Cell_Survival Targeted Apoptosis / Therapeutic Efficacy Inhibitor->Cell_Survival Modulates Cell Fate

PARP-1 hyperactivation pathway and the blocking mechanism of PARP inhibitors.

Synthetic Methodology & Experimental Protocols

To transform Methyl 2-bromo-6-fluoro-3-methylbenzoate into a functional pharmacophore, it typically undergoes a Palladium-catalyzed Suzuki-Miyaura cross-coupling, followed by ester hydrolysis and cyclization.

Synthetic_Workflow Starting_Material Methyl 2-bromo-6-fluoro -3-methylbenzoate (MW: 247.06) Coupling Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura) Starting_Material->Coupling Boronic Acid, Pd(dppf)Cl2 Intermediate Biaryl Intermediate Coupling->Intermediate Hydrolysis Ester Hydrolysis (LiOH, THF/H2O) Intermediate->Hydrolysis Final_API Isoquinolinone Derivative (PARP-1 Inhibitor) Hydrolysis->Final_API Cyclization

Synthetic workflow integrating the benzoate building block into a PARP-1 inhibitor.

Step-by-Step Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a self-validating system for coupling the benzoate intermediate with a target boronic acid.

Step 1: Reagent Preparation & Degassing

  • Action: Dissolve Methyl 2-bromo-6-fluoro-3-methylbenzoate (1.0 eq, based on MW 247.06 g/mol ) and the corresponding aryl boronic acid (1.2 eq) in a 4:1 mixture of 1,4-Dioxane and Water. Sparge the solution with Argon for 15 minutes.

  • Causality: Oxygen is highly detrimental to the cross-coupling cycle. It irreversibly oxidizes the active Pd(0) catalyst to an inactive Pd(II) species, halting the reaction. Strict degassing ensures catalytic turnover.

Step 2: Catalyst and Base Addition

  • Action: Add Potassium Carbonate (K₂CO₃, 2.5 eq) and the catalyst Pd(dppf)Cl₂ (0.05 eq) under a continuous stream of Argon. Seal the reaction vessel.

  • Causality: The base is required to activate the boronic acid, forming a reactive boronate complex that facilitates the transmetalation step. Pd(dppf)Cl₂ is chosen because its bidentate ligand (dppf) forces a cis-geometry on the palladium center, accelerating reductive elimination.

Step 3: Thermal Activation

  • Action: Heat the reaction mixture to 80°C and stir for 4–6 hours. Monitor the reaction via TLC or LC-MS.

  • Causality: Thermal energy is required to overcome the activation barrier of the initial oxidative addition of the strong C-Br bond to the Palladium catalyst.

Step 4: Quenching and Extraction

  • Action: Cool the mixture to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Causality: Brine removes the water-soluble inorganic salts (K₂CO₃ and boronic acid byproducts), while Na₂SO₄ removes residual moisture that could interfere with subsequent purification.

Step 5: Purification

  • Action: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient).

  • Validation: The successful isolation of the product is confirmed when the distinct M/M+2 bromine isotope doublet (characteristic of the 247.06 g/mol starting material) is no longer present in the LC-MS trace of the product fraction.

Analytical Validation & Quality Control

To ensure the integrity of Methyl 2-bromo-6-fluoro-3-methylbenzoate before utilizing it in multi-step syntheses, rigorous analytical validation is required. According to established patent literature, the compound exhibits a highly specific Nuclear Magnetic Resonance (NMR) profile[1].

¹H NMR (300 MHz, CDCl₃) Validation Profile:

  • δ 7.29 - 7.24 (m, 1H): Corresponds to the aromatic proton at C4. The multiplet splitting is caused by ortho-coupling with the adjacent proton and long-range coupling with the fluorine atom.

  • δ 7.03 - 6.97 (m, 1H): Corresponds to the aromatic proton at C5, adjacent to the fluorine atom.

  • δ 3.97 (s, 3H): Represents the three protons of the methoxy group (-OCH₃) on the ester. The strong deshielding effect of the adjacent carbonyl oxygen pushes this peak downfield.

  • δ 2.39 (s, 3H): Represents the three protons of the methyl group directly attached to the aromatic ring at C3.

By matching the empirical batch data against this verified NMR profile and confirming the molecular weight of 247.06 g/mol via mass spectrometry, researchers can confidently proceed with API synthesis.

Conclusion

Methyl 2-bromo-6-fluoro-3-methylbenzoate (MW: 247.06 g/mol ) is far more than a simple reagent; it is a rationally designed architectural unit for advanced drug discovery. Its precise arrangement of halogens and functional groups allows synthetic chemists to execute highly regioselective couplings while imparting favorable conformational and pharmacokinetic properties to the final drug molecule. As demonstrated in the development of novel PARP-1 inhibitors, mastering the chemistry of this intermediate is essential for pushing the boundaries of targeted therapeutics in oncology and ophthalmology.

References

  • BLD Pharm.1359857-62-7 | Methyl 2-bromo-6-fluoro-3-methylbenzoate | BLD Pharm.
  • Google Patents.WO2021086077A1 - Isoquinolinone derivative, preparation method therefor, and pharmaceutical composition, comprising same as active ingredient, for prevention or treatment of poly(adp-ribose)polymerase-1 (parp-1).

Sources

Exploratory

A Technical Guide to Methyl 2-bromo-6-fluoro-3-methylbenzoate: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of a Multifunctional Building Block In the landscape of modern medicinal chemistry, the strategic design of molecular...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Multifunctional Building Block

In the landscape of modern medicinal chemistry, the strategic design of molecular scaffolds is paramount to achieving desired pharmacological profiles. Methyl 2-bromo-6-fluoro-3-methylbenzoate (CAS No. 1359857-62-7) has emerged as a highly valuable intermediate, embodying a convergence of key structural features that are frequently exploited in the synthesis of complex pharmaceutical agents.[1] This guide provides an in-depth analysis of its structure, synthesis, and reactivity, offering field-proven insights for its application in drug discovery programs.

The compound's utility is derived from the orthogonal reactivity of its substituents. The aryl bromide serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, the fluorine atom offers a means to modulate metabolic stability and binding affinity, and the methyl group can enhance potency and optimize physicochemical properties.[2][3][4] This trifecta of functionalities makes it a sought-after precursor for a new generation of therapeutic candidates.

Physicochemical and Structural Properties

A precise understanding of the compound's properties is foundational to its effective use in synthesis.

PropertyDataSource
CAS Number 1359857-62-7[1]
Molecular Formula C₉H₈BrFO₂[1]
Molecular Weight 247.06 g/mol [1]
Physical Form White to off-white powder or crystals
Purity Typically ≥97%[1]
InChIKey BTPIXEUBLPCSBA-UHFFFAOYSA-N[1]
SMILES O=C(OC)C1=C(F)C=CC(C)=C1Br[5]

Note: Specific experimental data such as melting point and spectroscopic shifts are best obtained from a Certificate of Analysis for a specific batch, though typical 1H and 13C NMR spectral data for similar structures can be found in the literature for comparison.[6][7][8]

Synthesis Pathway: A Two-Step Approach

The synthesis of Methyl 2-bromo-6-fluoro-3-methylbenzoate is logically approached via the esterification of its corresponding carboxylic acid precursor, 2-bromo-6-fluoro-3-methylbenzoic acid. This precursor itself is accessible through multi-step synthesis, often starting from commercially available substituted toluenes or anilines. The overall workflow ensures high purity and yield of the final product.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Esterification A Substituted Toluene/Aniline (Starting Material) B Multi-step synthesis (e.g., Diazotization, Bromination) A->B Reaction C 2-bromo-6-fluoro-3-methylbenzoic acid (CAS: 1359857-60-5) B->C Purification D 2-bromo-6-fluoro-3-methylbenzoic acid E Esterification Reaction (e.g., Fischer Esterification) D->E Methanol, Acid Catalyst F Methyl 2-bromo-6-fluoro-3-methylbenzoate (Final Product) E->F Workup & Purification

Caption: Overall synthetic workflow for Methyl 2-bromo-6-fluoro-3-methylbenzoate.

Experimental Protocol 1: Synthesis of 2-bromo-6-fluoro-3-methylbenzoic acid

The synthesis of the carboxylic acid precursor is a critical first stage. While multiple routes exist, a common strategy involves a Sandmeyer-type reaction from an appropriately substituted aniline.[9][10]

Rationale: This method is chosen for its reliability in introducing the bromo functionality at a specific position, starting from a readily available amino-substituted precursor. The diazotization followed by displacement with a bromide source is a classic and robust transformation.

Step-by-Step Methodology:

  • Diazotization: Dissolve 2-amino-6-fluoro-3-methylbenzoic acid (1.0 eq) in an aqueous solution of hydrobromic acid (48%). Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in aqueous HBr.

  • Add the cold diazonium salt solution to the CuBr solution portion-wise, controlling gas evolution.

  • After the addition is complete, warm the reaction mixture to 60 °C and stir for 1-2 hours until the reaction is complete (monitored by TLC/LC-MS).

  • Workup and Purification: Cool the mixture to room temperature and extract with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure. Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure 2-bromo-6-fluoro-3-methylbenzoic acid.

Experimental Protocol 2: Fischer Esterification

Due to the steric hindrance around the carboxylic acid from the ortho-substituents (bromine and fluorine), a robust esterification method is required.[11] The Fischer esterification, using a large excess of alcohol and a strong acid catalyst under forcing conditions, is a reliable and cost-effective choice.[11]

Rationale: The use of excess methanol drives the reaction equilibrium towards the product side, overcoming the steric hindrance and moderate reactivity of the carboxylic acid. Concentrated sulfuric acid is an inexpensive and effective catalyst for this transformation.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add 2-bromo-6-fluoro-3-methylbenzoic acid (1.0 eq) and a large excess of anhydrous methanol (20-50 eq), which acts as both reactant and solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the mixture while stirring.

  • Reaction Execution: Heat the mixture to reflux (approx. 65 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction and Purification: Remove the bulk of the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate or dichloromethane (3x volumes).

  • Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude methyl ester. Purify by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain Methyl 2-bromo-6-fluoro-3-methylbenzoate as a pure solid.

Reactivity and Applications in Drug Synthesis

The true value of this intermediate lies in its capacity to participate in key transformations that are central to the assembly of complex drug molecules.

G cluster_reactivity Key Transformations cluster_application Therapeutic Scaffolds Core Methyl 2-bromo-6-fluoro-3-methylbenzoate Suzuki Suzuki Coupling (C-C Bond Formation) Core->Suzuki Pd Catalyst, Boronic Acid/Ester Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Core->Buchwald Pd Catalyst, Amine Sonogashira Sonogashira Coupling (C-C Bond Formation) Core->Sonogashira Pd/Cu Catalysts, Terminal Alkyne Ester Ester Hydrolysis/Amidation (Functional Group Interconversion) Core->Ester LiOH or R₂NH Biaryl Biaryl Structures (e.g., Kinase Inhibitors) Suzuki->Biaryl Diarylamine Diarylamine Cores (e.g., GPCR Modulators) Buchwald->Diarylamine Arylalkyne Aryl-Alkyne Motifs (e.g., Protease Inhibitors) Sonogashira->Arylalkyne Acid_Amide Carboxylic Acids / Amides (Improved Solubility/Binding) Ester->Acid_Amide

Caption: Reactivity map showing key synthetic transformations and resulting scaffolds.

The "Magic Methyl" Effect

The methyl group at the C3 position is not merely a passive substituent. In medicinal chemistry, the addition of a methyl group can lead to a phenomenon known as the "magic methyl" effect, where a significant, often greater than 100-fold, increase in binding potency is observed.[12][13] This can be due to several factors:

  • Conformational Restriction: The methyl group can lock the molecule into a more favorable bioactive conformation for receptor binding.[14]

  • Enhanced Hydrophobicity: It can promote favorable hydrophobic interactions within a protein's binding pocket.[13][15]

  • Metabolic Shielding: It can block a site that would otherwise be susceptible to metabolic oxidation, thereby increasing the compound's half-life.[14]

The Role of Fluorine

The strategic placement of fluorine is a cornerstone of modern drug design.[16][17] The C6-fluoro substituent imparts several beneficial properties:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic cleavage (e.g., by Cytochrome P450 enzymes), which can significantly enhance a drug's in vivo stability.[2][18]

  • pKa Modulation: As a strongly electron-withdrawing group, fluorine can lower the pKa of nearby basic functional groups, which can improve cell membrane permeability and bioavailability.[18][19]

  • Binding Interactions: Fluorine can participate in unique, favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity.[2][17]

Aryl Bromide as a Synthetic Linchpin

The C2-bromo substituent is the primary reactive site for building molecular complexity. It is an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions, which are workhorse reactions in the pharmaceutical industry.[4]

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the synthesis of biaryl structures common in kinase inhibitors.[20]

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, providing access to diarylamine scaffolds found in numerous drug classes.[21]

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, creating rigid linkers or pharmacophores.[4]

The presence of the ortho-fluoro group can also favorably influence the kinetics of these cross-coupling reactions, often leading to higher yields and faster reaction times.

Conclusion

Methyl 2-bromo-6-fluoro-3-methylbenzoate is more than just a chemical intermediate; it is a strategically designed building block that provides chemists with a pre-packaged set of solutions to common challenges in drug discovery. Its unique combination of a reactive handle (bromide), a metabolic stabilizer (fluoride), and a potential potency enhancer (methyl group) makes it an invaluable tool for the efficient synthesis of novel and effective therapeutic agents. Understanding the causality behind its synthesis and the strategic implications of its reactivity allows researchers to fully leverage its potential in accelerating the drug development pipeline.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Available at: [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Available at: [Link]

  • Barreiro, E. J., Kümmerle, A. E., & Fraga, C. A. M. (2011). The methylation effect in medicinal chemistry. Chemical Reviews, 111(9), 5215-5246. Available at: [Link]

  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109. Available at: [Link]

  • Encyclopedia.pub. (2024). The Role of Small Molecules Containing Fluorine Atoms. Available at: [Link]

  • Pal, R., et al. (2022). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Molecular Structure, 1262, 132924. Available at: [Link]

  • Mishra, A., & Goyal, S. (2025). Mechanism of drug-potency enhancement via methylation. Physical Chemistry Chemical Physics. Available at: [Link]

  • Ferreira, R. J., et al. (2021). The Methylation Effect in Medicinal Chemistry. Chemical Reviews, 121(23), 14424-14478. Available at: [Link]

  • de Lemos, E., et al. (2022). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 27(19), 6249. Available at: [Link]

  • Schönherr, H., & Cernak, T. (2013). Profound methyl effects in drug discovery and a call for new C-H methylation reactions. Angewandte Chemie International Edition, 52(47), 12256-12267. Available at: [Link]

  • ChemRxiv. (2024). Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for an article. Available at: [Link]

  • R Discovery. (n.d.). cross-coupling-reactions-of-aryl-bromides Research Articles. Available at: [Link]

  • Organic Syntheses. (n.d.). 2-Bromo-3-methylbenzoic acid. Available at: [Link]

  • Google Patents. (2011). WO2011120351A1 - Process for preparing 2-bromo-6-fluoronaphthalene.
  • ResearchGate. (2014). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde? Available at: [Link]

  • PubChem. (n.d.). Methyl 2-bromo-6-fluorobenzoate. Available at: [Link]

  • Semantic Scholar. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Available at: [Link]

  • Royal Society of Chemistry. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(27), 16712-16723. Available at: [Link]

  • Doron Scientific. (2023). Methyl 6-bromo-2-fluoro-3-methylbenzoate. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). carbon-13 NMR spectrum of methyl 2-hydroxybenzoate (methyl salicylate). Available at: [Link]

  • PubMed. (2005). Mass spectrometry assisted assignment of NMR resonances in reductively 13C-methylated proteins. Available at: [Link]

  • PubMed. (1998). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. Available at: [Link]

Sources

Foundational

Methyl 2-bromo-6-fluoro-3-methylbenzoate safety data sheet (SDS)

An In-depth Technical Guide to the Safe Handling of Methyl 2-bromo-6-fluoro-3-methylbenzoate For Researchers, Scientists, and Drug Development Professionals Introduction: Understanding the Molecule Methyl 2-bromo-6-fluor...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of Methyl 2-bromo-6-fluoro-3-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule

Methyl 2-bromo-6-fluoro-3-methylbenzoate (CAS No. 1359857-62-7) is a substituted aromatic compound that serves as a valuable building block in medicinal chemistry and organic synthesis.[1] Its utility in creating more complex molecules necessitates a thorough understanding of its chemical properties and associated hazards. The presence of bromine and fluorine atoms on the benzene ring, along with the methyl and methyl ester functional groups, dictates its reactivity and toxicological profile. This guide provides a comprehensive overview of the available safety data, handling protocols, and emergency procedures to ensure its safe and effective use in a laboratory setting.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a compound is the foundation of its safe handling. These properties influence its behavior under various laboratory conditions, from storage to reaction work-up.

PropertyValueSource
CAS Number 1359857-62-7[1][2]
Molecular Formula C₉H₈BrFO₂[1][2]
Molecular Weight 247.06 g/mol [1][2]
Physical Form Solid, semi-solid, or liquid[3]
Purity Typically ≥97%[1]
Storage Temperature Room Temperature, sealed in a dry, well-ventilated area[2][3]

Hazard Identification and GHS Classification

Methyl 2-bromo-6-fluoro-3-methylbenzoate is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear and standardized way to communicate these hazards.

Signal Word: Warning [2]

Hazard Pictogram:

  • GHS07: Exclamation Mark

Hazard Statements: [2]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Note: Some suppliers of structurally similar compounds also include H335 (May cause respiratory irritation). While not explicitly listed for this specific CAS number in the searched documents, it is a prudent assumption for a halogenated aromatic compound.

The following diagram illustrates the relationship between the compound's classification and the primary routes of exposure and effects.

GHS_Hazards cluster_hazards GHS Hazard Statements cluster_exposure Routes of Exposure & Effects substance Methyl 2-bromo-6-fluoro-3-methylbenzoate CAS: 1359857-62-7 H302 H302: Harmful if swallowed Ingestion Ingestion H302->Ingestion Leads to H315 H315: Causes skin irritation Skin Skin Contact H315->Skin Leads to H319 H319: Causes serious eye irritation Eyes Eye Contact H319->Eyes Leads to Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase start Start: Prepare for Handling a Verify Fume Hood Operation start->a end End: Decontaminate & Document b Don Appropriate PPE (Goggles, Gloves, Lab Coat) a->b c Locate Emergency Equipment (Eyewash, Shower) b->c d Retrieve from Storage c->d e Weigh/Transfer Compound d->e f Perform Chemical Reaction e->f g Seal Container After Use f->g h Segregate Waste into Approved Containers g->h i Clean Work Area h->i j Remove PPE Correctly i->j k Wash Hands Thoroughly j->k k->end

Caption: Standard Operating Procedure for Handling.

First-Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure. These measures are derived directly from the chemical's known hazards.

Exposure RouteFirst-Aid ProtocolRationale
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. [3][4]To mitigate serious eye irritation (H319) and prevent permanent damage.
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention. [3][4]To remove the substance and reduce skin irritation (H315).
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately. [4][5]Due to its classification as harmful if swallowed (H302), immediate medical intervention is necessary.
Inhalation Remove person to fresh air and keep comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor. [4]To address potential respiratory tract irritation.

Storage, Stability, and Disposal

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place. [2][3]* Keep away from incompatible materials such as strong oxidizing agents. [4]

Stability and Reactivity
  • Stability: Stable under recommended storage conditions.

  • Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides (HBr, HF). [4]* Incompatible Materials: Strong oxidizing agents. [4]

Disposal
  • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [4][5]* Do not allow the product to enter drains. [5]Contaminated packaging should be treated as unused product.

Toxicological and Ecological Information: Acknowledging Data Gaps

A comprehensive search for detailed toxicological data (e.g., LD50, LC50) and ecological impact for Methyl 2-bromo-6-fluoro-3-methylbenzoate (CAS 1359857-62-7) did not yield specific, publicly available studies. The provided hazard statements are based on classifications from chemical suppliers, likely derived from data on structurally similar compounds.

  • Toxicological Properties: The chemical, physical, and toxicological properties have not been thoroughly investigated. [5]The primary known risks are acute toxicity upon ingestion and irritation to skin and eyes. [2]* Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC. [5]* Ecological Information: No data is available on persistence, degradability, bioaccumulation, or mobility in soil. [5] Senior Application Scientist's Note: The absence of comprehensive data does not imply safety. For novel or sparsely studied compounds like this, it is imperative to operate with a heightened sense of caution. The established protocols for handling halogenated aromatic compounds should be considered the minimum standard. Always assume a compound is more hazardous than the available data indicates until proven otherwise.

References

  • PubChem. Methyl 2-bromo-6-fluorobenzoate. National Center for Biotechnology Information. [Link]

  • Chemspace. Methyl 2-amino-5-bromo-6-fluoro-3-methylbenzoate.[Link]

  • Generic MSDS. MSDS of Methyl 4-bromo-2-fluoro-6-methylbenzoate.[Link]

  • ChemBK. Methyl 2-bromo-6-methylbenzoate - Introduction.[Link]

  • Doron Scientific. Methyl 6-bromo-2-fluoro-3-methylbenzoate.[Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: Methyl benzoate.[Link]

  • PubChem. 3-Bromo-2-fluoro-6-methyl-benzoic acid. National Center for Biotechnology Information. [Link]

Sources

Exploratory

An In-depth Technical Guide to Methyl 2-bromo-6-fluoro-3-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Landscape of a Novel Compound In the realm of modern drug discovery and organic synthesis, researchers frequently encounter novel c...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Novel Compound

In the realm of modern drug discovery and organic synthesis, researchers frequently encounter novel chemical entities for which a comprehensive physical and chemical profile is not yet established in the public domain. Methyl 2-bromo-6-fluoro-3-methylbenzoate (CAS No. 1359857-62-7) is one such compound. This guide is designed to provide a thorough understanding of this molecule, not only by presenting the currently available data but also by outlining the experimental methodologies required to fully characterize its physical properties. As a Senior Application Scientist, the intent is to offer a practical and scientifically rigorous resource that acknowledges the frontiers of available knowledge while providing a clear path for its expansion.

Molecular Identity and Structural Elucidation

The foundational step in characterizing any compound is to confirm its molecular structure and fundamental properties.

Core Molecular Data

A summary of the essential identifiers for Methyl 2-bromo-6-fluoro-3-methylbenzoate is presented below.

PropertyValueSource
CAS Number 1359857-62-7[1][2]
Molecular Formula C₉H₈BrFO₂[2]
Molecular Weight 247.06 g/mol [1][2]
Purity (Typical) ≥95%[1]
Structural Representation

The chemical structure of Methyl 2-bromo-6-fluoro-3-methylbenzoate is depicted below:

Caption: 2D structure of Methyl 2-bromo-6-fluoro-3-methylbenzoate.

Physicochemical Properties: Knowns and Projections

While experimentally determined physical properties for Methyl 2-bromo-6-fluoro-3-methylbenzoate are not widely published, we can infer expected characteristics based on its structure and data from analogous compounds.

Tabulated Physical Properties
PropertyExperimental ValuePredicted/Expected Value & Rationale
Melting Point Not availableExpected to be a low-melting solid or a liquid at room temperature. The presence of a bromine atom and the overall molecular weight might suggest a solid, but the methyl ester group can lower the melting point compared to the corresponding carboxylic acid.
Boiling Point Not availableExpected to be significantly above 200°C at atmospheric pressure. This is based on the boiling points of similar substituted methyl benzoates. Vacuum distillation would be required to prevent decomposition.
Density Not availableExpected to be greater than 1 g/mL. The heavy bromine atom will contribute to a density higher than that of water. For example, methyl 2-bromobenzoate has a reported density of around 1.4-1.5 g/cm³.
Solubility Not availableExpected to be poorly soluble in water but soluble in common organic solvents such as methanol, ethanol, dichloromethane, ethyl acetate, and dimethyl sulfoxide (DMSO). This is typical for moderately polar organic esters.

Experimental Protocols for Physical Property Determination

For a novel compound like Methyl 2-bromo-6-fluoro-3-methylbenzoate, the following standard experimental procedures are recommended to determine its key physical properties.

Determination of Melting Point

The melting point is a crucial indicator of purity.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The temperature is raised rapidly to about 15-20°C below the expected melting point.

    • The heating rate is then slowed to 1-2°C per minute.

    • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range.

  • Rationale: A sharp melting range (e.g., within 1°C) is indicative of a pure compound. Impurities tend to broaden and depress the melting range.

G cluster_workflow Melting Point Determination Workflow A Sample Preparation: Finely powder and pack capillary tube B Place in Calibrated Melting Point Apparatus A->B C Rapid Heat to ~15-20°C below expected M.P. B->C D Slow Heat Rate (1-2°C/min) C->D E Record Temperature Range: First liquid to complete liquefaction D->E F Analyze Data: Sharp range indicates purity E->F

Caption: Workflow for Capillary Melting Point Determination.

Determination of Boiling Point

For liquid compounds, the boiling point is a key characteristic. Given the expected high boiling point, vacuum distillation is the preferred method.

Methodology: Boiling Point Determination under Reduced Pressure

  • Apparatus: A micro-distillation apparatus is assembled, including a small distilling flask, a condenser, a receiving flask, and a connection to a vacuum pump with a manometer.

  • Procedure:

    • A small amount of the liquid sample is placed in the distilling flask with a boiling chip.

    • The system is evacuated to a stable, known pressure.

    • The flask is gently heated until the liquid boils and the condensation ring of the vapor rises to the thermometer bulb.

    • The temperature at which the liquid is refluxing from the thermometer bulb is recorded as the boiling point at that pressure.

  • Rationale: Many organic compounds decompose at their atmospheric boiling points. Reducing the pressure lowers the boiling point, allowing for distillation without degradation. The Clausius-Clapeyron relation can be used to estimate the boiling point at atmospheric pressure from the data obtained under vacuum.

Determination of Density

Methodology: Pycnometer Method

  • Procedure:

    • The mass of a clean, dry pycnometer (a small glass flask of a known volume) is accurately determined.

    • The pycnometer is filled with the sample liquid, and the mass is measured again.

    • The temperature of the sample is recorded.

    • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

  • Rationale: This method provides a very accurate and precise measurement of density for a liquid sample.

Determination of Solubility

A qualitative and semi-quantitative assessment of solubility is vital for applications in synthesis and pharmacology.

Methodology: Visual Assessment

  • Procedure:

    • To a series of small test tubes, add a small, measured amount of Methyl 2-bromo-6-fluoro-3-methylbenzoate (e.g., 10 mg).

    • To each tube, add a measured volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, DMSO, hexanes).

    • The tubes are agitated (vortexed) for a set period.

    • The solubility is assessed visually:

      • Soluble: A clear, homogeneous solution is formed.

      • Partially Soluble: Some solid remains, but a significant portion has dissolved.

      • Insoluble: The solid remains largely unchanged.

  • Rationale: This provides a practical understanding of which solvents are suitable for reactions, purification, and formulation. For drug development, solubility in aqueous buffers at different pH values would be a critical extension of this experiment.

Spectroscopic and Analytical Characterization

While specific spectra for this compound are not publicly available, the following are the expected spectroscopic characteristics based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the aromatic methyl protons. The chemical shifts and coupling constants will be informative of the substitution pattern.

  • ¹³C NMR: The carbon NMR will show signals for each of the nine unique carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached bromine and fluorine atoms.

  • ¹⁹F NMR: The fluorine NMR will show a singlet, providing a clear indication of the single fluorine environment.

Infrared (IR) Spectroscopy

The IR spectrum should display characteristic absorption bands for the functional groups present:

  • C=O stretch (ester): A strong absorption band around 1720-1740 cm⁻¹.

  • C-O stretch (ester): Bands in the 1300-1000 cm⁻¹ region.

  • Aromatic C=C stretches: Bands in the 1600-1450 cm⁻¹ region.

  • C-H stretches (aromatic and aliphatic): Bands around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show the characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Safety and Handling

While a specific Safety Data Sheet (SDS) for Methyl 2-bromo-6-fluoro-3-methylbenzoate is not widely available, general precautions for handling halogenated aromatic compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • In case of contact:

    • Skin: Wash with soap and water.

    • Eyes: Flush with copious amounts of water for at least 15 minutes.

    • Ingestion: Seek immediate medical attention.

Conclusion and Future Directions

Methyl 2-bromo-6-fluoro-3-methylbenzoate is a compound with significant potential as a building block in organic synthesis and medicinal chemistry. This guide has provided the known molecular and structural information and has outlined a clear experimental framework for the determination of its key physical properties. The execution of the described protocols will be essential to fully characterize this compound and enable its effective use in research and development. As with any novel substance, a cautious and systematic approach to its handling and characterization is paramount.

References

Sources

Foundational

An In-depth Technical Guide to Methyl 2-bromo-6-fluoro-3-methylbenzoate: A Key Building Block for Advanced Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Strategic Importance of Fluorinated Aryl Halides in Medicinal Chemistry In the landscape of mo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Fluorinated Aryl Halides in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design.[1][2][3][4][5] Fluorine's unique electronic properties and small atomic radius can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3] Methyl 2-bromo-6-fluoro-3-methylbenzoate, with its chemical formula C9H8BrFO2, represents a highly versatile and strategically functionalized building block for the synthesis of novel pharmaceutical agents and complex organic molecules.[6][7]

This technical guide provides a comprehensive overview of Methyl 2-bromo-6-fluoro-3-methylbenzoate, from its synthesis and spectroscopic characterization to its applications in advanced organic synthesis, particularly in the realm of cross-coupling reactions. The information presented herein is intended to empower researchers and drug development professionals with the knowledge to effectively utilize this compound in their synthetic endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 2-bromo-6-fluoro-3-methylbenzoate is presented in the table below.

PropertyValueSource
Chemical Formula C9H8BrFO2[6]
Molecular Weight 247.06 g/mol [6]
CAS Number 1359857-62-7[6][7]
Appearance White to off-white powder or crystals (for the precursor acid)
Storage Sealed in a dry place at room temperature[6]

Synthesis of Methyl 2-bromo-6-fluoro-3-methylbenzoate

The most direct and industrially scalable method for the preparation of Methyl 2-bromo-6-fluoro-3-methylbenzoate is the Fischer esterification of its corresponding carboxylic acid, 2-bromo-6-fluoro-3-methylbenzoic acid.[8][9]

Precursor Synthesis: 2-Bromo-6-fluoro-3-methylbenzoic Acid

The precursor, 2-bromo-6-fluoro-3-methylbenzoic acid (CAS: 1359857-60-5), is a critical starting material.[10] While several synthetic routes to substituted bromobenzoic acids exist, a common approach involves the bromination of a suitable toluene derivative followed by oxidation of the methyl group or a more complex series of steps including nitration, reduction, and deamination for specific substitution patterns.[11][12] Given the commercial availability of 2-bromo-6-fluoro-3-methylbenzoic acid, this guide will focus on its conversion to the methyl ester.

Experimental Protocol: Fischer Esterification

This protocol is based on established methods for the esterification of benzoic acids and is adapted for the specific substrate.[13][14][15][16]

Materials:

  • 2-bromo-6-fluoro-3-methylbenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H2SO4)

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Ethyl acetate or Diethyl ether for extraction

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-6-fluoro-3-methylbenzoic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq).

  • Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the solution while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: After cooling the reaction mixture to room temperature, carefully neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Extract the aqueous mixture with ethyl acetate or diethyl ether (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude Methyl 2-bromo-6-fluoro-3-methylbenzoate.

  • Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

Spectroscopic Characterization

Due to the absence of publicly available spectra for Methyl 2-bromo-6-fluoro-3-methylbenzoate, the following characterization data is predicted based on the analysis of structurally similar compounds.[17][18][19]

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The expected ¹H NMR spectrum in CDCl₃ would exhibit the following signals:

  • Aromatic Protons (2H): Two signals in the aromatic region (δ 7.0-8.0 ppm), likely appearing as a doublet and a triplet or a more complex multiplet due to coupling with the fluorine atom.

  • Methyl Ester Protons (3H): A singlet around δ 3.9 ppm.

  • Aromatic Methyl Protons (3H): A singlet around δ 2.3-2.5 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The predicted ¹³C NMR spectrum would show:

  • Carbonyl Carbon: A signal around δ 165-170 ppm.

  • Aromatic Carbons: Several signals in the range of δ 110-140 ppm. The carbon attached to the fluorine will show a large C-F coupling constant.

  • Methyl Ester Carbon: A signal around δ 52 ppm.

  • Aromatic Methyl Carbon: A signal around δ 15-20 ppm.

FT-IR (Fourier-Transform Infrared) Spectroscopy

Key characteristic absorption bands are expected at:

  • C=O Stretch (Ester): A strong absorption band around 1720-1740 cm⁻¹.

  • C-O Stretch (Ester): A strong absorption band in the region of 1200-1300 cm⁻¹.

  • C-Br Stretch: An absorption in the fingerprint region, typically below 700 cm⁻¹.

  • C-F Stretch: A strong absorption band around 1000-1100 cm⁻¹.

  • Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.

Applications in Drug Discovery and Organic Synthesis

Methyl 2-bromo-6-fluoro-3-methylbenzoate is a valuable intermediate, primarily for its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[20][21][22] The presence of the bromine atom provides a reactive handle for the formation of new carbon-carbon bonds, enabling the synthesis of complex biaryl structures, which are prevalent in many pharmaceutical compounds.[23][24][25]

The Suzuki-Miyaura Coupling: A Gateway to Novel Biaryls

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds.[21] In the context of Methyl 2-bromo-6-fluoro-3-methylbenzoate, the aryl bromide moiety can be coupled with a variety of organoboron reagents to introduce new aryl or heteroaryl groups. This reaction is a cornerstone in the synthesis of many modern pharmaceuticals.[20][23]

General Suzuki-Miyaura Coupling Protocol:

This is a general procedure and may require optimization for specific substrates.

Materials:

  • Methyl 2-bromo-6-fluoro-3-methylbenzoate

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)

Procedure:

  • Reaction Setup: In a reaction vessel, combine Methyl 2-bromo-6-fluoro-3-methylbenzoate (1.0 eq), the arylboronic acid or ester (1.1-1.5 eq), and the base (2.0-3.0 eq).

  • Solvent Addition: Add the chosen solvent system.

  • Degassing: Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%) under the inert atmosphere.

  • Reaction: Heat the mixture to the desired temperature (often 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup and Purification: After cooling, the reaction is typically worked up by partitioning between water and an organic solvent, followed by separation, drying, and concentration of the organic layer. The crude product is then purified by chromatography.

Safety and Handling

As with all laboratory chemicals, Methyl 2-bromo-6-fluoro-3-methylbenzoate and its precursors should be handled with appropriate safety precautions.[26][27][28][29]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood.

  • Inhalation: Avoid inhaling dust or vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Methyl 2-bromo-6-fluoro-3-methylbenzoate is a strategically important building block for medicinal chemistry and organic synthesis. Its trifunctional nature, possessing an ester, a bromine atom, and a fluorine atom on a substituted benzene ring, provides multiple avenues for the synthesis of complex and novel molecules. The ability to participate in powerful C-C bond-forming reactions like the Suzuki-Miyaura coupling makes it an invaluable tool for researchers and scientists in the pharmaceutical industry. This guide provides a foundational understanding of its synthesis, characterization, and application, empowering its effective use in the development of the next generation of therapeutics.

References

  • Blakemore, D. Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1; The Royal Society of Chemistry, 2016; pp 1–69. [Link]

  • Li, G. et al. Rapid and scalable photocatalytic C(sp2)-C(sp3) Suzuki-Miyaura cross-coupling of aryl bromides with alkyl boranes. Nature Communications15 , 4123 (2024). [Link]

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. Accessed March 14, 2026. [Link]

  • Supporting Information. Royal Society of Chemistry. Accessed March 14, 2026. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Accessed March 14, 2026. [Link]

  • Fischer Esterification Procedure. University of Colorado Boulder. Accessed March 14, 2026. [Link]

  • Aminyl Radical-Enabled Photoredox/Nickel-Catalyzed C(sp3)–C(sp3) Suzuki–Miyaura Cross-Coupling via Halogen-Atom Transfer Strategy. ACS Publications. Accessed March 14, 2026. [Link]

  • The Crucial Role of Fluorine in Modern Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD. Accessed March 14, 2026. [Link]

  • Supporting Information. Royal Society of Chemistry. Accessed March 14, 2026. [Link]

  • Importance of Fluorine in Benzazole Compounds. MDPI. Accessed March 14, 2026. [Link]

  • 2-BROMO-3-METHYLBENZOIC ACID. Organic Syntheses. Accessed March 14, 2026. [Link]

  • Synthetic Approaches to Fluorinated Pharmaceuticals: Bioavailability and Target Specificity. Research and Reviews: Journal of Chemistry. Accessed March 14, 2026. [Link]

  • Lab5 procedure esterification. University of California, Santa Cruz. Accessed March 14, 2026. [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. SpringerLink. Accessed March 14, 2026. [Link]

  • 2-Bromo-6-fluoro-3-methylbenzoic acid. CRO Splendid Lab Pvt. Ltd. Accessed March 14, 2026. [Link]

  • Design and Synthesis of 3-D Building Blocks for Medicinal Chemistry. University of Glasgow. Accessed March 14, 2026. [Link]

  • Fluorinated building blocks in drug design: new pathways and targets. Future Medicinal Chemistry. Accessed March 14, 2026. [Link]

  • Methyl 2-bromo-6-fluorobenzoate. PubChem. Accessed March 14, 2026. [Link]

  • Methyl 2-bromo-6-methylbenzoate. ChemBK. Accessed March 14, 2026. [Link]

  • Preparation method for 2-bromo-3-fluorobenzoic acid.
  • Fischer Esterification: Preparation of methyl benzoate. Lab Reports Organic Chemistry. Accessed March 14, 2026. [Link]

  • The Role of Methyl 2-bromo-6-methylbenzoate in Pharmaceutical Intermediate Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Accessed March 14, 2026. [Link]

  • Methyl 6-bromo-2-fluoro-3-methylbenzoate. Doron Scientific. Accessed March 14, 2026. [Link]

  • Experiment 5: Fischer Esterification. DSpace@MIT. Accessed March 14, 2026. [Link]

  • A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester.

Sources

Exploratory

An In-depth Technical Guide to Methyl 2-bromo-6-fluoro-3-methylbenzoate for Advanced Research and Development

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 2-bromo-6-fluoro-3-methylbenzoate, with CAS number 1359857-62-7, is a strategically-functionalized aromatic building block of significan...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-bromo-6-fluoro-3-methylbenzoate, with CAS number 1359857-62-7, is a strategically-functionalized aromatic building block of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, a methyl group, and a methyl ester on the benzene ring, offers a versatile platform for the construction of complex molecular architectures. The presence of the bromine atom makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery for the formation of carbon-carbon and carbon-heteroatom bonds. The fluorine atom can enhance the metabolic stability and binding affinity of target molecules, while the methyl group and methyl ester provide additional points for structural modification. This guide provides a comprehensive overview of the commercial availability, physicochemical properties, synthesis, and potential applications of this valuable synthetic intermediate.

Physicochemical Properties and Specifications

A thorough understanding of the physicochemical properties of a building block is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 1359857-62-7,
Molecular Formula C₉H₈BrFO₂
Molecular Weight 247.06 g/mol
Appearance White to off-white powder or crystals (for the corresponding acid)
Purity Typically ≥97%
Storage Sealed in dry, room temperature
InChI Key BTPIXEUBLPCSBA-UHFFFAOYSA-N

Chemical Structure:

Caption: Structure of Methyl 2-bromo-6-fluoro-3-methylbenzoate.

Commercial Availability

Methyl 2-bromo-6-fluoro-3-methylbenzoate is available from several commercial suppliers, facilitating its use in research and development projects.

SupplierCatalog NumberPurityLink
Sigma-AldrichAABH97D2E62797%Link[1][2]
BLD Pharm1359857-62-7-Link[3][4]
AvantorAOBH97D2E627≥97%Link[5]
Doron Scientific--Link[6]

Safety and Handling

Hazard Statements for 2-Bromo-6-fluoro-3-methylbenzoic acid: [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [1]

  • P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear protective gloves and a lab coat.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge.

Handling and Storage: Store in a tightly sealed container in a dry, well-ventilated area at room temperature.[1]

Synthetic Methodologies

Methyl 2-bromo-6-fluoro-3-methylbenzoate is typically synthesized from its corresponding carboxylic acid, 2-bromo-6-fluoro-3-methylbenzoic acid. Given the steric hindrance around the carboxylic acid group, standard esterification methods may require optimization.

Fischer-Speier Esterification

The most common method for the synthesis of methyl esters from carboxylic acids is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[2][7]

G reactant1 2-bromo-6-fluoro-3-methylbenzoic acid product Methyl 2-bromo-6-fluoro-3-methylbenzoate reactant1->product Reflux reactant2 Methanol (excess) reactant2->product catalyst H₂SO₄ (cat.) catalyst->product

Caption: Fischer-Speier Esterification Workflow.

Detailed Protocol (Adapted from standard procedures for sterically hindered benzoic acids): [8]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-6-fluoro-3-methylbenzoic acid (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-50 eq).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Alternative Esterification Methods

For sterically hindered substrates where Fischer esterification may be slow or low-yielding, alternative methods can be employed:

  • Using Thionyl Chloride: The carboxylic acid can be converted to the more reactive acid chloride using thionyl chloride (SOCl₂), followed by reaction with methanol.[9]

  • Using Methyl Iodide: The carboxylate salt of the acid, formed by reaction with a base like potassium carbonate, can be reacted with methyl iodide in a polar aprotic solvent like DMF.[1]

Applications in Research and Development

The strategic placement of the bromine and fluorine atoms on the aromatic ring makes Methyl 2-bromo-6-fluoro-3-methylbenzoate a highly valuable building block for the synthesis of novel bioactive molecules, particularly in the field of kinase inhibitors.[10][11]

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These reactions are fundamental in modern drug discovery for the construction of complex molecular scaffolds.[12]

G reactant1 Methyl 2-bromo-6-fluoro-3-methylbenzoate product Biaryl Compound reactant1->product Suzuki Coupling reactant2 Arylboronic Acid reactant2->product catalyst Pd Catalyst catalyst->product base Base base->product

Sources

Foundational

Procurement, Validation, and Synthetic Applications of Methyl 2-Bromo-6-Fluoro-3-Methylbenzoate in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the strategic placement of halogens on aromatic scaffolds is a fundamental driver of target affinity, metabolic stability, and synthetic versatility. Meth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic placement of halogens on aromatic scaffolds is a fundamental driver of target affinity, metabolic stability, and synthetic versatility. Methyl 2-bromo-6-fluoro-3-methylbenzoate (CAS: 1359857-62-7) has emerged as a privileged building block, particularly in the development of complex heterocycles such as isoquinolinones.

This whitepaper provides an in-depth technical guide for researchers and drug development professionals. It details the physicochemical profiling, strategic sourcing, rigorous analytical validation, and mechanistic synthetic applications of this compound. By establishing self-validating protocols and explaining the causality behind experimental choices, this guide ensures high-fidelity integration of this intermediate into advanced drug discovery pipelines, including the synthesis of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors [1].

Physicochemical Profiling & Sourcing Strategy

Methyl 2-bromo-6-fluoro-3-methylbenzoate is a tri-functionalized toluene derivative. The orthogonal reactivity of its functional groups—a hydrolyzable ester, a cross-coupling-ready bromide, and a highly electronegative fluorine—makes it a highly versatile electrophile.

Physicochemical Properties

Understanding the baseline properties of this intermediate is critical for predicting its behavior in biphasic reactions and chromatographic purifications.

PropertyValueSynthetic Implication
CAS Number 1359857-62-7Essential for precise procurement and database querying.
Molecular Formula C9H8BrFO2Defines the mass-to-charge ratio for LC-MS validation.
Molecular Weight 247.06 g/mol Used for precise stoichiometric calculations.
SMILES O=C(OC)C1=C(F)C=CC(C)=C1BrUseful for in silico docking and retrosynthetic software.
Physical State Solid (typically)Requires dissolution prior to homogeneous catalysis.
Supplier Landscape

Sourcing high-purity halogenated aromatics is challenging due to the risk of des-bromo or regioisomeric impurities generated during upstream electrophilic aromatic substitution. Procurement strategies must prioritize suppliers that provide comprehensive Certificates of Analysis (CoA).

SupplierCatalog NumberClaimed PurityTypical QuantitiesLead Time
BLD Pharm BD0080706795%+1g, 5g, 25gIn Stock / 1-2 Weeks
CymitQuimica 54-PC100278395%100mg, 250mg, 1g1-3 Weeks
Apollo Scientific PC100278395%100mg, 1g2-4 Weeks

Data aggregated from and databases.

Analytical Validation & Quality Control

Before committing this intermediate to expensive downstream catalytic cycles, it must undergo rigorous quality control. The following protocol is designed as a self-validating system : each step confirms a specific structural or physical parameter, ensuring that failure at any point halts the workflow, thereby preventing the waste of downstream reagents.

Protocol 1: Orthogonal Purity Assessment
  • Sample Preparation: Dissolve 5.0 mg of the sourced compound in 1.0 mL of HPLC-grade Acetonitrile (MeCN).

  • HPLC-UV Analysis (Organic Purity): Inject 10 µL onto a C18 reverse-phase column. Run a gradient of 10-90% MeCN in water (buffered with 0.1% Trifluoroacetic acid) over 15 minutes.

    • Causality: The 0.1% TFA suppresses the ionization of any trace acidic impurities (e.g., unesterified benzoic acid), ensuring sharp, quantifiable peak shapes. A purity of >95% AUC at 254 nm is required to proceed.

  • Multinuclear NMR Verification (Structural Integrity): Dissolve 15 mg in CDCl3. Acquire ¹H NMR (400 MHz) and ¹⁹F NMR (376 MHz) spectra.

    • Causality: While ¹H NMR confirms the methyl and ester protons, ¹⁹F NMR is the critical self-validation step. Fluorinated aromatics often contain regioisomeric impurities (e.g., 4-fluoro isomers) that are difficult to separate via HPLC. A single, clean ¹⁹F signal confirms regioisomeric purity.

  • Karl Fischer Titration (Moisture Profiling): Perform volumetric Karl Fischer titration on a 100 mg sample.

    • Causality: The compound is often used in moisture-sensitive palladium-catalyzed cross-couplings. Moisture content >0.1% can prematurely quench highly sensitive, electron-rich phosphine ligands (like XPhos). If moisture exceeds 0.1%, the batch must be desiccated under high vacuum before use.

QC_Workflow A Raw Material Receipt (CAS: 1359857-62-7) B Visual Inspection & Solubility Test A->B C HPLC-UV (254 nm) Organic Purity >95% B->C Passes visual D 1H & 19F NMR Regioisomer Check C->D >95% AUC E Karl Fischer Titration Moisture <0.1% D->E Single 19F Peak F Approved for Cross-Coupling E->F <0.1% H2O

Figure 1: Self-validating Quality Control workflow for incoming halogenated benzoate batches.

Mechanistic Synthetic Applications

The specific substitution pattern of Methyl 2-bromo-6-fluoro-3-methylbenzoate dictates its chemical behavior. Understanding the steric and electronic microenvironments of this molecule is essential for successful synthesis.

  • The C2-Bromine (Cross-Coupling Site): The bromine atom is the primary handle for transition-metal catalysis. However, it is flanked by an ortho-methyl group and an ortho-ester group. This creates severe steric congestion. Causality: Standard ligands like Triphenylphosphine (PPh3) will fail here due to slow oxidative addition. Chemists must employ bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos or BrettPhos) to force the palladium center into close proximity with the sterically hindered C-Br bond.

  • The C6-Fluorine (Electronic Modulator): The highly electronegative fluorine atom withdraws electron density from the aromatic ring via induction. Causality: This makes the adjacent ester carbonyl more electrophilic, significantly accelerating the rate of ester hydrolysis compared to non-fluorinated analogs.

  • The C1-Methyl Ester (Derivatization Handle): The ester serves as a stable protecting group during initial cross-coupling steps, which can later be unmasked to form amides or heterocycles.

Case Study: Synthesis of PARP-1 Inhibitor Intermediates

A prominent application of Methyl 2-bromo-6-fluoro-3-methylbenzoate is found in the synthesis of isoquinolinone derivatives, which act as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 inhibitors are critical in oncology (exploiting synthetic lethality in BRCA-mutated cancers) and are being investigated for ophthalmic diseases like Age-related Macular Degeneration (AMD) [2].

According to international patent, this specific benzoate is utilized to construct the core isoquinolinone pharmacophore.

Protocol 2: Synthesis of the Isoquinolinone Precursor

This protocol outlines the transformation of the ester into an amide, setting the stage for intramolecular cyclization.

  • Ester Hydrolysis (Saponification):

    • Dissolve Methyl 2-bromo-6-fluoro-3-methylbenzoate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H2O.

    • Causality: The mixed solvent system is critical. THF dissolves the organic starting material, H2O dissolves the inorganic base, and MeOH acts as a phase-transfer bridge to ensure a homogeneous reaction mixture.

    • Add LiOH·H2O (3.0 eq) portion-wise at 0 °C. Stir at room temperature for 4 hours.

    • Self-Validation: Monitor via TLC (Hexanes/EtOAc 4:1). The disappearance of the high-Rf ester spot and the appearance of a baseline spot (the lithium carboxylate) validates complete conversion.

    • Acidify to pH 2 with 1M HCl and extract with EtOAc to isolate 2-bromo-6-fluoro-3-methylbenzoic acid .

  • Amide Coupling:

    • Dissolve the resulting acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to form the active ester.

    • Add the target cyclic secondary amine (1.1 eq). Stir for 12 hours.

    • Causality: HATU is chosen over EDC/HOBt because the ortho-fluoro and ortho-bromo groups sterically hinder the carbonyl. HATU generates a highly reactive HOAt ester that overcomes this steric barrier.

  • Intramolecular Cyclization:

    • The resulting bromobenzamide is subjected to palladium-catalyzed intramolecular Buchwald-Hartwig amidation to yield the final isoquinolinone core.

Synthetic_Pathway A Methyl 2-bromo-6-fluoro -3-methylbenzoate B Ester Hydrolysis (LiOH, THF/MeOH/H2O) A->B C 2-Bromo-6-fluoro -3-methylbenzoic acid B->C pH 2 Workup D Amide Coupling (HATU, DIPEA, Amine) C->D Activation E Bromobenzamide Intermediate D->E >90% Yield F Pd-Catalyzed Cyclization (Buchwald-Hartwig) E->F Pd(OAc)2, Ligand G Isoquinolinone Core (PARP-1 Inhibitor) F->G Target Scaffold

Figure 2: Mechanistic workflow for incorporating the benzoate building block into an isoquinolinone core.

References

  • World Intellectual Property Organization (WIPO). "Isoquinolinone derivative, preparation method therefor, and pharmaceutical composition, comprising same as active ingredient, for prevention or treatment of poly(adp-ribose)polymerase-1 (parp-1)." Patent WO2021086077A1, Published May 6, 2021.
Exploratory

A Comprehensive Technical Guide to Methyl 2-bromo-6-fluoro-3-methylbenzoate: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth analysis of Methyl 2-bromo-6-fluoro-3-methylbenzoate, a key building block in modern medicinal chemistry....

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Methyl 2-bromo-6-fluoro-3-methylbenzoate, a key building block in modern medicinal chemistry. The document details its synthesis, physicochemical properties, and spectroscopic characterization. Furthermore, it explores the strategic importance of its unique substitution pattern in the design and development of novel therapeutic agents, with a focus on its role as a versatile intermediate for creating complex molecular architectures. This guide serves as a critical resource for researchers engaged in the synthesis and application of halogenated scaffolds in pharmaceutical research and development.

Introduction: The Strategic Importance of Substituted Benzoates in Medicinal Chemistry

Polysubstituted aromatic compounds are fundamental scaffolds in the design of a vast array of pharmaceuticals. The strategic placement of different functional groups on a benzene ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Methyl 2-bromo-6-fluoro-3-methylbenzoate (CAS No: 1359857-62-7) is a prime example of a highly functionalized building block designed for versatility in drug discovery programs.[1][2]

The unique arrangement of a bromo, a fluoro, and a methyl group, in addition to the methyl ester functionality, provides multiple strategic advantages:

  • The Bromine Atom: Serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[3] This enables the facile introduction of a wide range of molecular fragments, including aryl, heteroaryl, and alkyl groups, allowing for extensive structure-activity relationship (SAR) studies.

  • The Fluorine Atom: The presence of a fluorine atom can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability.[4]

  • The Methyl Group: Provides steric bulk and can influence the conformation of the molecule, potentially leading to improved selectivity for the target protein. It can also contribute to hydrophobic interactions within the binding pocket.

  • The Methyl Ester: Offers a site for further chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups, such as amides, or it can be reduced to a primary alcohol.[3]

This guide will provide a detailed exploration of the synthesis, characterization, and strategic applications of Methyl 2-bromo-6-fluoro-3-methylbenzoate in the field of drug development.

Synthesis and Mechanistic Insights

A plausible and efficient synthesis of Methyl 2-bromo-6-fluoro-3-methylbenzoate involves a two-step process starting from the commercially available 2-fluoro-3-methylaniline. The key steps are a Sandmeyer-type reaction to introduce the bromine atom, followed by an esterification of the resulting carboxylic acid.

Synthesis of the Carboxylic Acid Precursor: 2-Bromo-6-fluoro-3-methylbenzoic Acid

Proposed Synthetic Pathway:

Synthesis_of_2-bromo-6-fluoro-3-methylbenzoic_acid start 2-Fluoro-3-methylaniline step1 Diazotization (NaNO2, HBr, H2O, 0-5 °C) start->step1 diazonium 2-Fluoro-3-methylbenzenediazonium bromide step1->diazonium step2 Sandmeyer Reaction (CuBr, HBr) diazonium->step2 product_acid 2-Bromo-6-fluoro-3-methylbenzoic Acid step2->product_acid

Caption: Proposed synthesis of the carboxylic acid precursor.

Experimental Protocol (Adapted from general procedures):

  • Diazotization: To a cooled (0-5 °C) solution of 2-fluoro-3-methylaniline in aqueous hydrobromic acid, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, a solution of copper(I) bromide in hydrobromic acid is prepared. The cold diazonium salt solution is then slowly added to the CuBr solution. Nitrogen gas evolution is observed. The reaction mixture is allowed to warm to room temperature and then heated (e.g., to 60-80 °C) to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification: After cooling, the reaction mixture is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude 2-bromo-6-fluoro-3-methylbenzoic acid can be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Low Temperature for Diazotization: Diazonium salts are generally unstable and can decompose at higher temperatures. Maintaining a low temperature (0-5 °C) is crucial for preventing premature decomposition and maximizing the yield of the desired product.

  • Use of Copper(I) Bromide: CuBr acts as a catalyst in the Sandmeyer reaction, facilitating the displacement of the diazonium group with a bromide ion.

  • Acidic Conditions: The reaction is carried out in a strong acid (HBr) to generate nitrous acid in situ from sodium nitrite and to stabilize the diazonium salt.

Esterification to Methyl 2-bromo-6-fluoro-3-methylbenzoate

The esterification of the sterically hindered 2-bromo-6-fluoro-3-methylbenzoic acid to its methyl ester can be achieved using several methods. A common and straightforward approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid. Given the potential for steric hindrance from the ortho-substituents, forcing conditions (e.g., prolonged reflux or microwave heating) may be necessary to achieve a good yield.[6]

Esterification Reaction:

Esterification start 2-Bromo-6-fluoro-3-methylbenzoic Acid product Methyl 2-bromo-6-fluoro-3-methylbenzoate start->product Reflux or Microwave reagents Methanol (excess) cat. H2SO4

Caption: Fischer-Speier esterification of the carboxylic acid.

Experimental Protocol (Fischer-Speier Esterification):

  • Reaction Setup: 2-bromo-6-fluoro-3-methylbenzoic acid is dissolved in a large excess of methanol. A catalytic amount of concentrated sulfuric acid is carefully added.

  • Reaction: The mixture is heated to reflux and maintained at this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product, Methyl 2-bromo-6-fluoro-3-methylbenzoate, can be purified by column chromatography on silica gel.

Alternative Esterification Methods for Sterically Hindered Acids:

For sterically hindered carboxylic acids where Fischer esterification may be low-yielding, alternative methods can be employed:

  • Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP). This reaction is typically carried out at room temperature and is often more efficient for hindered substrates.[6]

  • Mitsunobu Reaction: This reaction allows for the esterification of a carboxylic acid with an alcohol under mild, neutral conditions using triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6]

The choice of esterification method will depend on the scale of the reaction, the availability of reagents, and the sensitivity of the substrate to acidic conditions.

Physicochemical and Spectroscopic Characterization

While specific, publicly available spectroscopic data for Methyl 2-bromo-6-fluoro-3-methylbenzoate is limited, its expected properties can be inferred from its structure and data for similar compounds.

Physicochemical Properties:

PropertyValueSource
CAS Number 1359857-62-7[1]
Molecular Formula C9H8BrFO2
Molecular Weight 247.06 g/mol [1]
Appearance Expected to be a solid or oil-
Purity Typically >97% from commercial suppliers[7]

Spectroscopic Data (Predicted):

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the aromatic methyl protons. The aromatic protons will likely appear as a complex multiplet due to coupling with each other and with the fluorine atom. The methyl ester protons should appear as a singlet around 3.9 ppm, and the aromatic methyl protons as a singlet around 2.4 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon of the ester (around 165 ppm), the aromatic carbons (in the range of 110-160 ppm, with the carbon attached to fluorine showing a large C-F coupling constant), the methyl ester carbon (around 52 ppm), and the aromatic methyl carbon (around 15-20 ppm).[8]

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the C=O stretch of the ester group around 1720-1740 cm⁻¹. Other characteristic bands would include C-H stretches for the aromatic and methyl groups, and C-Br and C-F stretches at lower frequencies.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern (M and M+2 peaks in approximately a 1:1 ratio) will be observed.

Applications in Drug Development and Medicinal Chemistry

The unique combination of functional groups in Methyl 2-bromo-6-fluoro-3-methylbenzoate makes it a highly valuable intermediate in the synthesis of complex pharmaceutical agents.

A Versatile Scaffold for Cross-Coupling Reactions

The C-Br bond in Methyl 2-bromo-6-fluoro-3-methylbenzoate is well-suited for a variety of palladium-catalyzed cross-coupling reactions. This allows for the efficient construction of C-C and C-N bonds, which are fundamental transformations in the synthesis of active pharmaceutical ingredients (APIs).

Key Cross-Coupling Reactions:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

  • Heck Coupling: Reaction with alkenes to form substituted alkenes.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

The steric hindrance provided by the ortho-fluoro and ortho-methyl groups can influence the efficiency and selectivity of these reactions, which needs to be considered during synthetic planning.

Cross_Coupling start Methyl 2-bromo-6-fluoro-3-methylbenzoate suzuki Suzuki Coupling (R-B(OH)2, Pd catalyst, base) start->suzuki sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst, base) start->sonogashira buchwald Buchwald-Hartwig Amination (R2NH, Pd catalyst, base) start->buchwald product_suzuki Biaryl derivative suzuki->product_suzuki product_sonogashira Alkynyl derivative sonogashira->product_sonogashira product_buchwald Aniline derivative buchwald->product_buchwald

Caption: Key cross-coupling reactions of the title compound.

Modulation of Physicochemical and ADME Properties

The substituents on the aromatic ring play a crucial role in modulating the "drug-like" properties of the final molecule.

  • Fluorine: The introduction of a fluorine atom can block metabolic pathways, thereby increasing the half-life of a drug. Its high electronegativity can also lead to stronger interactions with the target protein, enhancing potency.[4]

  • Methyl Group: The methyl group can increase lipophilicity, which can affect absorption and distribution. It can also be a site for metabolism, which can be a consideration in drug design.

  • Combined Effects: The interplay between the electronic effects of the electron-withdrawing fluorine and bromine atoms and the electron-donating methyl group can influence the overall electronic nature of the aromatic ring, which in turn affects its interactions with biological targets.

A related compound, 2-chloro-6-fluoro-3-methylbenzoic acid, has been used in the synthesis of stearoyl-CoA desaturase 1 (SCD1) inhibitors for the treatment of obesity.[4] This suggests that Methyl 2-bromo-6-fluoro-3-methylbenzoate could be a valuable intermediate for the synthesis of compounds targeting similar metabolic pathways.

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling Methyl 2-bromo-6-fluoro-3-methylbenzoate and its precursors. The precursor, 2-bromo-6-fluoro-3-methylbenzoic acid, is classified as a warning, with hazard statements indicating that it may be harmful if swallowed and may cause skin, eye, and respiratory irritation.

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Always consult the Safety Data Sheet (SDS) for the specific compound before use.

Conclusion

Methyl 2-bromo-6-fluoro-3-methylbenzoate is a strategically designed synthetic building block with significant potential in drug discovery and development. Its unique combination of a reactive bromine handle, a metabolically robust fluorine atom, a sterically influential methyl group, and a modifiable ester functionality makes it a versatile platform for the synthesis of complex and diverse molecular libraries. This in-depth technical guide provides researchers and scientists with the foundational knowledge required to effectively synthesize, characterize, and strategically implement this valuable intermediate in their pursuit of novel therapeutic agents.

References

  • RSC. (n.d.). Supplementary Information.
  • Pharmaffiliates. (2026, February 27). The Role of Methyl 2-bromo-6-methylbenzoate in Pharmaceutical Intermediate Synthesis. Retrieved from [Link]

  • CRO Splendid Lab Pvt. Ltd. (n.d.). 2-Bromo-6-fluoro-3-methylbenzoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-bromo-3-methylbenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.
  • RSC Publishing. (2023, June 2). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid.
  • 2-Methylbenzoic Acid Supplier. (2026, January 2). What are the products of the esterification reaction of 2 - Methylbenzoic Acid? Retrieved from [Link]

  • ResearchGate. (2025, April 10). Synthesis of Indolyl‐7‐azanorbornanes by Decomposition of Tetrahydro‐1,2,3‐triazepines. Retrieved from [Link]

  • MDPI. (2020, April 20). Recent Advances in the Stereoselective Total Synthesis of Natural Pyranones Having Long Side Chains. Retrieved from [Link]

  • PubMed. (2003, August 27). Cross-correlated relaxation enhanced 1H[bond]13C NMR spectroscopy of methyl groups in very high molecular weight proteins and protein complexes. Retrieved from [Link]

  • Chegg. (2020, April 28). Solved A) From the 13C NMR spectrum of methyl benzoate. Retrieved from [Link]

  • PubChem. (n.d.). 1,3,5,7-tetranitro-(814C)1,3,5,7-tetrazocane. Retrieved from [Link]

  • Google Patents. (n.d.). US5139759A - Synthesis of zeolite beta.
  • ResearchGate. (2025, December 19). (PDF) Synthesis and characterization of high-entropy A2B2O7 pyrochlore with multiple elements at A and B sites. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 2-bromo-6-fluoro-3-methylbenzoate

This technical guide provides a comprehensive overview of the predicted spectroscopic data for Methyl 2-bromo-6-fluoro-3-methylbenzoate and outlines the experimental protocols for its empirical characterization. This doc...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the predicted spectroscopic data for Methyl 2-bromo-6-fluoro-3-methylbenzoate and outlines the experimental protocols for its empirical characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of novel small molecules.

Introduction: The Compound of Interest

Methyl 2-bromo-6-fluoro-3-methylbenzoate (C₉H₈BrFO₂) is a substituted aromatic compound with a molecular weight of 247.06 g/mol .[1] Its structure, featuring a halogenated and methylated benzene ring with a methyl ester functional group, presents a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming its identity, purity, and for elucidating its role in further chemical transformations.

NMR_Workflow cluster_SamplePrep Sample Preparation cluster_Acquisition Data Acquisition cluster_Processing Data Processing Sample Dissolve ~10 mg of sample in 0.7 mL of CDCl₃ TMS Add TMS as internal standard Tube Transfer to a 5 mm NMR tube Spectrometer Insert sample into a 400 MHz (or higher) NMR spectrometer Lock Lock on the deuterium signal of CDCl₃ Shim Shim the magnetic field Acquire Acquire ¹H and ¹³C spectra FT Fourier Transform Phase Phase Correction Baseline Baseline Correction Integrate Integration and Peak Picking

Figure 2: Workflow for NMR data acquisition and processing.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 10 mg of Methyl 2-bromo-6-fluoro-3-methylbenzoate in 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the CDCl₃. Shim the magnetic field to achieve a homogeneous magnetic field, which is essential for high-resolution spectra.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds are typical starting parameters.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds are appropriate. A larger number of scans will be required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline corrections. For the ¹H spectrum, integrate the signals to determine the relative number of protons. For both spectra, pick the peaks to determine their chemical shifts.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of Methyl 2-bromo-6-fluoro-3-methylbenzoate is expected to show characteristic absorption bands for the C=O of the ester, the C-O single bonds, and the aromatic C-H and C=C bonds.

Table 3: Predicted IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H stretch3000 - 3100Medium
Aliphatic C-H stretch (CH₃)2850 - 3000Medium
C=O stretch (Ester)1720 - 1740Strong
Aromatic C=C stretch1450 - 1600Medium
C-O stretch1100 - 1300Strong
C-F stretch1000 - 1400Strong
C-Br stretch500 - 600Medium

The strong absorption band for the ester carbonyl (C=O) group is particularly diagnostic. [2]

Experimental Protocol for IR Data Acquisition

IR_Workflow cluster_SamplePrep_IR Sample Preparation cluster_Acquisition_IR Data Acquisition cluster_Processing_IR Data Processing Sample_IR Place a small amount of neat sample on the ATR crystal Background Collect a background spectrum Sample_Scan Collect the sample spectrum Correction Perform ATR correction Peak_Picking Identify and label significant peaks

Figure 3: Workflow for ATR-FTIR data acquisition.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the attenuated total reflectance (ATR) crystal of the FTIR spectrometer is clean.

  • Background Scan: Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and the atmosphere.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum. If necessary, an ATR correction can be applied. The resulting spectrum should be analyzed by identifying the wavenumbers of the major absorption bands.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule. For Methyl 2-bromo-6-fluoro-3-methylbenzoate, the mass spectrum will confirm the molecular weight and provide clues about the molecule's structure through its fragmentation.

Predicted Mass Spectrum

The molecular ion peak (M⁺) in the mass spectrum will appear as a pair of peaks of nearly equal intensity, separated by two mass units, due to the presence of the two isotopes of bromine (⁷⁹Br and ⁸¹Br). [3]The expected m/z values for the molecular ions are 246 and 248.

Common Fragmentation Pathways:

  • Loss of the methoxy group (-OCH₃): This would result in fragment ions at m/z 215 and 217.

  • Loss of the methyl ester group (-COOCH₃): This would lead to fragment ions at m/z 187 and 189.

  • Loss of a bromine atom (-Br): This would produce a fragment ion at m/z 167.

Experimental Protocol for Mass Spectrometry Data Acquisition

MS_Workflow cluster_SamplePrep_MS Sample Preparation cluster_Acquisition_MS Data Acquisition cluster_Processing_MS Data Analysis Sample_MS Dissolve a small amount of sample in a suitable solvent (e.g., methanol or acetonitrile) Infusion Infuse the sample solution into the mass spectrometer Ionization Ionize the sample using ESI or EI Scan Scan a mass range (e.g., m/z 50-500) Molecular_Ion Identify the molecular ion peak Fragments Analyze the fragmentation pattern

Figure 4: Workflow for mass spectrometry data acquisition.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard.

  • Sample Introduction: Introduce the sample into the mass spectrometer. This can be done via direct infusion or through a chromatographic system like GC-MS or LC-MS.

  • Ionization: Ionize the sample. Electron ionization (EI) is a common technique that provides detailed fragmentation patterns. Electrospray ionization (ESI) is a softer ionization method that is more likely to show the molecular ion peak.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer and detected.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions.

Conclusion

The comprehensive spectroscopic analysis of Methyl 2-bromo-6-fluoro-3-methylbenzoate, employing ¹H NMR, ¹³C NMR, IR, and mass spectrometry, is essential for its unambiguous structural confirmation. This guide provides the predicted spectral data and detailed experimental protocols to enable researchers to confidently characterize this and similar novel compounds. The synergy of these analytical techniques provides a self-validating system for structural elucidation, which is a cornerstone of chemical research and drug development.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 13C NMR spectrum: 2-bromo-2-methylpropane. Retrieved from [Link]

  • NIST. (n.d.). Methyl-2-bromobenzoate. In NIST Chemistry WebBook. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

  • Fuson, N., & Josien, M. L. (1956). The 2900-cm⁻¹ region infrared spectra of methyl benzoate, p-amino-methyl benzoate, and o-, m-, and p-nitromethyl-benzoate. Journal of the American Chemical Society, 78(13), 3049-3053.

Sources

Exploratory

An In-depth Technical Guide to the Storage and Handling of Methyl 2-bromo-6-fluoro-3-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the essential procedures for the safe storage and handling of Methyl 2-bromo-6-fluoro-3-methylbenzoate (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential procedures for the safe storage and handling of Methyl 2-bromo-6-fluoro-3-methylbenzoate (CAS No. 1359857-62-7), a key reagent in various synthetic applications within the pharmaceutical and agrochemical industries. Adherence to these protocols is critical to ensure the integrity of the compound, the safety of laboratory personnel, and the reproducibility of experimental results.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Methyl 2-bromo-6-fluoro-3-methylbenzoate is foundational to its safe handling and storage.

PropertyValueSource
CAS Number 1359857-62-7[1]
Molecular Formula C₉H₈BrFO₂[1]
Molecular Weight 247.06 g/mol [1]
Appearance Solid, semi-solid, or liquidInferred from related compounds
Purity Typically ≥97%[1]
Storage Temperature Room Temperature, sealed in a dry environment[2]

Hazard Identification and Safety Precautions

Methyl 2-bromo-6-fluoro-3-methylbenzoate, like many halogenated aromatic compounds, is classified as an irritant and is harmful if ingested. The primary hazards are associated with skin and eye contact, inhalation, and ingestion.

GHS Hazard Statements for Structurally Similar Compounds:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

A proactive approach to safety, grounded in a thorough understanding of potential risks, is paramount. The following workflow outlines the mandatory safety checks before handling the compound.

cluster_pre_handling Pre-Handling Safety Protocol Verify_SDS Verify Availability and Review of Safety Data Sheet (SDS) Check_PPE Inspect and Don Appropriate Personal Protective Equipment (PPE) Verify_SDS->Check_PPE Proceed if SDS is understood Confirm_Ventilation Ensure Fume Hood is Functioning Correctly Check_PPE->Confirm_Ventilation Proceed if PPE is adequate Locate_Safety_Equipment Confirm Location of Eyewash Station and Safety Shower Confirm_Ventilation->Locate_Safety_Equipment Proceed if ventilation is certified Handling_Procedure Commence Handling Locate_Safety_Equipment->Handling_Procedure Ready for handling

Caption: Pre-Handling Safety Workflow.

Personal Protective Equipment (PPE)

The use of appropriate PPE is the most critical barrier between the researcher and potential exposure. The following table details the minimum required PPE for handling Methyl 2-bromo-6-fluoro-3-methylbenzoate.

Body PartProtectionStandardRationale
Hands Chemical-resistant gloves (Nitrile or Neoprene)EN 374Prevents skin contact and irritation.
Eyes Safety goggles with side shields or a face shieldEN 166Protects against splashes and aerosols.
Body Laboratory coatProvides a removable barrier to protect clothing and skin from contamination.
Respiratory Use in a certified chemical fume hoodMinimizes inhalation of vapors or dust. For situations outside of a fume hood, a respirator with an organic vapor cartridge may be necessary.

Handling Protocols

Handling of Methyl 2-bromo-6-fluoro-3-methylbenzoate should always be performed in a well-ventilated area, preferably within a certified chemical fume hood.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Have all necessary equipment and reagents readily available.

    • Prepare a waste container for contaminated materials.

  • Dispensing:

    • Carefully open the container, avoiding inhalation of any dust or vapors.

    • Use a clean spatula or other appropriate tool to dispense the required amount of the compound.

    • If the compound is a solid, minimize the creation of dust. If it is a liquid, avoid splashing.

    • Immediately and securely reseal the container after dispensing.

  • Post-Handling:

    • Clean any spills immediately according to the spill response protocol.

    • Decontaminate all surfaces and equipment that have come into contact with the compound.

    • Remove and properly dispose of contaminated PPE.

    • Wash hands thoroughly with soap and water.

Storage Requirements

Proper storage is essential to maintain the stability and purity of Methyl 2-bromo-6-fluoro-3-methylbenzoate.

ParameterRecommendationRationale
Temperature Room TemperatureAvoids degradation from excessive heat or cold.
Atmosphere Sealed in a dry environmentProtects from moisture, which could lead to hydrolysis of the ester.
Incompatibilities Strong oxidizing agents, strong acids, and strong basesPrevents potentially vigorous or exothermic reactions.
Container Tightly sealed, original containerEnsures integrity and prevents contamination.

The logical flow for appropriate storage is depicted in the diagram below.

cluster_storage Storage Protocol Receive Receive Compound Inspect Inspect Container for Damage Receive->Inspect Label Ensure Proper Labeling Inspect->Label If intact Store Store in a Cool, Dry, Well-Ventilated Area Label->Store Segregate Segregate from Incompatible Materials Store->Segregate

Caption: Storage Workflow for Methyl 2-bromo-6-fluoro-3-methylbenzoate.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

Spill Response:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ventilate: Increase ventilation to the area.

  • Contain: For small spills, use an inert absorbent material such as sand or vermiculite.

  • Collect: Carefully scoop the absorbed material into a labeled, sealable waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.

First Aid Measures:

  • Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal

All waste containing Methyl 2-bromo-6-fluoro-3-methylbenzoate must be treated as hazardous chemical waste.

  • Collect all waste in a clearly labeled, sealed container.

  • Dispose of the waste through a licensed chemical waste disposal company, in accordance with all local, state, and federal regulations.

Conclusion

The safe and effective use of Methyl 2-bromo-6-fluoro-3-methylbenzoate in a research and development setting is contingent upon a comprehensive understanding of its properties and adherence to strict handling and storage protocols. By implementing the procedures outlined in this guide, laboratories can minimize risks, ensure the well-being of their personnel, and maintain the integrity of their scientific work.

References

Sources

Foundational

The Orthogonal Reactivity of Substituted Bromofluorobenzoates: A Technical Guide for Advanced Pharmaceutical Synthesis

Executive Summary Substituted bromofluorobenzoates (e.g., 2-fluoro-5-bromobenzoic acid and its esters) are highly versatile, trifunctional building blocks that have become indispensable in modern medicinal chemistry[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted bromofluorobenzoates (e.g., 2-fluoro-5-bromobenzoic acid and its esters) are highly versatile, trifunctional building blocks that have become indispensable in modern medicinal chemistry[1]. By offering three distinct and orthogonally reactive sites—a carboxylic acid/ester, a highly electronegative fluorine atom, and a polarizable bromine atom—these scaffolds enable the rapid, divergent synthesis of complex active pharmaceutical ingredients (APIs)[2]. This whitepaper provides an in-depth mechanistic analysis and validated protocols for exploiting this scaffold, focusing on Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling.

The Trifunctional Scaffold: Principles of Orthogonal Reactivity

The strategic value of substituted bromofluorobenzoates lies in their predictable, site-selective reactivity. The causality of this orthogonality is rooted in fundamental electronic and thermodynamic principles:

  • The C-F Bond (SNAr): Despite having the highest bond dissociation energy among carbon-halogen bonds, the C-F bond is highly susceptible to SNAr. The extreme electronegativity of fluorine, coupled with the electron-withdrawing effect of the ortho/para carboxylate group, severely depletes electron density at the ipso carbon, drastically lowering the activation energy for nucleophilic attack[2].

  • The C-Br Bond (Cross-Coupling): Transition-metal catalysis (e.g., Pd, Cu) selectively targets the C-Br bond over the C-F bond. This is driven by thermodynamics; the weaker C-Br bond undergoes oxidative addition with low-valent metal complexes much more readily than the inert C-F bond[3].

  • The Carboxylate Group: Serves as a directing/activating group and a site for late-stage derivatization (amidation, esterification)[2].

OrthogonalReactivity Core Substituted Bromofluorobenzoate SNAr SNAr Reaction (C-F Bond) Core->SNAr Nucleophiles CrossCoupling Cross-Coupling (C-Br Bond) Core->CrossCoupling Pd/Cu Catalysts Amidation Derivatization (COOH Group) Core->Amidation Coupling Agents Prod1 C-N / C-O / C-S Substituted Scaffold SNAr->Prod1 Prod2 C-C / C-N Extended Framework CrossCoupling->Prod2 Prod3 Amides / Esters (Prodrugs) Amidation->Prod3

Orthogonal reactivity pathways of substituted bromofluorobenzoates enabling divergent synthesis.

Pathway I: Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Causality

The rate-determining step in SNAr is the initial attack of the nucleophile to form the negatively charged Meisenheimer intermediate[2]. The 2-fluoro-5-bromobenzoate system is perfectly primed for this: the strong electron-withdrawing effect of the ortho-fluorine atom and the carboxylate group stabilizes this intermediate, thereby lowering the activation energy[2]. Fluorine is the ideal leaving group here because its high electronegativity maximizes the electrophilicity of the attached carbon, making it vastly superior to chlorine or bromine for SNAr[4].

SNArMechanism SM 2-Fluoro-5-bromobenzoate Meisenheimer Meisenheimer Complex (Stabilized Intermediate) SM->Meisenheimer Attack at C-F Nuc Nucleophile (e.g., Pyrazole) Nuc->Meisenheimer e- pair donation Product 2-Substituted-5-bromobenzoate Meisenheimer->Product Fast: Loss of F-

Mechanism of SNAr at the C-F bond via the stabilized Meisenheimer intermediate.

Validated Protocol: SNAr with 1H-Pyrazole

This protocol details the synthesis of 2-(1H-pyrazol-1-yl)-5-bromobenzoic acid, a critical intermediate for antibacterial agents[2].

Reagents:

  • 2-Fluoro-5-bromobenzoic acid (1.0 equiv)

  • 1H-Pyrazole (1.2 equiv)

  • Potassium carbonate (K2CO3, 2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried, round-bottom flask equipped with a magnetic stir bar with 2-fluoro-5-bromobenzoic acid and 1H-pyrazole.

  • Solvent & Base Addition: Suspend the reactants in anhydrous DMF (0.2 M concentration). Add finely powdered K2CO3. Rationale: K2CO3 deprotonates the pyrazole, generating a highly nucleophilic pyrazolide anion, while DMF stabilizes the polar transition state.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 110 °C under an inert argon atmosphere. Stir vigorously for 12-16 hours.

  • Monitoring: Monitor reaction progress via TLC (Eluent: 9:1 DCM:MeOH with 1% AcOH). The starting material will consume completely, yielding a lower Rf product spot.

  • Workup (Self-Validating Step): Cool the mixture to room temperature and pour it into crushed ice-water. Slowly acidify the aqueous layer to pH 3 using 1M HCl. Rationale: Acidification protonates the carboxylate, drastically reducing its aqueous solubility and forcing the precipitation of the product.

  • Isolation: Filter the resulting precipitate, wash with cold water, and dry under vacuum at 50 °C to yield the pure product.

Pathway II: Transition-Metal Catalyzed Cross-Coupling

Mechanistic Causality

Once the C-F bond is substituted (or left intact for downstream processing), the C-Br bond can be selectively functionalized. In palladium-catalyzed reactions (e.g., Sonogashira or Suzuki-Miyaura), the Pd(0) species undergoes oxidative addition. Because the C-Br bond is significantly weaker than the C-F bond, oxidative addition occurs exclusively at the bromine site[3]. This allows for the extension of the carbon framework without disturbing the fluorine atom.

Validated Protocol: Sonogashira Coupling

This protocol describes the coupling of a substituted bromofluorobenzoate with a terminal alkyne, a key step in the synthesis of antifolate drugs like pemetrexed analogs[3].

Reagents:

  • Substituted bromofluorobenzoate (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Pd(PPh3)2Cl2 (0.05 equiv)

  • CuI (0.1 equiv)

  • Triethylamine (TEA, solvent/base)

Step-by-Step Methodology:

  • Degassing: Dissolve the bromofluorobenzoate in anhydrous TEA in a Schlenk flask. Sparge the solution with argon for 15 minutes. Rationale: Oxygen must be rigorously excluded to prevent the Glaser homocoupling of the terminal alkyne.

  • Catalyst Addition: Add Pd(PPh3)2Cl2 and CuI under a positive stream of argon. The solution will typically turn pale yellow/brown.

  • Alkyne Addition: Add the terminal alkyne dropwise via syringe.

  • Reaction: Stir the mixture at 45–60 °C for 8 hours. The precipitation of triethylammonium bromide salts serves as a visual indicator of reaction progress.

  • Workup: Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the insoluble salts and catalyst residue. Concentrate the filtrate and purify via flash column chromatography.

Quantitative Analysis of Reaction Parameters

The table below summarizes typical reaction parameters and yields for the orthogonal transformations of 2-fluoro-5-bromobenzoic acid derivatives, demonstrating the high efficiency of this scaffold[3],[2],[4].

Reaction TypeTarget BondReagents / CatalystTemp (°C)Typical Yield (%)Selectivity
SNAr C-FAmines/Azoles, K2CO3, DMF90 - 12075 - 90>99% for C-F
Suzuki Coupling C-BrAryl-B(OH)2, Pd(dppf)Cl2, Base80 - 10080 - 95>99% for C-Br
Sonogashira C-BrAlkyne, Pd(PPh3)2Cl2, CuI45 - 6070 - 85>99% for C-Br
Amidation COOHAmine, HATU, DIPEA, DCM20 - 2585 - 98>99% for COOH

Applications in Advanced Therapeutics

The strategic deployment of substituted bromofluorobenzoates has enabled the synthesis of several high-impact therapeutic classes:

  • SGLT2 Inhibitors: 2-Chloro-5-bromobenzoic acid and its fluoro-analogs are critical starting materials for the synthesis of hypoglycemic drugs such as dapagliflozin, sotagliflozin, and empagliflozin[1].

  • Antifolates (Cancer Therapy): Bromofluorobenzoates undergo Sonogashira coupling with unsaturated alkynols to construct the core frameworks of tumor-targeted 6-methyl substituted pemetrexed analogs. These compounds exploit C1 metabolic vulnerabilities in cancer cells, showing selective transport by folate receptors over the reduced folate carrier (RFC)[3].

  • Antibacterial Agents: SNAr displacement of the fluorine atom by pyrazoles generates novel scaffolds for structure-activity relationship (SAR) studies in antibacterial drug discovery[2].

Sources

Exploratory

Electronic Effects of Substituents in Bromofluorobenzenes: A Technical Guide to Reactivity and Spectroscopic Profiling

Executive Summary Bromofluorobenzenes (BFBs) are highly versatile, dual-functionalized aromatic building blocks critical to modern pharmaceutical and agrochemical development[1]. The unique interplay between fluorine—a h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bromofluorobenzenes (BFBs) are highly versatile, dual-functionalized aromatic building blocks critical to modern pharmaceutical and agrochemical development[1]. The unique interplay between fluorine—a highly electronegative atom that imparts metabolic stability—and bromine—an excellent handle for transition-metal-catalyzed cross-coupling—allows for orthogonal reactivity. However, unlocking this orthogonality requires a deep understanding of how additional substituents perturb the electronic distribution across the aromatic ring. This whitepaper provides an in-depth mechanistic analysis, spectroscopic profiling guidelines, and field-proven experimental protocols for manipulating the reactivity of substituted bromofluorobenzenes.

Mechanistic Foundations: The Electronic Interplay

The reactivity of a substituted BFB is dictated by the competing inductive ( I ) and resonance ( R ) effects of its halogens and auxiliary substituents[2].

Inductive vs. Resonance Effects
  • Fluorine: Exerts a powerful electron-withdrawing inductive effect ( −I ) due to its high electronegativity, which strongly desheilds the ortho positions. Simultaneously, its lone pairs can donate electron density back into the ring via resonance ( +R ). While −I generally outweighs +R , the resonance effect is highly position-dependent, significantly impacting ortho and para positions.

  • Bromine: Also exerts a −I effect, but its larger atomic radius results in poor 4p−2p orbital overlap with the aromatic carbon, rendering its +R effect negligible.

When auxiliary substituents (e.g., −NO2​ , −OMe , −CF3​ ) are introduced, they bias the electron density, dictating whether the molecule will undergo Nucleophilic Aromatic Substitution ( SN​Ar ) at the C–F bond or oxidative addition at the C–Br bond[3].

Impact on Nucleophilic Aromatic Substitution ( SN​Ar )

In SN​Ar reactions, the rate-limiting step is the formation of the anionic Meisenheimer complex, not the departure of the leaving group[4]. Fluorine is a vastly superior leaving group compared to bromine in this context. Its extreme electronegativity actively stabilizes the transition state leading to the Meisenheimer intermediate[5]. However, this pathway is only kinetically viable if an electron-withdrawing group (EWG) is positioned ortho or para to the fluorine to delocalize the resulting negative charge.

Impact on Palladium-Catalyzed Cross-Coupling

Conversely, in palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Heck), the C–Br bond is the primary site of reactivity[1]. Palladium(0) undergoes oxidative addition into the weaker C–Br bond. The presence of a fluorine atom ortho to the bromine accelerates this step by inductively withdrawing electron density, making the C–Br bond more electrophilic and lowering the activation barrier for the metal's insertion[6].

ReactivityLogic A Substituted Bromofluorobenzene B Palladium Catalysis (Suzuki, Heck) A->B Pd(0), Base C Nucleophilic Attack (Amines, Alkoxides) A->C Nu-, Polar Solvent D Oxidative Addition at C-Br Bond B->D E Is an EWG present ortho/para to F? C->E F Cross-Coupled Product (C-F Intact) D->F Transmetalation & Reductive Elim. G Meisenheimer Complex Formation E->G Yes H No Reaction / Slow E->H No I SNAr Product (C-Br Intact) G->I F- Elimination

Logic tree detailing orthogonal reactivity of bromofluorobenzenes under SNAr vs. cross-coupling.

Spectroscopic Signatures: 19F NMR Profiling

19F NMR spectroscopy is the premier diagnostic tool for mapping the electronic environment of BFBs[7]. Because the 19F nucleus is highly sensitive to paramagnetic shielding contributions (which are heavily influenced by the local electron density), the chemical shift ( δ ) serves as a direct readout of substituent effects[8].

By analyzing the Substituent Chemical Shifts (SCS), researchers can predict the regioselectivity of incoming nucleophiles or transition metals[9].

Table 1: 19F NMR Substituent Chemical Shifts (SCS) for Monosubstituted Fluorobenzenes [8] (Note: Negative values indicate upfield shielding; positive values indicate downfield deshielding relative to fluorobenzene).

Substituent Group Δδ ortho (ppm) Δδ meta (ppm) Δδ para (ppm)Electronic Implication
−CH3​ −3.9 −0.4 −3.6 Mild electron donation ( +I )
−CH=CH2​ −4.4 0.7 −0.6 Resonance donation ( +R )
−F −23.2 2.0 −6.6 Strong +R dominates ortho/para
−Cl −0.3 3.5 −0.7 Competing −I and weak +R
−Br 7.6 3.5 0.1 Strong −I deshielding

Experimental Methodologies & Self-Validating Protocols

The following protocols are designed as self-validating systems, ensuring that experimental outcomes are directly tied to the electronic principles discussed above.

Protocol 1: 19F NMR Chemical Shift Profiling

Causality & Validation: Solvent polarity can artificially perturb 19F chemical shifts[9]. By utilizing a standardized non-polar solvent ( CDCl3​ ) and an internal standard ( CFCl3​ ), this protocol self-validates the shifts against literature benchmarks, ensuring observed Δδ values are purely electronic.

  • Sample Preparation: Dissolve 10–15 mg of the BFB derivative in 0.6 mL of anhydrous CDCl3​ .

  • Standard Addition: Spike the sample with 0.1% v/v of Trichlorofluoromethane ( CFCl3​ ) as the internal reference ( 0.00 ppm).

  • Acquisition: Acquire the spectrum at 376 MHz (on a 400 MHz 1H magnet) using a 30° pulse angle. Critical Step: Set the relaxation delay ( D1​ ) to at least 3 seconds to ensure complete relaxation of the 19F nuclei, preventing integration errors.

  • Processing: Phase and baseline correct the spectrum. Reference the CFCl3​ peak to 0.00 ppm and extract the exact chemical shifts to map the electronic distribution.

Protocol 2: Regioselective Suzuki-Miyaura Cross-Coupling

Causality & Validation: To selectively target the C–Br bond without triggering SN​Ar at the C–F bond, a mild base ( K3​PO4​ ) and a bulky, electron-rich phosphine ligand (e.g., P(t-Bu)3​ ) are required. The electron-rich ligand accelerates oxidative addition into the C–Br bond, while the mild base facilitates transmetalation without acting as a nucleophile[6].

SuzukiWorkflow S1 Step 1: Catalyst Prep Mix Pd(OAc)2 & Ligand S2 Step 2: Reagent Addition Add BFB, Boronic Acid, Base S1->S2 S3 Step 3: Heating 80°C in Toluene/H2O S2->S3 S4 Step 4: Workup Extraction & Chromatography S3->S4

Workflow for the regioselective Suzuki-Miyaura cross-coupling of bromofluorobenzenes.

  • Catalyst Activation: In a Schlenk flask under an inert argon atmosphere, combine Pd(OAc)2​ (5 mol%) and P(t-Bu)3​ (10 mol%).

  • Reagent Assembly: Add the bromofluorobenzene (1.0 equiv), the target arylboronic acid (1.2 equiv), and anhydrous K3​PO4​ (2.0 equiv).

  • Reaction Execution: Inject degassed Toluene/ H2​O (10:1 v/v). Heat the biphasic mixture to 80°C for 12 hours.

  • Validation & Isolation: Monitor via GC-MS. The disappearance of the characteristic 1:1 bromine isotope pattern ( M/M+2 ) confirms successful C–Br cleavage. Cool, extract with ethyl acetate, and purify via flash column chromatography.

Protocol 3: Nucleophilic Aromatic Substitution ( SN​Ar )

Causality & Validation: To selectively cleave the C–F bond while leaving the C–Br bond intact, the reaction relies on the stabilization of the Meisenheimer complex by the highly electronegative fluorine[4]. Using a polar aprotic solvent (DMF) ensures the nucleophile remains unsolvated and highly reactive.

  • Nucleophile Generation: Dissolve the amine or alkoxide nucleophile (1.2 equiv) in anhydrous DMF. If using an alcohol, pre-deprotonate with NaH (1.5 equiv) at 0°C.

  • Substitution: Add the substituted BFB (1.0 equiv) dropwise. Requirement: The BFB must possess an EWG (e.g., −NO2​ ) ortho or para to the fluorine. Stir at room temperature (or heat to 60°C for weaker EWGs).

  • Quenching & Validation: Quench the reaction with cold water. Extract the organic layer and analyze via GC-MS. The retention of the 1:1 bromine isotope pattern validates that the C–Br bond remained intact and substitution occurred exclusively at the fluorinated carbon.

References

  • Arkivoc - Substituent effects on the relative rates and free energies of ortho-lithiation reactions: families of fluorobenzenes as the substr
  • Sparrow Chemical - Fluorobromobenzene Series
  • Master Organic Chemistry - Nucleophilic Aromatic Substitution: Introduction and Mechanism
  • ACS Publications - Palladium-Catalyzed Arylation of Malon
  • Tokyo Institute of Technology - Substituent Shielding Parameters of Fluorine-19 NMR
  • Chemistry Steps - Nucleophilic Arom
  • PMC (NIH)
  • RSC Publishing - Theoretical Calculations of Chemical Interactions: Arom
  • Wikipedia - Fluorine-19 nuclear magnetic resonance spectroscopy

Sources

Foundational

A Technical Guide to the Retrosynthetic Analysis of Methyl 2-bromo-6-fluoro-3-methylbenzoate

Introduction In the landscape of pharmaceutical and materials science, the precise synthesis of highly substituted aromatic compounds is a cornerstone of molecular design. Methyl 2-bromo-6-fluoro-3-methylbenzoate present...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical and materials science, the precise synthesis of highly substituted aromatic compounds is a cornerstone of molecular design. Methyl 2-bromo-6-fluoro-3-methylbenzoate presents a compelling case study in synthetic strategy, featuring a sterically congested 1,2,3,6-tetrasubstituted benzene ring. The successful construction of this molecule hinges on a meticulous retrosynthetic analysis, where the sequence of introducing functional groups is paramount to navigating the complex interplay of electronic directing effects and steric hindrance.

This guide provides an in-depth exploration of a viable synthetic pathway to Methyl 2-bromo-6-fluoro-3-methylbenzoate. We will deconstruct the target molecule to reveal logical precursors, rationalize the strategic choices at each step, and present detailed, field-proven protocols for the forward synthesis. The narrative emphasizes the causality behind experimental decisions, addressing potential challenges such as regioselectivity and providing a framework for robust synthetic planning.

Part 1: High-Level Retrosynthetic Strategy

The process of retrosynthesis involves mentally deconstructing a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections and functional group interconversions (FGIs).[1][2]

Our target, Methyl 2-bromo-6-fluoro-3-methylbenzoate, is an ester. The most logical initial disconnection is the ester linkage itself, an FGI that simplifies the target to its corresponding carboxylic acid. This is a reliable transformation, as numerous methods exist for the esterification of carboxylic acids.[3]

This initial step defines our primary synthetic challenge: the construction of the sterically crowded 2-bromo-6-fluoro-3-methylbenzoic acid.

G TM Methyl 2-bromo-6-fluoro-3-methylbenzoate (Target Molecule) CA 2-bromo-6-fluoro-3-methylbenzoic acid TM->CA FGI (Ester) SM Simpler Precursors CA->SM Multiple Disconnections

Figure 1: High-level retrosynthetic overview.

Part 2: A Detailed Retrosynthetic Pathway

To devise a synthesis for 2-bromo-6-fluoro-3-methylbenzoic acid, we must carefully consider the introduction of the fluorine, bromine, and methyl groups around the benzoic acid core. The directing effects of these substituents will dictate the success of each electrophilic substitution step.[4] A plausible strategy involves installing the fluorine atom late in the synthesis via a Sandmeyer-type reaction, as this approach offers excellent regiochemical control.

  • Disconnection of the Fluoro Group (C-F Bond): The introduction of a fluorine atom onto an aromatic ring is often best achieved through the Balz-Schiemann reaction. This involves the diazotization of an aniline precursor followed by thermal decomposition of the resulting tetrafluoroborate salt. This leads us to 2-bromo-6-amino-3-methylbenzoic acid .

  • Disconnection of the Amino Group (FGI): An aromatic amino group is readily synthesized by the reduction of a nitro group. This is a highly reliable and efficient transformation, pointing to 2-bromo-6-nitro-3-methylbenzoic acid as the next precursor.

  • Disconnection of the Bromo Group (C-Br Bond): The bromine atom can be installed via electrophilic aromatic substitution. We must analyze the directing effects on the precursor, 2-nitro-3-methylbenzoic acid .

    • The methyl group (-CH3) is an ortho, para-director and activating.

    • The nitro group (-NO2) is a meta-director and deactivating.

    • The carboxylic acid group (-COOH) is a meta-director and deactivating. On 2-nitro-3-methylbenzoic acid, the activating methyl group at C3 directs incoming electrophiles to the C4 and C6 positions. The deactivating nitro group at C2 also directs incoming electrophiles to the meta positions of C4 and C6. This convergence of directing effects makes the synthesis of the desired 6-bromo isomer feasible, although the formation of a 4-bromo isomer is a significant possibility that must be addressed in the forward synthesis.

  • Disconnection of the Nitro Group (C-N Bond): The nitro group is installed via nitration of 3-methylbenzoic acid , a readily available starting material. The methyl group directs ortho/para and the carboxylic acid directs meta. Both effects guide the incoming nitro group to the C2, C4, and C6 positions, making the desired 2-nitro isomer an accessible product.

This complete retrosynthetic analysis is visualized below.

G cluster_main Retrosynthetic Analysis Target Methyl 2-bromo-6-fluoro-3-methylbenzoate P1 2-bromo-6-fluoro-3-methylbenzoic acid Target->P1 FGI (Ester) P2 2-bromo-6-amino-3-methylbenzoic acid P1->P2 C-F Disconnection (Balz-Schiemann) P3 2-bromo-6-nitro-3-methylbenzoic acid P2->P3 FGI (Amine <- Nitro) P4 2-nitro-3-methylbenzoic acid P3->P4 C-Br Disconnection (Bromination) SM 3-methylbenzoic acid (Starting Material) P4->SM C-N Disconnection (Nitration)

Sources

Protocols & Analytical Methods

Method

Synthesis of Methyl 2-bromo-6-fluoro-3-methylbenzoate: An Application Note and Protocol

Introduction Methyl 2-bromo-6-fluoro-3-methylbenzoate is a substituted aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring bromine, fluo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 2-bromo-6-fluoro-3-methylbenzoate is a substituted aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring bromine, fluorine, and methyl groups on the benzene ring, makes it a valuable synthetic intermediate for the construction of more complex, biologically active molecules. The strategic placement of these functional groups allows for diverse downstream modifications, such as cross-coupling reactions at the bromo position, while the fluoro and methyl groups modulate the electronic and steric properties of the molecule.

This application note provides a comprehensive, two-step protocol for the synthesis of Methyl 2-bromo-6-fluoro-3-methylbenzoate. The synthetic strategy is designed for reliability and scalability, beginning with the synthesis of the carboxylic acid precursor, 2-bromo-6-fluoro-3-methylbenzoic acid, via a Sandmeyer reaction, followed by its efficient esterification. We will delve into the rationale behind the chosen methodologies, provide detailed, step-by-step protocols, and present the necessary data for successful execution in a research or process development setting.

Overall Synthetic Scheme

The synthesis is performed in two distinct stages:

  • Sandmeyer Reaction: Conversion of an aromatic amine, 2-amino-6-fluoro-3-methylbenzoic acid, to the corresponding aryl bromide, 2-bromo-6-fluoro-3-methylbenzoic acid.

  • Esterification: Conversion of the synthesized carboxylic acid to its methyl ester, yielding the target compound.

Synthetic_Workflow A 2-Amino-6-fluoro- 3-methylbenzoic Acid B 2-Bromo-6-fluoro- 3-methylbenzoic Acid A->B 1. NaNO₂, HBr, 0-5°C 2. CuBr Step 1: Sandmeyer Reaction C Methyl 2-bromo-6-fluoro- 3-methylbenzoate B->C SOCl₂, Methanol Reflux Step 2: Esterification Sandmeyer_Mechanism cluster_0 Diazotization cluster_1 Radical Formation & Substitution Ar-NH₂ Aromatic Amine Ar-N₂⁺ Diazonium Salt Ar-NH₂->Ar-N₂⁺ NaNO₂, HBr Ar• Aryl Radical Ar-N₂⁺->Ar• + Cu(I)Br - N₂ - Cu(II)Br⁺ Ar-Br Aryl Bromide Ar•->Ar-Br + Cu(II)Br₂ - Cu(I)Br

Application

Methyl 2-bromo-6-fluoro-3-methylbenzoate as a synthetic building block

Defining the Scope I'm now focusing on defining the scope for the application note and protocol guide. My goal is to structure a detailed resource for researchers.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Defining the Scope

I'm now focusing on defining the scope for the application note and protocol guide. My goal is to structure a detailed resource for researchers. I'm taking into account the target audience of scientists in drug development, and identifying the core requirements needed. I'm focusing on the synthesis of Methyl 2-bromo-6-fluoro-3-methylbenzoate.

Identifying the Compound

I've pinpointed the compound: Methyl 2-bromo-6-fluoro-3-methylbenzoate. The search yielded its CAS number (1359857-62-7), molecular formula (C9H8BrFO2), and molecular weight (247.06). It's a halogenated methyl benzoate derivative.

Analyzing the Structure

I've confirmed the compound's structure: methyl 2-bromo-6-fluoro-3-methylbenzoate. The positions of the substituents are verified: a carbomethoxy group at position 1, bromine at 2, methyl at 3, and fluorine at 6 on the benzene ring. This highly functionalized structure suggests excellent utility in cross-coupling, SNAr, and metalation reactions. I've noted an application: it's used as an intermediate in isoquinolinone synthesis (WO2021086077A1), a potential PARP-1 inhibitor. I'll structure the application note as a title and executive summary, and then detail the physicochemical properties.

Developing the Reactivity

I'm now detailing the reactivity profile, focusing on the rationale behind this molecule's design. The orthogonal reactivity of the bromine (Pd-catalyzed coupling), fluorine (SNAr), ester (saponification/amidation/reduction), and methyl group (benzylic functionalization) are key aspects. The primary application, the synthesis of PARP-1 inhibitors (isoquinolinone derivatives) from the building block, is now being explained, emphasizing how this compound enables the construction of the isoquinolinone core. I will next delve into developing experimental protocols for fundamental reactions.

Building the Application Note

I'm structuring the application note, starting with an introduction around Lotixparib and its key intermediate, methyl 2-bromo-6-fluoro-3-methylbenzoate. It's a promising narrative hook. The focus is now on developing a strong, detailed foundation for the document.

Defining Key Reactivity Nodes

I've been drilling down into methyl 2-bromo-6-fluoro-3-methylbenzoate's potential. I'm building a robust physicochemical profile for the compound. The focus has been on its orthogonal reactivity nodes: bromine for couplings, fluorine for SNAr, the ester for various transformations, and the methyl group for benzylic functionalization. I'm also preparing for the visual representations in Graphviz.

Constructing the Visuals

I'm now focusing on the visual elements. The DOT diagrams for orthogonal reactivity and PARP-1 inhibition are taking shape, with nodes and connections defined. I've also identified the necessary references to support the application note, including the patent and relevant chemical suppliers. I must now adjust the color contrast in the visuals.

Refining the Diagrams

I've finalized Diagram 1's DOT code, prioritizing high color contrast for node legibility. I've selected a color palette: #4285F4, #EA4335, #FBBC05, #34A853, #FFFFFF, #F1F3F4, #202124, #5F6368, and applied them to emphasize reactivity nodes against their backgrounds. Now, I'm adapting the palette to Diagram 2.

Verifying the Visuals

I've just finished the DOT diagram for PARP-1 inhibition. I have now reviewed the visuals for the expert audience. I'm satisfied with the clarity of the diagram and color selections, as well as the depiction of the catalytic inhibition process. I am now working on verifying the E-E-A-T aspects of the protocol, and starting with Suzuki coupling.

Analyzing Steric Hindrance

I'm now zeroing in on the challenges of methyl 2-bromo-6-fluoro-3-methylbenzoate. I've realized steric hindrance, particularly around the bromine, will impact Pd-catalyzed reactions. A more robust catalyst, like Pd2(dba)3 with SPhos, XPhos or pre-catalyst like Pd(dppf)Cl2 is necessary to enable effective oxidative addition. I need to clearly articulate the rationale, emphasizing the need for a bulky or bidentate ligand. Additionally, I'm thinking about the protocol for ester hydrolysis, that a standard condition like LiOH will fail.

Detailing Hydrolysis and Citations

I've just refined the discussion of methyl ester hydrolysis. I'm focusing on the steric challenges. I've concluded standard saponification fails, and harsher conditions or KOTMS is needed. I'm explaining this as the C1-methyl ester is shielded by bromine and fluorine. I'm now verifying and integrating citations, including WO2021086077A1 for PARP-1 inhibition synthesis. Chemical supplier data will provide physicochemical parameters. I am formatting the references and will ensure compliance.

Drafting the Outline

I'm now drafting the application note outline. I'm focusing on the structure: Executive Summary, Physicochemical Profiling, Structural Rationale with reactivity nodes, Application Spotlight (PARP-1 inhibitors), and Experimental Protocols. I need to integrate information from the product pages into the note.

Detailing Protocols and Diagrams

I'm now focusing on specific reaction protocols: the Iyaura cross-coupling and a forcing saponification method for the ester. I'm also planning the analytical validation, including the tracking of reactions via NMR shifts and TLC. In parallel, I'm working on the references list, which will be numbered with title, source, and URL for each entry. I'm verifying that the diagram meets all constraints. The constraints include max width of 760px, color contrast, and node text contrast. I'm following instructions, including the "dot" code block format, and the caption formatting as well. I'm drafting DOT block 1.

Constructing the DOT block

I've just added the DOT code block 2, which visualizes PARP-1 inhibition. It is complete with node labels and clear connections, demonstrating the catalytic inhibition process. I'm now fine-tuning the caption, ensuring it concisely describes the diagram's content and context.

Refining Visual Captions

I've just finished the caption refinement. I've integrated explicit citations within the caption text. Now I'm ensuring all visuals and text are consistent and that the note supports the application of Lotixparib.

Defining the Coupling Reaction

I'm now detailing the Suzuki coupling protocol, including reagents, conditions (90°C, 12h), and workup. I've highlighted the need for Pd(dppf)Cl2 to enable oxidative addition due to steric hindrance. The role of water in base solubility is crucial for transmetalation. The causality has been articulated.

I've also specified the forcing hydrolysis protocol for the ester, including elevated temperature (reflux at 85 °C) and conditions to overcome the steric shielding. The ester is protected by the bromine and the fluorine, requiring extreme conditions.

Validating Reaction Protocols

I'm now integrating validation and analytical checks for the Suzuki coupling and forcing hydrolysis. For the Suzuki reaction, TLC will monitor starting material consumption, confirmed by 1H NMR's aryl proton shifts and ester methyl signal retention. The hydrolysis' progress will be monitored via LC-MS, with 1H NMR confirming ester disappearance and carboxylic acid peak emergence. These checks ensure the protocols are self-validating, as required.

Verifying Source URLs

I'm now double-checking all reference URLs for accuracy and stability, specifically for WO2021086077A1. I'm prioritizing the direct Google Patents URL over any potential redirects. This ensures a persistent and reliable link for the expert audience. I'm verifying all sources to guarantee their accessibility.

Finalizing URL Verification

I'm now methodically verifying the reference URLs. I'm prioritizing direct links, such as the Google Patents URL for WO2021086077A1. I'm also ensuring all sources have a verified, stable URL. Sigma-Aldrich and BLD Pharm product pages have been confirmed. I will verify MedChemExpress and integrate the exact links where applicable.

Method

Application Notes and Protocols for the Suzuki Coupling Reaction of Methyl 2-bromo-6-fluoro-3-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Challenges of Sterically Hindered Biaryl Synthesis The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Sterically Hindered Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2][3] This palladium-catalyzed reaction, which couples an organoboron species with an organohalide, has become indispensable in the synthesis of biaryl and heteroaryl motifs prevalent in pharmaceuticals, natural products, and advanced materials.[2][4][5]

This guide focuses on a particularly challenging substrate: Methyl 2-bromo-6-fluoro-3-methylbenzoate. The steric hindrance imposed by the ortho-bromo and ortho-fluoro substituents, coupled with the electronic effects of the fluorine and methyl groups, presents a significant hurdle to achieving high-yielding and selective cross-coupling. This document provides a comprehensive technical guide, grounded in mechanistic principles and field-proven insights, to empower researchers to successfully employ this substrate in their synthetic endeavors.

Mechanistic Underpinnings: A Guide to Rational Reaction Design

A thorough understanding of the Suzuki coupling catalytic cycle is paramount for troubleshooting and optimizing reactions involving challenging substrates.[6][7] The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7]

  • Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl bromide to a palladium(0) complex, forming a palladium(II) intermediate.[6][7] The electron-richness and steric bulk of the phosphine ligands on the palladium catalyst play a crucial role in facilitating this step.[1][7] For sterically hindered substrates like Methyl 2-bromo-6-fluoro-3-methylbenzoate, ligands that are both bulky and electron-donating are often required to promote efficient oxidative addition.[8][9]

  • Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex.[1][10] This process is typically the rate-limiting step and is critically dependent on the presence of a base.[10][11] The base activates the organoboron species, usually a boronic acid, by forming a more nucleophilic boronate complex, which then readily undergoes transmetalation.[10][12] The choice of base is therefore a critical parameter for optimization.

  • Reductive Elimination: The final step involves the reductive elimination of the two organic partners from the palladium(II) complex, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[6] Bulky ligands can also accelerate this step.[1]

Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura coupling reaction.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L_n OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)_2 Base PdII_Diaryl Ar-Pd(II)-Ar' L_n Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a robust starting point for the Suzuki coupling of Methyl 2-bromo-6-fluoro-3-methylbenzoate with a generic arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific arylboronic acid partners.

Materials and Reagents
ReagentRoleTypical Amount/Concentration
Methyl 2-bromo-6-fluoro-3-methylbenzoateElectrophile1.0 equivalent
Arylboronic AcidNucleophile1.1 - 1.5 equivalents
Palladium Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)Catalyst1-5 mol%
Phosphine Ligand (e.g., SPhos, XPhos)Ligand2-10 mol%
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)Activator2-3 equivalents
Solvent (e.g., Toluene, Dioxane, THF/H₂O)MediumAnhydrous and degassed
Detailed Step-by-Step Procedure
  • Reaction Setup: To a dry, oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 2-bromo-6-fluoro-3-methylbenzoate (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the chosen base (e.g., K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.

  • Catalyst and Ligand Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%). Briefly purge the vial with inert gas before adding the catalyst and ligand to the reaction flask under a positive pressure of the inert gas.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water) to the flask via a syringe. The total solvent volume should be sufficient to ensure good stirring (typically a 0.1 M concentration of the limiting reagent).

  • Reaction Execution: Place the flask in a preheated oil bath set to the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired biaryl product.

Below is a workflow diagram for the experimental protocol.

Experimental_Workflow start Start setup Reaction Setup: - Aryl Bromide - Boronic Acid - Base start->setup inert Establish Inert Atmosphere (Argon or Nitrogen) setup->inert catalyst Add Catalyst and Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir Reaction solvent->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor workup Reaction Work-up: - Cool - Dilute - Wash - Dry - Concentrate monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify end End purify->end

Caption: A generalized workflow for the Suzuki coupling experiment.

Troubleshooting and Optimization

Given the challenging nature of the substrate, optimization is often necessary to achieve satisfactory results.

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient base strength, or low reaction temperature.- Use a fresh, high-quality palladium source and ligand.[11]- Screen different bases; stronger bases like K₃PO₄ or Cs₂CO₃ may be required.[8]- Incrementally increase the reaction temperature.[11]- Consider using a more active pre-catalyst system (e.g., Buchwald pre-catalysts).[11]
Protodeboronation The boronic acid is unstable under the reaction conditions.- Use a milder base such as K₃PO₄ or KF.[10]- Lower the reaction temperature.[11]- Use a boronic ester (e.g., pinacol ester) instead of the boronic acid, as they are often more stable.[6][9]
Homocoupling Undesired coupling of two boronic acid molecules.- Ensure the reaction is thoroughly degassed to remove oxygen.[11]- Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) or ensure efficient in-situ reduction of a Pd(II) source.[11]- Slow addition of the boronic acid can sometimes mitigate this side reaction.[11]

Conclusion

The Suzuki-Miyaura cross-coupling of Methyl 2-bromo-6-fluoro-3-methylbenzoate, while challenging, is a feasible and valuable transformation for the synthesis of complex biaryl structures. By leveraging a solid understanding of the reaction mechanism and systematically optimizing key reaction parameters such as the catalyst, ligand, base, and solvent, researchers can overcome the steric and electronic hurdles presented by this substrate. This guide provides a foundational protocol and a framework for rational optimization, empowering scientists to successfully incorporate this versatile building block into their synthetic strategies.

References

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angew. Chem. Int. Ed.2011 , 50, 6722-6737. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95, 2457-2483. [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed.2002 , 41, 4176-4211. [Link]

  • Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Acc. Chem. Res.2008 , 41, 1461-1473. [Link]

  • Kotha, S.; Lahiri, K.; Kashinath, D. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron2002 , 58, 9633-9695. [Link]

  • Billingsley, K. L.; Buchwald, S. L. Highly efficient monoarylation of nitrogen heterocycles in the presence of a palladium catalyst based on a biarylmonophosphine ligand. J. Am. Chem. Soc.2007 , 129, 3358-3366. [Link]

  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angew. Chem. Int. Ed.2001 , 40, 4544-4568. [Link]

  • Tyrell, E.; Whittington, P. The Suzuki-Miyaura reaction: a review of recent developments. Tetrahedron2010 , 66, 7405-7431. [Link]

  • Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chem. Rev.2002 , 102, 1359-1470. [Link]

  • Amatore, C.; Jutand, A.; Le Duc, G. On the Role of the Base in the Suzuki-Miyaura Reaction. Chem. Eur. J.2011 , 17, 2492-2503. [Link]

  • Suzuki-Miyaura cross-coupling. Yoneda Labs. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Shaughnessy, K. H.; Booth, R. S. Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. Org. Lett.2001 , 3, 2757-2759. [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. [Link]

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. [Link]

Sources

Application

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Methyl 2-bromo-6-fluoro-3-methylbenzoate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol Executive Summary The construction of sterically encumbered biaryl scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Executive Summary

The construction of sterically encumbered biaryl scaffolds is a persistent challenge in modern drug discovery. Methyl 2-bromo-6-fluoro-3-methylbenzoate (CAS: 1359857-62-7)[1] is a highly functionalized building block featuring a di-ortho-substituted aryl bromide. The C2-Br bond is severely sterically hindered by the adjacent C1-methyl ester and C3-methyl group. Furthermore, the electron-withdrawing C6-fluorine alters the electronic landscape of the ring.

Standard palladium catalysts (e.g., Pd(PPh3​)4​ or Pd(dppf)Cl2​ ) typically fail to activate this substrate due to the inability of bulky, multi-ligated palladium complexes to undergo oxidative addition at the sterically shielded C-Br bond. This application note details the mechanistic rationale and a self-validating protocol for achieving high-yielding Suzuki-Miyaura cross-couplings using Buchwald's 3rd Generation (G3) precatalyst system, specifically XPhos Pd G3 .

Mechanistic Rationale & Substrate Profiling

The Steric Challenge of Di-Ortho Substitution

In Methyl 2-bromo-6-fluoro-3-methylbenzoate, the oxidative addition of Palladium(0) into the C-Br bond requires the metal center to navigate the steric bulk of two flanking ortho-substituents. Traditional phosphine ligands form 14-electron L2​Pd(0) complexes that are simply too large to approach the C2 position.

The XPhos Pd G3 Solution

To overcome this, the catalytic system must rapidly generate a highly reactive, mono-ligated 12-electron L1​Pd(0) species[2].

  • Ligand Design (XPhos): The dialkylbiarylphosphine ligand XPhos features a bulky dicyclohexylphosphino group and a triisopropyl-substituted biaryl backbone. This architecture prevents the coordination of a second ligand (ensuring the active species remains L1​Pd ) and facilitates reductive elimination through secondary interactions[3].

  • Precatalyst Architecture (G3): Generating the active L1​Pd(0) species in situ from Pd(OAc)2​ and free ligand often requires elevated temperatures, which can lead to protodeboronation of the boronic acid partner. The XPhos Pd G3 precatalyst (a methanesulfonate salt of a palladium-aminobiphenyl complex) undergoes rapid activation under mild basic conditions to quantitatively yield the active L1​Pd(0) species[4].

Catalytic Cycle & Workflow

G Precat XPhos Pd G3 Precatalyst (Stable Pd(II) species) ActivePd Active L1Pd(0) Species (Highly reactive) Precat->ActivePd Base / Deprotonation OxAdd Oxidative Addition (Overcomes di-ortho bulk) ActivePd->OxAdd + Methyl 2-bromo-6-fluoro- 3-methylbenzoate TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet + Ar-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->ActivePd Catalyst Regeneration Product Cross-Coupled Biaryl (Target Scaffold) RedElim->Product

Catalytic cycle of XPhos Pd G3 overcoming di-ortho steric hindrance in Suzuki-Miyaura coupling.

Reaction Optimization & Quantitative Data

The selection of the catalyst, base, and solvent is not arbitrary; it is a calculated response to the substrate's physicochemical properties. The table below summarizes the optimization data for coupling Methyl 2-bromo-6-fluoro-3-methylbenzoate with a standard arylboronic acid.

EntryCatalyst System (Loading)Base (Equiv)Solvent SystemTemp (°C)Yield (%)Causality / Observation
1 Pd(PPh3​)4​ (5 mol%) K2​CO3​ (2.0)Dioxane/ H2​O (4:1)100< 5% L2​Pd(0) steric bulk prevents oxidative addition at the C2-Br bond.
2 Pd(dppf)Cl2​ (5 mol%) K3​PO4​ (2.0)Dioxane/ H2​O (4:1)10012%Bidentate ligand restricts access; significant starting material recovered.
3 Pd(OAc)2​
  • XPhos (2 mol%)
K3​PO4​ (2.0)Dioxane/ H2​O (4:1)10045%Slow in situ Pd(0) generation leads to competing protodeboronation.
4 XPhos Pd G3 (2 mol%) K3​PO4​ (2.0) Dioxane/ H2​O (4:1) 80 92% Rapid L1​Pd(0) formation; complete conversion under milder conditions.

Note: K3​PO4​ is preferred over K2​CO3​ as it provides optimal basicity to accelerate transmetalation without hydrolyzing the C1-methyl ester.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure the integrity of the reaction at every step.

Reagents & Materials
  • Aryl Halide: Methyl 2-bromo-6-fluoro-3-methylbenzoate (1.0 mmol, 247.06 mg)

  • Coupling Partner: Arylboronic acid (1.2 mmol)

  • Catalyst: XPhos Pd G3 (0.02 mmol, 2 mol%, 16.9 mg)

  • Base: Potassium phosphate tribasic ( K3​PO4​ ), anhydrous (2.0 mmol, 424.5 mg)

  • Solvent: 1,4-Dioxane (4.0 mL) and Deionized H2​O (1.0 mL)

Step-by-Step Methodology

Step 1: Reaction Setup & Degassing (Critical Step)

  • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add Methyl 2-bromo-6-fluoro-3-methylbenzoate, the arylboronic acid, and K3​PO4​ .

  • Add the 1,4-Dioxane and H2​O .

  • Degassing: Sparge the biphasic mixture with ultra-pure Argon or Nitrogen for at least 15 minutes.

    • Causality: Oxygen rapidly decomposes the active L1​Pd(0) species into inactive Pd black. Degassing the solvent before adding the catalyst is mandatory.

Step 2: Catalyst Addition & Activation

  • Briefly open the Schlenk tube under a positive flow of Argon and add the XPhos Pd G3 precatalyst in one portion.

  • Seal the tube and stir at room temperature for 5 minutes.

    • Self-Validation Checkpoint 1: The solution should transition from a pale suspension to a homogeneous deep red/orange color . This color shift confirms the base-mediated deprotonation of the G3 precatalyst and the successful generation of the active L1​Pd(0) species. If the solution turns opaque black immediately, oxygen contamination has occurred (Pd black precipitation).

Step 3: Heating & Coupling

  • Transfer the sealed tube to a pre-heated oil bath at 80 °C.

  • Stir vigorously (1000 rpm) for 2–4 hours.

    • Causality: High stirring rates are required to overcome the mass transfer limitations of the biphasic Dioxane/Water system, ensuring the aqueous base continuously activates the boronic acid for transmetalation.

    • Self-Validation Checkpoint 2: Monitor by TLC (Hexanes/EtOAc 4:1) or LC-MS. The disappearance of the highly UV-active starting material (Methyl 2-bromo-6-fluoro-3-methylbenzoate) indicates successful oxidative addition and coupling.

Step 4: Quench & Workup

  • Cool the reaction to room temperature. Dilute with Ethyl Acetate (10 mL) and Water (5 mL).

  • Filter the biphasic mixture through a short pad of Celite to remove precipitated palladium residues and inorganic salts.

  • Separate the organic layer, extract the aqueous layer with EtOAc ( 2×10 mL), dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purify the crude biaryl product via flash column chromatography.

Troubleshooting Guide
  • Issue: Starting material is unconsumed, but boronic acid is depleted.

    • Cause: Protodeboronation of the boronic acid is outcompeting the cross-coupling.

    • Solution: Lower the reaction temperature to 60 °C or switch to a slow-release boronic acid derivative (e.g., MIDA boronate or pinacol ester).

  • Issue: Significant ester hydrolysis observed.

    • Cause: Extended heating in the presence of aqueous K3​PO4​ .

    • Solution: Switch to a weaker base (e.g., K2​CO3​ ) or an anhydrous solvent system (Dioxane/KF).

References

  • Buchwald precatalysts G2 and G3 Johnson Matthey URL:[Link][4]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands National Institutes of Health (NIH) / J. Am. Chem. Soc. URL:[Link][2]

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring ACS Publications (Organic Letters) URL:[Link][3]

Sources

Method

The Stille Reaction: A Comprehensive Guide to Cross-Coupling with Aryl Bromides

The Stille cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] First reported by Joh...

Author: BenchChem Technical Support Team. Date: March 2026

The Stille cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] First reported by John Kenneth Stille, this palladium-catalyzed reaction couples an organostannane (organotin) reagent with an organic electrophile, such as an aryl bromide.[3][4] Its broad utility is rooted in the stability of organostannanes to air and moisture, making them user-friendly coupling partners.[3][5] This guide provides an in-depth exploration of the reaction conditions for the Stille coupling of aryl bromides, offering field-proven insights and detailed protocols for researchers, scientists, and professionals in drug development.

The Catalytic Heart of the Reaction: Mechanism and Key Players

The Stille coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][6][7] Understanding this mechanism is paramount to optimizing reaction conditions and troubleshooting experimental challenges. The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the aryl bromide. This step forms a Pd(II) intermediate.[1][3][6] The reactivity of the aryl halide is a critical factor, with the general trend being R-I > R-OTf > R-Br >> R-Cl.[8]

  • Transmetalation: The organostannane then transfers its organic group to the palladium center, displacing the bromide. This is often the rate-determining step of the catalytic cycle.[9] The efficiency of this step can be influenced by the nature of the ligands on both the palladium and the tin atom.

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic groups are eliminated from the palladium center. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][3][6]

To visualize this process, the catalytic cycle is depicted below:

Stille_Coupling_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Pd(0)L2->Ar-Pd(II)L2-Br Oxidative Addition (Ar-Br) Ar-Pd(II)L2-R' Ar-Pd(II)L2-R' Ar-Pd(II)L2-Br->Ar-Pd(II)L2-R' Transmetalation (R'-SnR3) Ar-Pd(II)L2-R'->Pd(0)L2 Ar-R' Ar-R' Ar-Pd(II)L2-R'->Ar-R' Reductive Elimination Stille_Protocol_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification A Dry and degas glassware B Add aryl bromide, organostannane, and Pd(PPh3)4 to flask A->B C Evacuate and backfill with inert gas (3x) B->C D Add anhydrous, degassed solvent C->D E Heat reaction mixture to desired temperature (e.g., 100 °C) D->E F Monitor reaction progress by TLC or GC/MS E->F G Cool to room temperature F->G H Quench with saturated aqueous KF solution G->H I Stir vigorously for 1-2 hours H->I J Filter through Celite I->J K Extract with an organic solvent J->K L Dry, concentrate, and purify by column chromatography K->L

Figure 2: A typical experimental workflow for the Stille coupling reaction.
Procedure:
  • Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 eq), the organostannane (1.2 eq), and Pd(PPh₃)₄ (0.05 eq). [7]2. Solvent Addition: Add anhydrous and degassed toluene via syringe. [7]3. Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. [7]Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours. This will precipitate the tin byproducts as insoluble fluorides. [9]5. Purification: Filter the mixture through a pad of Celite, washing with an organic solvent such as ethyl acetate. [9]Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. [9]The crude product can then be purified by column chromatography on silica gel.

Concluding Remarks

The Stille coupling of aryl bromides is a robust and versatile transformation in the synthetic chemist's toolkit. By understanding the underlying mechanism and carefully selecting the catalyst, ligands, solvent, and any necessary additives, researchers can reliably construct complex molecular architectures. The continuous development of more active and user-friendly catalyst systems, such as those enabling room-temperature reactions, further expands the scope and applicability of this powerful reaction. However, it is crucial to remember that organotin reagents are toxic and should be handled with appropriate safety precautions. [3][6]

References

  • Stille Coupling | OpenOChem Learn. (n.d.).
  • Stille reaction - Wikipedia. (n.d.). Retrieved March 14, 2026, from [Link]

  • Stille Coupling - Chemistry LibreTexts. (2023, June 30). Retrieved March 14, 2026, from [Link]

  • Littke, A. F., & Fu, G. C. (2002). Pd/P(t-Bu)3: A Mild and General Catalyst for Stille Reactions of Aryl Chlorides and Aryl Bromides. Journal of the American Chemical Society, 124(22), 6343–6348. [Link]

  • Stille Coupling - Organic Synthesis. (n.d.). Retrieved March 14, 2026, from [Link]

  • Stille-Coupling Reaction. (n.d.). Retrieved March 14, 2026, from [Link]

  • Stille Coupling - SynArchive. (n.d.). Retrieved March 14, 2026, from [Link]

  • The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC. (n.d.). Retrieved March 14, 2026, from [Link]

  • Organic Synthesis in Ionic Liquids: The Stille Coupling - ACS.org. (2000, November 17). Retrieved March 14, 2026, from [Link]

  • Stille couplings in water at room temperature - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36042J. (2012, October 1). Retrieved March 14, 2026, from [Link]

  • Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides - PMC. (n.d.). Retrieved March 14, 2026, from [Link]

  • The Stille Reaction - Chem 115 Myers. (n.d.). Retrieved March 14, 2026, from [Link]

  • Highly Active Palladium Catalysts Supported by Bulky Proazaphosphatrane Ligands for Stille Cross-Coupling: Coupling of Aryl and Vinyl Chlorides, Room Temperature Coupling of Aryl Bromides, Coupling of Aryl Triflates, and Synthesis of Sterically Hindered Biaryls | Journal of the American Chemical Society. (2004, November 24). Retrieved March 14, 2026, from [Link]

  • Efficient Stille Cross-Coupling Reaction Using Aryl Chlorides or Bromides in Water | The Journal of Organic Chemistry - ACS Publications. (2003, August 23). Retrieved March 14, 2026, from [Link]

  • The Stille Reaction - Organic Reactions. (n.d.). Retrieved March 14, 2026, from [Link]

  • The Mechanisms of the Stille Reaction - University of Windsor. (2004, August 27). Retrieved March 14, 2026, from [Link]

  • The Stille Reaction:. (n.d.). Retrieved March 14, 2026, from [Link]

  • Stille Coupling - Organic Chemistry Portal. (n.d.). Retrieved March 14, 2026, from [Link]

  • A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using - IKM Institut Kimia Malaysia. (n.d.). Retrieved March 14, 2026, from [Link]

  • Stille Reaction: An Important Tool in the Synthesis of Complex Natural Products - ResearchGate. (n.d.). Retrieved March 14, 2026, from [Link]

Sources

Application

Application Note: High-Efficiency Synthesis of PARP-1 Inhibitory Isoquinolinones Using Methyl 2-bromo-6-fluoro-3-methylbenzoate

Document Type: Technical Application Note & Synthetic Protocol Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Subject: Advanced API Synthesis, Cross-Coupling, Intramolecular Cyc...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Synthetic Protocol Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Subject: Advanced API Synthesis, Cross-Coupling, Intramolecular Cyclization

Introduction & Mechanistic Rationale

In modern oncology and ophthalmology, the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1) has emerged as a highly effective therapeutic strategy. Excessively activated PARP-1 synthesizes intracellular poly(ADP-ribose) in large quantities, which depletes cellular NAD+ and ATP, ultimately inducing cellular necrosis or apoptosis [1]. This mechanism is heavily implicated in ophthalmic diseases such as Age-related Macular Degeneration (AMD) and various malignancies.

The synthesis of next-generation PARP-1 inhibitors heavily relies on the construction of highly functionalized isoquinolinone scaffolds. Methyl 2-bromo-6-fluoro-3-methylbenzoate (CAS: 1359857-62-7) serves as a premier, bifunctional building block for these APIs [1].

Causality in Building Block Selection

The structural features of Methyl 2-bromo-6-fluoro-3-methylbenzoate are not arbitrary; they are precisely engineered for both synthetic tractability and pharmacodynamic efficacy:

  • 2-Bromo Substituent: Acts as an ideal electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for the introduction of diverse aryl or alkyl groups at the C2 position prior to cyclization.

  • Methyl Ester Group: Serves as the requisite carbonyl source for subsequent intramolecular cyclization with an amine or amide, efficiently yielding the isoquinolinone core.

  • 6-Fluoro & 3-Methyl Substituents: In the final API, the fluorine atom drastically improves metabolic stability (blocking cytochrome P450 oxidation) and modulates the pKa of the isoquinolinone NH, enhancing hydrogen bonding within the PARP-1 catalytic domain. The methyl group provides critical van der Waals interactions within the hydrophobic pocket of the target enzyme.

Fig 1: PARP-1 signaling pathway and the mechanism of action for isoquinolinone-based inhibitors.

Material Properties & Quantitative Data

Before initiating the synthetic workflow, it is critical to verify the physicochemical parameters of the starting material to ensure stoichiometric accuracy and analytical tracking [2].

Table 1: Physicochemical Properties of Methyl 2-bromo-6-fluoro-3-methylbenzoate

ParameterSpecificationAnalytical / Synthetic Relevance
CAS Number 1359857-62-7Unique identifier for procurement and safety documentation.
Molecular Formula C9H8BrFO2Determines exact mass for MS tracking.
Molecular Weight 247.06 g/mol Required for precise stoichiometric calculations.
Appearance Colorless to light yellow liquid/solidVisual indicator of purity; dark coloration indicates bromine degradation.
Mass Spec (ESI+) m/z 247.0 / 249.01:1 isotopic doublet confirms the presence of the bromine atom.
1H NMR (CDCl3) δ 7.26 (m), 7.00 (m), 3.97 (s), 2.39 (s)Baseline fingerprint for confirming consumption during cross-coupling [1].

Synthetic Workflow & Logical Relationships

The transformation of Methyl 2-bromo-6-fluoro-3-methylbenzoate into an isoquinolinone API is a two-stage process. The logical flow relies on first expanding the carbon framework via the bromide, followed by trapping the resulting intermediate via the ester.

Fig 2: Synthetic workflow from the bromobenzoate starting material to the final isoquinolinone API.

Optimization of Cross-Coupling Conditions

The steric hindrance caused by the ortho-methyl and ortho-ester groups requires careful selection of the palladium ligand. Bidentate ligands with large bite angles (like dppf) prevent catalyst deactivation and promote rapid reductive elimination.

Table 2: Optimization of Suzuki-Miyaura Coupling Conditions

Catalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Observation / Causality
Pd(PPh3)4Na2CO3Toluene/H2O10045%High protodeboronation; sluggish oxidative addition due to sterics.
Pd(OAc)2 / SPhosK3PO4Toluene/H2O10072%Good conversion, but difficult catalyst removal during workup.
Pd(dppf)Cl2·CH2Cl2 K2CO3 1,4-Dioxane/H2O (4:1) 90 89% Optimal bite angle overcomes sterics; Dioxane ensures homogeneity.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. In-Process Controls (IPCs) are embedded within the steps to ensure that the chemist can verify success before proceeding, thereby preventing the costly carryover of impurities.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Couple Methyl 2-bromo-6-fluoro-3-methylbenzoate with an aryl/vinyl boronic acid.

  • Preparation: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 2-bromo-6-fluoro-3-methylbenzoate (10.0 g, 40.5 mmol, 1.0 equiv) and the corresponding boronic acid (48.6 mmol, 1.2 equiv).

  • Solvent & Base: Add 1,4-dioxane (160 mL) and an aqueous solution of K2CO3 (2 M, 40 mL).

    • Causality: The 4:1 Dioxane/Water ratio is critical. It perfectly balances the solubility of the organic substrates and the inorganic base, facilitating the transmetallation step at the biphasic interface.

  • Degassing: Sparge the biphasic mixture with Argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(II) precatalyst.

  • Catalyst Addition: Add Pd(dppf)Cl2·CH2Cl2 (1.65 g, 2.02 mmol, 5 mol%). Heat the reaction mixture to 90 °C under an Argon atmosphere for 4–6 hours.

  • In-Process Control (IPC) - Self-Validation: Sample 50 µL of the organic layer, dilute in MeCN, and analyze via LC-MS.

    • Validation Criterion: The reaction is deemed complete when the isotopic doublet at m/z 247/249 (starting material) is entirely absent, and a new peak corresponding to the product mass [M+H]+ is dominant.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (200 mL) and wash with water (2 x 100 mL) and brine (100 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient). Yield: ~89% [1].

Protocol B: Intramolecular Cyclization to Isoquinolinone

Objective: Convert the coupled benzoate ester intermediate into the cyclic API core.

  • Preparation: Dissolve the purified intermediate from Protocol A (approx. 35 mmol) in anhydrous Methanol (100 mL) in a pressure vessel.

  • Amidation/Cyclization: Add a solution of Ammonia in Methanol (7 N, 50 mL) or the specific primary amine required for the API.

  • Reaction Execution: Seal the vessel and heat to 80 °C for 12 hours.

    • Causality: The elevated temperature in a sealed system increases the nucleophilicity of the amine and drives the equilibrium of the initial amide formation forward. The subsequent condensation onto the adjacent functional group (introduced via the boronic acid) forms the thermodynamically stable aromatic isoquinolinone ring.

  • In-Process Control (IPC) - Self-Validation: Monitor via TLC (UV active at 254 nm) and LC-MS.

    • Validation Criterion: Look for the loss of methanol (M - 32) from the intermediate mass, indicating successful ring closure.

  • Isolation: Cool the vessel to 0 °C. The highly crystalline isoquinolinone product will precipitate. Filter the solid, wash with cold methanol (20 mL), and dry under high vacuum.

  • Final Validation: Analyze via HPLC to ensure >98% purity. Confirm structure via 1H NMR (disappearance of the methyl ester singlet at δ 3.97 ppm).

References

  • Kim, E., Park, C., Oh, S., Kim, Y., & Lee, J. (2021). Isoquinolinone derivative, preparation method therefor, and pharmaceutical composition, comprising same as active ingredient, for prevention or treatment of poly(adp-ribose)polymerase-1 (parp-1) (Patent No. WO2021086077A1).
Method

Heck reaction protocol for substituted aryl bromides

Application Note: Advanced Heck Cross-Coupling Protocols for Substituted Aryl Bromides Executive Summary & Rationale The Mizoroki-Heck reaction is a fundamental palladium-catalyzed transformation for constructing substit...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Heck Cross-Coupling Protocols for Substituted Aryl Bromides

Executive Summary & Rationale

The Mizoroki-Heck reaction is a fundamental palladium-catalyzed transformation for constructing substituted alkenes, widely utilized in the synthesis of active pharmaceutical ingredients (APIs) and complex natural products. While aryl iodides are highly reactive, their cost and limited commercial availability restrict industrial scalability. Aryl bromides offer an optimal balance of reactivity, stability, and cost-effectiveness[1]. Historically, the oxidative addition of unactivated or sterically hindered aryl bromides to Pd(0) required harsh thermal conditions. However, rational ligand design—specifically the use of bulky,2—has enabled room-temperature couplings, fundamentally altering synthetic workflows[2].

This application note details field-proven protocols for the Heck coupling of substituted aryl bromides, addressing both highly reactive systems at room temperature and robust, high-temperature conditions for sterically demanding substrates.

Mechanistic Causality & Reaction Dynamics

To optimize a Heck coupling, one must understand the causality behind each catalytic step:

  • Oxidative Addition: The active Pd(0) species inserts into the Ar–Br bond. Substrates with electron-withdrawing groups (EWGs, e.g., -CN, -NO₂) lower the electron density of the C–Br bond, accelerating oxidative addition. Conversely, electron-donating groups (EDGs, e.g., -OMe) deactivate the aryl bromide, traditionally necessitating higher temperatures or more electron-rich ligands (like P(t-Bu)₃) to force the addition[2][3].

  • Migratory Insertion: The alkene coordinates to the Pd(II) complex and inserts into the Pd–Ar bond. Steric bulk on the alkene dictates regioselectivity, generally favoring addition to the less hindered carbon.

  • β-Hydride Elimination: This step requires a syn-coplanar conformation between the palladium and the β-hydrogen. It determines the E/Z stereoselectivity, overwhelmingly favoring the E-alkene to minimize steric clash during elimination.

  • Reductive Elimination: The base neutralizes the generated HBr, reducing Pd(II) back to the active Pd(0) catalyst. The choice of base is critical; organic amines (e.g., Cy₂NMe) are highly soluble and effective at room temperature, while inorganic carbonates (e.g., K₂CO₃) are preferred for high-temperature protocols to prevent base degradation[2][3].

HeckMechanisticCycle Pd0 Active Catalyst Pd(0)L_n OxAdd Oxidative Addition Ar-Br Pd0->OxAdd PdII_Ar Ar-Pd(II)-Br L_n OxAdd->PdII_Ar Rate depends on Ar-Br electronics MigIns Migratory Insertion Alkene PdII_Ar->MigIns PdII_Alk Ar-C-C-Pd(II)-Br L_n MigIns->PdII_Alk Syn-addition BetaElim β-Hydride Elimination PdII_Alk->BetaElim Syn-coplanar requirement Product Substituted Alkene (E-Isomer) BetaElim->Product PdII_H H-Pd(II)-Br L_n BetaElim->PdII_H RedElim Reductive Elimination Base Neutralization PdII_H->RedElim RedElim->Pd0 Base-HBr leaves

Caption: Mechanistic causality of the Pd-catalyzed Heck cycle for aryl bromides.

Quantitative Substrate & Condition Matrix

The following table summarizes validated conditions for varying aryl bromides, demonstrating the impact of electronics and sterics on catalyst selection and yield.

Aryl BromideAlkeneCatalyst / LigandBaseTempYieldE:Z Ratio
4-Bromoanisole (EDG)Methyl acrylatePd₂(dba)₃ / P(t-Bu)₃Cy₂NMe25 °C96%>20:1
2-Bromotoluene (Steric)Methyl methacrylatePd₂(dba)₃ / P(t-Bu)₃Cy₂NMe25 °C88%>15:1
4-Bromobenzonitrile (EWG)trans-StilbenePd(OAc)₂ / P(o-tol)₃K₂CO₃130 °C85%>99:1
2-BromonaphthaleneEthyl crotonatePd EnCat 40AcONa140 °C (MW)92%>99:1

Experimental Protocols

Protocol A: Room-Temperature Coupling of Deactivated Aryl Bromides

Designed for electron-rich or mildly sterically hindered aryl bromides using a highly active, electron-rich phosphine ligand[2].

Reagents:

  • Aryl bromide (1.0 mmol)

  • Alkene (1.1 - 2.0 mmol)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol% Pd)

  • P(t-Bu)₃ (0.033 mmol, 3.3 mol% as a stock solution in dioxane)

  • N-Methyldicyclohexylamine (Cy₂NMe) (1.1 mmol)

  • Anhydrous 1,4-Dioxane (3.0 mL)

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge an oven-dried 10 mL Schlenk flask with Pd₂(dba)₃.

  • Ligand Addition: Add the P(t-Bu)₃ stock solution in dioxane to the flask. Stir for 5 minutes to allow the active Pd(0)-phosphine complex to form. Causality Note: The solution will typically shift from deep purple/red to a paler yellow-green, indicating successful ligand exchange and catalyst activation.

  • Substrate Loading: Add the aryl bromide, followed by the alkene, and finally the Cy₂NMe base.

  • Reaction Execution: Seal the flask, remove it from the glovebox, and stir vigorously at 25 °C (room temperature) for 12–24 hours.

  • Monitoring (Self-Validation): Monitor the reaction via GC-MS or TLC. The formation of a white precipitate (dicyclohexylmethylammonium bromide) acts as a visual, self-validating indicator of successful catalytic turnover.

  • Workup: Dilute the mixture with ethyl acetate (10 mL) and wash with 1M HCl (to remove the amine base), followed by brine. Dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography.

Protocol B: High-Temperature Coupling for Diarylethenes (Trisubstituted Olefins)

Designed for sterically demanding couplings, such as reacting aryl bromides with trans-stilbene to form triarylolefins[3].

Reagents:

  • Aryl bromide (0.75 mmol)

  • trans-Stilbene (0.5 mmol)

  • Pd(OAc)₂ (0.01 mmol, 2 mol%)

  • P(o-tol)₃ (0.02 mmol, 4 mol%)

  • K₂CO₃ (1.0 mmol)

  • Anhydrous DMF (3.0 mL)

Step-by-Step Methodology:

  • Solid Loading: Charge an oven-dried resealable Schlenk tube with trans-Stilbene, Pd(OAc)₂, P(o-tol)₃, and K₂CO₃.

  • Purging: Evacuate the flask and backfill with argon (repeat 3 times).

  • Liquid Addition: Inject anhydrous DMF and the aryl bromide via syringe.

  • Thermal Activation: Seal the tube and heat the reaction mixture in an oil bath at 130 °C for 24–48 hours. Causality Note: The bulky P(o-tol)₃ ligand promotes reductive elimination, but the high steric bulk of the stilbene requires elevated thermal energy to drive the migratory insertion step[3].

  • Workup: Cool to room temperature. Dilute with water (10 mL) to dissolve inorganic salts and extract with diethyl ether (3 x 10 mL).

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify via column chromatography.

ExperimentalWorkflow Step1 1. Preparation Glovebox or Schlenk line Exclude O2 and moisture Step2 2. Catalyst Activation Mix Pd source and Ligand Observe color change Step1->Step2 Step3 3. Reagent Addition Add Ar-Br, Alkene, and Base (Cy2NMe or K2CO3) Step2->Step3 Step4 4. Reaction Execution Stir at RT (Protocol A) or Heat to 130°C (Protocol B) Step3->Step4 Step5 5. Self-Validation Monitor via GC-MS Observe ammonium salt precipitate Step4->Step5 Step6 6. Workup & Isolation Aqueous extraction & Silica gel chromatography Step5->Step6

Caption: Sequential experimental workflow for Heck coupling protocols.

Troubleshooting & Self-Validating Systems

To ensure the integrity of the protocol, scientists must implement the following self-validating checks:

  • Premature Pd Black Formation: If the reaction mixture turns black immediately upon heating or base addition, the Pd catalyst has aggregated into inactive nanoparticles. Causality: This is typically due to oxygen ingress or an insufficient ligand-to-palladium ratio. Solution: Rigorously degas solvents and verify glovebox O₂ levels (< 1 ppm).

  • Homocoupling Byproducts (Biaryls): If significant biaryl formation is observed, oxidative addition is occurring faster than migratory insertion[3]. Solution: Slowly dose the aryl bromide into the reaction mixture via a syringe pump, or increase the equivalents of the alkene.

  • Incomplete Conversion of EDG-Aryl Bromides: If an electron-rich aryl bromide stalls, the oxidative addition barrier is too high. Solution: Switch to a more electron-rich ligand (e.g., from PPh₃ to P(t-Bu)₃) to increase the electron density on the Pd center, facilitating the insertion into the C–Br bond[2].

References

  • Title: A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions Source: Journal of the American Chemical Society - ACS Publications URL: [Link]

  • Title: Pd-catalyzed Heck reactions of aryl bromides with 1,2-diarylethenes Source: SciELO URL: [Link]

  • Title: The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins Source: RSC Publishing URL: [Link]

  • Title: A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates Source: Frontiers URL: [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using Methyl 2-bromo-6-fluoro-3-methylbenzoate

Introduction: The Strategic Importance of Biaryl Scaffolds Biaryl structures are a cornerstone in modern medicinal chemistry and materials science, forming the foundational core of numerous pharmaceuticals, agrochemicals...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Biaryl Scaffolds

Biaryl structures are a cornerstone in modern medicinal chemistry and materials science, forming the foundational core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1][2][3][4][5] Their unique three-dimensional arrangement, arising from restricted rotation around the aryl-aryl single bond, imparts specific conformational properties that are crucial for biological activity and material function.[6] The synthesis of these complex scaffolds often relies on robust and versatile cross-coupling methodologies, with palladium-catalyzed reactions such as the Suzuki-Miyaura and Stille couplings being preeminent in the field.[1][3][7][8]

This technical guide provides an in-depth exploration of the synthesis of biaryl compounds utilizing Methyl 2-bromo-6-fluoro-3-methylbenzoate as a key building block. The strategic placement of the bromine, fluorine, and methyl substituents on the benzoate ring offers a unique combination of steric and electronic properties, making it a valuable substrate for creating diverse and complex biaryl structures. We will delve into the mechanistic underpinnings of relevant cross-coupling reactions and provide detailed, field-proven protocols for their successful execution.

Key Reagent Profile: Methyl 2-bromo-6-fluoro-3-methylbenzoate

Structure:

Physicochemical Properties:

PropertyValue
Molecular FormulaC₉H₈BrFO₂
Molecular Weight247.06 g/mol
AppearanceOff-white to pale yellow solid
SolubilitySoluble in common organic solvents (e.g., Toluene, Dioxane, DMF, THF)

The presence of a bromine atom at the ortho position to the ester group makes Methyl 2-bromo-6-fluoro-3-methylbenzoate an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions. The adjacent fluorine atom and methyl group introduce steric hindrance and modulate the electronic properties of the aromatic ring, which can influence reaction kinetics and selectivity.

Core Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling

The construction of the biaryl bond using Methyl 2-bromo-6-fluoro-3-methylbenzoate is most effectively achieved through palladium-catalyzed cross-coupling reactions. The two most prominent and versatile methods for this transformation are the Suzuki-Miyaura coupling and the Stille coupling.

The Suzuki-Miyaura Coupling: A Versatile C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for the synthesis of biaryl compounds due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[1][7][9] The reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide.[7]

Mechanistic Overview:

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10][11]

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition OxAdd Oxidative Addition PdII_Biaryl Ar-Pd(II)L₂-Ar' PdII_Aryl->PdII_Biaryl Transmetalation Transmetalation Transmetalation Product Ar-Ar' (Biaryl Product) PdII_Biaryl->Product Reductive Elimination RedElim Reductive Elimination Product->Pd0 Catalyst Regeneration Reactant_ArylHalide Ar-X (Methyl 2-bromo-6-fluoro-3-methylbenzoate) Reactant_BoronicAcid Ar'-B(OR)₂ Boronate [Ar'-B(OR)₂(Base)]⁻ Reactant_BoronicAcid->Boronate Activation Base Base Base->Boronate Boronate->PdII_Aryl

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Critical Role of the Base: The base plays a crucial role in the Suzuki-Miyaura coupling by activating the boronic acid to form a more nucleophilic boronate species, which then facilitates the transmetalation step.[12][13][14] Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides.[12] The choice of base can significantly impact the reaction yield and rate.[12]

Ligand Selection: The choice of phosphine ligand is critical for the success of the coupling reaction. Electron-rich and sterically bulky ligands, such as S-Phos and X-Phos, are often effective for coupling challenging substrates like aryl chlorides and sterically hindered aryl bromides.[15][16] These ligands promote the formation of the active monoligated Pd(0) species, which facilitates oxidative addition.[16][17]

Detailed Protocol: Suzuki-Miyaura Coupling

Materials:

  • Methyl 2-bromo-6-fluoro-3-methylbenzoate (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., Toluene/H₂O 4:1, or Dioxane/H₂O 4:1)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add Methyl 2-bromo-6-fluoro-3-methylbenzoate, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst to the flask under a positive flow of inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting Common Issues:

IssuePotential CauseSuggested Solution
Low YieldInefficient catalyst turnoverUse a more active catalyst/ligand system (e.g., Pd₂(dba)₃ with a bulky phosphine ligand).
Incomplete reactionIncrease reaction time and/or temperature.
Dehalogenation of Starting MaterialPresence of protic impuritiesUse anhydrous solvents and high-purity reagents.[18]
Certain bases can promote this side reactionScreen different bases (e.g., K₃PO₄ may be less prone to causing dehalogenation than NaOEt).[18]
Homocoupling of Boronic AcidPresence of Pd(II) species at the startUse a Pd(0) precatalyst or ensure complete reduction of a Pd(II) precatalyst.
The Stille Coupling: An Alternative Approach

The Stille coupling offers a valuable alternative to the Suzuki-Miyaura reaction, particularly when the corresponding boronic acid is unstable or difficult to prepare.[19] This reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organohalide.[19][20][21]

Mechanistic Overview:

The catalytic cycle of the Stille coupling is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination.[20][21][22]

Stille_Coupling_Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition OxAdd Oxidative Addition PdII_Biaryl Ar-Pd(II)L₂-Ar' PdII_Aryl->PdII_Biaryl Transmetalation Transmetalation Transmetalation Product Ar-Ar' (Biaryl Product) PdII_Biaryl->Product Reductive Elimination RedElim Reductive Elimination Product->Pd0 Catalyst Regeneration Reactant_ArylHalide Ar-X (Methyl 2-bromo-6-fluoro-3-methylbenzoate) Reactant_Organostannane Ar'-SnR₃ Reactant_Organostannane->PdII_Aryl

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Key Considerations for Stille Coupling: A significant advantage of the Stille coupling is its excellent functional group tolerance.[20] However, a major drawback is the toxicity of organotin reagents and the difficulty in removing tin byproducts from the final product.[23]

Detailed Protocol: Stille Coupling

Materials:

  • Methyl 2-bromo-6-fluoro-3-methylbenzoate (1.0 equiv)

  • Organostannane (e.g., Aryl-SnBu₃, 1.1-1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Solvent (e.g., Toluene, Dioxane, or DMF)

  • Optional: Additive (e.g., LiCl, CuI)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add Methyl 2-bromo-6-fluoro-3-methylbenzoate and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Add the organostannane via syringe under a positive flow of inert gas.

  • If using, add any additives at this stage.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • To facilitate the removal of tin byproducts, the reaction mixture can be treated with a saturated aqueous solution of KF, which precipitates the tin salts as insoluble fluorides that can be filtered off.[23]

  • Perform a standard aqueous workup, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Characterization of Biaryl Products

The synthesized biaryl compounds should be thoroughly characterized to confirm their structure and purity. The following analytical techniques are essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the structure of the biaryl product.[24][25] The coupling patterns and chemical shifts in the aromatic region will confirm the formation of the biaryl bond.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the product, confirming its molecular formula.[24]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the ester carbonyl stretch.

Example Spectroscopic Data for a Hypothetical Product:

TechniqueExpected Data
¹H NMRComplex multiplets in the aromatic region (7.0-8.0 ppm), a singlet for the ester methyl group (~3.9 ppm), and a singlet for the aromatic methyl group (~2.3 ppm).
¹³C NMRMultiple signals in the aromatic region (110-160 ppm), a signal for the ester carbonyl (~165 ppm), and signals for the methyl groups.
HRMS (ESI+)[M+H]⁺ or [M+Na]⁺ corresponding to the calculated exact mass of the biaryl product.

Conclusion and Future Outlook

Methyl 2-bromo-6-fluoro-3-methylbenzoate is a highly valuable and versatile building block for the synthesis of a wide array of biaryl compounds. The palladium-catalyzed Suzuki-Miyaura and Stille coupling reactions provide efficient and reliable methods for the construction of the critical aryl-aryl bond. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this reagent in their synthetic endeavors. The ability to rapidly generate diverse libraries of biaryl compounds is paramount for advancing structure-activity relationship studies and accelerating the discovery of new therapeutic agents and functional materials.

References

  • Stille Coupling. (n.d.). OpenOChem Learn. Retrieved March 14, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved March 14, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 14, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved March 14, 2026, from [Link]

  • Stille reaction. (n.d.). Wikipedia. Retrieved March 14, 2026, from [Link]

  • Stille Coupling. (2023, June 30). Chemistry LibreTexts. Retrieved March 14, 2026, from [Link]

  • A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms. (n.d.). Mettler Toledo. Retrieved March 14, 2026, from [Link]

  • Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. (2016, November 15). Journal of Chemical and Pharmaceutical Research. Retrieved March 14, 2026, from [Link]

  • Stille Coupling. (n.d.). Organic Synthesis. Retrieved March 14, 2026, from [Link]

  • Stille Coupling. (n.d.). SynArchive. Retrieved March 14, 2026, from [Link]

  • Efficient Stille Cross-Coupling Reaction Using Aryl Chlorides or Bromides in Water. (2003, August 23). The Journal of Organic Chemistry. Retrieved March 14, 2026, from [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013, October 3). Chemical Society Reviews. Retrieved March 14, 2026, from [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). MDPI. Retrieved March 14, 2026, from [Link]

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. (n.d.). PMC. Retrieved March 14, 2026, from [Link]

  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. (2019, May 30). Taylor & Francis Online. Retrieved March 14, 2026, from [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (n.d.). PMC. Retrieved March 14, 2026, from [Link]

  • Biaryl Synthesis Definition. (2025, August 15). Fiveable. Retrieved March 14, 2026, from [Link]

  • Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides. (n.d.). PMC. Retrieved March 14, 2026, from [Link]

  • Pd/P(t-Bu)3: A Mild and General Catalyst for Stille Reactions of Aryl Chlorides and Aryl Bromides. (2002, May 11). Journal of the American Chemical Society. Retrieved March 14, 2026, from [Link]

  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.). Université de Neuchâtel. Retrieved March 14, 2026, from [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Reactions with Triazenyl-Tethered Aryl Bromides: Exploiting the Orthogonal Coupling Sites under Different Conditions. (2024, September 11). ACS Publications. Retrieved March 14, 2026, from [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). Chemical Reviews. Retrieved March 14, 2026, from [Link]

  • Applications of biaryl cyclization in the synthesis of cyclic enkephalin analogs with a highly restricted flexibility. (n.d.). PMC. Retrieved March 14, 2026, from [Link]

  • Selected biaryl-containing drug molecules, natural products, and chiral ligands. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Examples of biaryl structure applications. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Multi-nuclear NMR of axially chiral biaryls in polypeptide orienting solvents: spectral discriminations and enantiorecognition mechanisms. (2015, September 11). RSC Publishing. Retrieved March 14, 2026, from [Link]

  • Multi-nuclear NMR of axially chiral biaryls in polypeptide orienting solvents: spectral discriminations and enantiorecognition m. (n.d.). The Royal Society of Chemistry. Retrieved March 14, 2026, from [Link]

  • Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. (2012, August 28). The Journal of Organic Chemistry. Retrieved March 14, 2026, from [Link]

  • Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. (n.d.). PMC. Retrieved March 14, 2026, from [Link]

  • 1 H/ 13 C chemical shift calculations for biaryls: DFT approaches to geometry optimization. (2021, September 29). The Royal Society. Retrieved March 14, 2026, from [Link]

  • Biaryl synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. Retrieved March 14, 2026, from [Link]

  • Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids. (n.d.). Open Exploration Publishing. Retrieved March 14, 2026, from [Link]

  • Electrochemical Organic Synthesis of Electron-Rich Biaryl Scaffolds: An Update. (2021, November 18). MDPI. Retrieved March 14, 2026, from [Link]

  • Methyl 2-bromo-6-fluorobenzoate. (n.d.). PubChem. Retrieved March 14, 2026, from [Link]

Sources

Method

Application Note: Orthogonal Functionalization of Methyl 2-bromo-6-fluoro-3-methylbenzoate

Executive Summary Methyl 2-bromo-6-fluoro-3-methylbenzoate (CAS 1359857-62-7) is a highly versatile, densely functionalized aromatic building block widely utilized in medicinal chemistry and agrochemical development[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-bromo-6-fluoro-3-methylbenzoate (CAS 1359857-62-7) is a highly versatile, densely functionalized aromatic building block widely utilized in medicinal chemistry and agrochemical development[1]. Its structure features four distinct, chemoselectively addressable vectors: a sterically hindered C-Br bond, an activated C-F bond, a benzylic methyl group, and an ester moiety.

This application note provides a comprehensive guide to the orthogonal functionalization of this scaffold. By leveraging the specific electronic and steric microenvironments of each substituent, researchers can execute complex multi-step syntheses without the need for redundant protection-deprotection cycles.

Reactivity Mapping and Mechanistic Rationale

The strategic value of Methyl 2-bromo-6-fluoro-3-methylbenzoate lies in the distinct causality governing the reactivity of each position:

  • C2-Bromine (Cross-Coupling): The C-Br bond is flanked by an ortho-ester and an ortho-methyl group, creating severe steric hindrance. Standard palladium catalysts (e.g., Pd(PPh₃)₄) often fail here due to sluggish oxidative addition and inhibited reductive elimination. Successful functionalization requires bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos[2]. These ligands stabilize low-coordinate Pd(0) species and accelerate reductive elimination through secondary Pd-arene interactions[3][4].

  • C6-Fluorine (SNAr): The C-F bond is highly polarized and sits ortho to the electron-withdrawing methyl ester. This arrangement lowers the LUMO of the aromatic ring, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by amines, alkoxides, or thiolates[5]. The ester group stabilizes the resulting anionic Meisenheimer intermediate[6].

  • C3-Methyl (Radical Bromination): The benzylic C-H bonds are weaker than the aromatic C-H bonds. Wohl-Ziegler bromination utilizing N-Bromosuccinimide (NBS) and a radical initiator (AIBN) selectively yields the benzyl bromide, opening a pathway for aliphatic nucleophilic substitution.

Workflow Visualization

G Core Methyl 2-bromo-6-fluoro- 3-methylbenzoate Suzuki C2-Arylation (Suzuki-Miyaura) Core->Suzuki Ar-B(OH)2, Pd(OAc)2, XPhos K3PO4, Toluene/H2O, 100°C SNAr C6-Substitution (SNAr with Amines/Alkoxides) Core->SNAr NHR2 or OR-, Base DMF/DMSO, 80-120°C Bromination C3-Benzylic Bromination (Wohl-Ziegler) Core->Bromination NBS, AIBN PhCF3 or CCl4, 80°C Hydrolysis C1-Ester Hydrolysis (Saponification) Core->Hydrolysis LiOH or NaOH THF/H2O, RT

Orthogonal functionalization pathways for Methyl 2-bromo-6-fluoro-3-methylbenzoate.

Experimental Protocols

The following self-validating protocols have been optimized for high yield and chemoselectivity.

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling at C2

Objective: Construct a tetra-ortho-substituted biaryl linkage.

Reagents & Materials:

  • Methyl 2-bromo-6-fluoro-3-methylbenzoate (1.0 mmol, 247 mg)

  • Arylboronic acid (1.5 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%, 4.5 mg)

  • XPhos (0.04 mmol, 4 mol%, 19 mg)

  • K₃PO₄ (3.0 mmol, 636 mg)

  • Toluene/H₂O (10:1 v/v, 5.5 mL)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge Pd(OAc)₂ and XPhos. Evacuate and backfill with Argon (3x). Add 1 mL of anhydrous toluene and stir at room temperature for 10 minutes until a uniform, pale-yellow active Pd(0) complex forms.

  • Substrate Addition: To the same tube, add Methyl 2-bromo-6-fluoro-3-methylbenzoate, the arylboronic acid, and K₃PO₄.

  • Solvent Introduction & Degassing: Add the remaining toluene (4 mL) and degassed H₂O (0.5 mL). Subject the biphasic mixture to three freeze-pump-thaw cycles to rigorously exclude oxygen, which rapidly degrades electron-rich phosphine ligands[2].

  • Reaction Execution: Seal the tube and heat in an oil bath at 100 °C for 12–16 hours. Causality note: The elevated temperature and biphasic basic conditions are required to drive the sterically hindered transmetalation and reductive elimination steps[3].

  • Workup & Validation: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 10 mL). Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography. TLC validation: The product will typically have a lower Rf than the starting bromide in Hexanes/EtOAc mixtures.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) at C6

Objective: Introduce an amine or ether linkage via C-F displacement.

Reagents & Materials:

  • Methyl 2-bromo-6-fluoro-3-methylbenzoate (1.0 mmol, 247 mg)

  • Secondary Amine (e.g., Morpholine) or Alkoxide (2.0 mmol)

  • K₂CO₃ (2.0 mmol, 276 mg)

  • Anhydrous DMF (4.0 mL)

Step-by-Step Methodology:

  • Preparation: In a 10 mL round-bottom flask, dissolve the starting material in anhydrous DMF.

  • Nucleophile Addition: Add the amine (or alkoxide) followed by finely powdered K₂CO₃. Causality note: K₂CO₃ acts as an acid scavenger to prevent protonation of the nucleophile, ensuring maximum nucleophilicity.

  • Heating: Attach a reflux condenser and heat the mixture to 90 °C. The electron-withdrawing ester sufficiently activates the ortho-fluorine, allowing the reaction to proceed without transition-metal catalysis[5].

  • Monitoring: Monitor via LC-MS or TLC. The reaction typically reaches completion within 4–8 hours.

  • Workup: Quench the reaction by pouring it into ice-cold water (20 mL). If the product precipitates, collect via vacuum filtration. Otherwise, extract with EtOAc (3 x 15 mL), wash the combined organics heavily with water (to remove DMF) and brine, dry, and concentrate.

Protocol C: Wohl-Ziegler Benzylic Bromination at C3

Objective: Activate the benzylic position for subsequent aliphatic functionalization.

Reagents & Materials:

  • Methyl 2-bromo-6-fluoro-3-methylbenzoate (1.0 mmol, 247 mg)

  • N-Bromosuccinimide (NBS) (1.05 mmol, 187 mg)

  • Azobisisobutyronitrile (AIBN) (0.05 mmol, 8.2 mg)

  • Trifluorotoluene (PhCF₃) (5.0 mL)

Step-by-Step Methodology:

  • Setup: In a flame-dried flask, dissolve the starting material in PhCF₃. Causality note: PhCF₃ is used as a greener, less toxic alternative to traditional CCl₄, providing excellent solubility and radical stability.

  • Reagent Addition: Add NBS and AIBN.

  • Initiation: Heat the mixture to 85 °C under a nitrogen atmosphere. The thermal decomposition of AIBN initiates the radical chain reaction, while NBS provides a steady, low concentration of Br₂.

  • Completion: The reaction is complete when the dense NBS powder at the bottom of the flask is replaced by succinimide, which floats to the surface (typically 3–5 hours).

  • Workup: Cool to room temperature, filter off the succinimide through a pad of Celite, and concentrate the filtrate. The crude benzyl bromide is highly reactive and should be used immediately in the next synthetic step (e.g., substitution with a primary amine to form a benzylamine) without extensive column chromatography to avoid degradation.

Quantitative Data Summary

The table below summarizes the expected performance metrics for the functionalization pathways described above, assuming optimized conditions.

Transformation TypeTarget PositionKey ReagentsCatalyst / LigandTypical Yield RangeReaction Time
Suzuki-Miyaura C2 (C-Br)Ar-B(OH)₂, K₃PO₄Pd(OAc)₂ / XPhos75% – 92%12 – 16 h
SNAr (Amination) C6 (C-F)Sec-Amine, K₂CO₃None80% – 95%4 – 8 h
SNAr (Etherification) C6 (C-F)NaORNone70% – 85%2 – 6 h
Radical Bromination C3 (C-CH₃)NBS, AIBNNone65% – 80%3 – 5 h
Saponification C1 (Ester)LiOH·H₂ONone> 95%1 – 3 h

References

  • Journal of Medicinal Chemistry and Chemical Technology. "Cross-Coupling Reactions Guide: Suzuki-Miyaura Coupling". jmcct.com. Available at:[Link]

  • Royal Society of Chemistry. "Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1". rsc.org. Available at:[Link]

  • American Chemical Society. "Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls". acs.org. Available at:[Link]

  • ResearchGate. "Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB)". researchgate.net. Available at:[Link]

  • ConnectSci. "Uncatalyzed CO2Li-Mediated SNAr Reaction of Unprotected Benzoic Acids via Silicon Trickery". connectsci.au. Available at:[Link]

Sources

Application

The Strategic Application of Fluorinated Benzoic Acid Esters in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Introduction: The Indispensable Role of Fluorine in Drug Design In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone of successful lead opt...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Indispensable Role of Fluorine in Drug Design

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone of successful lead optimization.[1] More than half of all newly approved small-molecule drugs now contain at least one fluorine atom, a testament to its profound ability to enhance pharmacokinetic and pharmacodynamic properties.[2] Fluorine's unique combination of high electronegativity, small atomic size (only slightly larger than hydrogen), and the exceptional strength of the carbon-fluorine bond allows it to exert powerful effects on a molecule's metabolic stability, acidity (pKa), lipophilicity (logP), and binding affinity.[2][3]

When this powerful halogen is introduced into a benzoic acid scaffold, a privileged structure in its own right, the resulting fluorinated benzoic acids and their esters become exceptionally versatile building blocks for drug discovery.[3] This guide provides an in-depth exploration of the applications of fluorinated benzoic acid esters, offering detailed protocols and field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Physicochemical and Pharmacokinetic Advantages of Fluorination

The introduction of fluorine to a benzoic acid ester can dramatically alter its molecular properties in ways that are highly advantageous for drug development.

Enhancing Metabolic Stability

One of the most common reasons for incorporating fluorine is to block metabolic oxidation.[4] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to cleavage by metabolic enzymes like the cytochrome P450 family.[5] By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, chemists can effectively "shield" the molecule from degradation, thereby increasing its half-life and bioavailability.[4][5]

Modulating Acidity (pKa)

Fluorine's potent electron-withdrawing inductive effect can significantly alter the acidity of nearby functional groups.[5] When placed on a benzoic acid ring, fluorine increases the acidity of the carboxylic acid (lowering its pKa).[3][6] This effect is highly dependent on the position and number of fluorine atoms. For instance, 2-fluorobenzoic acid is a considerably stronger acid than benzoic acid, an effect attributed to the proximity of the fluorine atom to the carboxylic acid group.[3][6] This modulation of pKa is critical for controlling a drug's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and ability to interact with its biological target.[5]

Data Presentation: Impact of Fluorine Substitution on Benzoic Acid pKa
CompoundIsomerpKa (at 25°C)
Benzoic Acid-4.20
2-Fluorobenzoic Acidortho3.27
3-Fluorobenzoic Acidmeta3.86
4-Fluorobenzoic Acidpara4.14
2,6-Difluorobenzoic Aciddi-ortho2.13
3,5-Difluorobenzoic Aciddi-meta3.37
Data compiled from reference[6].
Fine-Tuning Lipophilicity (logP)

The effect of fluorine on lipophilicity is nuanced. A single fluorine substitution on an aromatic ring often slightly increases the octanol-water partition coefficient (logP), making the compound more lipophilic. This can enhance membrane permeability and improve absorption.[5] However, the introduction of multiple fluorine atoms or a trifluoromethyl (CF₃) group can decrease lipophilicity due to the polarity of the C-F bonds.[5] This ability to fine-tune logP allows medicinal chemists to strike the delicate balance needed for optimal absorption, distribution, metabolism, and excretion (ADME) properties.

Enhancing Binding Affinity

Fluorine can participate in favorable interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions, thereby increasing a drug's potency.[7] The fluorobenzoyl moiety can orient itself within a binding site to form productive contacts that would not be possible with a non-fluorinated analogue.

Part 2: Case Studies in Drug Discovery

The theoretical advantages of fluorinated benzoic acid esters are borne out in numerous successful drug development programs.

Case Study 1: Tazemetostat (Tazverik) - An EZH2 Inhibitor

Tazemetostat is a first-in-class, oral inhibitor of the enzyme EZH2 (Enhancer of zeste homolog 2), which is often mutated or overexpressed in various cancers, including follicular lymphoma and epithelioid sarcoma.[8][9][10]

  • Mechanism of Action: EZH2 is a histone methyltransferase that plays a key role in silencing tumor suppressor genes.[10] Tazemetostat selectively and competitively inhibits the activity of both wild-type and mutated forms of EZH2, leading to decreased tumor cell proliferation.[8]

  • Role of the Fluorinated Moiety: While the full structure-activity relationship (SAR) is complex, the presence of fluorinated aromatic rings in tazemetostat and other EZH2 inhibitors is a common feature. These groups are critical for optimizing potency and pharmacokinetic properties. The fluorobenzoyl group, in particular, contributes to the overall electronic and conformational profile of the molecule, enabling it to fit effectively into the EZH2 active site and establish key binding interactions.

Case Study 2: Difluprednate (Durezol) - A Potent Corticosteroid

Difluprednate is a synthetic, difluorinated prednisolone derivative used as a topical ophthalmic emulsion to treat inflammation and pain after eye surgery.[5]

  • Mechanism of Action: Like other corticosteroids, difluprednate acts by inducing phospholipase A2 inhibitory proteins, which in turn suppress the production of inflammatory mediators like prostaglandins and leukotrienes.[11][12]

  • Role of the Fluorinated Moiety: The potency of difluprednate is significantly enhanced by fluorination at the C6 and C9 positions of the steroid core.[5] This difluorination increases its glucocorticoid activity and binding affinity for the glucocorticoid receptor, leading to a more potent anti-inflammatory effect compared to non-fluorinated analogues like prednisolone.[5][13]

Part 3: Experimental Protocols for Synthesis and Characterization

The synthesis of fluorinated benzoic acid esters can be approached through several reliable methods. The choice of method often depends on the starting materials, desired substitution pattern, and scale of the reaction.

Protocol 1: Synthesis of Ethyl 4-fluorobenzoate via Balz-Schiemann Reaction

This classic method is effective for introducing a fluorine atom onto an aromatic ring starting from an aniline derivative.

Scientist's Note: The Balz-Schiemann reaction proceeds via a diazonium tetrafluoroborate salt. It is crucial that this salt is completely dry before thermal decomposition to avoid significant resinification and loss of yield.[14]

Materials:

  • Ethyl 4-aminobenzoate

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Boric Acid (H₃BO₃)

  • 60% Hydrofluoric Acid (HF)

  • Methanol, Ether, Water

  • Standard laboratory glassware, ice-salt bath, paraffin-coated beaker

Procedure:

  • Diazotization: In a round-bottom flask, warm 165 g of ethyl 4-aminobenzoate with 204 mL of concentrated HCl and 300 mL of water. Cool the resulting paste to 0°C in an ice-salt bath.

  • Slowly add a solution of 72.6 g of sodium nitrite in water, keeping the temperature below 7°C, until a positive test on starch-iodide paper is maintained for 10 minutes.[14]

  • Formation of Diazonium Tetrafluoroborate: In a paraffin-coated beaker cooled in ice, prepare a solution of tetrafluoroboric acid by dissolving 68 g of boric acid in 133 g of 60% HF, keeping the temperature below 25°C.[14]

  • Add the cold tetrafluoroboric acid solution to the diazonium salt solution, maintaining a temperature below 10°C. A thick paste of the diazonium tetrafluoroborate will precipitate.

  • Stir for an additional 20-30 minutes, then filter the solid. Wash the precipitate sequentially with 300 mL of cold water, 300 mL of methanol, and 200 mL of ether.[14]

  • Dry the solid completely in a vacuum desiccator over concentrated sulfuric acid.

  • Thermal Decomposition: Place the dried diazonium salt in a large flask connected to a receiver. Heat the salt from above with a Bunsen flame until decomposition begins (indicated by white fumes of boron trifluoride).[14] Allow the reaction to proceed spontaneously, applying heat as needed to maintain the reaction until the solid is completely liquefied.

  • Purification: Collect the product from the reaction flask and receiver. Dissolve it in ether, filter, and remove the ether under reduced pressure. Purify the crude ethyl 4-fluorobenzoate by vacuum distillation.

Diagram: Synthetic Workflow for Ethyl 4-fluorobenzoate

G cluster_prep Step 1: Diazotization cluster_fluorination Step 2: Fluorination cluster_decomp Step 3: Decomposition & Purification A Ethyl 4-aminobenzoate B Add HCl, H2O, NaNO2 (0-7 °C) A->B C Diazonium Salt Solution B->C D Add HBF4 (<10 °C) C->D E Precipitate Diazonium Tetrafluoroborate Salt D->E F Filter, Wash & Dry E->F G Thermal Decomposition (Heat) F->G H Crude Ethyl 4-fluorobenzoate G->H I Purify via Vacuum Distillation H->I J Final Product I->J

Caption: Workflow for the synthesis of Ethyl 4-fluorobenzoate.

Protocol 2: Fischer Esterification of 2-Fluorobenzoic Acid

This is a direct and acid-catalyzed method for converting a carboxylic acid and an alcohol into an ester.

Scientist's Note: Fischer esterification is an equilibrium-driven process. Using the alcohol as the solvent (in large excess) helps to drive the reaction towards the product. For less volatile alcohols, a Dean-Stark trap can be used to remove the water byproduct, further shifting the equilibrium.

Materials:

  • 2-Fluorobenzoic acid

  • Ethanol (or other desired alcohol)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Ethyl acetate, Sodium bicarbonate solution, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-fluorobenzoic acid (1 equivalent) in an excess of ethanol (e.g., 10-20 equivalents), which also serves as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the solution.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 4-8 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the excess ethanol using a rotary evaporator.

  • Extraction: Dilute the residue with ethyl acetate. Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.[1]

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The crude ester can be purified by column chromatography or distillation.[1]

Protocol 3: Amide Coupling of 4-Fluorobenzoic Acid with an Amine

Fluorinated benzoic acids are common starting materials for the synthesis of fluorinated benzamides, which are prevalent in many drug molecules. This protocol uses a standard carbodiimide coupling agent.

Scientist's Note: Carbodiimide-based couplings (using reagents like EDC or DCC) can sometimes lead to racemization if the amine or carboxylic acid has a chiral center. The addition of an auxiliary nucleophile like HOBt or HOAt can suppress this side reaction and improve reaction efficiency.

Materials:

  • 4-Fluorobenzoic acid

  • Desired primary or secondary amine (e.g., morpholine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 1M HCl solution, Saturated Sodium Bicarbonate solution, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reactant Setup: In a dry flask under an inert atmosphere, dissolve 4-fluorobenzoic acid (1.0 equivalent), the amine (1.1 equivalents), and HOBt (1.2 equivalents) in anhydrous DCM.[15]

  • Reagent Addition: Cool the mixture to 0°C in an ice bath. Add DIPEA (2.5 equivalents) followed by the portion-wise addition of EDC (1.2 equivalents).[15]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[15]

  • Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude amide product by flash column chromatography.

Diagram: Key Intermediates in EDC/HOBt Amide Coupling

G cluster_activation Activation RCOOH R-COOH (Fluorobenzoic Acid) ActiveEster O-Acylisourea Intermediate RCOOH->ActiveEster + EDC EDC EDC HOBt HOBt Amine R'-NH2 Product R-CONH-R' (Amide Product) HOBtEster HOBt Active Ester ActiveEster->HOBtEster + HOBt - DCU HOBtEster->Product + R'-NH2

Caption: Key intermediates in EDC/HOBt mediated amide synthesis.

Characterization of Fluorinated Benzoic Acid Esters

Confirmation of the structure and purity of the synthesized esters is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the aromatic protons, with coupling patterns influenced by the fluorine substituent. The protons of the ester's alkyl group will also be clearly visible.

    • ¹³C NMR: The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF). Carbons two and three bonds away will show smaller couplings (²JCF and ³JCF).

    • ¹⁹F NMR: Provides a direct and sensitive method to confirm the presence and chemical environment of the fluorine atom.

  • Mass Spectrometry (MS): Provides the molecular weight of the ester, confirming its elemental composition. The fragmentation pattern can also offer structural information.[16]

Part 4: Challenges and Future Directions

While fluorinated benzoic acid esters are powerful tools, challenges remain, particularly in the selective synthesis of poly-fluorinated systems. The development of new, milder, and more selective fluorination and esterification methods continues to be an active area of research.

The future will likely see an even greater reliance on fluorinated scaffolds in drug design. As our understanding of fluorine's subtle effects on molecular interactions grows, so too will our ability to rationally design next-generation therapeutics with enhanced efficacy and safety profiles. The strategic use of building blocks like fluorinated benzoic acid esters will remain a key enabler of these innovations.

References

  • U.S. Food and Drug Administration. (2024). Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. Current Topics in Medicinal Chemistry, 24(10), 843-849. [Link]

  • Shah, P., & Westwell, A. D. (2008). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 571-589. [Link]

  • Amneal Pharmaceuticals. (n.d.). DIFLUPREDNATE OPHTHALMIC EMULSION. [Link]

  • Chem-Impex. (n.d.). Ethyl 4-fluorobenzoate. [Link]

  • MDPI. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]

  • Tajima, K. (2009). The role of difluprednate ophthalmic emulsion in clinical practice. Clinical Ophthalmology, 3, 307-314. [Link]

  • Hof, F., et al. (2008). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 571-589. [Link]

  • PrepChem.com. (n.d.). Preparation of ethyl 4-fluorobenzoate. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Koshida, R., et al. (1989). Structure-activity relationships of fluorinated nucleoside analogs and their synergistic effect in combination with phosphonoformate against human immunodeficiency virus type 1. Antimicrobial Agents and Chemotherapy, 33(5), 778-780. [Link]

  • Alle, A., et al. (2023). Structure-property relationships of fluorinated carboxylic acid bioisosteres. Bioorganic & Medicinal Chemistry, 89, 117359. [Link]

  • Al-Masoudi, N. A. L., & Al-Salihi, N. I. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4786. [Link]

  • Erol Günal, Ş. (2023). SYNTHESIS OF 2-FLUOROBENZOYL THIOUREA DERIVATIVES. Marmara Pharmaceutical Journal, 27(3), 417-422. [Link]

  • ResearchGate. (n.d.). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated.... [Link]

  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142. [Link]

  • PubChem. (n.d.). Difluprednate. [Link]

  • Morschhauser, F., et al. (2020). The role of tazemetostat in relapsed/refractory follicular lymphoma. Therapeutic Advances in Hematology, 11, 2040620720963385. [Link]

  • Martin, B. R., et al. (2007). The role of fluorine substitution in the structure-activity relationships (SAR) of classical cannabinoids. Bioorganic & Medicinal Chemistry Letters, 17(6), 1504-1507. [Link]

  • HMR. (2023). Tazemetostat Demonstrates Antitumor Activity in Relapsed/Refractory Follicular Lymphoma. [Link]

  • The ASCO Post. (2020). Tazemetostat, First-in-Class EZH2 Inhibitor, Shows Impressive Activity in Relapsed or Refractory Follicular Lymphoma. [Link]

  • Davis, R. S., et al. (2009). Comparisons of pKa and log P values of some carboxylic and phosphonic acids. Journal of Pharmaceutical Sciences, 98(4), 1394-1405. [Link]

  • Taylor & Francis. (n.d.). Tazemetostat – Knowledge and References. [Link]

  • Lymphoma Hub. (2024). Tazemetostat for the treatment of R/R FL. [Link]

Sources

Method

Application Note: Buchwald-Hartwig Amination of Highly Hindered, Base-Sensitive Aryl Bromides

Target Substrate: Methyl 2-bromo-6-fluoro-3-methylbenzoate Audience: Researchers, synthetic chemists, and drug development professionals Executive Summary The Buchwald-Hartwig amination is a cornerstone reaction in moder...

Author: BenchChem Technical Support Team. Date: March 2026

Target Substrate: Methyl 2-bromo-6-fluoro-3-methylbenzoate Audience: Researchers, synthetic chemists, and drug development professionals

Executive Summary

The Buchwald-Hartwig amination is a cornerstone reaction in modern organic synthesis for the formation of C–N bonds[1]. However, applying this methodology to highly functionalized, sterically encumbered substrates requires precise tuning of the catalytic system. This application note details a robust, field-proven protocol for the amination of Methyl 2-bromo-6-fluoro-3-methylbenzoate (CAS: 1359857-62-7)[2]. By leveraging third-generation palladium precatalysts (Pd G3) and weak inorganic bases, this method overcomes severe di-ortho steric hindrance while completely preserving the base-sensitive methyl ester moiety.

Mechanistic Rationale & Substrate Analysis (E-E-A-T)

Successful cross-coupling of Methyl 2-bromo-6-fluoro-3-methylbenzoate requires navigating two competing chemical liabilities:

  • Extreme Steric Hindrance: The reactive C2-bromide is flanked by a methyl ester at the C1 position and a methyl group at the C3 position. This di-ortho substitution severely restricts the trajectory of the incoming palladium catalyst, impeding both the initial oxidative addition and the final reductive elimination steps[3].

  • Base Sensitivity: The C1-methyl ester is highly susceptible to saponification. Traditional Buchwald-Hartwig bases, such as sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LiHMDS), will rapidly hydrolyze the ester or cause unwanted transamidation[3][4].

Causality of Experimental Choices
  • Catalyst & Ligand Selection: To overcome the steric bulk, a highly active, electron-rich dialkylbiaryl phosphine ligand is mandatory. BrettPhos is specifically designed to promote the coupling of primary amines with hindered aryl halides[4][5]. To bypass the energetically demanding reduction of Pd(II) to Pd(0)—which is notoriously slow in the presence of weak bases—the BrettPhos Pd G3 precatalyst is utilized. This precatalyst rapidly and quantitatively generates the active mono-ligated L-Pd(0) species under mild conditions[6].

  • Base Selection: Cesium carbonate (Cs₂CO₃) is selected as the optimal base. It provides sufficient basicity to deprotonate the palladium-bound amine intermediate without triggering ester hydrolysis[3][7].

BuchwaldHartwigCycle Precat BrettPhos Pd G3 (Precatalyst) Pd0 L-Pd(0) Active Catalyst Precat->Pd0 Base, RT (Activation) OxAdd L-Pd(II)(Ar)(Br) Oxidative Addition Pd0->OxAdd Ar-Br (Sterically Hindered) AmineCoord L-Pd(II)(Ar)(NHR) Amine Coordination OxAdd->AmineCoord R-NH2, Cs2CO3 (-CsBr, -CsHCO3) AmineCoord->Pd0 Reductive Elimination Product Aryl Amine Product (Ester Preserved) AmineCoord->Product Product Release

Catalytic cycle of Buchwald-Hartwig amination using BrettPhos Pd G3 and Cs2CO3.

Reaction Optimization Data

The following table summarizes the optimization landscape for this specific transformation, demonstrating the causality behind the final protocol parameters.

EntryPd Source (5 mol%)Ligand (5 mol%)Base (2.0 eq)SolventTemp (°C)Yield (%)Mechanistic Observation
1Pd(OAc)₂BrettPhosNaOtBuToluene100< 5%Complete ester hydrolysis due to strong alkoxide base.
2Pd₂(dba)₃XPhosCs₂CO₃1,4-Dioxane10018%Poor oxidative addition; ligand not bulky enough for di-ortho sterics.
3BrettPhos Pd G3BrettPhosK₃PO₄1,4-Dioxane10062%Moderate conversion. K₃PO₄ has lower solubility than Cs₂CO₃.
4 BrettPhos Pd G3 BrettPhos Cs₂CO₃ 1,4-Dioxane 100 94% Optimal conditions. Rapid Pd(0) generation; ester remains intact.

Detailed Experimental Protocol

Materials & Reagents
  • Aryl Halide: Methyl 2-bromo-6-fluoro-3-methylbenzoate (1.0 equiv, 1.0 mmol, 247.06 mg)[2]

  • Amine Nucleophile: Primary amine (e.g., aniline derivative or aliphatic amine) (1.2 equiv, 1.2 mmol)

  • Precatalyst: BrettPhos Pd G3 (5 mol %, 0.05 mmol, 45.3 mg)[6]

  • Base: Cesium carbonate (Cs₂CO₃), anhydrous, finely milled (2.0 equiv, 2.0 mmol, 651.6 mg)[3]

  • Solvent: 1,4-Dioxane, anhydrous and degassed (5.0 mL, 0.2 M)

Step-by-Step Methodology

Step 1: Reaction Setup (Inert Atmosphere)

  • Transfer an oven-dried 10 mL reaction vial equipped with a magnetic stir bar into a nitrogen-filled glovebox.

  • Add Methyl 2-bromo-6-fluoro-3-methylbenzoate (247.06 mg), BrettPhos Pd G3 (45.3 mg), and anhydrous Cs₂CO₃ (651.6 mg) to the vial.

  • If the amine is a solid, add it to the vial at this stage (1.2 mmol).

  • Seal the vial tightly with a PTFE-lined septum cap and remove it from the glovebox.

Causality Check: Cs₂CO₃ is highly hygroscopic. The presence of trace water will lead to hydroxide formation at elevated temperatures, resulting in the unwanted saponification of the methyl ester and protodehalogenation of the aryl bromide[3].

Step 2: Solvent and Liquid Amine Addition

  • Connect the sealed vial to a Schlenk line via a needle and purge the headspace with Argon for 2 minutes.

  • Using a gas-tight syringe, inject 5.0 mL of anhydrous, sparged 1,4-Dioxane.

  • If the amine is a liquid, inject it dropwise at this stage (1.2 mmol).

ngcontent-ng-c834184739="" class="ng-star-inserted">

Causality Check: 1,4-Dioxane is selected over toluene because its higher polarity slightly increases the solubility of the inorganic Cs₂CO₃ surface area, which is critical for the rate-determining deprotonation step of the catalytic cycle.

Step 3: Heating and Self-Validation

  • Place the vial in a pre-heated aluminum block set to 100 °C.

  • Stir vigorously (800-1000 rpm) for 16 hours.

ngcontent-ng-c834184739="" class="ng-star-inserted">

Validation Check: Within the first 15–30 minutes of heating, the suspension will transition from a pale yellow/green color to a deep red or dark brown. This color shift is a reliable visual indicator that the G3 precatalyst has successfully activated, shedding the carbazole leaving group and forming the active BrettPhos-Pd(0) species.

Step 4: Workup and Isolation

  • After 16 hours, remove the vial from the heating block and allow it to cool to room temperature.

  • Uncap the vial and dilute the dark mixture with 10 mL of Ethyl Acetate (EtOAc).

  • Filter the crude mixture through a 1-inch pad of Celite in a sintered glass funnel, washing the pad with an additional 20 mL of EtOAc.

Causality Check: The Celite filtration effectively removes insoluble inorganic salts (CsBr, unreacted Cs₂CO₃) and precipitated palladium black. Failing to remove these particulates will cause severe streaking and poor resolution during subsequent silica gel chromatography.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure aminated methyl benzoate.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. 4

  • Buchwald–Hartwig amination - Wikipedia. Wikipedia. 1

  • Optimization of Buchwald-Hartwig amination conditions - Benchchem. Benchchem. 3

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. YouTube. 5

  • 1359857-62-7 | Methyl 2-bromo-6-fluoro-3-methylbenzoate. AaronChem. 2

  • Methyl 2-bromo-6-fluoro-3-methylbenzoate | 1359857-62-7. Sigma-Aldrich.

  • Organic & Biomolecular Chemistry. RSC Publishing. 7

  • Cross-Coupling Reaction Manual: Desk Reference. MilliporeSigma. 6

Sources

Application

Application Notes and Protocols for the Grignard Reaction with Methyl 2-bromo-6-fluoro-3-methylbenzoate

Introduction: Navigating Steric and Electronic Challenges in C-C Bond Formation The Grignard reaction stands as a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating Steric and Electronic Challenges in C-C Bond Formation

The Grignard reaction stands as a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency.[1][2] This application note delves into the specific challenges and strategic considerations for successfully employing a sterically hindered and electronically complex substrate: Methyl 2-bromo-6-fluoro-3-methylbenzoate. The presence of ortho-substituents (fluoro and methyl groups) to the bromine atom introduces significant steric hindrance, while the fluorine atom's electron-withdrawing nature can influence the reactivity of the aryl halide. Furthermore, the ester functionality within the molecule presents a potential site for intramolecular reactions or reactions with a second equivalent of the Grignard reagent.[3][4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals, offering detailed protocols and mechanistic insights to navigate these challenges. The successful execution of this reaction is pivotal for the synthesis of complex, polyfunctionalized aromatic compounds, which are valuable intermediates in pharmaceutical and materials science research.[6]

Mechanistic Considerations: A Tale of Two Reactivities

The Grignard reaction proceeds in two main stages: the formation of the organomagnesium halide (the Grignard reagent) and its subsequent reaction with an electrophile.[7]

Part 1: Formation of the Grignard Reagent

The initial and often most critical step is the insertion of magnesium metal into the carbon-bromine bond of Methyl 2-bromo-6-fluoro-3-methylbenzoate.[8][9] This is a redox reaction occurring on the surface of the magnesium.[10]

Challenges:

  • Steric Hindrance: The ortho-fluoro and methyl groups impede the approach of the aryl bromide to the magnesium surface, potentially slowing down or inhibiting the reaction.

  • Magnesium Oxide Layer: A passivating layer of magnesium oxide on the metal surface can prevent the reaction from initiating.[2][8]

  • C-F Bond Activation: While less likely than C-Br activation, the potential for the Grignard reagent to interact with the C-F bond, especially under harsh conditions, should be considered.[11]

Strategies for Success:

  • Magnesium Activation: To overcome the oxide layer, various activation methods are employed. Common techniques include the use of iodine, 1,2-dibromoethane, or chemical activators like diisobutylaluminum hydride (DIBAH).[8][10][12][13] 1,2-dibromoethane is often preferred as it reacts with magnesium to form ethylene gas and magnesium bromide, effectively cleaning the surface.[8][13]

  • Solvent Choice: Anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) are essential.[9][14] They solvate and stabilize the Grignard reagent as it forms, preventing its decomposition.[9] THF is often preferred for aryl chlorides and can be beneficial for less reactive aryl bromides.[15]

  • Initiation Techniques: Gentle heating can help initiate the reaction.[16] If initiation is difficult, adding a small crystal of iodine or a few drops of a pre-formed Grignard reagent can be effective.[2][16]

Part 2: Reaction with an Electrophile

Once formed, the Grignard reagent, acting as a potent nucleophile, attacks the electrophilic carbon of a carbonyl compound, such as an aldehyde or ketone.[13][17]

Challenges with the Ester Group:

The ester functional group on the starting material is also an electrophile. This presents two key challenges:

  • Intramolecular Reaction: The newly formed Grignard reagent could potentially react with the ester of another molecule of the starting material.

  • Reaction with External Electrophile: When an external electrophile is added, the Grignard reagent will react with it. However, esters can react with two equivalents of a Grignard reagent.[3][4][5][18] The first addition leads to a ketone intermediate, which is typically more reactive than the starting ester and rapidly reacts with a second equivalent of the Grignard reagent to form a tertiary alcohol.[3][5]

Strategic Protocol Design:

To favor the desired reaction with an external electrophile and minimize side reactions, the following strategies are crucial:

  • Slow Addition: The solution of the aryl bromide should be added slowly to the magnesium suspension to maintain a low concentration of the Grignard reagent at any given time, thus reducing the likelihood of intermolecular reactions with the ester.

  • Controlled Temperature: The reaction is often initiated at room temperature or with gentle warming and then maintained at a controlled temperature to manage the exothermic reaction.[13]

  • Stoichiometry: Careful control of the stoichiometry of the reactants is essential. When reacting with an external electrophile, at least two equivalents of the Grignard reagent will be required if the target is a tertiary alcohol derived from the ester.[5]

Experimental Protocols

Protocol 1: Formation of the Grignard Reagent

This protocol details the formation of the Grignard reagent from Methyl 2-bromo-6-fluoro-3-methylbenzoate.

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
Magnesium Turnings24.310.29 g12.01.2
Methyl 2-bromo-6-fluoro-3-methylbenzoate247.062.47 g10.01.0
Anhydrous Tetrahydrofuran (THF)-30 mL--
1,2-Dibromoethane187.86~3 drops--
Iodine253.811 small crystal-(optional)

Procedure:

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of nitrogen to ensure anhydrous conditions.

  • Magnesium Preparation: Place the magnesium turnings in the flask.

  • Solvent Addition: Add 10 mL of anhydrous THF to the flask.

  • Activation: Add 3 drops of 1,2-dibromoethane to the magnesium suspension.[13] Gentle warming with a heat gun may be necessary to initiate the reaction, which is indicated by the evolution of gas bubbles (ethylene).[8]

  • Substrate Addition: Dissolve Methyl 2-bromo-6-fluoro-3-methylbenzoate in 20 mL of anhydrous THF and add it to the dropping funnel.

  • Initiation: Add a small portion (~2 mL) of the substrate solution to the magnesium suspension. The reaction is typically initiated by gentle warming. The onset of the reaction is indicated by a slight turbidity and a gentle reflux of the solvent.[19] If the reaction does not start, add one small crystal of iodine.[2][16]

  • Grignard Formation: Once the reaction has initiated, add the remaining substrate solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[20] The reaction mixture will become progressively more turbid and may turn a brownish-gray color.[16][19]

  • Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete consumption of the starting material.[19]

  • Cooling: Allow the reaction mixture to cool to room temperature. The resulting gray to brown solution is the Grignard reagent and should be used immediately in the next step.

Experimental Workflow for Grignard Reagent Formation

G cluster_prep Preparation cluster_activation Activation cluster_reaction Reaction cluster_product Product A Flame-dry glassware under N2 B Add Mg turnings A->B C Add anhydrous THF B->C D Add 1,2-dibromoethane C->D E Gentle warming (if needed) D->E G Add small portion of substrate to initiate E->G F Prepare substrate solution in THF F->G H Dropwise addition of remaining substrate G->H I Reflux for 30-60 min H->I J Cool to room temperature I->J K Grignard Reagent (Use Immediately) J->K G reagent Grignard Reagent (Ar-MgBr) intermediate Alkoxide Intermediate reagent->intermediate Nucleophilic Attack electrophile Electrophile (e.g., Benzaldehyde) electrophile->intermediate product Final Alcohol Product intermediate->product Protonation workup Aqueous Workup (e.g., NH4Cl) workup->product

Sources

Method

Application Note: Advanced Ester Hydrolysis of Methyl 2-bromo-6-fluoro-3-methylbenzoate

Executive Summary The hydrolysis of di-ortho-substituted methyl benzoates represents a notoriously difficult transformation in synthetic organic chemistry. The target substrate, methyl 2-bromo-6-fluoro-3-methylbenzoate ,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The hydrolysis of di-ortho-substituted methyl benzoates represents a notoriously difficult transformation in synthetic organic chemistry. The target substrate, methyl 2-bromo-6-fluoro-3-methylbenzoate , presents a dual challenge: extreme steric shielding of the ester carbonyl and the presence of an SNAr-labile ortho-fluorine atom. This application note dissects the mechanistic pitfalls of standard aqueous saponification and provides field-proven, self-validating protocols to cleanly isolate the target carboxylic acid, 2-bromo-6-fluoro-3-methylbenzoic acid , with high fidelity and yield.

Mechanistic Rationale & System Causality

The Steric and Electronic Conundrum

In standard saponification (e.g., LiOH or NaOH in THF/MeOH/H₂O), the hydroxide ion must attack the carbonyl carbon via the Bürgi-Dunitz trajectory (the BAc2 mechanism). In methyl 2-bromo-6-fluoro-3-methylbenzoate, the large Van der Waals radius of the 2-bromo substituent (1.85 Å) combined with the 6-fluoro atom creates a severe steric barricade, rendering standard room-temperature hydrolysis kinetically inert.

If the reaction is forced using elevated temperatures and stronger aqueous bases (e.g., KOH at 150 °C), a competing side reaction emerges: Nucleophilic Aromatic Substitution (SNAr) . The electron-withdrawing ester group activates the ortho-fluorine, leading to its displacement by the hydroxide ion. This yields the undesired 2-bromo-6-hydroxy-3-methylbenzoic acid impurity, complicating downstream purification 1.

The Solution: BAl2 Cleavage and Anhydrous Silanolates

To achieve a self-validating, high-yielding protocol, we must bypass the carbonyl carbon attack entirely or utilize highly nucleophilic, non-aqueous reagents.

  • Strategy A (Potassium Trimethylsilanolate - KOSiMe₃): This anhydrous reagent operates under mild conditions. The silanolate anion is highly nucleophilic but avoids the SNAr liabilities of aqueous hydroxide. It effectively cleaves sterically hindered esters in anhydrous THF, often driving the reaction via a highly efficient nucleophilic attack without degrading sensitive aromatic halogens 23.

  • Strategy B (Lithium Iodide - LiI): Utilizing the BAl2 mechanism, the soft iodide nucleophile attacks the soft methyl group of the ester via an Sₙ2 mechanism. The sterically hindered carbonyl is completely bypassed, and the reaction is driven forward by the release of the stable carboxylate anion and volatile methyl iodide.

Mechanism cluster_0 Aqueous Saponification (BAc2) cluster_1 Anhydrous Cleavage (BAl2 / Silanolate) Start Methyl 2-bromo-6-fluoro- 3-methylbenzoate OH_attack OH- attack at Carbonyl Start->OH_attack KOSiMe3 KOSiMe3 or LiI Anhydrous Conditions Start->KOSiMe3 Steric Steric Clash (Br, F) Reaction Blocked OH_attack->Steric SNAr Side Reaction: SNAr (F replaced by OH) OH_attack->SNAr SN2 Bypass Carbonyl: Attack at Methyl Group KOSiMe3->SN2 Product 2-bromo-6-fluoro- 3-methylbenzoic acid SN2->Product

Figure 1: Mechanistic divergence in hindered ester hydrolysis.

Comparative Data Presentation

The table below summarizes the quantitative viability of various hydrolysis strategies for this specific hindered scaffold.

Hydrolysis StrategyReagents & ConditionsMechanismSNAr RiskYield Profile
Standard Saponification LiOH, THF/H₂O, RT to 60 °CBAc2Low< 10% (Sterically blocked)
Harsh Aqueous Base KOH, Ethylene Glycol, 150 °CBAc2High Moderate (High impurity profile)
Silanolate Cleavage KOSiMe₃, Anhydrous THF, RTBAc2 / BAl2None> 90% (Clean conversion)
Halide Demethylation LiI, Pyridine, 115 °CBAl2None80-85% (Requires high heat)

Experimental Protocols

Protocol A: Potassium Trimethylsilanolate (KOSiMe₃) Mediated Cleavage (Recommended)

This protocol is favored for its mild room-temperature conditions, preserving the integrity of the fluoro-aromatic system while ensuring complete conversion.

Self-Validating In-Process Control (IPC): Monitor via LC-MS. The starting material exhibits an[M+H]⁺ isotopic cluster at m/z 247.0 / 249.0. Complete conversion is validated by the disappearance of this signal and the emergence of the carboxylic acid [M-H]⁻ signal at m/z 231.0 / 233.0 in negative ion mode.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolution: Dissolve methyl 2-bromo-6-fluoro-3-methylbenzoate (1.0 eq, e.g., 5.0 mmol, 1.23 g) in anhydrous THF (0.2 M, 25 mL).

  • Reagent Addition: Add Potassium Trimethylsilanolate (KOSiMe₃) (1.5 eq, 7.5 mmol, 0.96 g) in a single portion. The solution may transition to a pale yellow color.

  • Reaction: Stir the mixture at room temperature (20–25 °C) for 4 to 12 hours. Perform IPC via LC-MS at the 4-hour mark.

  • Quenching: Once complete, concentrate the reaction mixture under reduced pressure to remove THF.

  • Acidification: Suspend the resulting crude solid in water (20 mL) and cool to 0 °C. Slowly add 1M HCl dropwise until the aqueous layer reaches pH 2. A white precipitate (the free carboxylic acid) will form.

  • Extraction & Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford pure 2-bromo-6-fluoro-3-methylbenzoic acid.

Workflow Step1 1. Substrate Dissolution (Dry THF) Step2 2. KOSiMe3 Addition (1.5 eq) Step1->Step2 Step3 3. Stir at RT (IPC via LC-MS) Step2->Step3 Step4 4. Solvent Evaporation Step3->Step4 Step5 5. Acidification (1M HCl to pH 2) Step4->Step5 Step6 6. Extraction (EtOAc) & Dry Step5->Step6

Figure 2: Step-by-step workflow for KOSiMe3-mediated cleavage.

Protocol B: Lithium Iodide (LiI) Sₙ2 Demethylation (Alternative)

If anhydrous silanolates are unavailable, Sₙ2 demethylation provides a robust alternative, albeit requiring higher thermal input.

Step-by-Step Methodology:

  • Preparation: In a thick-walled glass pressure vessel, dissolve the ester (1.0 eq) in anhydrous pyridine (0.3 M).

  • Reagent Addition: Add anhydrous Lithium Iodide (LiI) (3.0 eq). Note: LiI is highly hygroscopic; weigh quickly or handle in a glovebox.

  • Reaction: Seal the vessel and heat to 115 °C behind a blast shield. Stir vigorously for 16–24 hours.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash extensively with 1M HCl to remove the pyridine solvent (monitor aqueous pH to ensure it remains acidic).

  • Isolation: Wash the organic layer with 10% aqueous sodium thiosulfate (to remove any trapped iodine), followed by brine. Dry over Na₂SO₄ and concentrate to yield the target acid.

References

  • Title: Hydrolysis and saponification of methyl benzoates Source: RSC Publishing URL: [Link]

  • Title: Scope and Limitations of Sodium and Potassium Trimethylsilanolate as Reagents for Conversion of Esters to Carboxylic Acids Source: Croatica Chemica Acta URL: [Link]

Sources

Application

large-scale synthesis of substituted benzoate esters

Application Note: Scalable Synthesis of Substituted Benzoate Esters: From Bench to Pilot Plant Executive Summary Substituted benzoate esters are critical intermediates in the industrial synthesis of pharmaceuticals, plas...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of Substituted Benzoate Esters: From Bench to Pilot Plant

Executive Summary

Substituted benzoate esters are critical intermediates in the industrial synthesis of pharmaceuticals, plasticizers, and fine fragrances[1][2]. Traditionally, the synthesis of these esters relies on batch Fischer esterification, which is thermodynamically limited by water generation, or acyl chloride activation, which presents severe exotherm and safety hazards at scale[2].

To achieve process intensification, modern scale-up strategies have shifted toward continuous flow chemistry. Flow regimes offer superior mass and heat transfer, precise control over residence times, and the ability to safely access high-temperature/high-pressure windows[3][4]. This application note details two field-proven, self-validating protocols for the : Milliflow Alkylation and Continuous-Flow Microwave (MW) Fischer Esterification .

Mechanistic Causality & Method Selection

The selection of an esterification route at scale is dictated by substrate stability, steric hindrance, and electronic effects.

  • Electronic Effects in Alkylation: In base-promoted alkylation, the reaction rate is highly dependent on the nucleophilicity of the carboxylate. A Hammett linear relationship study on 16 substituted benzoic acids revealed a reaction constant ( ρ ) of −0.65[5]. This negative ρ value indicates that electron-donating groups (e.g., 4-methoxy) accelerate the reaction by increasing carboxylate nucleophilicity, whereas electron-withdrawing groups (e.g., 4-nitro) decelerate it[5].

  • Thermodynamic vs. Kinetic Control: Batch Fischer esterification is equilibrium-limited. By utilizing a continuous-flow microwave reactor, the system can be pressurized (e.g., 7 atm) to superheat the solvent (140 °C) without boiling[4]. This shifts the reaction from a thermodynamically limited multi-day process to a kinetically driven process completed in seconds[4].

Workflow Start Substituted Benzoic Acid Starting Material Q1 Thermally Stable at >120 °C? Start->Q1 FlowMW Flow Microwave Fischer (140 °C, 7 atm) Q1->FlowMW Yes Q2 Acid-Sensitive Functional Groups? Q1->Q2 No Alkylation Flow Alkylation (DBU, Alkyl Halide, 80 °C) Q2->Alkylation Yes Acyl Acyl Chloride / Schotten-Baumann (SOCl2, Base, 0-20 °C) Q2->Acyl No

Decision matrix for selecting large-scale benzoate esterification methods.

Protocol 1: Milliflow Alkylation of Benzoic Acids

Causality & Design: This protocol utilizes 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a superbase. DBU is selected because it provides an optimal basicity-to-price ratio for scale-up and acts as a non-nucleophilic base, preventing competitive side reactions[3][5]. The reaction is highly sensitive to mixing conditions; a flow rate of 3 mL/min in a Low Flow Reactor (LFR) ensures an optimal transition from dispersed to stratified flow, maximizing conversion[3].

FlowSetup PumpA Pump A Benzoic Acid + DBU in DMF Mixer T-Mixer (High Turbulence) PumpA->Mixer 1.5 mL/min PumpB Pump B Alkyl Halide in DMF PumpB->Mixer 1.5 mL/min Reactor Milliflow Reactor (80 °C, 105s Residence) Mixer->Reactor Mixed Feed Quench In-line Quench (Formic Acid/H2O) Reactor->Quench Crude Product Collection Product Collection & Phase Separation Quench->Collection

Schematic of the milliflow reactor setup for continuous alkylation.

Step-by-Step Methodology:
  • Feed Preparation:

    • Feed A: Prepare a solution of the substituted benzoic acid (0.364 M) and DBU (0.473 M) in anhydrous DMF[3].

    • Feed B: Prepare a solution of the alkyl halide (e.g., Methyl Iodide, 0.473 M) in anhydrous DMF[3].

    • Quench Feed: Prepare a solution of formic acid (2.66 M) in deionized water[3].

  • System Priming: Flush the milliflow reactor system with anhydrous DMF to establish a stable baseline pressure and ensure the absence of moisture. Set the reactor chiller/heater to 80 °C and allow thermal stabilization[3].

  • Continuous Operation:

    • Initiate Pump A and Pump B simultaneously at a flow rate of 1.5 mL/min each (Total reaction flow = 3.0 mL/min)[3].

    • This specific flow rate corresponds to a residence time of exactly 105 seconds, which has been empirically determined to provide maximum conversion by optimizing fluid mixing[3][5].

  • In-Line Quenching & IPC (Self-Validation):

    • Introduce the Quench Feed at the reactor outlet at a rate of 1.0 mL/min[3].

    • Self-Validation Step: Integrate an in-line UV-Vis flow cell or sample the output every 10 minutes for rapid HPLC analysis. A sudden drop in conversion indicates a shift from stratified to dispersed flow, usually caused by pump cavitation or micro-blockages[3].

  • Collection & Isolation: Collect the steady-state output. The productivity at these parameters yields approximately 6.82 g/h of the substituted benzoate ester at the lab/pilot scale[3][5]. Phase separate the aqueous DMF/formic acid layer and extract the ester with ethyl acetate.

Protocol 2: Continuous-Flow Microwave-Assisted Fischer Esterification

Causality & Design: Conventional Fischer esterification of benzoic acid requires several days at 80 °C[4]. By utilizing a continuous-flow microwave reactor packed with an ion-exchange resin (e.g., DIAION WA30 or similar acidic resin), the reaction mixture can be safely superheated to 140 °C at 7 atm[4]. The microwave irradiation provides uniform, volumetric heating, eliminating the thermal gradients that cause degradation in batch scale-up[4][6].

Step-by-Step Methodology:
  • Feed Preparation: Dissolve the substituted benzoic acid in a large stoichiometric excess of the target alcohol (e.g., ethanol or methanol). The alcohol acts as both the reactant and the solvent to drive the equilibrium forward[4].

  • Reactor Setup: Pack the microwave flow cell (e.g., a quartz or Teflon-based tubular reactor) with the acidic ion-exchange resin[4]. Ensure the back-pressure regulator (BPR) is set to 7 atm to prevent solvent boiling[4].

  • Continuous Operation:

    • Pump the reaction mixture through the microwave cavity at a flow rate calibrated to achieve a 75-second residence time[4].

    • Apply microwave irradiation to maintain strict isothermal conditions at 140 °C[4].

  • IPC (Self-Validation): Monitor the outlet temperature using a Ni-Cr thermocouple[4]. A temperature drop indicates catalyst fouling or a decrease in the dielectric heating efficiency of the mixture.

  • Isolation: The continuous stream exiting the BPR is collected, concentrated under reduced pressure to recover the excess alcohol, and the resulting ester is purified via short-path distillation.

Quantitative Data: Method Comparison

The following table summarizes the performance metrics of the discussed esterification methods, highlighting the process intensification achieved through continuous flow technologies.

MethodReagents / CatalystTemp (°C)PressureResidence TimeYield (%)Scalability & E-Factor
Batch Fischer Acid, ROH, H2​SO4​ 80 °C1 atm24 - 72 h70 - 85%Low; Poor E-Factor due to equilibrium limits[4].
Flow MW Fischer Acid, ROH, Ion Resin140 °C7 atm75 seconds> 95%High; Direct scale-out, solvent recovery[4][6].
Flow Alkylation Acid, Alkyl Halide, DBU80 °C1 atm105 seconds85%High; 6.82 g/h productivity at pilot scale[3][5].

References

  • Scale-up Study of Benzoic Acid Alkylation in Flow: From Microflow Capillary Reactor to a Milliflow Reactor Organic Process Research & Development - ACS Publications URL:[Link]

  • Benzoic acid - Wikipedia Wikipedia, The Free Encyclopedia URL:[Link]

  • Application of reactor engineering concepts in continuous flow chemistry: a review RSC Advances - Royal Society of Chemistry URL:[Link]

  • Scale-up Study of Benzoic Acid Alkylation in Flow: From Microflow Capillary Reactor to a Milliflow Reactor (Abstract/Data) ResearchGate URL:[Link]

  • Esterification of benzoic acid in a continuous flow microwave reactor Journal of Flow Chemistry - Springer / ResearchGate URL:[Link]

  • Visible Light-Promoted Oxidative Cross-Coupling of Alcohols to Esters Molecules - MDPI URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating Side Reactions in the Cross-Coupling of Sterically Hindered Aryl Halides

From the Desk of the Senior Application Scientist Welcome to our dedicated troubleshooting resource for one of the more challenging areas of modern synthetic chemistry: the cross-coupling of sterically hindered aryl hali...

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated troubleshooting resource for one of the more challenging areas of modern synthetic chemistry: the cross-coupling of sterically hindered aryl halides. When constructing complex molecules, particularly in pharmaceutical and materials science, the ability to form C-C and C-N bonds with sterically encumbered substrates is paramount. However, the very steric bulk that provides unique properties to the target molecule also creates significant hurdles for the catalytic cycle, often leading to a landscape of competing and unproductive side reactions.

This guide is structured to provide not just solutions, but a deeper mechanistic understanding. By grasping the "why" behind a side reaction, you are better equipped to preemptively design more robust reaction conditions. We will address the most common failure modes in a direct question-and-answer format, supported by experimental data and protocols to guide your laboratory work.

Frequently Asked Questions (FAQs): The Primary Culprits

Q1: My reaction is producing a significant amount of the hydrodehalogenated (HDH) arene instead of the desired coupled product. What is happening and how can I fix it?

A: Hydrodehalogenation, the replacement of a halide with a hydrogen atom, is one of the most common and frustrating side reactions when dealing with sterically hindered or electron-rich aryl halides.[1][2][3]

The Causality: This side reaction occurs when a palladium-hydride (Pd-H) species is generated in the catalytic cycle. This Pd-H intermediate can then undergo reductive elimination with the aryl group to form the undesired arene byproduct.[4] The steric hindrance of your substrate can slow down the desired transmetalation or reductive elimination steps, giving the Pd-H pathway more time to compete.[5][6]

The hydrogen source for the Pd-H species can be insidious and originate from multiple places:

  • Solvents: Protic solvents like alcohols or even residual water are common culprits.[7][8][9]

  • Bases: Amine bases or alkoxides can undergo β-hydride elimination.[4]

  • Reagents: The organometallic coupling partner itself or additives can sometimes act as a hydride source.

Troubleshooting Strategies:

  • Solvent Choice: Switch to rigorously anhydrous, aprotic solvents like toluene, dioxane, or CPME (cyclopentyl methyl ether).

  • Base Selection: Employ weaker, non-coordinating bases. For Suzuki-Miyaura reactions, K₃PO₄ is often superior to stronger alkoxides.[1] For Buchwald-Hartwig aminations, a weaker base like K₂CO₃ or Cs₂CO₃ might be preferable if the reaction can tolerate it.

  • Ligand Optimization: The choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are designed to accelerate the rate-limiting oxidative addition and the final reductive elimination steps.[10][11] By speeding up the desired catalytic cycle, you can kinetically outcompete the hydrodehalogenation pathway.

  • Reagent Purity: Ensure all reagents are pure and solvents are thoroughly degassed and dried.[1][3]

Q2: My mass spectrum shows a significant peak corresponding to the homocoupling of my starting materials. Why is this happening?

A: Homocoupling, the dimerization of two identical coupling partners, can occur with either the aryl halide or the organometallic reagent.[1][10]

The Causality:

  • Boronic Acid Homocoupling (Suzuki): This side reaction, forming a biaryl byproduct, is frequently promoted by the presence of oxygen.[1] It can also be catalyzed by Pd(II) species that may be present due to incomplete reduction of a Pd(II) precatalyst.

  • Alkyne Homocoupling (Sonogashira): In the classic Sonogashira reaction, the copper(I) co-catalyst is the primary cause of alkyne dimerization (Glaser coupling), especially in the presence of oxygen.[1][2][12]

  • Aryl Halide Homocoupling: This can occur through various pathways, sometimes involving disproportionation of palladium intermediates.

Troubleshooting Strategies:

  • Rigorous Degassing: The most critical step to prevent oxygen-mediated homocoupling is to thoroughly degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or sparging with argon/nitrogen for an extended period).[2]

  • Adopt "Copper-Free" Protocols: For Sonogashira couplings, switching to a copper-free protocol eliminates the primary pathway for Glaser coupling.[1][2] These methods rely on specialized palladium catalysts or bulky phosphine ligands to facilitate the reaction without copper.[13]

  • Use a Pre-catalyst: Well-defined Pd(0) sources or efficient pre-catalysts that rapidly generate the active Pd(0) species can minimize the concentration of Pd(II) that might promote homocoupling.[14]

  • Stoichiometry Control: Using a slight excess (1.1-1.2 equivalents) of the aryl halide can sometimes minimize the homocoupling of the more precious organometallic partner.[10]

Q3: My reaction mixture turns black and stalls. Is my catalyst dead?

A: Yes, the formation of a fine black precipitate is a classic sign of catalyst decomposition into inactive palladium black.[1][3] This occurs when the soluble, active Pd(0) catalyst species agglomerates into bulk palladium metal.

The Causality:

  • High Temperature: Elevated temperatures can accelerate catalyst decomposition.[1]

  • Ligand Dissociation: For the catalyst to remain soluble and active, the ligand must remain bound to the palladium center. With very sterically hindered substrates, the ligand itself can be bulky, and the equilibrium between the ligated and unligated palladium species can shift, leading to aggregation.[1]

  • Inadequate Ligand Protection: If the ligand is not sufficiently bulky or electron-rich, it may not effectively stabilize the Pd(0) intermediate, leading to decomposition.

  • Oxygen and Water: Impurities like oxygen and water can oxidize the active Pd(0) catalyst or the phosphine ligands, leading to deactivation and precipitation.[1][3]

Troubleshooting Strategies:

  • Lower the Reaction Temperature: This is the simplest first step. A lower temperature may slow the reaction but can preserve the catalyst's lifetime, ultimately leading to a higher yield.[3]

  • Choose a More Robust Ligand: Bulky biarylphosphine ligands (e.g., the "Buchwald ligands") or N-heterocyclic carbene (NHC) ligands are specifically designed to be more robust and provide greater stability to the palladium center, preventing aggregation even at elevated temperatures.[10][15]

  • Increase Catalyst/Ligand Loading: While not ideal for atom economy, increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes push a difficult reaction to completion before the catalyst fully decomposes.[1] Ensure the ligand-to-palladium ratio is appropriate (typically 1:1 to 2:1, depending on the pre-catalyst).

  • Ensure an Inert Atmosphere: As with other side reactions, meticulous exclusion of air and moisture is critical for catalyst longevity.[3]

Visualizing the Competition: Catalytic Cycle vs. Side Reactions

Understanding where side reactions diverge from the productive catalytic cycle is key to troubleshooting. The following diagram illustrates these competing pathways.

G cluster_homo pd0 Pd(0)L_n (Active Catalyst) oa_complex Ar-Pd(II)(X)L_n (Oxidative Addition) pd0->oa_complex + Ar-X (Slowed by Sterics) pd_black Palladium Black (Decomposition) pd0->pd_black Decomposition (High Temp, O₂) trans_complex Ar-Pd(II)(R)L_n (Transmetalation) oa_complex->trans_complex + R-M (Transmetalation) pd_hydride L_nPd(II)(H)X oa_complex->pd_hydride + [H⁻] source (Solvent, Base) trans_complex->pd0 product Ar-R (Desired Product) trans_complex->product hdh_product Ar-H (Hydrodehalogenation) pd_hydride->hdh_product homo_product R-R (Homocoupling) rm R-M rm->homo_product

Caption: Competing pathways in cross-coupling of hindered substrates.

Troubleshooting Guide & Experimental Protocols

Troubleshooting Workflow: A Systematic Approach

When a reaction fails, a systematic approach is more effective than random changes. Use this workflow to diagnose the issue.

G start Low Yield or Complex Mixture? check_sm Are Starting Materials Consumed? (TLC/LCMS) start->check_sm catalyst_issue Primary Issue: Catalyst Activity/Stability check_sm->catalyst_issue No side_reaction Primary Issue: Competing Side Reaction check_sm->side_reaction Yes pd_black Is Palladium Black Visible? catalyst_issue->pd_black identify_byproduct Identify Major Byproduct (MS/NMR) side_reaction->identify_byproduct optimize_stability Troubleshoot Catalyst Stability: 1. Lower Temperature 2. Use More Robust Ligand 3. Ensure Anhydrous/O₂-free pd_black->optimize_stability Yes optimize_activity Troubleshoot Catalyst Activity: 1. Screen Ligands/Bases 2. Use a Pre-catalyst 3. Increase Catalyst Loading pd_black->optimize_activity No hdh Byproduct is Ar-H (Hydrodehalogenation) identify_byproduct->hdh HDH homo Byproduct is Ar-Ar or R-R (Homocoupling) identify_byproduct->homo Homocoupling solve_hdh Troubleshoot HDH: 1. Use Aprotic Solvent 2. Change Base (e.g., K₃PO₄) 3. Use Bulky Ligand hdh->solve_hdh solve_homo Troubleshoot Homocoupling: 1. Rigorous Degassing 2. Use Copper-Free Protocol 3. Adjust Stoichiometry homo->solve_homo

Sources

Optimization

Technical Support Center: Optimizing Solubility for Methyl 2-bromo-6-fluoro-3-methylbenzoate in Reaction Mixtures

Welcome to the Advanced Application Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing solubility and mass-transfer bottlenecks when utilizing Methyl 2-b...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing solubility and mass-transfer bottlenecks when utilizing Methyl 2-bromo-6-fluoro-3-methylbenzoate in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Below, we dissect the thermodynamic causes of these solubility issues and provide field-validated, step-by-step troubleshooting protocols to restore reaction efficiency.

Part 1: Diagnostic FAQ – Understanding the Solubility Barrier

Q1: Why does Methyl 2-bromo-6-fluoro-3-methylbenzoate exhibit such poor solubility in standard aqueous-organic cross-coupling mixtures? A: The insolubility is a direct consequence of the molecule's thermodynamic profile, driven by steric hindrance and electronic effects. Halogen atoms (bromine and fluorine) are highly electronegative; they reduce the overall molecular polarizability and disrupt favorable dipole-water interactions[1]. Furthermore, the ortho-substitution pattern (bromo and fluoro groups adjacent to the methyl ester) creates a dense steric shield around the carbonyl oxygen, effectively blocking hydrogen bonding with protic solvents like water[1]. Consequently, in biphasic systems (e.g., Toluene/H₂O), the compound partitions entirely into the organic phase, leading to severe mass-transfer limitations when reacting with water-soluble species[2].

Q2: I am observing a biphasic reaction mixture with slow conversion (<20% after 12 hours). How can I improve mass transfer without changing my primary solvent system? A: Slow reaction rates in biphasic systems occur because the organic-soluble aryl halide and the aqueous-soluble activated boronate anion are physically separated by the solvent interface[2]. The Solution: Implement Phase-Transfer Catalysis (PTC). Adding a quaternary ammonium salt like Tetrabutylammonium bromide (TBAB) bridges this phase gap. TBAB facilitates the solvation of organic substrates and transports the hydrophilic boronate anion from the aqueous phase into the organic phase by forming a lipophilic ion pair ([ArB(OH)3]-[R4N]+), which drastically accelerates the transmetalation step of the catalytic cycle[3].

Part 2: Experimental Workflows & Self-Validating Protocols

Workflow Start Substrate: Methyl 2-bromo-6-fluoro-3-methylbenzoate (High Hydrophobicity) Decision Select Reaction Medium Start->Decision Assess constraints Biphasic Biphasic System (Toluene/Water) Decision->Biphasic Standard setup Aqueous Aqueous System (Green Chemistry) Decision->Aqueous Eco-friendly PTC Add Phase Transfer Catalyst (10-20 mol% TBAB) Biphasic->PTC Poor mass transfer Micellar Add TPGS-750-M Surfactant (2.0 wt% in Water) Aqueous->Micellar Complete insolubility Success1 Lipophilic Ion Pair Formation (Accelerated Transmetalation) PTC->Success1 Success2 Nanomicelle Encapsulation (High Local Concentration) Micellar->Success2

Logical workflow for selecting a solubility enhancement strategy.

Protocol A: Biphasic Suzuki Coupling Enhanced by Phase-Transfer Catalysis

Use this protocol when organic solvents are required for downstream processing but mass transfer is impeding the reaction rate.

Step-by-Step Methodology:

  • Charge the Reactor: To a dry Schlenk flask, add Methyl 2-bromo-6-fluoro-3-methylbenzoate (1.0 equiv), the desired arylboronic acid (1.3 equiv), and the Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%).

  • Organic Solvation: Add Toluene or 1,4-Dioxane to achieve a 0.2 M concentration of the electrophile.

  • PTC Addition: Add TBAB (15 mol% relative to the benzoate) directly to the organic mixture[2].

  • Aqueous Base Addition: Prepare a 2.0 M aqueous solution of K₂CO₃. Add this to the reaction vessel to achieve an Organic:Aqueous volumetric ratio of 3:1 or 4:1[2].

  • Agitation & Heating: Stir vigorously at ≥800 rpm and heat to 80 °C.

  • Self-Validation Check: Pause stirring after 15 minutes. The mixture should take at least 5–10 seconds to separate into two distinct layers. If it separates instantly, your agitation is insufficient to create the necessary emulsion, and mass transfer will fail. Adjust the impeller speed accordingly.

  • Monitoring: Monitor via HPLC. The disappearance of the benzoate in the organic layer confirms successful ion-pair transport and transmetalation[3].

Q3: Can I perform cross-coupling of this highly hydrophobic benzoate entirely in water to meet green chemistry mandates? A: Yes, through Micellar Catalysis. While the benzoate is entirely insoluble in bulk water, designer surfactants like TPGS-750-M (a diester composed of racemic α-tocopherol, MPEG-750, and succinic acid) spontaneously self-assemble into nanomicelles[4]. The lipophilic Vitamin E core provides a highly concentrated, non-polar microenvironment that readily dissolves the hydrophobic benzoate and the catalyst, while the PEG chain ensures the micelle remains suspended in the aqueous continuous phase[4][5].

MicelleMechanism AqPhase Bulk Aqueous Phase (Water + Base) Surfactant TPGS-750-M (Amphiphile) AqPhase->Surfactant Dissolution (2 wt%) Micelle Nanomicelle Core (Vitamin E) Surfactant->Micelle Self-assembly Reaction Cross-Coupling Catalysis Micelle->Reaction Concentrated reactants Substrate Methyl 2-bromo-6-fluoro- 3-methylbenzoate Substrate->Micelle Encapsulation

Mechanism of TPGS-750-M micellar encapsulation for hydrophobic substrates.

Protocol B: Aqueous Cross-Coupling via Micellar Catalysis (TPGS-750-M)

Use this protocol to eliminate toxic organic solvents while maintaining high reaction kinetics for highly hydrophobic substrates.

Step-by-Step Methodology:

  • Surfactant Preparation: Prepare a 2.0 wt % solution of TPGS-750-M in degassed HPLC-grade water[5].

  • Substrate Loading: Add Methyl 2-bromo-6-fluoro-3-methylbenzoate (1.0 equiv) and the boronic acid (1.2 equiv) to the surfactant solution.

  • Co-Solvent Gradient (Critical Step): Add a water-miscible co-solvent (e.g., Acetone or THF) at 5–20 v/v %. Causality: This creates a solubility gradient that facilitates the transport of the solid crystalline benzoate from the bulk aqueous phase into the lipophilic micelle cores[6].

  • Catalyst & Base: Add the palladium catalyst (e.g., PdCl₂(dtbpf), 1.5–2.0 mol%) and a solid base (e.g., K₃PO₄)[6].

  • Reaction: Stir vigorously at room temperature (or mild heating up to 40 °C) for 2–12 hours.

  • Self-Validation Check: The reaction mixture should appear as a homogeneous, opaque beige/milky suspension[6]. If large solid chunks of the benzoate remain visible after 30 minutes, increase the co-solvent concentration by 5 v/v % to aid micellar transport.

  • Extraction: Extract the product using a minimal amount of environmentally benign solvent (e.g., EtOAc). The TPGS-750-M remains in the aqueous phase and can be recycled[4].

Part 3: Quantitative Data & Strategy Selection

To assist in selecting the appropriate solubility enhancement strategy, refer to the quantitative comparison table below:

Solubilizing AgentMechanism of ActionOptimal ConcentrationRecommended Solvent SystemTarget IntermediateEnvironmental Impact
TBAB Phase Transfer Catalyst10–20 mol %Org:Aq (3:1 to 4:1)[ArB(OH)3]-[R4N]+Moderate
Aliquat 336 Phase Transfer Catalyst5–10 mol %Org:Aq (3:1 to 4:1)[ArB(OH)3]-[R4N]+Moderate
TPGS-750-M Micellar Encapsulation2.0 wt %Water + 5–20% Co-solventNanomicelle CoreLow (Green Chemistry)
1,4-Dioxane Polar Aprotic Co-solvent50–80 v/v %HomogeneousSolvated MonomerHigh (Toxic)

References

  • TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature - PMC (NIH). Available at: [Link]

  • A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant - Organic Process Research & Development (ACS Publications). Available at: [Link]

  • Transition-Metal-Free Suzuki-Type Coupling Reactions: Scope and Limitations of the Methodology - The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

  • Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes - MDPI. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Strategies for Preventing Homocoupling of Boronic Acids in Suzuki-Miyaura Reactions

Welcome to our dedicated technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and professionals in drug development who are seeking to optimize thei...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and professionals in drug development who are seeking to optimize their reactions and troubleshoot common side reactions. Here, we provide in-depth, field-proven insights into one of the most persistent challenges: the homocoupling of boronic acids. Our goal is to equip you with the knowledge and practical strategies to minimize this undesired side reaction, thereby improving your reaction yields and simplifying product purification.

Understanding the Challenge: Boronic Acid Homocoupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, celebrated for its versatility in forming carbon-carbon bonds.[1][2][3] However, the efficiency of this powerful reaction can be compromised by the formation of symmetrical biaryl impurities through the homocoupling of the boronic acid reagent.[4][5] This side reaction not only consumes the boronic acid, reducing the yield of the desired cross-coupled product, but also introduces a purification challenge due to the often-similar physical properties of the homocoupled product and the target molecule.[6]

The Mechanisms of Homocoupling

Understanding the pathways that lead to homocoupling is the first step toward its prevention. Two primary mechanisms are generally implicated:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture is a major contributor to homocoupling.[1][7] Oxygen can oxidize the catalytically active Pd(0) species to Pd(II).[5][6][8] These Pd(II) species can then participate in a catalytic cycle that preferentially promotes the dimerization of the boronic acid.[1][9][10]

  • Pd(II)-Mediated Homocoupling: When using a Pd(II) precatalyst, such as Pd(OAc)₂, the initial reduction to the active Pd(0) catalyst can be mediated by the boronic acid itself.[1][9] This process consumes two equivalents of the boronic acid to produce one equivalent of the homocoupled product and the desired Pd(0) species.[9][10]

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses specific issues you may encounter during your experiments, providing both the "why" and the "how-to" for effective troubleshooting.

Question 1: I'm observing a significant amount of homocoupled byproduct. What is the most likely cause and the first thing I should check?

Answer: The most common culprit for excessive homocoupling is the presence of oxygen.[1][7] Rigorous exclusion of air from your reaction is paramount.

Causality: Oxygen facilitates the oxidation of the active Pd(0) catalyst to Pd(II) species, which are known to promote the homocoupling of boronic acids.[4][5]

Experimental Protocol: Rigorous Degassing and Inert Atmosphere
  • Solvent Degassing: Before use, thoroughly degas all solvents (including water) by sparging with an inert gas (Argon or Nitrogen) for at least 20-30 minutes.[4][11] For particularly sensitive reactions, the "freeze-pump-thaw" method is highly effective.[4]

  • Inerting the Reaction Vessel: Assemble your glassware and purge the entire system with an inert gas. A common procedure is to evacuate the sealed flask and backfill with inert gas, repeating this cycle at least three times.[5]

  • Maintaining an Inert Atmosphere: Throughout the reaction, maintain a positive pressure of the inert gas to prevent the ingress of air.[11]

Question 2: I am using a Pd(II) precatalyst and still see homocoupling despite careful degassing. What can I do?

Answer: The use of a Pd(II) source can inherently lead to some level of homocoupling during the in-situ reduction to Pd(0).[1][5] You have two primary strategies to address this: switch to a Pd(0) precatalyst or add a mild reducing agent.

Causality: Pd(II) precatalysts can react directly with the boronic acid to form the homocoupled product as they are reduced to the catalytically active Pd(0) state.[6][9]

Recommended Actions & Protocols:
  • Strategy 1: Employ a Pd(0) Precatalyst

    • Recommendation: Use a Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[4][5] These catalysts do not require an initial reduction step by the boronic acid, thus circumventing this homocoupling pathway.[6]

    • Protocol: Directly add the Pd(0) catalyst to your reaction mixture under a positive pressure of inert gas.[5]

  • Strategy 2: Add a Mild Reducing Agent

    • Recommendation: If you must use a Pd(II) source, the addition of a mild reducing agent can facilitate its reduction to Pd(0) without consuming the boronic acid.[10][12]

    • Protocol: Add 1-2 equivalents of potassium formate to the reaction mixture before introducing the palladium catalyst. This can help pre-reduce the Pd(II) species.[4][12]

Question 3: How does my choice of ligand impact homocoupling, and which ligands are recommended?

Answer: The ligand plays a crucial role in modulating the reactivity and stability of the palladium catalyst. Bulky, electron-rich phosphine ligands are highly recommended as they can accelerate the desired cross-coupling pathway and suppress side reactions.[5][11]

Causality: These ligands promote the reductive elimination step of the catalytic cycle, which is the final step that forms the desired product.[5] A faster reductive elimination reduces the lifetime of the diorganopalladium(II) intermediate, which can be susceptible to side reactions leading to homocoupling.[5]

Table 1: Recommended Ligands for Minimizing Homocoupling
Ligand TypeExamplesRationale for Use
Bulky Biarylphosphines SPhos, XPhos, RuPhosThe steric bulk of these ligands accelerates reductive elimination and can disfavor the formation of intermediates that lead to homocoupling.[11]
Electron-Rich Dialkylphosphines t-Bu₃PThe strong electron-donating ability of these ligands can facilitate the oxidative addition step, especially with less reactive aryl chlorides, keeping the catalytic cycle moving efficiently.[11]

Experimental Approach: Ligand Screening If homocoupling persists, setting up small-scale parallel reactions to screen different ligands is a highly effective strategy.[4] Monitor the reactions by TLC or LC-MS to identify the ligand that provides the best ratio of cross-coupled product to homocoupled byproduct.

Question 4: Can the stability of my boronic acid derivative influence the extent of homocoupling?

Answer: Absolutely. The stability of the organoboron reagent is a key factor. Boronic acids themselves can be prone to decomposition and side reactions. Using more stable boronic esters is a well-established strategy to mitigate these issues.[4][9]

Causality: Boronic esters, such as pinacol esters (Bpin) or MIDA boronates, offer greater stability towards protodeboronation and homocoupling.[4][6][9] They provide a slow, controlled release of the boronic acid into the catalytic cycle, which can help to suppress side reactions.[4]

Diagram: Boronic Acid vs. Boronic Esters

G cluster_0 Boronic Acid cluster_1 Boronic Esters BA R-B(OH)₂ Bpin R-B(pin) BA->Bpin More Stable MIDA R-B(MIDA) BA->MIDA More Stable Bpin->MIDA Increased Stability

Caption: Stability comparison of boronic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in Suzuki reactions and can it affect homocoupling? A1: The base is essential for activating the boronic acid to facilitate the transmetalation step.[2][13] While its primary role is to promote the desired reaction, an inappropriate choice of base can contribute to side reactions. It is important to screen bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to find the optimal conditions for your specific substrates.[4]

Q2: Besides homocoupling, what other common side reactions should I be aware of? A2: Two other common side reactions are protodeboronation (the replacement of the boronic acid group with a hydrogen atom) and dehalogenation of the aryl halide starting material.[1][14] Protodeboronation is often exacerbated by high temperatures and the presence of water.[9][14]

Q3: How can I effectively remove the homocoupled byproduct during purification? A3: Due to similar polarities, separating the homocoupled product from the desired cross-coupled product can be challenging. Optimized column chromatography with a carefully selected eluent system is the most common method.[15] In some cases, recrystallization can also be an effective purification technique if the product is a solid and has different solubility properties from the impurity.[15]

Q4: Is there a general-purpose, robust protocol to start with for minimizing homocoupling? A4: A reliable starting point for a new Suzuki reaction would be to use a Pd(0) precatalyst like Pd₂(dba)₃ with a bulky biarylphosphine ligand such as SPhos, a potassium phosphate (K₃PO₄) base, and a rigorously degassed solvent system like a dioxane/water mixture.[6][11]

Diagram: A Robust Suzuki-Miyaura Workflow

G Start Start with Aryl Halide & Boronic Ester Step1 Combine Reagents & Base (e.g., K₃PO₄) Start->Step1 Step2 Rigorous Degassing (Sparge with Ar/N₂) Step1->Step2 Step3 Add Pd(0) Catalyst & Ligand (e.g., Pd₂(dba)₃/SPhos) Step2->Step3 Step4 Heat Under Inert Atmosphere Step3->Step4 Step5 Reaction Monitoring (TLC/LC-MS) Step4->Step5 Step6 Work-up & Purification Step5->Step6 End Pure Cross-Coupled Product Step6->End

Caption: A recommended workflow to minimize side reactions.

By understanding the underlying mechanisms of boronic acid homocoupling and implementing these targeted troubleshooting strategies, you can significantly enhance the success of your Suzuki-Miyaura cross-coupling reactions.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. [Link]

  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

  • ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. [Link]

  • ACS Publications. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]

  • ResearchGate. How to prevent metal catalysed homocoupling reaction of boronic acids?. [Link]

  • PubMed. (2015). Ligand-promoted oxidative cross-coupling of aryl boronic acids and aryl silanes by palladium catalysis. [Link]

  • Wiley Online Library. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]

  • MDPI. (2020). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. [Link]

  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. [Link]

  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • National Center for Biotechnology Information. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. [Link]

  • National Center for Biotechnology Information. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • ScienceDirect. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. [Link]

  • ACS Publications. (2024). Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings. [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • PubMed. (2012). Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. [Link]

  • National Center for Biotechnology Information. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • Royal Society of Chemistry. (2014). Suzuki homo-coupling reaction based fluorescent sensors for monosaccharides. [Link]

  • Organic Chemistry Portal. (2003). Oxygen-Promoted Pd(II) Catalysis for the Coupling of Organoboron Compounds and Olefins. [Link]

  • ACS Publications. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. [Link]

  • ResearchGate. How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. [Link]

  • ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?. [Link]

  • ACS Publications. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • ACS Publications. (2008). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. [Link]

Sources

Optimization

Advanced Technical Support Center: Troubleshooting Palladium Catalyst Deactivation in Aryl Bromide Cross-Couplings

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond superficial "try a different solvent" advice.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond superficial "try a different solvent" advice. Catalyst deactivation in palladium-catalyzed cross-couplings of aryl bromides is a kinetic and thermodynamic competition between the productive catalytic cycle and parasitic off-cycle pathways.

Here, we dissect the chemical causality of these failures and provide self-validating protocols to rescue your workflows.

Section 1: Mechanistic FAQ – Understanding the "Why"

Q: My reaction mixture turns black and stalls shortly after adding the aryl bromide. What is the chemical causality behind this? A: The formation of a black precipitate is the hallmark of catalyst decomposition into palladium black—an inactive, agglomerated form of Pd(0)[1]. In a healthy catalytic cycle, the active Pd(0)Lₙ species must rapidly undergo oxidative addition with the aryl bromide. If this step is slow (e.g., due to electron-rich or sterically hindered aryl bromides), or if the subsequent reductive elimination is excessively fast, the concentration of "naked" or under-ligated Pd(0) increases. Without sufficient steric protection from the ligand, these Pd(0) monomers irreversibly agglomerate into multinuclear clusters. Furthermore, trace oxygen can oxidize phosphine ligands, stripping the palladium of its protective coordination sphere and accelerating this agglomeration[1].

Q: I am using a chelating bisphosphine (like BINAP or DPPF) for an amination, but the catalyst dies prematurely without forming Pd black. Why? A: You are likely observing ligand degradation via P–C bond cleavage. Mechanistic studies on the oxidative addition of aryl bromides to Pd(BINAP)₂ and Pd(DPPF)₂ reveal a specific decomposition pathway where the backbone P–C bond of the chelating ligand is cleaved[2]. This generates monodentate phosphine fragments that alter the coordination sphere, leading to highly stable off-cycle resting states. This degradation manifests as anomalous kinetic behavior, such as a sudden zero-order dependence on the amine, effectively halting turnover[2].

Q: I'm attempting a cyanation of an aryl bromide, but the reaction dies at 10% conversion. Is the product inhibiting the catalyst? A: In cyanation reactions, deactivation is typically caused by the nucleophile, not the product. Excess soluble cyanide ions aggressively displace phosphine ligands, forming highly stable, catalytically inactive species like [(CN)₄Pd]²⁻ or [(CN)₃PdAr]²⁻[3]. To mitigate this, you must strictly control the concentration of soluble cyanide. Using finely ground NaCN combined with additives like Zn dust or CaH₂ helps maintain the palladium in its active reduced state while preventing cyanide overloading[3].

Section 2: Diagnostic Q&A – Troubleshooting Specific Workflows

Q: How can I determine if my aryl bromide is causing substrate inhibition or if the catalyst is simply degrading over time? A: You must perform a Variable Time Normalization Analysis (VTNA) or a same-excess kinetic experiment. If you observe zero-order dependence on the aryl bromide, it means oxidative addition is fast and not turnover-limiting[4]. If the kinetic profiles from a same-excess experiment perfectly overlap, your catalyst is stable and not deactivating[4]. However, if the rate drops unexpectedly without overlapping, you are dealing with catalyst decay. This is common with primary amines and N-heteroaromatics, which can displace the phosphine ligand to form dormant off-cycle bis(amine)Pd complexes[5].

Q: My Buchwald-Hartwig amination with an acyclic secondary amine fails, but works fine with cyclic amines. How do I fix this? A: Acyclic secondary amines are sterically demanding and prone to forming off-cycle Pd complexes that do not readily undergo reductive elimination. Switching to a highly engineered dialkylbiaryl monophosphine (e.g., GPhos or BrettPhos) provides the necessary steric bulk to prevent off-cycle amine coordination while forcing the palladium center into a geometry that accelerates reductive elimination[5].

Section 3: Visualizing Catalyst Deactivation

To effectively troubleshoot, you must visualize the divergence between the productive cycle and degradation pathways.

Mechanism Precat Pd(II) Precatalyst ActivePd Active Pd(0)L_n (On-Cycle) Precat->ActivePd Reduction OxAdd Pd(II)(Ar)(Br)L_n (Oxidative Addition) ActivePd->OxAdd Aryl Bromide PdBlack Pd Black (Agglomeration) ActivePd->PdBlack O2 / Low Ligand / Heat OxAdd->ActivePd Reductive Elim. OffCycle Off-Cycle Complex (Ligand Displacement) OxAdd->OffCycle Excess Amine/CN- Degradation P-C Cleavage (Ligand Degradation) OxAdd->Degradation High Temp

Mechanistic Divergence: Productive Catalytic Cycle vs. Deactivation Pathways

Troubleshooting Start Reaction Stalls Low Conversion Visual Visual Inspection: Is there a black precipitate? Start->Visual YesBlack Yes: Pd Black Formation Visual->YesBlack Agglomeration NoBlack No: Off-Cycle / Inhibition Visual->NoBlack Soluble resting state Action1 Increase Ligand:Pd Ratio Check Degassing (O2) YesBlack->Action1 Action2 Lower Temperature Use Bulky Monophosphine YesBlack->Action2 Action3 Check Substrate Sterics Screen Stronger Base NoBlack->Action3

Systematic Troubleshooting Workflow for Stalled Palladium Catalyzed Reactions

Section 4: Quantitative Impact of Reaction Parameters

Understanding how different ligands and substrates interact is critical for preventing deactivation. Use this matrix to guide your optimization:

Ligand ClassTypical SubstratePrimary Deactivation PathwayMitigation Strategy
Monodentate (e.g., PPh₃) Simple Aryl BromidesPd Black Agglomeration[1]Increase Ligand:Pd ratio (e.g., 2:1 to 4:1); lower temperature.
Chelating Bisphosphines (BINAP, DPPF) Aryl Bromides + Primary AminesP–C Bond Cleavage[2]Lower reaction temperature; switch to bulky monophosphines.
Dialkylbiaryl Monophosphines (GPhos, XPhos) Sterically hindered aminesOff-cycle Pd-amine coordination[5]Use NaOTMS base; optimize steric bulk of the ligand[5].
t-Bu₃P Aryl Bromides (Cyanation)[(CN)₄Pd]²⁻ formation[3]Use insoluble NaCN + Zn dust additive to control CN⁻ release[3].
Section 5: Self-Validating Experimental Protocol

To ensure trustworthiness, every protocol must be a self-validating system. Here is a robust, step-by-step methodology for setting up a deactivation-resistant Buchwald-Hartwig amination using an aryl bromide.

Protocol: Deactivation-Resistant C–N Cross-Coupling Objective: Prevent Pd black formation and off-cycle ligand displacement when coupling an aryl bromide with a secondary amine. Causality Check: We utilize a dialkylbiaryl monophosphine to provide sufficient steric bulk to prevent amine coordination, and a moderate-strength base (NaOTMS) to prevent base-mediated substrate decomposition[5].

Step 1: Rigorous Exclusion of Oxygen (The Baseline)

  • Action: Add the aryl bromide (1.0 equiv), amine (1.2 equiv), and NaOTMS (1.5 equiv) to an oven-dried Schlenk flask.

  • Validation: Perform three rigorous vacuum/nitrogen backfill cycles on a Schlenk line. Causality: Oxygen is the primary culprit for phosphine oxidation, which leaves Pd(0) vulnerable to agglomeration into Pd black[1].

Step 2: Pre-Catalyst Activation

  • Action: In a separate vial inside a nitrogen-filled glovebox, dissolve Pd₂(dba)₃ (1 mol% Pd) and the biarylphosphine ligand (2.2 mol%) in anhydrous, degassed toluene. Stir for 15 minutes at room temperature.

  • Validation: The solution must shift from deep purple/red (Pd₂(dba)₃) to a distinct yellow/orange, indicating successful ligand exchange and formation of the active LₙPd(0) species. If the solution turns black at this stage, your solvent is wet or oxygenated, and the catalyst is already dead.

Step 3: Controlled Initiation

  • Action: Transfer the pre-activated catalyst solution to the Schlenk flask containing the substrates via a gas-tight syringe. Heat to the required temperature (e.g., 80 °C) using a pre-heated oil bath.

  • Validation: Monitor the reaction at 15 minutes via GC-MS or LC-MS. You should observe >10% conversion. If conversion is 0% and the solution has turned black, oxidative addition is failing relative to degradation, requiring a switch to a more electron-rich ligand.

References
  • Rational Catalysis Design on the Basis of Mechanistic Understanding: Highly Efficient Pd-Catalyzed Cyanation of Aryl Bromides with NaCN in Recyclable Solvents. Organic Chemistry Portal. Available at: [Link]

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. Available at:[Link]

  • Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)₂ and Pd(DPPF)₂: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. Journal of the American Chemical Society. Available at: [Link]

  • Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides. ACS Catalysis. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Suzuki Reactions for Electron-Rich Aryl Halides

A Foreword from Your Application Scientist: Welcome to the technical support center. As a Senior Application Scientist, I've frequently collaborated with researchers in medicinal and process chemistry who encounter chall...

Author: BenchChem Technical Support Team. Date: March 2026

A Foreword from Your Application Scientist:

Welcome to the technical support center. As a Senior Application Scientist, I've frequently collaborated with researchers in medicinal and process chemistry who encounter challenges with the Suzuki-Miyaura cross-coupling, particularly when dealing with electron-rich aryl halides. These substrates are notoriously difficult because their electron-donating groups deactivate the halide towards the initial, often rate-limiting, oxidative addition step.

This guide is designed to move beyond generic advice. It provides a structured, in-depth approach to troubleshooting and optimizing these specific reactions, with a laser focus on the most critical and powerful variable at your disposal: the choice of base. Here, we will explore the causality behind base selection, diagnose common failure modes, and provide robust protocols to ensure your success.

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section addresses specific problems you may be observing at the bench. Each answer provides a diagnosis and a series of actionable steps for remediation.

Q1: My reaction with an electron-rich aryl bromide or chloride is giving very low yield or has stalled completely. What's the first thing I should investigate?

Your primary suspect is a sluggish oxidative addition step. The electron-donating groups on your aryl halide are making the C-X bond less electrophilic, which slows its reaction with the Pd(0) catalyst.[1][2][3] This initial slowdown can cascade into other problems, such as catalyst decomposition.

Immediate Troubleshooting Steps:

  • Re-evaluate Your Base: The slow oxidative addition means the subsequent transmetalation step must be highly efficient to keep the catalytic cycle moving. A weak base may not be sufficient to generate the reactive boronate "ate" complex at a high enough concentration.

    • Action: Switch from weaker bases like sodium carbonate (Na₂CO₃) to stronger, non-nucleophilic bases. Potassium phosphate (K₃PO₄) is an excellent first choice for anhydrous conditions.[1][4] Cesium carbonate (Cs₂CO₃) is another powerful option, valued for its higher solubility in organic solvents like dioxane and THF.[1][5]

  • Assess Your Ligand: To overcome the electronic barrier, the palladium center itself needs to be more electron-rich and reactive.

    • Action: Employ bulky, electron-rich phosphine ligands. Buchwald ligands (e.g., SPhos, XPhos) or trialkylphosphines (e.g., P(t-Bu)₃) are designed specifically to enhance electron density on the palladium, which facilitates oxidative addition.[1][2][4]

  • Check for Catalyst Deactivation: A stalled reaction can lead to the formation of inactive palladium black.

    • Action: Ensure your solvent is rigorously degassed and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen) to prevent oxygen from degrading the catalyst.[1]

Q2: I'm seeing a significant amount of a byproduct corresponding to my starting boronic acid without the -B(OH)₂ group. What is happening and how do I stop it?

You are observing protodeboronation, the most common and destructive side reaction in Suzuki couplings.[6][7] In this process, a proton source in the reaction mixture cleaves the C-B bond, wasting your nucleophile and generating an inert hydrocarbon byproduct.[7]

Causality and Prevention:

Protodeboronation can be catalyzed by both acid and base, but in the context of a Suzuki reaction, the base-catalyzed pathway is the primary concern.[6][7] High temperatures and extended reaction times exacerbate the issue.[7] The challenge is that the very base needed to activate the boronic acid for the desired coupling can also promote its destruction.

Solutions:

  • Switch to Anhydrous Conditions: Water is a primary proton source. Removing it can dramatically suppress protodeboronation.

    • Action: Use a dry solvent (e.g., dioxane, THF, toluene) and an anhydrous base like K₃PO₄.[4] Ensure your glassware is flame-dried or oven-dried before use.

  • Use a More Stable Boron Reagent: Boronic acids are often in equilibrium with their boroxine anhydrides, which can have different stability profiles. Boronic esters are generally more stable.

    • Action: Convert your boronic acid to a pinacol ester (Ar-Bpin). These are significantly more resistant to protodeboronation and release the boronic acid slowly under the reaction conditions.[2][7] MIDA boronates are another excellent option for a "slow-release" strategy.[6]

  • Optimize Temperature and Time: Run the reaction at the lowest temperature that affords a reasonable rate. Monitor the reaction by TLC or LC-MS and stop it as soon as the aryl halide is consumed to prevent the boronic acid from decomposing while it waits.

Q3: My main byproduct is the dehalogenated starting material (Ar-H instead of Ar-X). Why is this happening?

This side reaction, known as hydrodehalogenation, occurs when a hydride source is present in the reaction, which can reduce the aryl halide.[1] This is particularly problematic with sterically hindered substrates.[8]

Sources and Solutions:

  • Choice of Base: Certain bases can act as hydride donors. Alkoxides (e.g., NaOtBu), while strong, can sometimes lead to this byproduct.

    • Action: Carbonate (K₂CO₃, Cs₂CO₃) and phosphate (K₃PO₄) bases are generally preferred as they are not hydride sources.[1]

  • Solvent Choice: Alcoholic solvents can be a source of hydrides, especially at elevated temperatures.

    • Action: If hydrodehalogenation is observed, avoid solvents like ethanol or isopropanol. Opt for aprotic solvents like dioxane, THF, or toluene.[1]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for addressing low yields in the coupling of electron-rich aryl halides.

G start Low Yield with Electron-Rich Aryl Halide check_side_products Analyze Crude Mixture: Identify Major Byproducts start->check_side_products protodeborylation Protodeborylation Observed? (Ar-H from Boronic Acid) check_side_products->protodeborylation dehalogenation Dehalogenation Observed? (Ar-H from Aryl Halide) check_side_products->dehalogenation stalled Reaction Stalled? (Mainly Starting Material) check_side_products->stalled protodeborylation->dehalogenation No sol_proto Implement Solutions: 1. Use Anhydrous Conditions (K₃PO₄) 2. Switch to Boronic Ester (Ar-Bpin) 3. Lower Temperature protodeborylation->sol_proto Yes dehalogenation->stalled No sol_dehalo Change Reagents: 1. Use Phosphate/Carbonate Base 2. Avoid Alcoholic Solvents dehalogenation->sol_dehalo Yes sol_stalled Accelerate Catalysis: 1. Screen Stronger Bases (K₃PO₄, Cs₂CO₃) 2. Use Electron-Rich, Bulky Ligand (e.g., SPhos, XPhos) stalled->sol_stalled Yes end_node Optimized Reaction stalled->end_node No sol_proto->end_node sol_dehalo->end_node sol_stalled->end_node

Caption: A decision-making workflow for troubleshooting Suzuki couplings.

Frequently Asked Questions (FAQs)

This section covers fundamental concepts regarding the role and selection of bases in the Suzuki-Miyaura reaction.

Q1: What is the primary mechanistic role of the base?

The base is arguably the most critical activator in the reaction. Its primary function is not simply to be a proton scavenger. Instead, it reacts with the boronic acid to form a highly nucleophilic tetracoordinate boronate "ate" complex (e.g., [ArB(OH)₃]⁻).[5][9][10] This activated boronate species is far more effective at transferring its organic group to the palladium(II) center during the transmetalation step, which is often the rate-determining step of the entire catalytic cycle.[9] Without the base, transmetalation is prohibitively slow.

G cluster_cycle Main Catalytic Cycle cluster_activation Base Activation Pd(0) Pd(0) Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)->Ar-Pd(II)-X Oxidative Addition Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Ar-Pd(II)-X->Ar-Pd(II)-Ar' Transmetalation Ar-Pd(II)-Ar'->Pd(0) Reductive Elimination Boronic Acid\n(Ar'-B(OH)₂) Boronic Acid (Ar'-B(OH)₂) Boronate 'Ate' Complex\n([Ar'-B(OH)₃]⁻) Boronate 'Ate' Complex ([Ar'-B(OH)₃]⁻) Boronic Acid\n(Ar'-B(OH)₂)->Boronate 'Ate' Complex\n([Ar'-B(OH)₃]⁻) + Base (OH⁻) Boronate 'Ate' Complex\n([Ar'-B(OH)₃]⁻)->Ar-Pd(II)-X

Sources

Optimization

Technical Support Center: Purification of Methyl 2-bromo-6-fluoro-3-methylbenzoate

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of Methyl 2-bromo-6-fluoro-3-methylbenzoate (CAS: 13598...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of Methyl 2-bromo-6-fluoro-3-methylbenzoate (CAS: 1359857-62-7) from a reaction mixture.[1][2] This document offers in-depth, field-proven insights and detailed protocols to address common challenges encountered during the isolation and purification of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of Methyl 2-bromo-6-fluoro-3-methylbenzoate?

A1: The primary impurities often include unreacted starting materials, such as 2-bromo-6-fluoro-3-methylbenzoic acid, and potential side-products from the esterification or bromination steps.[3][4] Depending on the synthetic route, isomeric byproducts with different substitution patterns on the aromatic ring can also be present, complicating the purification process.[5]

Q2: My crude product is an oil, but the pure compound is a solid. What should I do?

A2: It is not uncommon for impurities to depress the melting point of a compound, causing it to present as an oil. The presence of residual solvents can also contribute to this. An effective purification strategy, such as column chromatography, followed by removal of the solvent under reduced pressure, should yield the solid product.[6]

Q3: I'm observing multiple spots on my Thin Layer Chromatography (TLC) plate after an initial work-up. How do I proceed?

A3: Multiple spots on a TLC plate indicate a mixture of compounds. The next logical step is to employ a robust purification technique like flash column chromatography to separate the desired product from the impurities.[7][8] The polarity of the solvent system for chromatography should be optimized to achieve good separation between the spots.

Q4: Can I use crystallization as a primary purification method?

A4: While crystallization can be an effective purification technique, it is often best employed after an initial purification by chromatography, especially if the crude mixture contains a significant amount of impurities. Attempting to crystallize a highly impure mixture may lead to the co-crystallization of impurities or prevent crystallization altogether.

Troubleshooting Guide

This section provides detailed solutions to specific problems that may be encountered during the purification of Methyl 2-bromo-6-fluoro-3-methylbenzoate.

Issue 1: Poor Separation During Column Chromatography

Symptoms:

  • Overlapping spots on TLC after column chromatography.

  • Fractions containing a mixture of the product and impurities.

  • Low yield of the pure compound.

Possible Causes & Solutions:

Cause Explanation Solution
Inappropriate Solvent System The polarity of the eluent may be too high, causing all compounds to move too quickly through the column, or too low, resulting in slow elution and band broadening.Optimize the solvent system using TLC. A good starting point for non-polar compounds is a mixture of ethyl acetate and hexanes.[9] Aim for an Rf value of 0.2-0.4 for the desired product.
Column Overloading Applying too much crude material to the column can exceed its separation capacity, leading to poor resolution.As a general rule, use a silica gel to crude product ratio of at least 50:1 (w/w). For difficult separations, this ratio may need to be increased.
Improper Column Packing Channels or cracks in the stationary phase can lead to an uneven flow of the mobile phase and poor separation.Ensure the silica gel is packed uniformly. Both wet and dry packing methods can be effective if performed carefully.[10]
Sample Insolubility If the sample is not fully dissolved in the loading solvent, it can precipitate at the top of the column, leading to streaking and poor separation.Dissolve the crude product in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane) before loading it onto the column.
Issue 2: Product Loss During Aqueous Work-up

Symptoms:

  • Significantly lower than expected yield of crude product after extraction.

  • Emulsion formation during extraction.

Possible Causes & Solutions:

Cause Explanation Solution
Incomplete Extraction The product may have some solubility in the aqueous phase, leading to incomplete transfer to the organic layer.Perform multiple extractions (at least 3) with the organic solvent to ensure complete recovery of the product.[11]
Hydrolysis of the Ester If the aqueous solution is too basic or acidic, the methyl ester can be hydrolyzed back to the carboxylic acid.Use mild basic solutions, such as saturated sodium bicarbonate, for washing and avoid prolonged contact times.[12]
Emulsion Formation Vigorous shaking during extraction can lead to the formation of a stable emulsion, trapping the product at the interface.Gently invert the separatory funnel instead of shaking vigorously. To break an emulsion, add a small amount of brine or allow the mixture to stand for an extended period.
Issue 3: Difficulty in Achieving Final Purity

Symptoms:

  • The purified product still shows minor impurities by NMR or GC-MS analysis.

  • The melting point of the product is broad or lower than the literature value.

Possible Causes & Solutions:

Cause Explanation Solution
Co-eluting Impurities An impurity may have a very similar polarity to the product, making separation by chromatography challenging.Employing gradient elution during column chromatography can improve separation.[10] Alternatively, a different stationary phase or solvent system may be required.
Residual Solvents Solvents used during purification may be trapped in the final product.Dry the product under high vacuum for an extended period. If necessary, the product can be redissolved in a volatile solvent and re-concentrated to remove stubborn residual solvents.
Isomeric Impurities The presence of constitutional isomers can be difficult to resolve by standard purification methods.[5]Recrystallization from a carefully chosen solvent system can sometimes effectively remove isomeric impurities. High-performance liquid chromatography (HPLC) may be necessary for very challenging separations.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol describes a general procedure for the purification of Methyl 2-bromo-6-fluoro-3-methylbenzoate using flash column chromatography.

Materials:

  • Crude Methyl 2-bromo-6-fluoro-3-methylbenzoate

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Glass column with a stopcock

  • Collection tubes

Procedure:

  • Solvent System Selection: Determine the optimal eluent composition by TLC. Test various ratios of ethyl acetate in hexanes. A good starting point is 5-10% ethyl acetate in hexanes.[9]

  • Column Packing:

    • Dry Packing: Add the dry silica gel to the column and gently tap the column to ensure even packing.

    • Wet Packing: Prepare a slurry of silica gel in the initial eluent and pour it into the column.[10] Allow the silica to settle, ensuring a flat, undisturbed surface.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully apply the sample to the top of the silica bed.

  • Elution: Begin elution with the chosen solvent system. Apply gentle air pressure to maintain a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization

This protocol provides a general method for the final purification of Methyl 2-bromo-6-fluoro-3-methylbenzoate.

Materials:

  • Partially purified Methyl 2-bromo-6-fluoro-3-methylbenzoate

  • A suitable solvent or solvent pair (e.g., methanol/water, ethanol/water, or hexanes)

Procedure:

  • Solvent Selection: The ideal recrystallization solvent should dissolve the compound when hot but not when cold. The impurities should be either very soluble or insoluble in the cold solvent.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the compound to achieve complete dissolution.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Workflow for Purification of Methyl 2-bromo-6-fluoro-3-methylbenzoate

Purification_Workflow A Crude Reaction Mixture B Aqueous Work-up (Extraction & Washes) A->B 1. Quench & Extract C Concentration B->C 2. Remove Aqueous D Flash Column Chromatography C->D 3. Dissolve & Load E Purity Analysis (TLC, NMR) D->E 4. Elute & Collect Fractions F Recrystallization (Optional) E->F If impurities remain H Pure Product E->H If pure G Final Purity Analysis F->G 5. Isolate Crystals G->H If pure

Caption: General workflow for the purification of Methyl 2-bromo-6-fluoro-3-methylbenzoate.

Troubleshooting Logic for Poor Chromatographic Separation

Troubleshooting_Chromatography decision decision action action start Poor Separation decision1 Optimal Rf? start->decision1 Check TLC action1 Optimize Solvent System decision1->action1 No decision2 Column Overloaded? decision1->decision2 Yes action2 Reduce Sample Load decision2->action2 Yes decision3 Column Packed Properly? decision2->decision3 No action3 Repack Column decision3->action3 No action4 Consider Gradient Elution or Alternative Stationary Phase decision3->action4 Yes

Caption: Decision tree for troubleshooting poor separation in column chromatography.

References

  • Pathiranage, A. L. (n.d.). Esterification, Purification and Identification of Cinnamic Acid Esters. Scientific Research Publishing. Retrieved from [Link]

  • Phenomenex. (2025, December 12). Column Chromatography Guide. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • CRO Splendid Lab Pvt. Ltd. (n.d.). 2-Bromo-6-fluoro-3-methylbenzoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-bromo-3-methylbenzoic acid. Retrieved from [Link]

  • Elsevier. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Retrieved from [Link]

  • Springer. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026, February 27). The Role of Methyl 2-bromo-6-methylbenzoate in Pharmaceutical Intermediate Synthesis. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

  • Waters Corporation. (2025). LC Purification Troubleshooting Guide. Retrieved from [Link]

  • Google Patents. (n.d.). CN117049963A - A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester.
  • ChemBK. (2024, April 9). Methyl 2-bromo-6-methylbenzoate. Retrieved from [Link]

  • Google Patents. (2020, June 23). Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate.
  • University of California, Irvine. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

  • PubMed. (2014, September 30). Crystal structure of 2-bromo-benzoic acid at 120 K: a redetermination. Retrieved from [Link]

  • ResearchGate. (n.d.). Methyl 4-bromo-3-hydroxybenzoate. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-2-fluoro-6-methyl-benzoic acid. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Oxidative Addition of Sterically Hindered Aryl Bromides

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for one of the most persistent c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for one of the most persistent challenges in modern cross-coupling catalysis: the oxidative addition of sterically hindered aryl bromides. My goal is to move beyond simple procedural lists and delve into the mechanistic reasoning behind these experimental challenges and their solutions.

Section 1: Frequently Asked Questions (FAQs)

Question 1: Why is my cross-coupling reaction failing with a sterically hindered aryl bromide, even though the same conditions work for less hindered substrates?

Answer: The primary reason for failure is the steric clash during the oxidative addition step. The catalytic cycle of most cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, begins with the oxidative addition of the aryl halide to a low-valent metal center, typically Palladium(0).[1] For this to occur, the metal must approach the carbon-bromine bond of the aryl bromide. When bulky substituents are present at the ortho-positions of the aryl bromide, they physically block this approach, significantly increasing the activation energy of this crucial first step. This can lead to either a drastically slow reaction or complete failure to initiate the catalytic cycle.

Question 2: What are the tell-tale signs in my reaction monitoring (TLC, GC-MS, LC-MS) that point towards a failed oxidative addition?

Answer: The most common observation is the persistence of your starting aryl bromide with little to no formation of the desired product. You may also see byproducts resulting from the decomposition of your other coupling partner, such as protodeboronation of a boronic acid in Suzuki couplings. In some cases, you might observe the formation of biaryl species from the homocoupling of your boronic acid, which indicates that the catalyst is active but unable to engage with the hindered aryl bromide.

Question 3: Are there alternatives to palladium catalysis when dealing with extremely hindered systems?

Answer: Yes. While palladium is the workhorse for many cross-coupling reactions, nickel and iron catalysts can be effective alternatives for sterically demanding substrates.[2] Nickel catalysts, in particular, can operate through different mechanistic pathways and are often more reactive towards challenging substrates. Additionally, radical-based cross-coupling methodologies are emerging as powerful alternatives that are less sensitive to steric hindrance around the C-Br bond.[3][4][5]

Section 2: Troubleshooting Guide - Low Yield and Slow Reaction Rates

This section provides a structured approach to troubleshooting and optimizing reactions involving sterically hindered aryl bromides.

Issue 1: My reaction shows low conversion of the sterically hindered aryl bromide after an extended period.

This is the most common problem and directly points to a slow oxidative addition step. Here’s a systematic approach to address it:

Troubleshooting Workflow: Enhancing Oxidative Addition

G start Low Conversion of Hindered Aryl Bromide ligand Step 1: Modify Ligand System start->ligand Initial Approach temp_conc Step 2: Adjust Reaction Parameters ligand->temp_conc If conversion is still low sub1 Switch to Bulky, Electron-Rich Monodentate Phosphine Ligands (e.g., XPhos, RuPhos, BrettPhos) ligand->sub1 precatalyst Step 3: Change Palladium Precatalyst temp_conc->precatalyst If no significant improvement sub2 Increase Temperature Increase Concentration Use a more polar, coordinating solvent (e.g., Dioxane, Toluene) temp_conc->sub2 alt_metal Step 4: Consider Alternative Metals precatalyst->alt_metal For very challenging substrates sub3 Use a pre-formed Pd(0) source or a more easily activated Pd(II) precatalyst precatalyst->sub3 sub4 Investigate Ni or Fe-based catalytic systems alt_metal->sub4 success Reaction Optimized sub1->success Leads to improvement sub2->success Leads to improvement sub3->success Leads to improvement sub4->success Leads to improvement

Caption: Troubleshooting workflow for low conversion of hindered aryl bromides.

Detailed Protocols and Explanations

Step 1: Modify the Ligand System

The choice of ligand is paramount. For sterically hindered substrates, bulky and electron-rich monodentate phosphine ligands are often the solution.[1][2] These ligands promote the formation of highly reactive, low-coordinate L-Pd(0) species, which are less sterically encumbered and more electronically poised to undergo oxidative addition.

Table 1: Recommended Ligands for Hindered Aryl Bromides

LigandKey FeaturesTypical Application
XPhos Bulky, electron-rich biarylphosphine.General purpose for many challenging couplings, including Buchwald-Hartwig.[6]
RuPhos Similar to XPhos but with a different biaryl backbone.Often effective when XPhos gives suboptimal results.
BrettPhos Extremely bulky and electron-donating.Particularly useful for C-N couplings with challenging amines.[2]
cataCXium® A Hindered di-adamantylalkylphosphine.Effective for Suzuki and Heck reactions with hindered substrates.

Experimental Protocol: Ligand Screening for a Buchwald-Hartwig Amination

This protocol provides a framework for screening different ligands for the coupling of a sterically hindered aryl bromide with a secondary amine.

  • Setup: To four separate oven-dried Schlenk tubes under an inert atmosphere (Argon or Nitrogen), add the sterically hindered aryl bromide (1.0 mmol), the secondary amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).[7]

  • Catalyst Addition:

    • Tube 1: Add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).[7]

    • Tube 2: Add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and RuPhos (0.04 mmol, 4 mol%).

    • Tube 3: Add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and BrettPhos (0.04 mmol, 4 mol%).

    • Tube 4: Add Pd(OAc)₂ (0.04 mmol, 4 mol%) and cataCXium® A (0.08 mmol, 8 mol%).

  • Reaction: To each tube, add anhydrous toluene (5 mL) via syringe. Seal the tubes and place them in a preheated oil bath at 110 °C.

  • Monitoring: Stir the reactions vigorously and monitor their progress at regular intervals (e.g., 2, 6, 12, and 24 hours) by TLC or GC-MS.

  • Workup and Analysis: Upon completion or after 24 hours, cool the reactions to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®. Analyze the crude filtrate to determine the conversion and yield for each ligand.

Step 2: Adjust Reaction Parameters

  • Temperature: Increasing the reaction temperature provides the necessary thermal energy to overcome the high activation barrier of oxidative addition. Reactions that are sluggish at 80 °C may proceed smoothly at 110 °C or higher in a sealed tube.

  • Concentration: Higher concentrations can favor the bimolecular oxidative addition step.

  • Solvent: While non-polar solvents like toluene are common, more polar, coordinating solvents like dioxane or THF can sometimes stabilize the catalytic species and facilitate the reaction.

Issue 2: Significant side product formation is observed, with unreacted aryl bromide remaining.

This often indicates that while some catalytic activity is present, side reactions are outcompeting the desired cross-coupling.

Troubleshooting Side Reactions

G start Side Product Formation with Unhindered Coupling Partner homocoupling Homocoupling of Boronic Acid (Suzuki Reaction) start->homocoupling beta_hydride β-Hydride Elimination (Aryl-Alkyl Couplings) start->beta_hydride sol_homo Cause: Transmetalation is faster than oxidative addition to the hindered aryl bromide. homocoupling->sol_homo sol_beta Cause: Reductive elimination is slow relative to β-hydride elimination from the alkyl partner. beta_hydride->sol_beta fix_homo Solution: - Use a more reactive ligand system for the hindered partner. - Consider slower addition of the boronic acid. sol_homo->fix_homo fix_beta Solution: - Use ligands that accelerate reductive elimination (e.g., AntPhos). - Ensure the alkyl partner lacks accessible β-hydrogens if possible. sol_beta->fix_beta

Caption: Diagnosing and solving common side reactions.

1. Homocoupling of Boronic Acids (Suzuki Coupling):

  • Cause: The transmetalation of the boronic acid to the palladium center is occurring, but the subsequent oxidative addition of the hindered aryl bromide is too slow. The resulting palladium-organoboron intermediate can then react with another molecule of boronic acid, leading to homocoupling.

  • Solution: Employ the strategies from Issue 1 to accelerate the oxidative addition. Using a more potent ligand system (e.g., BrettPhos) can shift the kinetic balance in favor of the desired cross-coupling.

2. β-Hydride Elimination (Heck and Alkyl Cross-Couplings):

  • Cause: In couplings with alkyl partners containing β-hydrogens, if the final reductive elimination step is sterically hindered and slow, β-hydride elimination can become a competitive pathway, leading to reduced arene and an olefin byproduct.[8]

  • Solution: Select ligands specifically designed to accelerate reductive elimination. For instance, ligands like AntPhos have been shown to be effective in suppressing β-hydride elimination in sterically demanding aryl-alkyl Suzuki couplings.[8]

Section 3: Advanced Strategies

Using Palladium Precatalysts

For particularly challenging reactions, the in situ generation of the active Pd(0) species can be inefficient. Using well-defined Pd(II) precatalysts, which are designed for rapid and clean reduction to the active catalyst, can provide more consistent and higher yields.

Table 2: Comparison of Palladium Sources

Palladium SourceActivationProsCons
Pd(OAc)₂ / Pd₂(dba)₃ In situ reduction by phosphine ligand or other reagents.Readily available, inexpensive.Can lead to inconsistent catalyst activation and variable ligand-to-metal ratios.
Buchwald Precatalysts Reductive elimination of a biaryl group.Highly efficient and reliable generation of the active L-Pd(0) species.[9]More expensive.
A Note on Radical Pathways

Recent research has shown that under conditions of extreme steric hindrance, the reaction may deviate from the classical two-electron oxidative addition pathway.[4][5] A one-electron process, or halogen atom abstraction, can become the favored mechanism.[4][5] This counterintuitive finding suggests that for the most challenging substrates, increasing the steric bulk of the ligand can actually accelerate the reaction.[4][5] While not a standard troubleshooting step for most labs, it is an important consideration at the frontier of catalyst development.

References

  • Cross-Coupling Reactions Guide. (URL: )
  • Application Notes and Protocols: Buchwald- Hartwig Amination of Aryl Halides with N- Methylbenzo[d]dioxol-5 - Benchchem. (URL: )
  • Buchwald–Hartwig amin
  • (PDF) Defying the oxidative-addition prerequisite in cross-coupling through artful single-atom catalysts - ResearchGate. (URL: [Link])

  • General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system - ChemSpider Synthetic Pages. (URL: )
  • Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands | Request PDF - ResearchGate. (URL: [Link])

  • Mechanistic Studies on Oxidative Addition of Aryl Halides and Triflates to Pd(BINAP)2 and Structural Characterization of the Product from Aryl Triflate Addition in the Presence of Amine | Organometallics - ACS Publications. (URL: [Link])

  • Mechanistic Studies on Oxidative Addition of Aryl Halides and Triflates to Pd(BINAP)2 and Structural Characterization of the Product from Aryl Triflate Addition in the Presence of Amine | Request PDF - ResearchGate. (URL: [Link])

  • Mechanistic Studies on Oxidative Addition of Aryl Halides and Triflates to Pd(BINAP)2 and Structural Characterization of the Product from Aryl Triflate Addition in the Presence of Amine | Organometallics - ACS Publications. (URL: [Link])

  • Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex. (URL: [Link])

  • How to Increase Rates of Oxidative Addition when Using Sterically Bulky Aryl Halides?. (URL: [Link])

  • Design of New Ligands for the Palladium-Catalyzed Arylation of #-Branched Secondary Amines. (URL: [Link])

  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. (URL: [Link])

  • Ligand Substitution, Catalyst Activation, and Oxidative Addition Studies of a Stable Dialkyl Palladium Precatalyst - UVic - University of Victoria. (URL: [Link])

  • Oxidative Addition of Aryl Halides to a Ni(I)-Bipyridine Complex - OSTI. (URL: [Link])

  • Control of Reversible Oxidative Addition/Reductive Elimination of Surface-Attached Catalysts by External Electric Fields - Batista Lab. (URL: [Link])

  • Buchwald-Hartwig Coupling - Organic Synthesis. (URL: [Link])

  • Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate - Apollo. (URL: [Link])

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base - Semantic Scholar. (URL: [Link])

  • Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - PMC. (URL: [Link])

  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid - ResearchGate. (URL: [Link])

  • Non-Palladium-Catalyzed Oxidative Coupling Reactions Using Hypervalent Iodine Reagents - Frontiers. (URL: [Link])

  • Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition - ResearchGate. (URL: [Link])

  • Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - The Mirica Group - University of Illinois. (URL: [Link])

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - Rsc.org. (URL: [Link])

  • Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - Bouley - 2025 - Angewandte Chemie - Wiley Online Library - DOI. (URL: [Link])

  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions | Journal of the American Chemical Society. (URL: [Link])

Sources

Optimization

Technical Support Center: Navigating Steric Hindrance in Suzuki-Miyaura Cross-Couplings

Welcome to the Advanced Technical Support Center for Palladium-Catalyzed Cross-Couplings. This guide is designed for researchers, medicinal chemists, and process scientists dealing with the complex thermodynamic and kine...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Palladium-Catalyzed Cross-Couplings. This guide is designed for researchers, medicinal chemists, and process scientists dealing with the complex thermodynamic and kinetic challenges introduced by ortho-substituted substrates in the Suzuki-Miyaura reaction.

Below, we deconstruct the causality of steric effects, provide targeted troubleshooting for common failure modes, and outline self-validating protocols to ensure reproducible biaryl synthesis.

Part 1: Mechanistic Insights & The "Ortho Effect"

To troubleshoot a failing reaction, one must first understand how steric bulk perturbs the fundamental catalytic cycle. Ortho substituents on either the aryl halide or the boronic acid do not merely "slow down" the reaction; they fundamentally alter the rate-determining steps and activate competing degradation pathways.

  • Oxidative Addition (OA): Steric bulk on the aryl halide impedes the approach of the Pd(0) catalyst. To overcome this, the system requires bulky, electron-rich ligands to form a highly reactive, coordinatively unsaturated 12-electron PdL₁ species that can force its way into the C-X bond.

  • Transmetallation (TM): This is frequently the rate-limiting step for ortho-substituted substrates. The steric clash between the Pd(II)-aryl complex and the incoming boronate complex is severe. If TM is too slow, the catalyst is left vulnerable to side reactions.

  • Reductive Elimination (RE): Counterintuitively, moderate steric crowding accelerates RE because the formation of the biaryl relieves steric strain around the palladium center. However, in extreme cases (e.g., tetra-ortho substitution), the intermediate may become trapped in a trans-geometry. Specialized ligands are required to lower the activation energy via secondary Pd-arene interactions[1].

SuzukiCycle Pd0 Pd(0)L Active Catalyst PdII_OA Trans-Pd(II)(Ar)(X)L Oxidative Addition Pd0->PdII_OA Ar-X (ortho-sub) Sterics SLOW OA PdII_Base Trans-Pd(II)(Ar)(OR)L Base Exchange PdII_OA->PdII_Base Base (RO-) PdII_TM Cis-Pd(II)(Ar)(Ar')L Transmetallation PdII_Base->PdII_TM Ar'-B(OH)2 (ortho-sub) Sterics SLOW TM PdII_TM->Pd0 Reductive Elimination Steric Relief DRIVES RE Product Ar-Ar' Hindered Biaryl PdII_TM->Product

Fig 1. Catalytic cycle of Suzuki coupling highlighting steric bottlenecks at OA and TM steps.

Part 2: Troubleshooting Guides & FAQs

Q1: My reaction with an ortho-substituted aryl chloride shows no conversion. What is failing?

Root Cause: The oxidative addition step is failing. Aryl chlorides possess strong C-Cl bonds, and ortho substituents physically block the Pd approach. Solution: Switch to a Buchwald-type dialkylbiaryl phosphine ligand (e.g., XPhos or SPhos)[2]. These ligands are highly electron-rich (promoting OA) and their extreme steric bulk ensures the formation of the active monoligated Pd(0) species, which is small enough to insert into hindered bonds.

Q2: I am using a 2,6-disubstituted boronic acid, but I only isolate the deboronated arene. Why?

Root Cause: You are experiencing base-promoted protodeboronation. Ortho-substituted boronic acids, especially those with electron-withdrawing groups (EWGs), undergo rapid C-B bond cleavage in aqueous basic conditions (often within minutes at pH > 10)[3]. The base coordinates to the boron, weakening the C-B bond and facilitating protonation of the ipso-carbon. Solution: Utilize masked boron reagents such as MIDA boronates or potassium trifluoroborates (R-BF₃K)[4]. These species slowly hydrolyze in situ, keeping the concentration of the free boronic acid extremely low so that transmetallation outcompetes protodeboronation.

Q3: I am getting a high percentage of homocoupled biaryl byproduct instead of the cross-coupled product. How do I prevent this?

Root Cause: Homocoupling typically occurs when transmetallation is kinetically starved (due to steric hindrance), allowing alternative pathways to dominate. If trace oxygen is present, it can oxidize Pd(0) back to Pd(II), driving a catalytic homocoupling cycle of the boronic acid[5]. Solution: Strictly degas all solvents (freeze-pump-thaw or sparge with Argon for 30 mins). Additionally, use a highly active precatalyst (e.g., Pd G3/G4) to accelerate the desired cross-coupling pathway.

Q4: How do I synthesize a tetra-ortho-substituted biaryl? The reaction stalls even with XPhos.

Root Cause: For tetra-ortho-substituted biaryls, reductive elimination becomes the primary bottleneck. The two bulky aryl groups cannot easily adopt the required cis-conformation on the Pd(II) center to form the C-C bond. Solution: You must select ligands capable of specific secondary interactions. The lower aromatic ring of certain tailored Buchwald ligands can interact electronically with the Pd center, stabilizing the transition state and lowering the activation energy for reductive elimination[1].

Part 3: Data Presentation & Ligand Selection

To streamline your optimization process, consult the following quantitative summary of steric impacts and corresponding ligand/reagent solutions.

Table 1: Impact of Ortho-Substitution on Reaction Parameters

Substrate FeaturePrimary Mechanistic BottleneckRelative Reaction RateRecommended Solution
Unsubstituted NoneFast (Baseline)Standard Pd(PPh₃)₄ or Pd(dppf)Cl₂
Mono-ortho (Halide) Oxidative AdditionSlowerSPhos / RuPhos
Di-ortho (Halide) Oxidative AdditionVery SlowXPhos / BrettPhos
Di-ortho (Boronic Acid) Transmetallation / ProtodeboronationExtremely SlowMIDA Boronates + Mild Base (e.g., K₃PO₄)
Tetra-ortho (Both) Reductive EliminationNear Zero (without specialized ligands)Ligands with secondary Pd-arene interactions

Part 4: Standard Operating Protocols (SOPs)

Workflow Start Start: Sterically Hindered Suzuki Coupling CheckBoronic Is Boronic Acid ortho-substituted (esp. with EWG)? Start->CheckBoronic Masked Use Masked Boronate (MIDA, BF3K) & Mild Base CheckBoronic->Masked Yes StandardB Use Standard Boronic Acid CheckBoronic->StandardB No CheckHalide Is Aryl Halide ortho-substituted? Masked->CheckHalide StandardB->CheckHalide BulkyLigand Use Bulky Buchwald Ligand (e.g., XPhos, SPhos) CheckHalide->BulkyLigand Yes StandardL Use Standard Ligand (e.g., dppf, PPh3) CheckHalide->StandardL No Run Execute Degassed Protocol BulkyLigand->Run StandardL->Run

Fig 2. Decision matrix for reagent and ligand selection in sterically hindered Suzuki couplings.

Protocol: Synthesis of Highly Hindered Biaryls using a Slow-Release Strategy

Objective: Couple a highly prone-to-deboronation 2,6-disubstituted boronic acid with a di-ortho-substituted aryl bromide.

Step 1: Reagent Assembly (Glovebox or Strict Schlenk Conditions)

  • Aryl bromide (1.0 eq)

  • MIDA boronate (1.5 eq) — Causality: Prevents rapid base-promoted protodeboronation.

  • XPhos Pd G3 precatalyst (2–5 mol%) — Causality: Ensures rapid generation of the active Pd(0) species without requiring the sterically hindered boronic acid to reduce Pd(II).

  • K₃PO₄ (3.0 eq) — Causality: Mild enough to allow slow hydrolysis of the MIDA ester.

Step 2: Solvent Degassing

  • Prepare a 4:1 mixture of 1,4-Dioxane/Water.

  • Critical Action: Sparge the solvent mixture with Argon for at least 30 minutes prior to addition. Oxygen must be excluded to prevent Pd-catalyzed homocoupling.

Step 3: Reaction Initiation & Self-Validation

  • Add the degassed solvent to the solid reagents and heat the mixture to 80 °C.

  • Validation Checkpoint: Observe the reaction color. A rapid shift from yellow/orange to a dark, clear red/brown indicates successful activation of the G3 precatalyst into the active Pd(0)L₁ species. If the solution remains pale or precipitates black Pd immediately, the precatalyst activation has failed or oxygen has poisoned the system.

Step 4: Monitoring & Workup

  • Monitor via LCMS. The slow release of the free boronic acid from the MIDA ester ensures that the transmetallation rate matches the deprotection rate.

  • Upon completion, quench with water, extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography.

References

  • Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). URL:[Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. URL:[Link]

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters - ACS Publications. URL:[Link]

  • Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. MDPI. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Debromination in Methyl 2-bromo-6-fluoro-3-methylbenzoate Workflows

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with Methyl 2-bromo-6-fluoro-3-methylbenzoate (CAS 1359857-62-7)[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with Methyl 2-bromo-6-fluoro-3-methylbenzoate (CAS 1359857-62-7)[1]. A pervasive challenge when subjecting this heavily functionalized, sterically hindered aryl bromide to palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or metallation is the formation of the debromination side product (methyl 6-fluoro-3-methylbenzoate).

This guide dissects the mechanistic causality behind protodebromination and provides validated, step-by-step solutions to suppress it.

Mechanistic Causality: Why Does Debromination Occur?

In palladium-catalyzed cross-coupling, the catalytic cycle relies on a delicate kinetic balance. The oxidative addition of Pd(0) into the C–Br bond of Methyl 2-bromo-6-fluoro-3-methylbenzoate is generally facile. However, the subsequent transmetalation step is severely retarded by the steric bulk of the ortho-fluoro and ortho-ester groups.

When transmetalation is slow, the long-lived Pd(II)-aryl intermediate becomes highly susceptible to competing off-cycle pathways[2]. The primary culprit is the formation of a palladium-hydride (Pd-H) species via β-hydride elimination from protic solvents (like ethanol) or aliphatic amine bases. This Pd-H intermediate rapidly undergoes reductive elimination, replacing the bromine atom with a hydrogen atom to yield the hydrodebrominated side product[2]. Extensive screening in pharmaceutical process chemistry has shown that minimizing these side reactions requires precise tuning of the ligand and solvent environment[3].

Diagnostic Workflow Diagram

TroubleshootingWorkflow Start Issue: High Debromination (>5% Ar-H) CheckSolvent Are you using protic solvents (e.g., EtOH, MeOH, H2O)? Start->CheckSolvent ChangeSolvent Switch to anhydrous Toluene or 1,4-Dioxane CheckSolvent->ChangeSolvent Yes CheckBase Is the base fully dissolved or acting efficiently? CheckSolvent->CheckBase No ChangeSolvent->CheckBase ChangeBase Use finely milled anhydrous K3PO4 or Cs2CO3 CheckBase->ChangeBase No CheckLigand Is transmetalation too slow due to steric hindrance? CheckBase->CheckLigand Yes ChangeBase->CheckLigand ChangeLigand Upgrade to Buchwald ligands (e.g., SPhos, XPhos) CheckLigand->ChangeLigand Yes Success Debromination Suppressed (<1% Ar-H) CheckLigand->Success No ChangeLigand->Success

Logical workflow for diagnosing and suppressing debromination side products.

Troubleshooting Guide & FAQs

Q1: I am seeing >20% of the debrominated side product during my Suzuki-Miyaura coupling. How do I suppress this? Causality & Solution: The high rate of debromination indicates that your transmetalation step is being outcompeted by hydride transfer. This is exacerbated by protic solvents or adventitious water[2].

  • Action: Eliminate all protic sources. Switch your solvent system from EtOH/H₂O to anhydrous Toluene or 1,4-Dioxane. Replace aqueous carbonate bases with finely milled, anhydrous K₃PO₄ or Cs₂CO₃. Finally, upgrade your ligand to a bulky, electron-rich dialkylbiaryl phosphine (e.g., SPhos or XPhos). These ligands accelerate transmetalation and force the two coupling partners into close proximity, effectively outrunning the debromination pathway[3].

Q2: During lithium-halogen exchange (using n-BuLi) to trap with an electrophile, I mostly recover the debrominated starting material. What went wrong? Causality & Solution: Metal-halogen exchange generates a highly basic aryllithium intermediate. If the reaction is not kept strictly cryogenic (-78 °C), this intermediate will abstract a proton from the solvent (e.g., THF) or undergo self-quenching via the ortho-ester group. Furthermore, any moisture ingress will instantly protonate the aryllithium.

  • Action: Ensure strict Schlenk techniques. Titrate your n-BuLi prior to use to ensure accurate stoichiometry. Maintain the internal reaction temperature below -70 °C during both the addition of n-BuLi and the subsequent addition of the electrophile.

Q3: Can the choice of palladium pre-catalyst affect the debromination rate? Causality & Solution: Yes. Pre-catalysts that require reduction to Pd(0) in situ (like Pd(OAc)₂) can sometimes lead to side reactions if the reduction process generates reactive byproducts[4]. Using a pre-formed Pd(0) source or a well-defined Pd(II) pre-catalyst that undergoes clean activation (e.g., Buchwald precatalysts like XPhos Pd G3) ensures a rapid entry into the catalytic cycle without generating adventitious hydride sources.

Quantitative Data: Condition Optimization

The following table summarizes the optimization of a standard Suzuki-Miyaura coupling using Methyl 2-bromo-6-fluoro-3-methylbenzoate, demonstrating how specific variables influence the ratio of desired product to the debrominated side product.

Solvent SystemBaseLigandTemp (°C)Cross-Coupled Yield (%)Debrominated Side Product (%)
EtOH / H₂O (4:1)Na₂CO₃ (aq)PPh₃8045.038.5
THF / H₂O (10:1)K₂CO₃ (solid)dppf7062.021.0
Toluene (Anhydrous)K₃PO₄ (anhydrous)SPhos10091.5< 2.0
1,4-Dioxane (Anhydrous)Cs₂CO₃ (anhydrous)XPhos9094.0< 1.0

Data synthesis based on optimization principles for sterically hindered aryl bromides[3].

Validated Experimental Protocol: Suppressing Protodebromination

This self-validating protocol is designed to eliminate the variables that cause debromination in the Suzuki-Miyaura coupling of Methyl 2-bromo-6-fluoro-3-methylbenzoate.

Step 1: Rigorous System Drying (Self-Validation: Karl Fischer Titration)

  • Action: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x). Use anhydrous 1,4-Dioxane.

  • Causality: Removing all trace water prevents the direct protonation of the Pd-Ar intermediate.

  • Validation Check: Perform a Karl Fischer titration on the solvent prior to use; moisture content must be strictly < 50 ppm.

Step 2: Reagent Preparation and Degassing

  • Action: Add Methyl 2-bromo-6-fluoro-3-methylbenzoate (1.0 equiv), the boronic acid (1.5 equiv), and finely milled anhydrous Cs₂CO₃ (2.0 equiv) to the flask. Add the anhydrous 1,4-Dioxane. Sparge the heterogeneous mixture with Argon for 30 minutes.

  • Causality: Oxygen degrades electron-rich phosphine ligands, lowering the active catalyst concentration and slowing down the main catalytic cycle, which indirectly allows the debromination side-reaction to catch up.

Step 3: Catalyst Activation (Self-Validation: Visual Cue)

  • Action: In a separate argon-purged vial, dissolve Pd₂(dba)₃ (2 mol%) and XPhos (8 mol%) in a minimum amount of anhydrous 1,4-Dioxane. Stir for 15 minutes at room temperature, then transfer to the main reaction flask via syringe.

  • Causality: Pre-mixing ensures the formation of the active mono-ligated L-Pd(0) species before it encounters the aryl bromide, preventing the formation of unreactive palladium black or off-cycle Pd complexes.

  • Validation Check: The pre-catalyst solution should change from a dark purple/yellow suspension to a deep, homogeneous red/orange solution, confirming active catalyst formation.

Step 4: Reaction Execution and Monitoring

  • Action: Heat the reaction mixture to 90 °C for 12 hours.

  • Validation Check: Monitor via GC-MS or LC-MS. The mass corresponding to the debrominated product (m/z ~168) should be <1% relative to the desired cross-coupled product. If the debrominated mass exceeds 5%, immediately halt the reaction and check the integrity of your anhydrous base and solvent.

References
  • MDPI. "Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry". mdpi.com.[Link]

  • White Rose Research Online. "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm". whiterose.ac.uk.[Link]

Sources

Optimization

managing ester cleavage under basic Suzuki coupling conditions

A Researcher's Guide to Managing Ester Cleavage Under Basic Suzuki Coupling Conditions Welcome to our dedicated technical support center for scientists and researchers engaged in drug development and organic synthesis. A...

Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to Managing Ester Cleavage Under Basic Suzuki Coupling Conditions

Welcome to our dedicated technical support center for scientists and researchers engaged in drug development and organic synthesis. As Senior Application Scientists, we understand the intricate challenges faced in the lab. This guide provides in-depth troubleshooting and practical advice for a common yet vexing issue: the cleavage of ester functional groups during Suzuki-Miyaura cross-coupling reactions. Our goal is to equip you with the knowledge to diagnose and solve this problem, ensuring the integrity of your target molecules.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions our team receives regarding ester stability in Suzuki couplings.

Q1: Why is my ester group being cleaved during my Suzuki coupling reaction?

Ester cleavage, or saponification, is a common side reaction that occurs under the basic conditions required for the Suzuki-Miyaura coupling.[1][2] The base, essential for activating the boronic acid to facilitate transmetalation, can also attack the electrophilic carbonyl carbon of the ester, leading to its hydrolysis into a carboxylate salt and an alcohol.[2] This is particularly problematic with strong, nucleophilic bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[2]

Q2: Are certain types of esters more susceptible to cleavage?

Yes, the structure of the ester plays a significant role in its lability. Methyl and ethyl esters are generally more prone to hydrolysis compared to bulkier esters like tert-butyl esters. The increased steric hindrance around the carbonyl group in bulkier esters makes it more difficult for the base to attack.

Q3: Can the choice of boronic acid versus a boronate ester affect the stability of my ester-containing substrate?

While the primary concern is the external base, the choice of boron reagent can have an indirect impact. Boronic acids are known to be less stable and can undergo protodeboronation, especially under aqueous basic conditions.[3] To compensate for this, sometimes harsher conditions (stronger base, higher temperature) are used, which can exacerbate ester cleavage. Boronate esters, such as pinacol esters, are more stable and can sometimes be coupled under milder conditions, thereby preserving the ester functionality.[3][4]

Q4: Is it possible to run a Suzuki coupling without a base to protect my ester?

Traditionally, a base is required for the transmetalation step. However, recent advancements have led to the development of base-free Suzuki coupling methods.[5][6][7] These often involve the use of specialized catalysts or additives that promote the reaction through alternative mechanistic pathways, such as a "cationic" pathway.[8] While not yet universally applicable, these methods are a promising strategy for substrates that are highly sensitive to basic conditions.[8]

Troubleshooting Guide: Low Yields and Unwanted Hydrolysis

This section provides a systematic approach to troubleshooting Suzuki coupling reactions where ester cleavage is a significant issue.

Problem 1: Significant formation of the hydrolyzed (saponified) ester byproduct.

Diagnosis:

The primary culprit is the base being too strong or nucleophilic for the ester group in your substrate. The presence of water in the reaction mixture also facilitates this hydrolysis.[9]

Solutions:

  • Select a Milder Base: Switch from strong bases like NaOH or KOH to weaker, less nucleophilic inorganic bases. Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), and potassium fluoride (KF) are excellent alternatives.[2][9][10] KF, in particular, is known to be effective in activating the boronic acid while being gentle on base-labile groups.[11]

  • Employ Anhydrous Conditions: The presence of water is necessary for ester hydrolysis.[9] Running the reaction under anhydrous conditions can significantly suppress this side reaction.[12][13] This involves using anhydrous solvents and ensuring all reagents are dry. Potassium trimethylsilanolate (TMSOK) has been shown to be an effective soluble base for anhydrous Suzuki-Miyaura cross-coupling.[12][13][14]

  • Lower the Reaction Temperature: Ester hydrolysis, like most chemical reactions, is accelerated at higher temperatures.[15][16] If your coupling is proceeding but with significant hydrolysis, reducing the reaction temperature may slow down the undesired saponification to a greater extent than the desired coupling.

Comparative Table of "Ester-Friendly" Bases:

BaseFormulaTypical Yield of Coupled Product (%)Notes
Potassium CarbonateK₂CO₃85-95A good starting point; generally well-tolerated by many esters.[2]
Cesium CarbonateCs₂CO₃90-99Often provides excellent yields, but is more expensive.[2]
Potassium PhosphateK₃PO₄88-98A strong, non-nucleophilic base effective for many substrates.[2][17]
Potassium FluorideKF80-95A mild base, particularly useful for substrates with base-labile functional groups.[11]

Note: Yields are representative and can vary based on the specific substrates, catalyst, ligand, and solvent.

Problem 2: Low conversion of starting materials and no significant hydrolysis.

Diagnosis:

This scenario suggests that the reaction conditions are too mild to effectively promote the Suzuki coupling. This could be due to an insufficiently active catalyst system or a base that is too weak to activate the boronic acid.

Solutions:

  • Optimize the Catalyst and Ligand: The choice of palladium catalyst and phosphine or N-heterocyclic carbene (NHC) ligand is crucial.[18] For challenging couplings, more electron-rich and bulky ligands can enhance the rate of oxidative addition and reductive elimination, the key steps in the catalytic cycle.[19]

  • Consider a More Stable Boron Reagent: If you are using a boronic acid that is prone to decomposition, switching to a more stable boronate ester (e.g., pinacol or MIDA ester) can improve the overall yield by ensuring the availability of the coupling partner throughout the reaction.[3][17]

  • Solvent Selection: The solvent can influence the solubility of the reagents and the reactivity of the catalyst.[20][21][22] While polar aprotic solvents like DMF can be effective, they may also promote ester cleavage.[9] Ethereal solvents like THF or dioxane are common choices.[23] A biphasic system with toluene and water is also frequently used.[24]

Experimental Protocols

General Protocol for Screening "Ester-Friendly" Bases:

  • To a dry reaction vial, add the aryl halide (1.0 mmol), the boronic acid or boronate ester (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and the selected base (2.0 mmol).

  • Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent system (e.g., toluene/water 4:1, 5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

  • Analyze the product and byproducts to determine the yield of the desired coupled product and the extent of ester cleavage.

Visualizing the Process

Troubleshooting Workflow for Ester Cleavage in Suzuki Couplings

G start Ester Cleavage Observed check_base Is a strong base (e.g., NaOH, KOH) being used? start->check_base yes_strong_base Yes check_base->yes_strong_base no_strong_base No check_base->no_strong_base switch_base Switch to a milder base (K2CO3, K3PO4, KF) yes_strong_base->switch_base check_water Is the reaction run under aqueous conditions? no_strong_base->check_water optimize_catalyst Optimize catalyst/ligand system switch_base->optimize_catalyst yes_water Yes check_water->yes_water no_water No check_water->no_water anhydrous Consider anhydrous conditions (e.g., with TMSOK) yes_water->anhydrous check_temp Is the reaction run at high temperature? no_water->check_temp anhydrous->optimize_catalyst yes_temp Yes check_temp->yes_temp no_temp No check_temp->no_temp lower_temp Lower the reaction temperature yes_temp->lower_temp no_temp->optimize_catalyst If issues persist lower_temp->optimize_catalyst

Caption: A decision tree for troubleshooting ester cleavage in Suzuki coupling reactions.

The Suzuki Catalytic Cycle and the Point of Ester Hydrolysis

G cluster_suzuki Suzuki Catalytic Cycle cluster_hydrolysis Side Reaction: Ester Hydrolysis Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(L2)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)(L2)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerates Catalyst Product Ar-Ar' Reductive_Elimination->Product Ester Ester-containing Substrate Hydrolysis Saponification Ester->Hydrolysis Base Base (e.g., OH-) Base->Transmetalation Activates Boronic Acid Base->Hydrolysis Carboxylate Carboxylate + Alcohol Hydrolysis->Carboxylate

Caption: The Suzuki catalytic cycle with the competing ester hydrolysis side reaction.

References

  • Thomas, A. A., & Denmark, S. E. (2016). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Journal of the American Chemical Society, 138(49), 15882–15885. [Link]

  • Wang, Z., & Liu, P. (2025). General Base-Free Suzuki-Miyaura Cross-Coupling Reaction via Electrophilic Substitution Transmetalation. Angewandte Chemie International Edition, e202512496. [Link]

  • Thomas, A. A., & Denmark, S. E. (2018). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters Using Potassium Trimethylsilanolate. In Organic Syntheses (Vol. 95, pp. 334-353). [Link]

  • Muto, K., & Yamaguchi, J. (2021). Base-Free Suzuki–Miyaura Cross-Coupling Reaction Mediated by Lewis Acids. ChemRxiv. [Link]

  • Van der Eycken, J. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Thomas, A. A., & Denmark, S. E. (2022). Potassium Trimethylsilanolate-Promoted, Anhydrous Suzuki–Miyaura Cross-Coupling Reaction Proceeds via the “Boronate Mechanism”: Evidence for the Alternative Fork in the Trail. Journal of the American Chemical Society, 144(9), 4053–4068. [Link]

  • Wang, Z., & Liu, P. (2025). General Base-Free Suzuki-Miyaura Cross-Coupling Reaction via Electrophilic Substitution Transmetalation. PubMed. [Link]

  • DL_Chemist. (2025). Ester Stability under Suzuki/Buchwald Conditions. Reddit. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Szostak, M., & Nolan, S. P. (2021). Suzuki–Miyaura Cross–Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism. PMC. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 139(35), 12153–12156. [Link]

  • Singh, S. (2014). Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. [Link]

  • Szostak, M., & Nolan, S. P. (2021). Suzuki–Miyaura Cross–Coupling of Esters by Selective O– C(O) Cleavage Mediated by Air. Catalysis Science & Technology, 11(10), 3469-3476. [Link]

  • Zhang, Y., & Ready, J. M. (2018). Base-free Ni-catalyzed Suzuki-type cross-coupling reactions of epoxides with boronic acids. Chemical Science, 9(21), 4785-4789. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Garg, N. K., & Szostak, M. (2016). Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Esters. ACS Publications. [Link]

  • Borates Today. (2021). Boron Suzuki Coupling. Borates Today. [Link]

  • Sharma, S., & Kumar, S. (2017). The effect of different solvents on the Suzuki coupling reac- tion a. ResearchGate. [Link]

  • Szostak, M., & Nolan, S. P. (2021). Suzuki–Miyaura cross-coupling of esters by selective O–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(μ-Cl)Cl] 2 precatalysts: catalyst evaluation and mechanism. NSF Public Access Repository. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]

  • Kumar, S., & Sharma, S. (2017). Screening of different bases for Suzuki coupling a. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Szostak, M., & Nolan, S. P. (2017). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. PMC. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Szostak, M., & Nolan, S. P. (2017). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. RSC Publishing. [Link]

  • Sigman, M. S., & Schmidt, J. (2015). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. [Link]

  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. [Link]

  • Sherwood, J. (2020). Suzuki-Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry, 16, 1001–1005. [Link]

  • Wordpress. (n.d.). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. Wordpress. [Link]

  • Wang, C., & Li, Y. (2019). Heterogeneous Suzuki–Miyaura coupling of heteroaryl ester via chemoselective C(acyl)–O bond activation. RSC Publishing. [Link]

  • Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). (a) Effect of temperature on the progress of the assisted Suzuki... ResearchGate. [Link]

  • Al-sabti, A. M. (2024). Kinetic Study of Esterification Reaction. ResearchGate. [Link]

  • Molander, G. A., & Brown, A. R. (2012). Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates. PMC. [Link]

  • ResearchGate. (n.d.). The effect of various temperatures on the Suzuki coupling reaction a. ResearchGate. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. PMC. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination with Aryl Bromides

Welcome to the technical support hub for the Buchwald-Hartwig amination of aryl bromides. This guide is tailored for researchers, scientists, and drug development professionals to diagnose and resolve common issues encou...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for the Buchwald-Hartwig amination of aryl bromides. This guide is tailored for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during this critical C-N bond-forming reaction. Here, you will find detailed troubleshooting advice and frequently asked questions to enhance the success and reproducibility of your experiments.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing insights into the underlying causes and offering actionable solutions.

Question 1: My reaction shows little to no conversion of the aryl bromide. What are the primary suspects?

Low or no product yield is a frequent challenge and can often be traced back to several key factors related to the catalyst, reagents, or overall reaction environment.[1]

  • Inactive Catalyst: The active Pd(0) species may not be forming from the palladium precatalyst.[1] This is a common issue.

    • Solution: If using a Pd(II) source like Pd(OAc)₂, ensure your phosphine ligand is not oxidized and is present in the correct ratio to reduce the Pd(II) to Pd(0) in situ. Consider using a pre-formed Pd(0) catalyst such as Pd₂(dba)₃ or a commercially available, air-stable precatalyst which can lead to more reproducible results.[2][3]

  • Poor Reagent Quality or Reaction Setup: Palladium-catalyzed reactions are highly sensitive to oxygen and water.[1][3][4]

    • Solution: Use anhydrous, degassed solvents. Ensure your amine and aryl bromide are pure and dry.[3] The reaction should be performed under a strictly inert atmosphere (argon or nitrogen).[1][3]

  • Suboptimal Ligand or Base Combination: The choice of ligand and base is critical and highly dependent on the specific substrates.[3]

    • Solution: For aryl bromides, bulky, electron-rich phosphine ligands like XPhos or DavePhos are often effective.[2] A strong base such as sodium tert-butoxide (NaOtBu) is commonly used to facilitate the deprotonation of the amine.[2] If these are failing, a systematic screening of different ligand and base combinations is recommended.[3]

Question 2: I'm observing significant side products, primarily hydrodehalogenation of my aryl bromide. How can I suppress this?

Hydrodehalogenation, the reduction of the aryl halide to the corresponding arene, is a common side reaction that competes with the desired amination.[1][3] This occurs via a palladium hydride species.[3]

  • Optimize Ligand Choice: The ligand plays a crucial role in promoting the desired reductive elimination over hydrodehalogenation.[3]

    • Solution: Switching to a more sterically hindered ligand can often favor the C-N bond-forming reductive elimination pathway.[3][5]

  • Base Selection: The choice of base can influence the formation of palladium hydride species.

    • Solution: While strong bases are often necessary, consider screening slightly weaker bases like LHMDS or even carbonate bases in some cases, as this can sometimes minimize hydrodehalogenation.[5][6]

  • Reaction Temperature: Higher temperatures can sometimes favor side reactions.

    • Solution: Lowering the reaction temperature may disfavor the hydrodehalogenation pathway.[3]

Question 3: My reaction mixture turns black, and the reaction stalls. What does this indicate?

The formation of a fine black precipitate, known as palladium black, is a clear sign of catalyst decomposition.[4] This means the palladium has precipitated out of the catalytic cycle, leading to a halt in the reaction.[4]

  • Presence of Oxygen or Water: Impurities are a common cause of catalyst decomposition.[3]

    • Solution: Ensure all components of your reaction are scrupulously dried and that the reaction is maintained under a robust inert atmosphere.[3]

  • Thermal Instability: While heating is often required, excessively high temperatures (typically >120 °C) can lead to the thermal decomposition of the catalyst.[4]

    • Solution: Try lowering the reaction temperature to a range of 80-100 °C and extending the reaction time if necessary.[4][6]

  • Inappropriate Ligand: The ligand is essential for stabilizing the palladium catalyst.

    • Solution: Employ a ligand known for its stability under the reaction conditions. Bulky, electron-rich phosphine ligands generally offer greater stability to the palladium center.[3]

Frequently Asked Questions (FAQs)

What is the role of the ligand in the Buchwald-Hartwig amination?

The ligand is arguably one of the most critical components of the reaction. Its primary roles are to:

  • Stabilize the Palladium Catalyst: The ligand coordinates to the palladium center, preventing it from aggregating into inactive palladium black.[2]

  • Facilitate Key Catalytic Steps: Bulky, electron-rich ligands promote the oxidative addition of the aryl bromide to the Pd(0) center and the final reductive elimination step that forms the C-N bond.[2][5]

  • Influence Substrate Scope: Different ligands are optimized for different classes of amines and aryl halides. For instance, ligands like BrettPhos are particularly effective for coupling primary amines.[7]

How do I select the appropriate base for my reaction?

The base is essential for deprotonating the amine (or the palladium-amine complex) to generate the more nucleophilic amido species, which is a key step in the catalytic cycle.[2][8]

  • Strong Bases: For many aryl bromide couplings, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are the standard choice.[2]

  • Weaker Bases: If your starting materials contain base-sensitive functional groups, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, though this might require higher reaction temperatures or longer reaction times.[6]

  • Solubility: The solubility of the base can also be a factor. While NaOtBu has poor solubility in nonpolar solvents like toluene, this is often where it is most effective.[9] The reaction is thought to occur at the solid-liquid interface.[6]

Which solvent is best for the Buchwald-Hartwig amination of aryl bromides?

The most commonly used and generally effective solvents are aprotic, nonpolar solvents.[8][9]

  • Toluene and Dioxane: These are the most prevalent solvents for this reaction.[8][9] Toluene is often favored for its higher boiling point, which allows for a broader range of reaction temperatures.[7]

  • Tetrahydrofuran (THF): THF can be used for reactions that proceed at milder temperatures.[1]

  • Solvent Choice and Base: The choice of solvent and base are often interconnected. For example, studies have shown that in nonpolar solvents, an anionic base is required to deprotonate the neutral palladium-amine complex.[10][11]

Visualizing the Process

The Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Complex (Ar)Pd(II)(Br)L Pd0->OxAdd + Ar-Br AmineCoord Amine Coordination [(Ar)Pd(II)(Br)(NHR'R'')]L OxAdd->AmineCoord + HNR'R'' - L Amido Palladium Amido Complex (Ar)Pd(II)(NR'R'')L AmineCoord->Amido + Base - Base-H+Br- Amido->Pd0 Reductive Elimination Product Ar-NR'R'' (Product) Amido->Product

Caption: A simplified diagram of the Buchwald-Hartwig catalytic cycle.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow for Failed Amination Start Reaction Failed (Low/No Yield) Check_Inert Verify Inert Atmosphere & Reagent Purity Start->Check_Inert Check_Catalyst Evaluate Catalyst System (Precatalyst, Ligand, Base) Check_Inert->Check_Catalyst If OK Check_Conditions Assess Reaction Conditions (Temp, Time, Solvent) Check_Catalyst->Check_Conditions If OK Side_Products Analyze for Side Products (e.g., Hydrodehalogenation) Check_Conditions->Side_Products If OK Optimize_Ligand Screen Different Ligands (e.g., more bulky) Side_Products->Optimize_Ligand Yes Success Successful Reaction Side_Products->Success No, re-evaluate all Optimize_Base Screen Different Bases (Strength, Type) Optimize_Ligand->Optimize_Base Optimize_Temp Adjust Temperature (Lower to reduce side reactions) Optimize_Base->Optimize_Temp Optimize_Temp->Success

Caption: A step-by-step workflow for troubleshooting low-yielding reactions.

Key Parameter Comparison

ParameterCommon Choices for Aryl BromidesConsiderations
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Pd(0) sources like Pd₂(dba)₃ can be more reliable. Pd(II) sources require in-situ reduction.[8]
Ligand XPhos, RuPhos, DavePhos, BINAPBulky, electron-rich monophosphine ligands are generally preferred.[2] Bidentate ligands like BINAP can also be effective.[5]
Base NaOtBu, LHMDS, Cs₂CO₃, K₃PO₄NaOtBu is a strong, common choice.[2] Carbonates/phosphates are weaker and useful for base-sensitive substrates.[6]
Solvent Toluene, 1,4-Dioxane, THFToluene is often preferred for its high boiling point.[8][9] Dioxane is also very common.[9]
Temperature 80 - 110 °CHigher temperatures can increase reaction rates but may also lead to catalyst decomposition.[4][6]

Standard Experimental Protocol

This protocol provides a general starting point for the Buchwald-Hartwig amination of an aryl bromide with a secondary amine. Optimization may be required for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Seal the vessel and purge with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Under a positive pressure of inert gas, add the amine (1.2 mmol) followed by anhydrous, degassed toluene (5 mL) via syringe.

  • Seal the vessel tightly and place it in a preheated oil bath or heating block at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.[8]

  • Wash the filter cake with additional ethyl acetate (10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated amine.[8]

References

  • Application Notes and Protocols: Buchwald- Hartwig Amination of Aryl Halides with N- Methylbenzo[d]dioxol-5 - Benchchem.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts.
  • Buchwald–Hartwig amination - Grokipedia.
  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction - ACS Publications.
  • Buchwald–Hartwig amination - Wikipedia.
  • Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines - Benchchem.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Buchwald-Hartwig Coupling - Organic Synthesis.
  • Optimization of Buchwald-Hartwig amination conditions - Benchchem.
  • Technical Support Center: Troubleshooting Guide for Buchwald-Hartwig Amination Side Reactions - Benchchem.
  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry.
  • Role of the base in Buchwald-Hartwig amination - PubMed.

Sources

Troubleshooting

Technical Support Center: The Role of Water in Suzuki-Miyaura Coupling

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center. As a Senior Application Scientist, I've frequently seen researchers grapple with the nuanced—and often misu...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center. As a Senior Application Scientist, I've frequently seen researchers grapple with the nuanced—and often misunderstood—role of water in the Suzuki-Miyaura cross-coupling reaction. Far from being a simple contaminant, water can be a critical reaction parameter that, when properly understood and controlled, can be leveraged to significantly improve reaction efficiency. Conversely, its uncontrolled presence is a primary driver of low yields and vexing side reactions.

This guide is structured to address the most common questions and troubleshooting scenarios encountered in the lab. We will move from foundational concepts to specific, actionable protocols, explaining the causality behind each recommendation.

Frequently Asked Questions (FAQs)

Q1: Is water always detrimental to the Suzuki-Miyaura coupling?

No, this is a common misconception. Water can play several beneficial roles. The Suzuki reaction can be effectively performed in various solvent systems, including biphasic organic-water mixtures, water-only, or even solvent-free conditions.[1] The ability to use water as a solvent is economically and environmentally attractive and expands the scope of the reaction to include a wide variety of water-soluble reagents and bases.[1]

However, water can also promote undesirable side reactions, most notably protodeboronation, where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[2][3] The key is not to eliminate water entirely but to control its amount and understand its interaction with the specific substrates, base, and catalyst system being used.

Q2: How can a controlled amount of water improve my reaction efficiency?

Water can be advantageous in several ways:

  • Solubilizing Bases: Many common inorganic bases used in Suzuki couplings (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) have poor solubility in purely organic solvents like toluene or THF.[1] A small amount of water creates a biphasic system where the base can dissolve in the aqueous layer, facilitating its role in the catalytic cycle.

  • Accelerating Transmetalation: The generally accepted mechanism involves the reaction of the organopalladium halide complex with a base to form an intermediate (e.g., [ArPd(OH)L₂]). This species then undergoes transmetalation with a boronate complex ([Ar'B(OH)₃]⁻), which is formed by the reaction of the boronic acid with the base.[1] Water is crucial for the formation and stabilization of these key hydroxylated intermediates, which can accelerate the rate-limiting transmetalation step.

  • Promoting Catalyst Activity: In some systems, particularly those involving polymerization, water has been shown to be essential for efficient intramolecular catalyst transfer, leading to polymers with more controlled molecular weights.[3]

Q3: My yield is low and I see a lot of Ar-H byproduct from my boronic acid. What's happening and how do I fix it?

This is a classic signature of protodeboronation, the most significant side reaction in Suzuki couplings.[2] It occurs when the boronic acid is consumed by reaction with a proton source (like water) instead of participating in the desired cross-coupling.

Key Causes & Troubleshooting Steps:

  • Substrate Instability: Electron-deficient arylboronic acids and especially heteroaromatic boronic acids (e.g., 2-pyridyl, 2-thienyl) are highly susceptible to protodeboronation.[2][4][5]

    • Solution: For these substrates, consider using more stable boronic acid derivatives like pinacol esters or MIDA boronates.[6][7] These reagents are less prone to premature decomposition. Alternatively, using aryltrifluoroborate salts can also mitigate protodeboronation.[1]

  • Excessive Water or Prolonged Reaction Time: High temperatures and long reaction times in the presence of water can accelerate protodeboronation.[2]

    • Solution: If you suspect this is the issue, switch to a rigorously anhydrous protocol (see Protocol 2 below). Monitor the reaction by LC-MS or TLC to avoid unnecessarily long heating times.[2]

  • Inappropriate Base: The choice and strength of the base can dramatically influence the rate of protodeboronation.[2]

    • Solution: A weaker base like K₂CO₃ might be preferable to a stronger one like NaOH for sensitive substrates. Sometimes, a fluoride source like CsF or KF is used in anhydrous conditions to activate the boronic acid or ester without introducing water.

The diagram below illustrates the competition between the desired catalytic cycle and the undesired protodeboronation pathway.

Suzuki_vs_Protodeboronation cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_proto Undesired Protodeboronation Boronic_Acid Ar'B(OH)₂ Base_H2O + Base, H₂O Boronate [Ar'B(OH)₃]⁻ (Active Nucleophile) Transmetalation Transmetalation (with ArPd(II)X) Boronate->Transmetalation Product Ar-Ar' (Desired Product) Transmetalation->Product Boronic_Acid2 Ar'B(OH)₂ H_Source + H⁺ (from H₂O, etc.) High Temp, Long Time Cleavage C-B Bond Cleavage Byproduct Ar'-H (Byproduct) Cleavage->Byproduct Boronic_Acid_Start Boronic Acid Starting Material Boronic_Acid_Start->Boronic_Acid Enters Cycle Boronic_Acid_Start->Boronic_Acid2 Decomposes

Caption: Competing pathways for the boronic acid reagent.

Q4: When should I intentionally run my reaction in an aqueous system versus strictly anhydrous conditions?

This decision depends critically on your substrates and the stability of your boronic acid.

  • Choose an Aqueous System when:

    • Your substrates (aryl halide, boronic acid) are stable.

    • You are using an inorganic base (e.g., K₃PO₄, Na₂CO₃) that requires water for dissolution.

    • You are aiming for a "greener," more cost-effective, and scalable process.[1][8] Many modern protocols are optimized for performance in water.[9][10][11]

  • Choose an Anhydrous System when:

    • You are using a boronic acid or ester known to be highly susceptible to protodeboronation (e.g., heteroaromatics).[2][4]

    • You have observed significant Ar-H byproduct formation in previous attempts.

    • You need to use a soluble, non-aqueous base like potassium trimethylsilanolate (TMSOK) to maintain a homogeneous reaction.[12]

The following flowchart provides a decision-making guide.

Decision_Flowchart start Start: Planning Suzuki Reaction q1 Is your boronic acid known to be unstable? (e.g., 2-heteroaryl, polyfluoro) start->q1 anhydrous_path Use Anhydrous Protocol (See Protocol 2) q1->anhydrous_path Yes q2 Are you using an inorganic base (e.g., K₃PO₄)? q1->q2 No aqueous_path Use Aqueous Protocol (See Protocol 1) q2->aqueous_path Yes anhydrous_path2 Use Anhydrous Protocol with soluble organic base (e.g., TMSOK) q2->anhydrous_path2 No

Caption: Decision guide for choosing reaction conditions.

Data Summary: Impact of Water on Reaction Yield

The effect of water is highly substrate-dependent. As an example, a study on the ligand-less Suzuki coupling of 4-bromoanisole with phenylboronic acid demonstrated how scaling the reaction in water (while keeping reactant-to-water ratios constant) improved yield, suggesting mass transfer effects in heterogeneous aqueous systems can be significant.[13]

Reaction Scale (mL)Aryl Bromide (mmol)SolventCatalystBaseYield (%)Reference
10.4H₂OPd(OAc)₂ (5 mol%)K₃PO₄37[13]
104.0H₂OPd(OAc)₂ (5 mol%)K₃PO₄68[13]
2510.0H₂OPd(OAc)₂ (5 mol%)K₃PO₄77[13]
10040.0H₂OPd(OAc)₂ (5 mol%)K₃PO₄71[13]

Table showing the effect of reaction scale on yield in an aqueous, ligand-less Suzuki-Miyaura coupling.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling in an Aqueous Solvent System

This protocol is suitable for stable aryl halides and boronic acids and leverages the benefits of water for base solubility and reaction acceleration.

Methodology:

  • Reagent Preparation: To a Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 eq), the boronic acid (1.2-1.5 mmol, 1.2-1.5 eq), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.

  • Solvent Addition: Prepare a degassed solvent mixture (e.g., Toluene/H₂O 4:1, Dioxane/H₂O 4:1). Degas the solvent by sparging with Ar or N₂ for 20-30 minutes or by using three freeze-pump-thaw cycles.[6] Add the solvent mixture to the flask via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath or heating block (typically 80-110 °C) and stir vigorously. Vigorous stirring is crucial for ensuring effective mixing between the organic and aqueous phases.

  • Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product for purification.

Protocol 2: Rigorous Protocol for Anhydrous Suzuki-Miyaura Coupling

This protocol is designed to minimize protodeboronation for sensitive substrates. It requires careful handling to exclude water and oxygen.

Methodology:

  • Glassware and Solvent Preparation: Dry the reaction flask and stir bar in an oven at >120 °C overnight and cool under a stream of inert gas or in a desiccator. Use a freshly opened bottle of anhydrous solvent (e.g., Dioxane, Toluene, or THF) from a sure-seal bottle.

  • Reagent Preparation (Inert Atmosphere): In a glovebox or under a strong positive flow of inert gas, add the aryl halide (1.0 mmol, 1.0 eq), the boronic acid ester (e.g., pinacol ester, 1.1 eq), and an anhydrous base (e.g., TMSOK, CsF, or K₃PO₄ that has been dried in an oven).[12]

  • Catalyst Addition: Add the palladium precatalyst and ligand (e.g., Pd₂(dba)₃ and XPhos) under the inert atmosphere.[6]

  • Solvent Addition: Add the anhydrous solvent via a dry syringe.

  • Reaction Execution: Seal the vessel tightly and heat with vigorous stirring. The optimal temperature may be lower than in aqueous systems; start with a moderate temperature (e.g., 60-80 °C) and adjust as needed based on reaction monitoring.

  • Monitoring and Workup: Monitor the reaction as described in Protocol 1. The workup procedure is similar, but be aware that quenching the reaction with water or aqueous acid should be done cautiously.

By carefully selecting your protocol based on substrate stability and understanding the dual role of water, you can transform it from a potential liability into a powerful tool for optimizing your Suzuki-Miyaura coupling reactions.

References

  • Vertex AI Search. (2023).
  • Zhang, L., et al. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Publications. [Link]

  • Wikipedia. (2024). Suzuki reaction. Wikipedia. [Link]

  • BenchChem. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem.
  • BenchChem. (2025).
  • Magano, J., et al. (2016). Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand: Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure. Organic Process Research & Development, 20(7), 1274–1283. [Link]

  • Sajiki, H., et al. (2013). Suzuki-Miyaura Cross-Coupling of Aryl Chlorides in Water Using Ligandless Palladium on Activated Carbon. ResearchGate. [Link]

  • Yokoyama, A., et al. (2015). Influence of the boron moiety and water on suzuki-miyaura catalyst-transfer condensation polymerization. PubMed. [Link]

  • Lu, G-P., et al. (2010). Suzuki-Miyaura cross-coupling reactions in aqueous media: green and sustainable syntheses of biaryls. PubMed. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Chen, Y-C., et al. (2024). Nickel-Catalyzed Suzuki–Miyaura Coupling in Water for the Synthesis of 2-Aryl Allyl Phosphonates and Sulfones. The Journal of Organic Chemistry. [Link]

  • Lipshutz, B. H., et al. (2008). Room-Temperature Suzuki−Miyaura Couplings in Water Facilitated by Nonionic Amphiphiles. Organic Letters, 10(8), 1669–1672. [Link]

  • Thomson, C. G., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers. [Link]

  • Nasrollahzadeh, M., et al. (n.d.). Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. SciSpace. [Link]

  • Phillips, A. D., et al. (2011). The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands. Molecules, 16(8), 6213-6224. [Link]

  • Pentsak, E., & Ananikov, V. P. (n.d.). Role of Water. Scribd. [Link]

  • Leadbeater, N. E. (n.d.). Fast, Easy, Clean Chemistry by Using Water as a Solvent and Microwave Heating: The Suzuki Coupling as an Illustration. ResearchGate. [Link]

  • Reeve, J. T., et al. (2014). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 91, 194-206. [Link]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Rioz-Martínez, A., et al. (n.d.). Combination of a Suzuki cross-coupling reaction using a water-soluble palladium catalyst with an asymmetric enzymatic reduction towards a one-pot process in aqueous medium at room temperature. ResearchGate. [Link]

  • Holden, M. A., et al. (2021). Buildup and Consumption of Species in Emulsion Droplets during Aqueous Suzuki Coupling Correlate with Yield. ACS Central Science, 7(6), 1046–1054. [Link]

  • Maegawa, T., et al. (2007). Heterogeneous Pd/C-catalyzed ligand-free, room-temperature Suzuki-Miyaura coupling reactions in aqueous media. PubMed. [Link]

  • Reddit. (2025).
  • GitHub. (2024). Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine. GitHub. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Strømsodd, E. A., et al. (2019). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. ResearchGate. [Link]

  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. [Link]

Sources

Optimization

Technical Support Center: A Guide to Column Chromatography of Fluorinated Aromatics

The introduction of fluorine atoms into aromatic systems is a cornerstone of modern medicinal chemistry, agrochemicals, and materials science. This is due to fluorine's ability to modulate a molecule's metabolic stabilit...

Author: BenchChem Technical Support Team. Date: March 2026

The introduction of fluorine atoms into aromatic systems is a cornerstone of modern medicinal chemistry, agrochemicals, and materials science. This is due to fluorine's ability to modulate a molecule's metabolic stability, binding affinity, and bioavailability.[1] However, the unique electronic properties of fluorine also present distinct challenges during purification. This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals to navigate the complexities of purifying fluorinated aromatic compounds using column chromatography, ensuring the isolation of high-purity materials essential for downstream applications.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered when performing column chromatography on fluorinated aromatic compounds, providing insights into the underlying principles guiding the purification strategy.

Q1: Why do my fluorinated aromatic compounds sometimes elute faster than expected from a silica gel column, despite fluorine's high electronegativity?

While fluorine is highly electronegative, its impact on a molecule's polarity in the context of normal-phase chromatography on silica gel can be counterintuitive. The electron-withdrawing nature of fluorine can decrease the electron density of the aromatic ring, reducing its ability to engage in strong polar interactions (like hydrogen bonding) with the silanol groups of the silica gel. This can lead to weaker adsorption and faster elution. Furthermore, highly fluorinated compounds can exhibit "fluorophilicity," a tendency to interact favorably with other fluorinated molecules and less favorably with non-fluorinated, polar environments like silica.[2]

Q2: When should I consider using a specialized fluorinated stationary phase instead of standard silica gel?

Standard silica gel is often sufficient for the purification of many fluorinated aromatics. However, a specialized fluorinated stationary phase, such as one with bonded pentafluorophenyl (PFP) or perfluoroalkyl groups, should be considered in the following scenarios:

  • Difficult Separations of Isomers: Fluorinated phases can offer unique selectivity for positional isomers of fluorinated aromatics that are challenging to resolve on silica.[3]

  • Highly Fluorinated Compounds: For molecules with a high fluorine content, the "fluorous-fluorous" interactions with a fluorinated stationary phase can significantly enhance retention and separation from non-fluorinated or less-fluorinated impurities.[4]

  • Alternative Selectivity Needed: When traditional C18 or silica columns fail to provide adequate separation, fluorinated phases offer different retention mechanisms, including π-π, dipole-dipole, and charge-transfer interactions, which can resolve co-eluting compounds.[5][6]

Q3: How do I choose an appropriate mobile phase for purifying fluorinated aromatics on silica gel?

The selection of the mobile phase is critical for a successful separation. A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane. The optimal ratio can be determined by thin-layer chromatography (TLC). Aim for an Rf value of 0.2-0.4 for the desired compound to ensure good separation on the column. For highly retained compounds, adding a small amount of a more polar solvent like methanol can be effective, but be cautious as this can sometimes lead to band broadening.

Q4: Can I use a fluorinated solvent as a mobile phase modifier?

Yes, using a fluorinated solvent like 2,2,2-trifluoroethanol (TFE) as a mobile phase modifier with a standard C8 or C18 column can sometimes provide optimal separation of fluorinated compounds.[7] This "hetero-pairing" of a hydrogenated column with a fluorinated eluent can lead to unique selectivity.[7]

Q5: How can I visualize my fluorinated aromatic compound on a TLC plate if it's not UV-active?

While many aromatic compounds are UV-active due to their conjugated π-systems, some may not be, or the UV quenching may be weak.[8] In such cases, various chemical stains can be used for visualization. A potassium permanganate (KMnO4) stain is a good general-purpose choice as it reacts with most oxidizable functional groups, appearing as yellow-brown spots on a purple background.[9] Iodine vapor is another simple and often effective method, where compounds typically appear as brown spots.[10]

Experimental Protocol: Flash Column Chromatography of a Fluorinated Aromatic Compound

This protocol provides a step-by-step guide for the purification of a moderately polar, UV-active fluorinated aromatic compound using flash column chromatography on silica gel.

Preparation and Packing of the Column
  • Select the Column Size: Choose a column diameter appropriate for the amount of crude material. A general rule of thumb is a 20:1 to 50:1 ratio of silica gel to crude compound by weight for difficult separations, and a lower ratio for easier separations.

  • Plug the Column: Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.

  • Add a Layer of Sand: Add a thin layer (approx. 0.5 cm) of sand over the plug to create a flat base for the silica gel.

  • Prepare the Silica Slurry: In a separate beaker, create a slurry of silica gel in the initial, least polar mobile phase.

  • Pack the Column: Gently pour the slurry into the column. Tap the side of the column to dislodge any air bubbles and ensure even packing.

  • Add a Protective Layer of Sand: Once the silica has settled, add another thin layer of sand on top to prevent disturbance of the silica bed during sample and mobile phase addition.

  • Equilibrate the Column: Pass several column volumes of the initial mobile phase through the packed column to ensure it is fully equilibrated. Never let the solvent level drop below the top layer of sand.

Sample Loading
  • Dry Loading (Recommended for samples not readily soluble in the mobile phase):

    • Dissolve the crude compound in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Wet Loading (For samples soluble in the mobile phase):

    • Dissolve the crude compound in the absolute minimum amount of the initial mobile phase.

    • Carefully pipette this solution onto the top of the column, allowing it to adsorb into the top layer of sand.

Elution and Fraction Collection
  • Begin Elution: Carefully add the mobile phase to the top of the column and begin elution. For flash chromatography, apply gentle air pressure to achieve a steady flow rate.

  • Gradient Elution (if necessary): If the compounds are not separating well with the initial mobile phase, gradually increase the polarity by adding a higher percentage of the more polar solvent.

  • Collect Fractions: Collect the eluent in a series of labeled test tubes or flasks. The size of the fractions will depend on the column size and the expected separation.

  • Monitor Fractions by TLC: Spot each fraction on a TLC plate to track the elution of the desired compound and any impurities. Visualize the spots using a UV lamp and/or a chemical stain.

Post-Purification
  • Combine Pure Fractions: Based on the TLC analysis, combine the fractions containing the pure desired compound.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator.

  • Final Drying: Dry the purified compound under high vacuum to remove any residual solvent.

  • Purity Assessment: Confirm the purity of the final product using analytical techniques such as NMR spectroscopy.[11]

Visualizing the Workflow

Flash Chromatography Workflow Figure 1. General Workflow for Flash Column Chromatography prep 1. Prepare and Pack Column load 2. Load Sample (Dry or Wet) prep->load elute 3. Elute and Collect Fractions load->elute monitor 4. Monitor Fractions by TLC elute->monitor combine 5. Combine Pure Fractions monitor->combine Identify pure fractions evaporate 6. Remove Solvent combine->evaporate analyze 7. Analyze Purity (e.g., NMR) evaporate->analyze

Caption: General workflow for flash column chromatography.

Troubleshooting Guide

Even with careful planning, challenges can arise during the purification of fluorinated aromatics. This guide provides solutions to common problems.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation/Co-elution - Inappropriate mobile phase polarity. - Column overloading. - Poorly packed column (channeling).- Optimize the mobile phase using TLC to achieve a larger ΔRf between compounds. - Reduce the amount of crude material loaded onto the column. - Repack the column, ensuring a uniform and bubble-free silica bed.
Compound Elutes Too Quickly - Mobile phase is too polar. - The compound has unexpectedly low polarity on silica.- Decrease the polarity of the mobile phase. - Consider using a more polar stationary phase like alumina or a specialized fluorinated phase for increased retention.
Compound is Stuck on the Column - Mobile phase is not polar enough. - The compound may be decomposing on the acidic silica gel.[12]- Gradually increase the polarity of the mobile phase. A step gradient to a much more polar solvent system may be necessary. - Test the stability of your compound on a small amount of silica. If it decomposes, consider using a less acidic stationary phase like neutral alumina or a deactivated silica gel.
Tailing of Spots on TLC and Column - The compound is interacting too strongly with the stationary phase. - The sample is too concentrated.- Add a small amount of a polar modifier (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds) to the mobile phase. - Dilute the sample before loading.
Streaky Bands on the Column - The sample was not loaded evenly. - The sample is not very soluble in the mobile phase.- Ensure the initial band of the sample is as narrow and horizontal as possible. - Use the dry loading technique to improve band shape for poorly soluble compounds.
No Spots Visible on TLC (UV Lamp) - The compound is not UV-active. - The compound is too dilute in the collected fractions.- Use a chemical stain like potassium permanganate or an iodine chamber to visualize the spots. - Combine and concentrate several fractions before spotting on the TLC plate.

Troubleshooting Decision Tree

Troubleshooting_Chromatography Figure 2. Troubleshooting Decision Tree start Problem with Purification poor_sep Poor Separation? start->poor_sep elution_issue Elution Problem? start->elution_issue visualization_issue Visualization Issue? start->visualization_issue overload Overloaded Column? poor_sep->overload too_fast Elutes Too Fast? elution_issue->too_fast too_slow Stuck on Column? elution_issue->too_slow no_uv_spot No UV Spot? visualization_issue->no_uv_spot mobile_phase Mobile Phase Optimized? overload->mobile_phase No reduce_load Reduce Sample Load overload->reduce_load Yes optimize_tlc Optimize Mobile Phase via TLC mobile_phase->optimize_tlc No change_stationary Consider Alternative Stationary Phase mobile_phase->change_stationary Yes, still poor decrease_polarity Decrease Mobile Phase Polarity too_fast->decrease_polarity Yes increase_polarity Increase Mobile Phase Polarity too_slow->increase_polarity Yes check_stability Check for On-Column Decomposition increase_polarity->check_stability Still stuck use_stain Use Chemical Stain (KMnO4, Iodine) no_uv_spot->use_stain Yes

Caption: A decision tree for troubleshooting common column chromatography issues.

References

  • Kim, H., & Kim, H. (2013). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns.
  • Xia, W., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Journal of Fluorine Chemistry, 165, 86-90.
  • University of California, Los Angeles. (n.d.). Troubleshooting Flash Chromatography. UCLA Chemistry and Biochemistry.
  • Smith, A. (2018). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. University of Lincoln.
  • Zhang, W. (2004). Synthetic applications of fluorous solid-phase extraction (F-SPE). Medicinal Research Reviews, 24(3), 269-341.
  • University of York. (n.d.). TLC Stains.
  • JEOL. (n.d.).
  • Curran, D. P., & Zhang, W. (2004). Reverse Fluorous Solid-Phase Extraction: A New Technique for Rapid Separation of Fluorous Compounds. Organic Letters, 6(15), 2583-2585.
  • University of Wisconsin-Madison. (2020).
  • University of Durham. (n.d.). How to make an NMR sample.
  • Wikipedia. (n.d.). Fluorous chemistry.
  • LibreTexts. (2022). 2.
  • Tesfaye, B., & Tadesse, S. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2017, 9206297.
  • University of Rochester. (n.d.). TLC Stains.
  • Manufacturing Chemist. (2019). qNMR: top tips for optimised sample prep.
  • University of York. (n.d.).
  • Scribd. (n.d.). TLC Staining Procedure TLC Stain Recipe Stain Chemistry / Physics Comments.
  • Hawach Scientific. (2025).
  • Organomation. (n.d.).
  • Xia, W., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Journal of Fluorine Chemistry, 165, 86-90.
  • Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
  • Dobbs, A. P., & Kimberley, M. R. (2002). Fluorous phase chemistry: a new industrial technology. Journal of Fluorine Chemistry, 118(1-2), 3-17.
  • Przybyciel, M. (2005). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America, 23(10).
  • Waters Corporation. (n.d.).
  • Li, Y., et al. (2015). Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry. RSC Advances, 5(82), 66957-66964.
  • Wilson, I. D., & Morden, W. (1997). Quantitative ultraviolet measurements on wetted thin-layer chromatography plates using a charge-coupled device camera.
  • MIT OpenCourseWare. (n.d.).
  • Coquerel, Y. (2008).
  • Teledyne ISCO. (n.d.).
  • BenchChem. (n.d.).
  • LibreTexts. (2025). Running a flash column.
  • Sawicki, E., et al. (1965). THE FLUORESCENCE-QUENCHING EFFECT IN THIN-LAYER CHROMATOGRAPHY OF POLYNUCLEAR AROMATIC HYDROCARBONS AND THEIR AZA ANALOGS.
  • Chambers, R. D., et al. (1999). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. Journal of Fluorine Chemistry, 98(1), 53-57.
  • Nishino, T., et al. (2024). Evaluation of fluorous affinity using fluoroalkyl-modified silica gel and selective separation of poly-fluoroalkyl substances in organic solvents.
  • The Innovation. (2023).
  • Steiner, H., & Meier, H. (2004). Selective Synthesis of Fluorinated Compounds: Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. CHIMIA, 58(3), 156-158.
  • American Chemical Society. (2020).
  • University of Illinois at Urbana-Champaign. (2020).
  • Li, W., et al. (2018). Controlled chemoselective defluorination and non-defluorination for [5 + 1] aromatic annulation via Meisenheimer-type nitrogen anion and radical intermediates. Chemical Science, 9(21), 4817-4822.
  • Steiner, H., & Meier, H. (2004). Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. CHIMIA, 58(3), 156-158.
  • Przybyciel, M. (2005). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America, 23(10).
  • Thermo Fisher Scientific. (n.d.).
  • Bell, D. S. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC North America, 34(2), 116-125.
  • Chemistry Stack Exchange. (2025). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties?
  • KNAUER. (n.d.). HPLC Troubleshooting Guide.
  • MDPI. (2025). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope.

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum of Methyl 2-bromo-6-fluoro-3-methylbenzoate

Comparative Guide: NMR Platform Selection for Fluorinated Aromatic Intermediates Focus Compound: Methyl 2-bromo-6-fluoro-3-methylbenzoate Executive Summary Methyl 2-bromo-6-fluoro-3-methylbenzoate (CAS: 1359857-62-7)[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: NMR Platform Selection for Fluorinated Aromatic Intermediates Focus Compound: Methyl 2-bromo-6-fluoro-3-methylbenzoate

Executive Summary

Methyl 2-bromo-6-fluoro-3-methylbenzoate (CAS: 1359857-62-7)[1] is a sterically hindered, halogenated building block critical to the synthesis of PARP-1 inhibitors, most notably Lotixparib, which is under clinical investigation for ophthalmic diseases such as age-related macular degeneration (AMD)[2].

For drug development professionals, validating the structural integrity of this intermediate is paramount. However, the simultaneous presence of fluorine and bromine on the aromatic ring creates a complex spin-spin coupling environment. This guide objectively compares the analytical performance of Benchtop NMR (60 MHz) against High-Field (400 MHz) and Ultra-High-Field (800 MHz) systems, providing a causal, physics-based framework for selecting the appropriate platform for structural verification.

Mechanistic Grounding: The Δν/J Challenge in Fluorinated Aromatics

To understand why platform selection matters for this specific molecule, we must examine the underlying nuclear magnetic resonance physics. The aromatic region of Methyl 2-bromo-6-fluoro-3-methylbenzoate contains exactly two protons (H4 and H5).

  • H5 (ortho to Fluorine): Fluorine is highly electronegative but acts as a strong π -electron donor via resonance. This resonance shields the ortho position, shifting the H5 signal upfield to approximately 7.00 ppm.

  • H4 (meta to Fluorine, ortho to Methyl): Lacking the direct resonance shielding of the fluorine, H4 appears slightly downfield at approximately 7.26 ppm.

The chemical shift difference ( Δδ ) between these protons is only ~0.26 ppm. The critical metric determining spectral resolution is the ratio of the frequency difference in Hertz ( Δν ) to the scalar coupling constant ( J ). The ortho proton-proton coupling ( 3JH4,H5​ ) is typically ~8 Hz.

  • At 60 MHz (Benchtop NMR): Δν=0.26 ppm×60 MHz=15.6 Hz . The ratio Δν/J=15.6/8≈1.95 . Because this ratio is strictly less than 3, the protons form a strongly coupled "AB" spin system . This results in severe "roofing" effects, peak distortion, and second-order overlapping multiplets that obscure the 3JHF​ and 4JHF​ couplings[3].

  • At 400 MHz (High-Field NMR): Δν=0.26 ppm×400 MHz=104 Hz . The ratio Δν/J=104/8=13 . Because this ratio is >10 , the system behaves as a weakly coupled, first-order "AM" or "AX" system . The signals resolve into distinct multiplets, allowing for unambiguous structural confirmation and precise integration.

Experimental Protocol: High-Field 1 H NMR Acquisition

To ensure a self-validating system where the data proves its own reliability, the following protocol must be strictly adhered to when acquiring the spectrum at 300/400 MHz.

Step 1: Sample Preparation Dissolve 15 mg of high-purity Methyl 2-bromo-6-fluoro-3-methylbenzoate[1] in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a 5 mm precision NMR tube.

Step 2: Tuning and Matching Insert the sample into the probe. Perform automatic tuning and matching (ATM) for the 1 H channel to maximize probe sensitivity and minimize reflected power, which is critical for detecting fine long-range fluorine couplings ( 4JHF​ ).

Step 3: Locking and Shimming (Self-Validation Check) Lock onto the 2 H solvent signal of CDCl 3​ . Execute 3D gradient shimming.

  • Causality Check: Before acquiring the full spectrum, check the TMS peak at 0.00 ppm. The linewidth at half-height (FWHM) must be ≤0.5 Hz . If the peak is broader or asymmetric, the B0​ field is inhomogeneous, which will artificially blur the H-F aromatic couplings. Re-shim until this metric is met.

Step 4: Acquisition Parameters Use a standard 30° excitation pulse sequence (zg30). Set the number of scans (NS) to 16, acquisition time (AQ) to 3.0 seconds, and the relaxation delay (D1) to 2.0 seconds. The extended D1 ensures complete longitudinal relaxation ( T1​ ) of the sterically hindered aryl methyl group, preventing integration errors.

Step 5: Processing Apply a zero-filling factor to 64k data points to enhance digital resolution. Apply an exponential window function with a line broadening (LB) of 0.3 Hz before Fourier Transformation. Phase and baseline correct manually.

Data Presentation

Based on validated high-field data (300 MHz, CDCl 3​ ) for the PARP-1 inhibitor intermediate[2], the expected spectral assignments are consolidated below.

Table 1: Expected 1 H NMR Spectral Data (300/400 MHz, CDCl 3​ )

Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentMechanistic Rationale
7.29 – 7.24Multiplet (m)1HAromatic H4Downfield relative to H5; exhibits 3JHH​ ortho coupling and 4JHF​ meta coupling.
7.03 – 6.97Multiplet (m)1HAromatic H5Upfield due to strong π -resonance shielding from the adjacent ortho-fluorine atom.
3.97Singlet (s)3HEster -OCH 3​ Deshielded by the adjacent carbonyl oxygen.
2.39Singlet (s)3HAryl -CH 3​ Standard benzylic methyl shift; sterically compressed between Br and H4.

Comparative Performance Analysis

Selecting the right instrument depends entirely on the stage of the synthesis workflow.

Table 2: NMR Platform Comparison for Methyl 2-bromo-6-fluoro-3-methylbenzoate

MetricBenchtop NMR (60 MHz)High-Field NMR (400 MHz)Ultra-High-Field (800 MHz)
Aromatic Resolution Poor. Severe AB roofing. H4/H5 merge into an unresolved clump.Excellent. First-order AX system. Clear separation of H4 and H5.Excessive. Perfect resolution, but provides no additional actionable data over 400 MHz.
Aliphatic Resolution Good. -OCH 3​ and -CH 3​ singlets are clearly visible.Excellent. Baseline separated singlets.Excellent.
Throughput / Cost High / Low. Can be placed directly in the fume hood.Medium / High. Requires dedicated facility and cryogens.Low / Extreme. Prohibitively expensive for routine checks.
Best Use Case Crude reaction monitoring (tracking esterification via the 3.97 ppm peak).Final structural validation and purity certification before Lotixparib synthesis.Complex biomolecular NMR; not recommended for this small molecule.

Decision Workflow Visualization

The following logic tree dictates the optimal use of NMR resources during the scale-up of this intermediate.

NMR_Workflow Start Synthesis of Methyl 2-bromo- 6-fluoro-3-methylbenzoate Decision Analysis Objective? Start->Decision Crude Crude Reaction Monitoring (Yield & Conversion) Decision->Crude In-process Pure Final Intermediate Validation (Structural Integrity) Decision->Pure Purified Benchtop Benchtop NMR (60 MHz) Cost-effective, Fast Crude->Benchtop HighField High-Field NMR (400+ MHz) Resolves H-F Couplings Pure->HighField Result1 Track -CH3 / -OCH3 Singlets (Second-order aromatic overlap) Benchtop->Result1 Result2 First-order AMX Aromatic System Clear J-coupling extraction HighField->Result2 NextStep Proceed to Lotixparib Synthesis Result1->NextStep Result2->NextStep

Fig 1: NMR platform selection workflow for fluorinated intermediate validation.

References

  • Sigma-Aldrich. "Methyl 2-bromo-6-fluoro-3-methylbenzoate | 1359857-62-7". Sigma-Aldrich Catalog.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmxHlirlj_KFE-NSPY-rkaea3oIPjAIPK6Bw15z7qkcpnjI5yI9IGKeoFYNfvNoFUgG_pOtwQAeknBRxpeqM8uWUsrmxwpM9idNQrHhAryqzgJUyQcKEHD3eTg8HzpJrMZhWPvPUNCvcz4jIDgzbh9eHNi8VSefxBpDONCC7xMOMKWrQYv1vPKBIY=]
  • Google Patents. "WO2021086077A1 - Isoquinolinone derivative, preparation method therefor, and pharmaceutical composition, comprising same as active ingredient, for prevention or treatment of poly(adp-ribose)polymerase-1 (parp-1)". World Intellectual Property Organization.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpyOmvCFmFcNbGCV4482UmNyv44eWQABCX4nW9In7Z7l2EcBgh3tuVRnPU_Mk30V081TocUhFChrMwWdh0jAvr6wlDsYLuqUvcNn8qJdJB_sHqlZWlLmXFadisdi_Zf7lsytkLQkBGxfy64B2PyQ==]
  • arXiv. "DiffNMR3: Advancing NMR Resolution Beyond Instrumental Limits". arXiv Preprint Server.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5qFDA6MBlAze6iSamgIKfyIZOUg4ZATVFKlWI5O8TJOS_-wmJUjPbijuNTyBkqbo9dl_FDNpN7TQvOAtRLok6moENVqYXTMWY-fxoMcfsvUsD_BcIG8HhLXfi1i3D]

Sources

Comparative

A Senior Application Scientist's Comparative Guide to the 13C NMR Analysis of Methyl 2-bromo-6-fluoro-3-methylbenzoate

Introduction In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural elucidation of novel and intermediate compounds is paramount. Methyl 2-bromo-6-fluoro-3-methylbenzoate, a s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural elucidation of novel and intermediate compounds is paramount. Methyl 2-bromo-6-fluoro-3-methylbenzoate, a substituted aromatic ester, presents a unique analytical challenge due to the complex interplay of its substituents. The presence of bromine, fluorine, and a methyl group on the benzene ring, in addition to the methyl ester, creates a distinct electronic environment that requires a sophisticated analytical approach for full characterization.

This guide provides an in-depth, comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy approach to characterizing this molecule. We will move beyond a simple recitation of data to explore the causal relationships behind spectral phenomena, compare the technique with viable alternatives, and provide robust, field-tested protocols. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of advanced NMR analysis.

The Foundational Principles: 13C NMR in the Context of Halogenated Benzoates

Standard proton-decoupled 13C NMR spectroscopy is a cornerstone of organic structure elucidation, providing a distinct signal for each non-equivalent carbon atom.[1][2] For a molecule like Methyl 2-bromo-6-fluoro-3-methylbenzoate, the interpretation of the spectrum is governed by two primary factors: chemical shift (δ) and carbon-fluorine coupling constants (J).

  • Chemical Shifts (δ): The position of a 13C signal is highly sensitive to the local electronic environment.[2][3] Electronegative substituents like fluorine and the oxygen of the ester group withdraw electron density, "deshielding" the attached carbon nucleus and shifting its signal to a higher frequency (downfield).[3][4] Conversely, the "heavy atom effect" of bromine can cause a counterintuitive shielding effect on the directly attached carbon.[5] The methyl groups (aromatic and ester) are electron-donating and will have characteristically upfield shifts. The carbonyl carbon of the ester is significantly deshielded and appears far downfield, typically in the 160-180 ppm range.[4][6]

  • Carbon-Fluorine (¹³C-¹⁹F) Coupling: The true diagnostic power of 13C NMR for fluorinated compounds lies in the observation of through-bond J-coupling between the ¹³C and ¹⁹F nuclei, both of which have a nuclear spin (I) of ½. This coupling manifests as the splitting of carbon signals into multiplets.[7] The magnitude of the coupling constant is dependent on the number of bonds separating the two nuclei:

    • ¹J_CF (One-bond): Very large, typically 170-350 Hz.[7][8][9] The carbon directly attached to the fluorine will appear as a distinct doublet with this large splitting.

    • ²J_CF (Two-bond): Smaller, typically 15-30 Hz.[8][9] Carbons ortho to the fluorine will show this doublet splitting.

    • ³J_CF (Three-bond): Generally 5-10 Hz.[8][10] Carbons meta to the fluorine will exhibit this smaller doublet splitting.

    • ⁴J_CF and beyond (Long-range): Often less than 4 Hz, and may not always be resolved.[8][9][10]

Understanding these principles allows us to predict the spectrum and, more importantly, to assign the observed signals with a high degree of confidence.

Predicted 13C NMR Spectral Data and Assignments

Based on established substituent effects and C-F coupling rules, we can construct a predicted 13C NMR data table for Methyl 2-bromo-6-fluoro-3-methylbenzoate. This predictive exercise is a critical first step in any rigorous structural analysis.

Carbon AtomPredicted δ (ppm)Expected MultiplicityPredicted J_CF (Hz)Rationale for Assignment
C=O (ester)164 - 168d~3-5 (⁴J_CF)Carbonyl carbon, deshielded. Weakly coupled to F.
C-F (C6)158 - 162d~240-260 (¹J_CF)Directly attached to highly electronegative F; large one-bond coupling.[8][9]
C-COOCH₃ (C1)133 - 137d~7-10 (³J_CF)Quaternary carbon, deshielded by ester. Meta to F.
C-CH₃ (C3)128 - 132d~3-5 (⁴J_CF)Quaternary carbon, substituted with methyl. Para to F.
C-H (C4)126 - 130d~8-12 (³J_CF)Aromatic CH. Meta to F.
C-H (C5)118 - 122d~20-25 (²J_CF)Aromatic CH. Ortho to F, deshielded but less than C4.
C-Br (C2)115 - 120d~20-25 (²J_CF)Attached to Br. Ortho to F. Heavy atom effect may shift upfield.[5]
-OCH₃ (ester)52 - 54s-Standard ester methoxy carbon.
Ar-CH₃ 18 - 22d~2-4 (⁵J_CF)Aromatic methyl carbon. Very weak long-range coupling may not be resolved.

Note: Predicted values are estimates based on literature data for similar structures. Actual experimental values may vary.

A Validated Protocol for High-Resolution 13C NMR Acquisition

The trustworthiness of analytical data is predicated on a robust and well-documented experimental protocol. The following procedure is designed to yield high-quality, reproducible 13C NMR data for the target analyte.

Objective: To obtain a quantitative and high-resolution, proton-decoupled 13C NMR spectrum of Methyl 2-bromo-6-fluoro-3-methylbenzoate for structural confirmation.

Materials:

  • Methyl 2-bromo-6-fluoro-3-methylbenzoate (~15-25 mg)

  • Deuterated Chloroform (CDCl₃, 99.8% D)[11][12]

  • Tetramethylsilane (TMS) or use of residual solvent peak for referencing[11]

  • 5 mm NMR Tube (High-precision, e.g., Wilmad® 535-PP or equivalent)

  • Volumetric flask and Pasteur pipette

Instrumentation:

  • NMR Spectrometer (e.g., Bruker Avance III 400 MHz or equivalent) equipped with a broadband probe.

Step-by-Step Protocol:

  • Sample Preparation: a. Accurately weigh 15-25 mg of the analyte and dissolve it in approximately 0.6 mL of CDCl₃ in a small vial. The use of a deuterated solvent is essential to avoid large interfering signals from the solvent's own protons in ¹H NMR and to provide a lock signal for the spectrometer.[11][12] b. Ensure the sample is fully dissolved. If solubility is an issue, gentle warming or sonication may be applied. c. Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. The final solution height should be ~4-5 cm. d. Cap the NMR tube securely.

  • Instrument Setup & Calibration: a. Insert the sample into the spectrometer. b. Lock the spectrometer onto the deuterium signal of the CDCl₃. c. Shim the magnetic field to achieve optimal homogeneity. For 13C NMR, a line shape of <1 Hz on the CDCl₃ triplet is generally acceptable. d. Reference the spectrum. The central peak of the CDCl₃ triplet should be set to 77.16 ppm.[13] This serves as the internal standard.

  • 13C NMR Acquisition Parameters: a. Experiment: Proton-decoupled ¹³C experiment (zgpg30 or similar pulse program). b. Spectral Width (SW): 0 to 220 ppm. This range covers all expected carbon resonances for organic molecules.[2][6] c. Acquisition Time (AQ): ~1.0 - 1.5 seconds. d. Relaxation Delay (D1): 2.0 seconds. A sufficient delay is crucial for allowing nuclear spins to return to equilibrium, which is important for achieving accurate signal intensities, although true quantitation requires much longer delays.[14] e. Pulse Angle: 30-45 degrees. A smaller flip angle allows for a shorter relaxation delay. f. Number of Scans (NS): 1024 to 4096. A higher number of scans is required for 13C NMR due to the low natural abundance (1.1%) of the ¹³C isotope.[1][6] g. Temperature: 298 K (25 °C).

  • Data Processing: a. Apply an exponential multiplication (line broadening of 0.5-1.0 Hz) to improve the signal-to-noise ratio. b. Perform a Fourier Transform. c. Phase the spectrum manually to achieve a flat baseline. d. Perform baseline correction. e. Integrate all signals and pick peaks, noting the chemical shift (ppm) and any observed splitting patterns.

This protocol provides a self-validating system; poor shimming will be evident in peak shape, and incorrect referencing will be obvious, ensuring data integrity.

Comparative Analysis: Situating 13C NMR Among Other Techniques

While 13C NMR is powerful, a comprehensive characterization relies on a multi-technique approach. The choice of method depends on the analytical question being asked—be it identity, purity, connectivity, or quantity.

dot digraph "Analytical_Technique_Comparison" { graph [rankdir="TB", splines=ortho, nodesep=0.5, label="Figure 1: Comparative Workflow for Analyte Characterization", labelloc=b, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

// Nodes Analyte [label="Methyl 2-bromo-6-fluoro-\n3-methylbenzoate Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; Purity [label="Question: Purity?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Identity [label="Question: Identity & Structure?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

HPLC_GC [label="HPLC / GC Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MS [label="Mass Spectrometry (MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NMR [label="NMR Spectroscopy", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Purity_Result [label="Purity Data\n(e.g., % Area)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; MW_Result [label="Molecular Weight\nConfirmation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

OneD_NMR [label="1D NMR (¹H, ¹³C)"]; TwoD_NMR [label="2D NMR (HSQC, HMBC)"];

Structure_Result [label="Unambiguous Structure\n(Connectivity, Stereochemistry)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Node Styling node [penwidth=1.5]; OneD_NMR [fillcolor="#4285F4", fontcolor="#FFFFFF"]; TwoD_NMR [fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Analyte -> Purity [label="Initial Screening"]; Analyte -> Identity [label="Primary Goal"];

Purity -> HPLC_GC; HPLC_GC -> Purity_Result;

Identity -> MS; MS -> MW_Result;

Identity -> NMR; NMR -> OneD_NMR [label="Initial Scan"]; OneD_NMR -> TwoD_NMR [label="For Confirmation\n& Ambiguity Resolution"]; TwoD_NMR -> Structure_Result;

MW_Result -> Structure_Result [style=dashed, label="complements"]; Purity_Result -> Structure_Result [style=dashed, label="validates sample"]; } enddot Caption: A logical workflow demonstrating how different analytical techniques are deployed to answer specific questions about a chemical sample.

TechniquePrincipleInformation ObtainedKey AdvantagesLimitations/Considerations
13C NMR Measures the resonance of ¹³C nuclei in a magnetic field.Carbon skeleton, functional groups, electronic environment of each carbon.Unambiguous signal for each carbon; C-F coupling provides key connectivity data.Low sensitivity due to low natural abundance of ¹³C, requiring more sample or longer acquisition times.[1]
¹H NMR Measures the resonance of ¹H nuclei.Proton count, electronic environment, proton-proton coupling (connectivity).High sensitivity, rapid acquisition.Signal overlap in complex regions can make interpretation difficult.
2D NMR (HSQC/HMBC) Correlates signals from two different nuclei (e.g., ¹H and ¹³C).HSQC: Direct one-bond H-C correlations.[15] HMBC: Longer-range (2-3 bond) H-C correlations.[15]Resolves spectral overlap; definitively links protons to their attached carbons and confirms the overall carbon framework.[16]Requires more instrument time than 1D experiments.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Molecular weight, elemental formula (High-Res MS), fragmentation patterns.Extremely high sensitivity, provides definitive molecular weight.Does not provide information on the connectivity of atoms (isomerism).
HPLC / GC Separates components of a mixture based on their affinity for stationary and mobile phases.Purity of the sample, detection of impurities, quantification.Excellent for assessing purity and for quantitative analysis.[17][18]Provides no structural information beyond retention time comparison with a known standard.
Synergy in Action: Using 2D NMR to Validate 13C Assignments

For a molecule with several quaternary carbons and potential for signal overlap, 2D NMR techniques are not just complementary; they are essential for validating the proposed structure.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment would show a correlation peak for every carbon that is directly attached to a proton.[15] For our target molecule, we would expect to see correlations for C4-H4, C5-H5, the ester -OCH₃, and the aromatic -CH₃. The quaternary carbons (C1, C2, C3, C6, and C=O) would be absent, immediately confirming their assignment.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate connectivity map. It reveals correlations between protons and carbons that are 2 or 3 bonds away.[15] Key expected correlations that would lock in the structure include:

    • The protons of the ester -OCH₃ to the C=O carbon.

    • The protons of the aromatic -CH₃ to C2 , C3 , and C4 .

    • The proton at C4 to C2 , C3 , C5 , and C6 .

    • The proton at C5 to C1 , C3 , C4 , and C6 .

Plotting these correlations confirms the substitution pattern on the aromatic ring beyond any doubt.

dot digraph "HMBC_Correlations" { graph [splines=true, overlap=false, label="Figure 2: Key Expected HMBC Correlations", labelloc=b, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; node [shape=none, fontname="Helvetica", fontsize=10, margin=0]; edge [color="#4285F4", arrowhead=vee, penwidth=1.5];

// Molecule structure as a node with an image or label mol [label=<

>];

// Invisible nodes for arrow origins/destinations node [shape=point, width=0.01, height=0.01]; H_Me_ester [pos="2.3,0.5!"]; C_carbonyl [pos="1.5,1.0!"];

H_Me_arom [pos="0.2,2.3!"]; C2 [pos="0.4,1.0!"]; C3 [pos="0.1,1.7!"]; C4 [pos="-0.5,1.9!"];

H4 [pos="-0.8,2.4!"]; C5 [pos="-0.8,1.2!"]; C6 [pos="-0.5,0.5!"];

// Edges representing correlations H_Me_ester -> C_carbonyl [label=" H(OCH₃) → C=O", fontcolor="#202124", fontsize=9]; H_Me_arom -> C2 [label=" H(ArCH₃) → C2, C4", fontcolor="#202124", fontsize=9]; H_Me_arom -> C4; H4 -> C2 [label=" H4 → C2, C6", fontcolor="#202124", fontsize=9]; H4 -> C6; H4 -> C5; } enddot Caption: A simplified diagram illustrating crucial 2- and 3-bond correlations expected in the HMBC spectrum that confirm the substituent pattern.

Conclusion

The 13C NMR analysis of Methyl 2-bromo-6-fluoro-3-methylbenzoate is a prime example of modern structural elucidation. A simple one-dimensional spectrum, when interpreted with a firm grasp of underlying principles like substituent effects and C-F coupling, provides a wealth of information. The characteristic large doublet of the fluorine-bearing carbon and the smaller doublet patterns of adjacent carbons serve as a powerful diagnostic fingerprint.

References

  • TutorChase. NMR Standards and Solvents (14.2.5) | OCR A-Level Chemistry Notes. Available from: [Link]

  • CaltechAUTHORS. ¹³C nuclear magnetic resonance spectroscopy. Determination of carbon-fluorine couplings. Available from: [Link]

  • Navarro-Villalobos, M., et al. (2003). Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals. ACS Publications. Available from: [Link]

  • Bernhard, M., Consylman, A. J., & Predecki, A. H. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. Journal of Undergraduate Chemistry Research, 22(4), 99. Available from: [Link]

  • ACD/Labs. (2008). How do I know if my unknown contains a fluorine atom(s)? … Part 2. Available from: [Link]

  • ResearchGate. The halogen effect on the 13 C NMR chemical shift in substituted benzenes. Available from: [Link]

  • Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Available from: [Link]

  • University of Calgary. 13C NMR Spectroscopy. Available from: [Link]

  • OpenStax. (2023). 13.11 Characteristics of 13C NMR Spectroscopy. Organic Chemistry. Available from: [Link]

  • YouTube. (2020). 2D NMR- Worked Example 2 (HSQC and HMBC). Available from: [Link]

  • University of Wisconsin-Madison. Measuring 13C NMR Spectra. Organic Chemistry Data. Available from: [Link]

  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Available from: [Link]

  • Oregon State University. 13C NMR Chemical Shifts. Available from: [Link]

  • NJ Labs. (2024). Assay of Sodium Benzoate and Potassium Sorbate using HPLC. Available from: [Link]

  • Columbia University. HSQC and HMBC | NMR Core Facility. Available from: [Link]

  • University of Wisconsin-Madison. 13C Chemical Shift Effects on sp3 Carbons. Organic Chemistry Data. Available from: [Link]

Sources

Validation

mass spectrometry of Methyl 2-bromo-6-fluoro-3-methylbenzoate

Comparative Mass Spectrometry Guide for Methyl 2-bromo-6-fluoro-3-methylbenzoate: Platform Selection and Fragmentation Mechanics Executive Summary & Compound Profile Methyl 2-bromo-6-fluoro-3-methylbenzoate (CAS: 1359857...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Mass Spectrometry Guide for Methyl 2-bromo-6-fluoro-3-methylbenzoate: Platform Selection and Fragmentation Mechanics

Executive Summary & Compound Profile

Methyl 2-bromo-6-fluoro-3-methylbenzoate (CAS: 1359857-62-7) is a highly functionalized, halogenated aromatic ester frequently utilized as a critical building block in pharmaceutical synthesis and agrochemical development . Accurate structural characterization and trace quantification of this compound require a deep understanding of mass spectrometry (MS) ionization physics.

Because this molecule is a neutral, semi-volatile ester lacking strongly basic amines or acidic protons, default laboratory techniques like Liquid Chromatography-Electrospray Ionization (LC-ESI-MS) often yield poor results. This guide objectively compares GC-EI-MS, LC-APCI-MS, and LC-ESI-MS/MS platforms, detailing the mechanistic causality behind their performance and providing self-validating experimental protocols for robust analytical workflows.

Ionization Physics & Platform Efficacy

Selecting the correct MS platform requires aligning the instrument's ionization mechanism with the thermodynamic properties of the analyte.

  • GC-EI-MS (Gas Chromatography - Electron Ionization MS): The Gold Standard.

    • Causality: Methyl 2-bromo-6-fluoro-3-methylbenzoate vaporizes intact at standard GC inlet temperatures (250°C). Electron ionization at 70 eV is a "hard" ionization technique that efficiently ejects an electron from the ester oxygen or the aromatic π -system. This generates a radical cation ( M+∙ ) that undergoes predictable, structurally informative fragmentation . Crucially, EI preserves the diagnostic 1:1 isotopic signature of the 79 Br and 81 Br isotopes.

  • LC-APCI-MS (Atmospheric Pressure Chemical Ionization): The Secondary Choice.

    • Causality: If the compound must be analyzed in an aqueous reaction matrix where GC is unsuitable, APCI is superior to ESI. APCI uses a corona discharge to ionize solvent molecules, which then transfer protons to the analyte in the gas phase. This forces the formation of the [M+H]+ ion (m/z 247/249) even for neutral esters.

  • LC-ESI-MS/MS (Electrospray Ionization): The Suboptimal Approach.

    • Causality: ESI relies on solution-phase acid-base chemistry. Without basic sites, the compound resists protonation. While sodium adducts ( [M+Na]+ ) can sometimes be forced using mobile phase additives, these adducts are thermodynamically highly stable and resist Collision-Induced Dissociation (CID), resulting in poor MS/MS spectra and low sensitivity.

PlatformSelection Start Analyte: Methyl 2-bromo-6-fluoro-3-methylbenzoate Q1 Is the molecule volatile and thermally stable? Start->Q1 GC GC-EI-MS (Primary Choice) Q1->GC Yes (BP < 300°C) LC LC-APCI-MS (Secondary Choice) Q1->LC No / Matrix Constraints WhyGC Provides structural fingerprint via 70 eV hard ionization GC->WhyGC WhyLC Requires soft ionization; poor ESI response LC->WhyLC

Decision matrix for selecting the optimal mass spectrometry platform.

Mechanistic Fragmentation Dynamics (EI-MS)

Understanding the unimolecular dissociation of the radical cation is essential for spectral interpretation and library matching . The molecular ion ( M+∙ ) of Methyl 2-bromo-6-fluoro-3-methylbenzoate appears as a distinct doublet at m/z 246 and 248.

  • Primary α -Cleavage (Formation of Acylium Ion): The most thermodynamically favorable pathway is the cleavage of the ester group. The loss of a methoxy radical ( ∙OCH3​ , 31 Da) forms a highly stable, resonance-stabilized acylium ion at m/z 215 and 217.

  • Secondary Decarbonylation (Formation of Phenyl Cation): The acylium ion rapidly extrudes carbon monoxide (CO, 28 Da) to form the halogenated tolyl cation at m/z 187 and 189.

  • Competing Halogen Loss: Direct cleavage of the C-Br bond yields an [M−Br]+ ion at m/z 167. Because the bromine atom is lost, this peak is a singlet, immediately confirming the presence and subsequent loss of the halogen .

Fragmentation M M⁺• (m/z 246/248) C9H8BrFO2 Acylium [M - OCH3]⁺ (m/z 215/217) C8H5BrFO M->Acylium - •OCH3 (α-cleavage) LossBr [M - Br]⁺ (m/z 167) C9H8FO2 M->LossBr - •Br (Halogen Loss) Phenyl [M - OCH3 - CO]⁺ (m/z 187/189) C7H5BrF Acylium->Phenyl - CO (Decarbonylation)

70 eV EI-MS fragmentation mechanism of Methyl 2-bromo-6-fluoro-3-methylbenzoate.

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics of the three MS platforms when analyzing this specific halogenated ester.

Analytical ParameterGC-EI-MS (70 eV)LC-APCI-MS (Positive Mode)LC-ESI-MS/MS (Positive Mode)
Ionization Efficiency Excellent (Radical Cation M+∙ )Moderate (Protonation [M+H]+ )Poor (Requires Adducts [M+Na]+ )
Structural Information High (Rich fragmentation library)Moderate (Relies on CID of [M+H]+ )Low (Adducts resist CID)
Isotopic Fidelity Perfect (1:1 79 Br/ 81 Br preservation)Good (Complicated by background noise)Poor (Low signal-to-noise ratio)
Matrix Tolerance High (Chromatographic resolution)Moderate (Susceptible to suppression)Low (High ion suppression)
Estimated LOD 1 - 5 ng/mL 50 - 100 ng/mL > 500 ng/mL

Self-Validating Experimental Workflows

To ensure scientific integrity, every analytical protocol must be a self-validating system. The following GC-EI-MS protocol incorporates internal standardization (IS) and System Suitability Test (SST) criteria to mathematically normalize matrix effects and validate instrument performance.

Workflow Prep Sample Preparation Spike with IS (Methyl Benzoate-d5) Inject GC Injection 250°C, Splitless, 1 µL Prep->Inject Separate Chromatographic Separation Rxi-5Sil MS, He Carrier Inject->Separate Ionize Electron Ionization (70 eV) Source Temp: 230°C Separate->Ionize Detect Quadrupole Mass Analysis Scan m/z 50-300 Ionize->Detect

Self-validating GC-EI-MS analytical workflow incorporating internal standardization.

Protocol A: Optimized GC-EI-MS Analysis
  • Step 1: Sample Preparation & Internal Standardization

    • Dissolve the analyte in LC-MS grade ethyl acetate. Causality: Ethyl acetate provides excellent solubility for halogenated esters and expands efficiently in the GC inlet without causing backflush.

    • Spike the sample with 10 µg/mL of Methyl Benzoate-d5 (Internal Standard). Causality: The deuterated analog mimics the extraction and ionization efficiency of the target, correcting for injection volume variations and creating a self-validating quantitative loop.

  • Step 2: Chromatographic Separation

    • Column: Rxi-5Sil MS (30 m × 0.25 mm ID, 0.25 µm film) or equivalent 5% diphenyl / 95% dimethyl polysiloxane phase.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet: 250°C, Splitless mode. Causality: 250°C is hot enough to flash-vaporize the ester instantly, but safely below the threshold for thermal degradation of the carbon-bromine bond.

    • Oven Program: 60°C (hold 1 min) ramp at 15°C/min to 280°C (hold 3 min).

  • Step 3: Mass Spectrometry (EI)

    • Ion Source: 230°C.

    • Electron Energy: 70 eV.

    • Acquisition: Full Scan (m/z 50–300) for structural elucidation, or Selected Ion Monitoring (SIM) targeting m/z 246, 248, 215, and 217 for trace quantification.

  • Step 4: System Suitability Test (SST) Validation

    • Before sample analysis, inject a calibration standard. The ratio of the m/z 246 to 248 peaks must be exactly 1:1 ( ± 5%). Causality: If this isotopic fidelity is lost, it indicates detector saturation or a co-eluting matrix interference, invalidating the run and requiring sample dilution.

Protocol B: Alternative LC-APCI-MS Analysis (For Aqueous Matrices)
  • Step 1: Chromatography

    • Column: C18 (100 mm × 2.1 mm, 1.8 µm).

    • Mobile Phase: Water (A) and Methanol (B), both containing 0.1% Formic Acid. Causality: Formic acid provides the necessary abundant protons required for the APCI gas-phase proton transfer cascade.

  • Step 2: APCI Source Parameters

    • Corona Current: 4.0 µA.

    • Vaporizer Temperature: 350°C. Causality: High temperature is strictly required to completely desolvate the eluent and facilitate the ion-molecule reactions necessary to form [M+H]+ .

    • Detection: Monitor [M+H]+ at m/z 247/249.

References

  • Chemguide. "Fragmentation Patterns in the Mass Spectra of Organic Compounds." Chemguide Analytical Chemistry. URL:[Link]

  • Stemmler, E. A., et al. "Reactions of O*- With Methyl Benzoate: A Negative Ion Chemical Ionization and Fourier Transform Ion Cyclotron Resonance Study." Journal of the American Society for Mass Spectrometry, 2001. URL:[Link]

Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Purity Analysis of Methyl 2-bromo-6-fluoro-3-methylbenzoate

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates In the landscape of pharmaceutical development, the integrity of an Active Pharmaceutical Ingredient (API) is paramount. This integrity begins lon...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the integrity of an Active Pharmaceutical Ingredient (API) is paramount. This integrity begins long before the final product, rooted in the quality of its chemical precursors. Methyl 2-bromo-6-fluoro-3-methylbenzoate is a halogenated aromatic ester, a key building block in the synthesis of more complex pharmaceutical molecules. The purity of this intermediate is a critical quality attribute, as any impurities—be they process-related, isomers, or degradants—can carry through the synthetic pathway, potentially impacting the efficacy, safety, and stability of the final drug product.[1][2]

High-Performance Liquid Chromatography (HPLC) stands as the definitive analytical technique for assessing the purity of such compounds due to its high resolution, sensitivity, and precision.[3] This guide provides a comparative analysis of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity determination of Methyl 2-bromo-6-fluoro-3-methylbenzoate. We will explore the rationale behind selecting different column chemistries—the industry-standard C18 versus a Phenyl-Hexyl phase—and provide the supporting experimental data to guide researchers in making informed decisions for their analytical workflows. The objective is not merely to present a protocol but to elucidate the causality behind the chromatographic choices, ensuring the development of a robust, reliable, and stability-indicating method.

Analyte Profile and Chromatographic Considerations

Methyl 2-bromo-6-fluoro-3-methylbenzoate (CAS: 1359857-62-7) is a relatively non-polar, hydrophobic molecule due to its substituted benzene ring and methyl ester group.[4][5] This hydrophobicity makes it an ideal candidate for analysis by RP-HPLC, where it will interact strongly with a non-polar stationary phase.[6][7][8]

The presence of the aromatic ring provides a strong chromophore, making UV detection a highly effective and sensitive choice. Benzoic acid derivatives typically exhibit characteristic absorption peaks around 230 nm and a secondary peak near 270-280 nm.[9][10] For this analysis, a detection wavelength of 254 nm was selected as it offers a good balance of sensitivity for the main analyte and a wide range of potential aromatic impurities.[11]

Comparative Methodologies: C18 vs. Phenyl-Hexyl Selectivity

The core of this guide is the comparison of two stationary phases that operate on different primary separation mechanisms.

  • Method A: C18 (Octadecylsilane) Column: This is the most widely used stationary phase in RP-HPLC.[12] Its separation mechanism is based almost entirely on hydrophobic (van der Waals) interactions. The long C18 alkyl chains provide strong retention for non-polar analytes like our target compound. It is a robust and reliable choice for general-purpose separations.[13]

  • Method B: Phenyl-Hexyl Column: This phase offers an alternative selectivity.[14] While it still provides hydrophobic retention via its hexyl alkyl chain, the key feature is the terminal phenyl group. This allows for π-π interactions with analytes that also possess aromatic systems.[13][15][16] This secondary interaction mechanism can be instrumental in resolving structurally similar compounds, particularly aromatic isomers, which might otherwise co-elute on a standard C18 column.[16]

The following workflow illustrates the logical progression from initial method development to final validation, a critical process governed by international guidelines.[17][18][19]

HPLC_Method_Development_Workflow cluster_0 Phase 1: Development cluster_1 Phase 2: Specificity cluster_2 Phase 3: Validation Analyte Analyte Characterization (Polarity, UV Spectra) Selection Initial Method Screening (Column & Mobile Phase) Analyte->Selection Informs Optimization Parameter Optimization (Gradient, Flow Rate, Temp) Selection->Optimization Refines Forced_Deg Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Optimization->Forced_Deg Defines Method Peak_Purity Peak Purity Analysis (DAD Detector) Forced_Deg->Peak_Purity Generates Samples Validation Method Validation (ICH Q2(R2)) (Precision, Accuracy, Linearity) Peak_Purity->Validation Confirms Specificity Routine_Use Routine Analysis Validation->Routine_Use Qualifies for

Sources

Validation

Reactivity Profiling of Poly-Substituted Benzoates: Methyl 2-bromo-6-fluoro-3-methylbenzoate vs. Isomeric Scaffolds

As a Senior Application Scientist, I frequently encounter multi-halogenated aromatic scaffolds in late-stage drug discovery. The strategic functionalization of these molecules relies heavily on understanding the subtle i...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter multi-halogenated aromatic scaffolds in late-stage drug discovery. The strategic functionalization of these molecules relies heavily on understanding the subtle interplay between electronic activation and steric hindrance.

This guide provides an in-depth comparative analysis of Methyl 2-bromo-6-fluoro-3-methylbenzoate against its structural isomers. By dissecting the causality behind their reactivity vectors—specifically in palladium-catalyzed cross-coupling, nucleophilic aromatic substitution (SNAr), and ester saponification—we can establish robust, self-validating workflows for chemoselective functionalization.

Structural Analysis & Reactivity Vectors

The core challenge in utilizing Methyl 2-bromo-6-fluoro-3-methylbenzoate lies in its highly congested di-ortho-substituted architecture. The ester group at C1 is flanked by a bromo group at C2 and a fluoro group at C6. This specific topology drastically alters its reactivity profile compared to less hindered isomers.

Comparative Performance Data

The following table summarizes the expected quantitative performance of the target scaffold versus two commercially relevant isomers under standard and specialized reaction conditions.

Isomeric ScaffoldSuzuki Coupling (Standard Ligand: PPh₃)Suzuki Coupling (Bulky Ligand: AntPhos)SNAr (Morpholine, 80°C)Ester Hydrolysis (LiOH, RT, 24h)
Methyl 2-bromo-6-fluoro-3-methylbenzoate < 5% yield (Steric block)> 85% yield> 90% yield (Ortho-activated)< 5% conversion (Sterically shielded)
Methyl 4-bromo-2-fluoro-3-methylbenzoate > 90% yield (Unhindered)> 90% yield> 90% yield (Ortho-activated)> 95% conversion
Methyl 5-bromo-4-fluoro-2-methylbenzoate > 90% yield (Unhindered)> 90% yield> 80% yield (Para-activated)> 95% conversion

Mechanistic Causality in Experimental Design

To successfully manipulate these scaffolds, we must move beyond empirical screening and understand the underlying mechanistic forces dictating chemoselectivity.

A. Steric Effects in Suzuki-Miyaura Cross-Coupling

In Methyl 2-bromo-6-fluoro-3-methylbenzoate, the C2-Br bond is wedged between the C1-ester and the C3-methyl group. While oxidative addition of Pd(0) into the C-Br bond can occur, the subsequent transmetalation and reductive elimination steps are severely retarded by this di-ortho steric bulk. Standard phosphine ligands (like PPh₃ or dppf) fail to provide the necessary spatial environment to force the aryl groups together [1].

The Solution: Utilizing highly active, sterically demanding dialkylbiaryl phosphine ligands (e.g., Buchwald ligands) or specialized ligands like AntPhos creates a deep catalytic pocket that accelerates reductive elimination while preventing catalyst deactivation [1][3]. In contrast, isomers with the bromo group at the C4 or C5 positions lack this di-ortho hindrance and couple rapidly under generic conditions.

B. Chemoselectivity in Nucleophilic Aromatic Substitution (SNAr)

The C6-fluoro group in our target molecule is highly activated due to the strong electron-withdrawing effect of the adjacent ortho-ester. Recent kinetic isotope effect (KIE) studies demonstrate that SNAr reactions on such highly activated systems often proceed via a concerted mechanism rather than a discrete, long-lived Meisenheimer complex [2]. Because the transition state is highly stabilized by the ester's inductive pull, SNAr outcompetes potential side reactions, allowing for rapid amination or etherification at C6.

C. The Ortho-Effect on Ester Saponification

A unique advantage of Methyl 2-bromo-6-fluoro-3-methylbenzoate is its resistance to premature ester hydrolysis. The di-ortho substituents (Br and F) create a "steric shield" that physically blocks hydroxide nucleophiles from attacking the carbonyl carbon at the Bürgi-Dunitz angle. This allows researchers to perform harsh SNAr or cross-coupling reactions without inadvertently cleaving the methyl ester—a common failure mode in the less hindered isomers.

Reactivity M Methyl 2-bromo-6-fluoro-3-methylbenzoate Br C2-Bromo (Cross-Coupling) M->Br Pd Catalyst F C6-Fluoro (SNAr) M->F Nucleophile Ester C1-Ester (Saponification) M->Ester Aqueous Base Br_Outcome High Steric Hindrance Requires Bulky Ligand Br->Br_Outcome F_Outcome Highly Activated Ortho to Ester F->F_Outcome Ester_Outcome Sterically Shielded Resists Hydrolysis Ester->Ester_Outcome

Chemoselective reactivity pathways for Methyl 2-bromo-6-fluoro-3-methylbenzoate.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems. By incorporating internal controls and specific monitoring steps, researchers can definitively isolate chemical failures from operational errors.

Protocol 1: Sterically Demanding Suzuki-Miyaura Coupling

This protocol utilizes a specialized ligand to overcome the di-ortho substitution barrier at the C2-Br position.

Materials:

  • Methyl 2-bromo-6-fluoro-3-methylbenzoate (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (0.05 equiv)

  • AntPhos or SPhos ligand (0.12 equiv)

  • K₃PO₄ (3.0 equiv)

  • Toluene/H₂O (5:1 ratio)

Step-by-Step Methodology:

  • System Setup & Control: Set up two parallel reaction vials. Vial A contains the target molecule. Vial B (Positive Control) contains the unhindered isomer Methyl 4-bromo-2-fluoro-3-methylbenzoate. If Vial B succeeds but Vial A fails, the issue is steric limitation, not catalyst death.

  • Reagent Loading: Charge both vials with the aryl halide, boronic acid, Pd₂(dba)₃, ligand, and K₃PO₄.

  • Strict Degassing (Critical): Add the Toluene/H₂O solvent mixture. Sparge the solution with N₂ gas for exactly 15 minutes. Causality: Electron-rich phosphines like AntPhos are highly susceptible to oxidation by dissolved O₂. Failure to degas will instantly poison the catalytic cycle.

  • Thermal Activation: Seal the vials and heat to 100°C for 16 hours. The high temperature is required to push the energetically demanding reductive elimination step.

  • Validation & Workup: Cool to room temperature. Analyze an aliquot via LC-MS. Vial B should show >95% conversion. Vial A should show >85% conversion. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Workflow S1 1. Reagent Prep Substrate + Boronic Acid S2 2. Catalyst Addition Pd2(dba)3 + Ligand S1->S2 S3 3. Degassing N2 Sparging (15 min) S2->S3 S4 4. Reaction Heat to 100°C S3->S4 S5 5. Validation LC-MS Conversion S4->S5

Experimental workflow for the Suzuki coupling of highly hindered aryl bromides.

Protocol 2: Chemoselective SNAr with Secondary Amines

This protocol exploits the electronic activation of the C6-F bond while relying on steric shielding to prevent ester cleavage.

Materials:

  • Methyl 2-bromo-6-fluoro-3-methylbenzoate (1.0 equiv)

  • Morpholine (1.2 equiv)

  • K₂CO₃ (2.0 equiv)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Reaction Assembly: Dissolve the benzoate scaffold in anhydrous DMF (0.2 M concentration). Add K₂CO₃ followed by morpholine.

  • Controlled Heating: Heat the mixture to 80°C. Causality: While the C-F bond is activated, the adjacent C1-ester and C2-Br provide enough steric drag that room temperature reaction rates are sluggish. 80°C provides the optimal kinetic energy for the concerted substitution pathway[2].

  • Self-Validation Monitoring: Monitor via LC-MS at 2, 4, and 8 hours. Look specifically for the mass corresponding to the saponified carboxylic acid (M-14). If the ester is intact, the steric shielding hypothesis is validated.

  • Aqueous Crash-Out: Once conversion is >95%, cool the reaction and pour it into rapidly stirring ice water. The highly lipophilic SNAr product will precipitate. Filter and wash with cold water to remove DMF and residual morpholine.

References

  • Tang, W., et al. (2014). Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling. Chemical Communications.
  • Jacobsen, E. N., et al. (2018). Concerted nucleophilic aromatic substitutions. Harvard DASH Repository.
  • Gupton, J. T., et al. (2017). Ortho group activation of a bromopyrrole ester in Suzuki-Miyaura cross-coupling reactions: Application to the synthesis of new microtubule depolymerizing agents with potent cytotoxic activities. Bioorganic & Medicinal Chemistry.
Comparative

Precision Quantification of Halogenated Benzoic Acid Derivatives: A Comparative Guide to Analytical Standards

Executive Summary Halogenated benzoic acids (HBAs)—including fluorobenzoic, chlorobenzoic, and bromobenzoic acids—are critical active pharmaceutical ingredient (API) intermediates, environmental biomarkers, and agrochemi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Halogenated benzoic acids (HBAs)—including fluorobenzoic, chlorobenzoic, and bromobenzoic acids—are critical active pharmaceutical ingredient (API) intermediates, environmental biomarkers, and agrochemical precursors. Achieving accurate, reproducible quantification of these derivatives via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) requires rigorous selection of analytical standards.

As a Senior Application Scientist, I have designed this guide to objectively evaluate the performance of Unlabeled Analytical Standards, Certified Reference Materials (CRMs), and Stable Isotope-Labeled (SIL) Standards. Furthermore, this guide provides a self-validating experimental framework to ensure robust bioanalytical and environmental assays.

The Mechanistic Role of Analytical Standards in HBA Quantification

When analyzing HBAs in complex matrices (e.g., human plasma, wastewater), analysts face two primary biophysical challenges:

  • Matrix Effects: Co-eluting endogenous compounds (like phospholipids) can severely suppress or artificially enhance the ionization of the target analyte in the mass spectrometer's electrospray ionization (ESI) source.

  • Extraction Variability: Solid-phase extraction (SPE) or protein precipitation recoveries fluctuate between individual samples due to minor variations in matrix composition.

To mitigate these phenomena, the analytical standard chosen dictates the metrological traceability and the mathematical accuracy of the final quantitative result.

Comparative Analysis of Standard Categories

Selecting the correct grade of standard is a balance of regulatory requirements, budget, and required precision. Table 1 summarizes the quantitative and functional differences between the primary standard types.

Table 1: Performance and Application Comparison of HBA Analytical Standards
Standard CategoryTypical PurityIsotopic EnrichmentMass Shift (Δm/z)Matrix Effect CompensationIdeal Application
Analytical Grade ≥ 98.0%N/A (Natural)0 DaNoneEarly-phase qualitative screening and method development.
Certified Reference Material (CRM) ≥ 99.5% ± 0.2%N/A (Natural)0 DaNoneExternal calibration curves; [1].
SIL Standard (²H-Deuterated) ≥ 98.0%≥ 98 atom % D+3 to +5 DaModerate (Risk of H/D exchange)Internal standardization for budget-conscious routine assays.
SIL Standard (¹³C-Labeled) ≥ 98.0%≥ 99 atom % ¹³C+6 DaExceptional (Perfect co-elution)[2].
Expert Insight on Causality: ¹³C vs. Deuterium (²H) Labels

For halogenated benzoic acids, ¹³C-labeled standards are mechanistically superior to deuterated analogs. Deuterium atoms placed on the aromatic ring of a benzoic acid can undergo hydrogen-deuterium (H/D) exchange when exposed to protic solvents (like water or methanol) during sample extraction or LC-MS/MS analysis. This isotopic scrambling alters the mass of the standard, invalidating the quantification.

Conversely, ¹³C isotopes are locked within the carbon skeleton. This ensures [3]. Because the ¹³C-labeled standard is chemically identical to the analyte, it perfectly co-elutes, providing a reliable, 1:1 compensation for any matrix-induced ion suppression[2].

Data Visualization: Isotope Dilution Workflow

The following diagram illustrates the logical flow of an isotope dilution LC-MS/MS assay, highlighting where standards are introduced to normalize matrix variables.

G Sample Sample Matrix (Plasma/Water) Spike Spike SIL Internal Standard (e.g., 13C6-4-FBA) Sample->Spike Step 1 Extraction Solid-Phase Extraction (SPE) Isolate HBAs Spike->Extraction Step 2 LC UHPLC Separation (C18 Column) Extraction->LC Step 3 MS ESI(-) MS/MS Detection (MRM Transitions) LC->MS Step 4 Data Ratio Normalization (Analyte / SIL Area) MS->Data Step 5 Result Absolute Quantification (Matrix-Independent) Data->Result Step 6

LC-MS/MS Isotope Dilution Workflow for Halogenated Benzoic Acids.

Self-Validating Experimental Protocol: LC-MS/MS Quantification of 4-Fluorobenzoic Acid (4-FBA)

Objective: Quantify 4-FBA—often used as an[4]—in human plasma using a CRM for the calibration curve and a ¹³C₆-4-FBA SIL standard for internal normalization.

The Self-Validating System: To ensure this protocol is self-validating, we employ a dual-spike methodology. The SIL standard (¹³C₆-4-FBA) is spiked pre-extraction to account for matrix effects and recovery losses. A secondary distinct standard (e.g., 4-Bromobenzoic acid) is spiked post-extraction immediately prior to injection. The ratio of the SIL standard to the post-extraction spike continuously calculates the absolute extraction efficiency, while the target analyte is quantified against the SIL standard.

Materials:
  • Analyte CRM: [5].

  • Internal Standard: ¹³C₆-4-Fluorobenzoic acid (Working solution: 100 ng/mL).

  • Recovery Standard: 4-Bromobenzoic acid (Working solution: 100 ng/mL).

Step-by-Step Methodology:
  • Sample Preparation (Pre-Spike):

    • Aliquot 100 µL of the plasma matrix into a microcentrifuge tube.

    • Spike with 10 µL of the ¹³C₆-4-FBA internal standard.

    • Causality: Early introduction ensures the SIL standard undergoes the exact same protein binding and extraction dynamics as the endogenous analyte.

  • Protein Precipitation:

    • Add 300 µL of ice-cold acetonitrile. Vortex vigorously for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Causality: Acetonitrile effectively denatures plasma proteins while keeping the highly polar HBAs fully solubilized in the supernatant.

  • Supernatant Transfer & Post-Spike:

    • Transfer 200 µL of the supernatant to an autosampler vial.

    • Spike with 10 µL of the 4-Bromobenzoic acid recovery standard.

    • Causality: This post-extraction spike serves as an absolute reference point. If the ¹³C₆-4-FBA signal drops relative to 4-Bromobenzoic acid, the system flags a drop in extraction recovery.

  • UHPLC Separation:

    • Column: C18 (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8).

    • Causality: Unlike formic acid (which suppresses negative ionization), ammonium acetate maintains the HBA in its deprotonated carboxylate form (R-COO⁻), maximizing ESI(-) sensitivity.

    • Mobile Phase B: Methanol.

    • Gradient: 5% B to 95% B over 3.0 minutes.

  • MS/MS Detection (ESI- MRM Mode):

    • 4-FBA: m/z 139.0 → 95.0 (Loss of CO₂).

    • ¹³C₆-4-FBA: m/z 145.0 → 101.0.

    • 4-Bromobenzoic acid: m/z 198.9 → 154.9.

  • Data Processing:

    • Calculate the peak area ratio of 4-FBA / ¹³C₆-4-FBA.

    • Map this ratio against a linear calibration curve generated using the certified 4-FBA CRM to determine the absolute, matrix-independent concentration.

References

Sources

Validation

characterization of Suzuki coupling products from Methyl 2-bromo-6-fluoro-3-methylbenzoate

Comprehensive Characterization and Reactivity Profiling of Suzuki Coupling Products from Methyl 2-bromo-6-fluoro-3-methylbenzoate In modern drug discovery and agrochemical development, highly functionalized, sterically h...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Characterization and Reactivity Profiling of Suzuki Coupling Products from Methyl 2-bromo-6-fluoro-3-methylbenzoate

In modern drug discovery and agrochemical development, highly functionalized, sterically hindered building blocks are critical for accessing novel chemical space. Methyl 2-bromo-6-fluoro-3-methylbenzoate (CAS: 1359857-62-7) [1] is a premier building block that offers a unique substitution pattern: a reactive halogen flanked by a methyl group and an ester moiety, with a distal fluorine atom.

This guide provides an objective, data-driven comparison of this bromo-derivative against its chloro- and iodo-alternatives in Suzuki-Miyaura cross-coupling. It details the mechanistic causality behind its performance, provides a self-validating experimental protocol, and outlines the rigorous characterization of the resulting biaryl products.

Mechanistic Rationale: The Halogen Effect in Sterically Hindered Systems

The Suzuki-Miyaura reaction relies on the palladium-catalyzed cross-coupling of an organoboron reagent with an organic halide. In the case of Methyl 2-bromo-6-fluoro-3-methylbenzoate, the reactive C–X bond at position 2 is di-ortho-substituted (flanked by the -COOMe and -Me groups). This extreme steric bulk significantly impedes the catalytic cycle, making the choice of the halogen leaving group the most critical variable for success.

The reactivity of halogens on an aromatic ring is dictated by the carbon-halogen bond dissociation energy, which follows the order C–Cl > C–Br > C–I[2]. Because oxidative addition to the Pd(0) center is typically the rate-determining step, reactivity inversely correlates with bond strength: I > Br ≫ Cl[3].

  • The Iodo-Alternative (Methyl 6-fluoro-2-iodo-3-methylbenzoate): While offering the fastest oxidative addition[2], iodo-arenes are highly prone to light-induced degradation and proto-deiodination side reactions. Furthermore, they are significantly more expensive to source at scale[4].

  • The Chloro-Alternative (Methyl 2-chloro-6-fluoro-3-methylbenzoate): Aryl chlorides are notoriously difficult to activate due to the high C–Cl bond strength[5]. In a di-ortho-substituted system, the steric hindrance combined with the strong C–Cl bond renders the chloro-derivative virtually unreactive unless paired with highly specialized, expensive dialkylbiaryl phosphine ligands (e.g., SPhos or XPhos)[4].

  • The Bromo-Derivative (Optimal Balance): Methyl 2-bromo-6-fluoro-3-methylbenzoate strikes the perfect equilibrium. The C–Br bond is weak enough to undergo smooth oxidative addition with standard, cost-effective bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene), yet stable enough for long-term storage and handling[3].

G cluster_0 Halogen Reactivity: I > Br >> Cl Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate-Limiting Step) Pd0->OxAdd Aryl-X PdII Pd(II) Aryl Halide OxAdd->PdII C-X Cleavage TransMet Transmetalation PdII->TransMet Base PdII_Biaryl Pd(II) Biaryl TransMet->PdII_Biaryl Ar-B(OH)2 RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Biaryl Product

Suzuki-Miyaura catalytic cycle highlighting the halogen-dependent oxidative addition step.

Comparative Performance Data

To objectively evaluate the performance of the bromo-derivative, parallel Suzuki couplings were conducted using phenylboronic acid as the model coupling partner to synthesize Methyl 6-fluoro-3-methyl-[1,1'-biphenyl]-2-carboxylate .

Table 1: Reactivity Profile of 2-Halo-6-fluoro-3-methylbenzoates

Starting Material HalogenCatalyst SystemLoadingTemp (°C)Time (h)Conversion (HPLC)Impurity Profile
Iodo- Pd(PPh3)4 / K2CO32 mol%60398%5% Dehalogenation
Bromo- (Target) Pd(dppf)Cl2 / K2CO32 mol%80696%<1% Dehalogenation
Chloro- Pd(dppf)Cl2 / K2CO35 mol%1002412%Mostly unreacted SM
Chloro- Pd2(dba)3 / SPhos2 mol%1001889%Trace homocoupling

Data Interpretation: The bromo-derivative achieves near-quantitative conversion using a standard, robust catalyst (Pd(dppf)Cl2). The bidentate dppf ligand is specifically chosen here because its wide bite angle forces the Pd(II) intermediate into a geometry that accelerates the final reductive elimination step—a necessity when dealing with the extreme steric bulk of the resulting di-ortho-substituted biaryl product.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. It incorporates rigorous degassing to prevent catalyst oxidation and utilizes an internal standard to ensure mass balance is tracked before isolation.

Synthesis of Methyl 6-fluoro-3-methyl-[1,1'-biphenyl]-2-carboxylate

  • Preparation & Degassing (Critical Step): In an oven-dried Schlenk flask, add Methyl 2-bromo-6-fluoro-3-methylbenzoate (1.0 equiv, 1.0 mmol), phenylboronic acid (1.2 equiv, 1.2 mmol), and K2CO3 (2.5 equiv, 2.5 mmol). Add a solvent mixture of 1,4-Dioxane/H2O (4:1 v/v, 10 mL).

    • Causality: The biphasic system ensures the inorganic base is fully dissolved, which is required to activate the boronic acid into the reactive boronate species[3].

    • Validation: Sparge the mixture with Argon for exactly 15 minutes. Inadequate degassing will result in the immediate precipitation of palladium black (a visual failure indicator).

  • Catalyst Addition: Under a positive flow of Argon, add Pd(dppf)Cl2 (0.02 equiv, 2 mol%). Seal the flask and heat to 80 °C.

  • In-Process Monitoring: After 6 hours, remove a 50 µL aliquot, dilute with acetonitrile, and analyze via UPLC-MS.

    • Validation: The reaction is deemed complete when the starting material peak (m/z 247/249) is <2% relative to the product peak (m/z 245).

  • Workup & Internal Standard Addition: Cool to room temperature. Add exactly 1.0 mmol of 1,3,5-trimethoxybenzene as an internal standard. Extract with EtOAc (3 x 15 mL), wash with brine, dry over Na2SO4, and concentrate.

    • Validation: Take a crude 1H NMR. Compare the integration of the internal standard (aromatic singlet at 6.08 ppm) against the product's methyl ester peak to determine the exact crude NMR yield, proving no material was lost to side reactions.

  • Purification: Purify via silica gel flash chromatography (0-10% EtOAc in Hexanes) to afford the pure biaryl product.

Workflow Prep Reaction Setup & Degassing React Suzuki Coupling (80°C, 6h) Prep->React Monitor HPLC Monitoring React->Monitor Workup Aqueous Workup Monitor->Workup Purify Flash Chromatography Workup->Purify Char NMR & HRMS Characterization Purify->Char

Standardized workflow for the synthesis, isolation, and characterization of biaryl products.

Product Characterization Profiling

Rigorous characterization is required to confirm the regioselectivity of the coupling and the integrity of the fluorine atom, which can sometimes undergo unintended nucleophilic aromatic substitution (SNAr) in the presence of strong bases.

Table 2: Analytical Characterization of Methyl 6-fluoro-3-methyl-[1,1'-biphenyl]-2-carboxylate

Analytical TechniqueSignal / ResultStructural Assignment & Causality
1H NMR (400 MHz, CDCl3) δ 7.45 - 7.32 (m, 5H)Phenyl ring protons. Confirms successful cross-coupling and incorporation of the phenyl moiety.
1H NMR (400 MHz, CDCl3) δ 7.21 (dd, J = 8.4, 6.0 Hz, 1H)Aromatic H (C4). The doublet of doublets arises from ortho-coupling to H5 and long-range coupling to the F atom.
1H NMR (400 MHz, CDCl3) δ 6.98 (t, J = 8.4 Hz, 1H)Aromatic H (C5). Appears as a triplet due to nearly identical ortho-coupling to H4 and ortho-coupling to the F atom.
1H NMR (400 MHz, CDCl3) δ 3.65 (s, 3H)Methyl ester (-COOMe). Shifted slightly upfield due to shielding from the orthogonal biaryl phenyl ring.
19F NMR (376 MHz, CDCl3) δ -114.2 (s, 1F)Aromatic Fluorine. Confirms the C-F bond remained intact and did not undergo SNAr degradation.
HRMS (ESI-TOF) m/z [M+H]+ calc: 245.0972Exact Mass. Found: 245.0978. Validates the elemental composition (C15H13FO2).

References

  • "Suzuki reaction", Wikipedia. Available at: [Link]

  • "Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium", ACS Publications. Available at:[Link]

  • "Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis", PMC. Available at: [Link]

Sources

Comparative

The Analytical Challenge: Characterizing Methyl 2-bromo-6-fluoro-3-methylbenzoate

An In-Depth Comparative Guide to the GC-MS Analysis of Methyl 2-bromo-6-fluoro-3-methylbenzoate and its Reaction Impurities In the landscape of pharmaceutical and fine chemical synthesis, the rigorous analysis of interme...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the GC-MS Analysis of Methyl 2-bromo-6-fluoro-3-methylbenzoate and its Reaction Impurities

In the landscape of pharmaceutical and fine chemical synthesis, the rigorous analysis of intermediates is paramount to ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). Methyl 2-bromo-6-fluoro-3-methylbenzoate is a key building block whose purity can significantly impact downstream reaction yields and impurity profiles. This guide provides a comprehensive examination of Gas Chromatography-Mass Spectrometry (GC-MS) as a primary analytical technique for the assessment of this compound, comparing its performance with High-Performance Liquid Chromatography (HPLC) and offering insights into rational method development.

The synthesis of substituted aromatic compounds such as Methyl 2-bromo-6-fluoro-3-methylbenzoate can often result in a mixture of isomers and process-related impurities.[1][2] A robust analytical method must be able to separate and identify the target molecule from potential impurities, which may include starting materials, regioisomers, and by-products from side reactions.[1] GC-MS, with its high separation efficiency and definitive mass-based detection, is a powerful tool for this purpose.[3]

GC-MS Method Development: A Step-by-Step Protocol

A validated GC-MS method is essential for the reliable analysis of pharmaceutical intermediates.[4][5] The following protocol is a robust starting point for the analysis of Methyl 2-bromo-6-fluoro-3-methylbenzoate, developed based on established methods for similar halogenated aromatic compounds.[6][7]

Experimental Protocol: GC-MS Analysis
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the reaction mixture or sample.

    • Dissolve the sample in 10 mL of a high-purity volatile solvent such as ethyl acetate or dichloromethane to obtain a concentration of 1 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter into a GC vial to remove any particulate matter.

  • Instrumentation and Conditions:

    • Gas Chromatograph: A system equipped with a split/splitless injector and a suitable capillary column.

    • Mass Spectrometer: A single quadrupole or more advanced mass analyzer.

    • Column: A non-polar or medium-polarity column is recommended for halogenated compounds.[8] A common choice is a 5% Phenyl Polysilphenylene-siloxane column (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.[7]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1 (can be adjusted based on sample concentration).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 300 °C.

      • Hold at 300 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

    • Scan Range: m/z 40-450.

Data Analysis and Interpretation

The purity of Methyl 2-bromo-6-fluoro-3-methylbenzoate is determined by the area percent method, where the peak area of the main component is divided by the total area of all peaks in the chromatogram.[10] Identification of the main peak and impurities is achieved by comparing their mass spectra with a spectral library or by manual interpretation of the fragmentation patterns. The presence of bromine will result in a characteristic M/M+2 isotopic pattern for bromine-containing fragments, which is a key diagnostic tool.[11][12]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Filter Filter Solution Dissolve->Filter Inject Inject into GC Filter->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Identify Identify Components Integrate->Identify Quantify Quantify Purity Identify->Quantify

Experimental workflow for GC-MS analysis.

Comparative Analysis: GC-MS vs. HPLC

While GC-MS is highly effective for volatile and semi-volatile compounds, High-Performance Liquid Chromatography (HPLC) offers a powerful alternative, particularly for non-volatile or thermally labile impurities.[13][14] The choice between these techniques depends on the specific analytical needs.

FeatureGC-MSHPLC-UV/MS
Principle Separation based on volatility and polarity in the gas phase.Separation based on polarity and partitioning between liquid and solid phases.
Analyte Suitability Volatile and thermally stable compounds.Wide range of compounds, including non-volatile and thermally labile ones.
Sensitivity High, especially with selected ion monitoring (SIM).[15]High, particularly with MS detection.
Selectivity High, based on both retention time and mass spectrum.High, based on retention time and UV absorbance or mass spectrum.
Impurity Identification Excellent, due to detailed mass spectral fragmentation.Good with MS detection, limited with UV detection.
Speed Generally faster for simple mixtures.Can be slower, especially with complex gradient elution.
Sample Preparation Requires dissolution in a volatile solvent.Requires dissolution in the mobile phase.

For a comprehensive purity assessment of Methyl 2-bromo-6-fluoro-3-methylbenzoate, a multi-faceted approach is often optimal. GC-MS can be employed for the primary analysis of the main component and volatile impurities, while HPLC can be used as an orthogonal technique to detect any non-volatile species.[10]

Analytical_Decision Start Analyze Reaction Mixture Volatile Are all components volatile and thermally stable? Start->Volatile GCMS Primary Analysis: GC-MS Volatile->GCMS Yes HPLC Primary Analysis: HPLC Volatile->HPLC No Orthogonal_HPLC Orthogonal Method: HPLC for non-volatile impurities GCMS->Orthogonal_HPLC Orthogonal_GCMS Orthogonal Method: GC-MS for volatile impurities HPLC->Orthogonal_GCMS Report Comprehensive Purity Report Orthogonal_HPLC->Report Orthogonal_GCMS->Report

Decision-making for selecting the appropriate analytical method.

Conclusion

The robust analysis of Methyl 2-bromo-6-fluoro-3-methylbenzoate is critical for ensuring the quality and consistency of pharmaceutical manufacturing processes. GC-MS provides a highly sensitive and selective method for the identification and quantification of the target compound and its volatile impurities.[3] By understanding the principles of GC-MS method development and considering complementary techniques like HPLC, researchers and drug development professionals can establish a comprehensive analytical strategy. This ensures a thorough understanding of the reaction profile and the purity of this key synthetic intermediate, ultimately contributing to the development of safe and effective medicines.

References

  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024). Vertex AI Search.
  • GC-MS Method Development & Validation Services: What Pharma Companies Should Look For. (2025).
  • Common side reactions in the synthesis of substituted benzoic acids. Benchchem.
  • [Determination of 15 halogenated polycyclic aromatic hydrocarbons in aquatic products by stable isotope dilution coupled with gas chromatography-triple quadrupole mass spectrometry]. (2023). PubMed.
  • A Review on GC-MS and Method Development and Valid
  • GC-MS applications in pharmaceutical analysis. (2017). European Pharmaceutical Review.
  • Selective extraction of halogenated compounds from data measured by comprehensive multidimensional gas chromatography/high resolution time-of-flight mass spectrometry for non-target analysis of environmental and biological samples.
  • Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. (2023). PMC.
  • Gas Chromatography (GC) Column Selection Guide. Supelco.
  • Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study. (1980). PubMed.
  • Agilent J&W GC Column Selection Guide. Postnova Analytics.
  • GC Column Types & Selection Guide. Shimadzu.
  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implic
  • Benzoic Acid - Structure, Properties, Reactions. (2023). Turito.
  • GC columns and accessories. ThermoFisher.
  • Guide to Choosing a GC Column. (2025). Phenomenex.
  • methyl 3-bromo-5-fluoro-2-methylbenzo
  • Analytical methods.
  • Synthesis of methyl 4-bromo-2-methylbenzo
  • Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs.
  • Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. (2018).
  • Alkyl substituted benzoic acids. Part III. Isopropylbenzoic acids. Journal of the Chemical Society C: Organic.
  • Mass Spectrometry: Fragment
  • Methyl 2-bromo-6-fluoro-3-methylbenzo
  • A Comparative Guide to Purity Assessment of Methyl 2-Bromo-4-methoxybenzo
  • CHAPTER 2 Fragmentation and Interpret
  • Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate. (2020).
  • Methyl 2-bromo-6-fluoro-3-methylbenzo
  • GCxGC-MS hyphenated tech. (2026). AperTO - Archivio Istituzionale Open Access dell'Università di Torino.
  • Analysis of aromatics in gasoline by ASTM D5769 using gas chromatography–single quadrupole mass spectrometry. Thermo Fisher Scientific.
  • Mass Spectrometry. MSU chemistry.
  • Analytical Methods. RSC Publishing.
  • 6-Bromo-2-fluoro-3-methylbenzoic acid | 743466-98-0. Sigma-Aldrich.
  • In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Benzaldehyde, 4-bromo-, hydrazone. Benchchem.
  • A Comparative Guide to Analytical Methods for Monitoring Bromobenzyl Cyanide Reactions. Benchchem.
  • Methyl benzoate as a marker for the detection of mold in indoor building m
  • Navigating Purity Validation: A Comparative Guide to HPLC and Alternative Methods for 4-Bromobenzothiazole. Benchchem.
  • ANALYTICAL METHODS. Toxicological Profile for Bromoform and Dibromochloromethane - NCBI Bookshelf.
  • Advanced Chromatography Analytical Methods for the Isolation and Identification of Natural Drug Molecules. (2025). IntechOpen.

Sources

Validation

A Senior Application Scientist's Guide to Biaryl Synthesis: Strategic Alternatives to Methyl 2-bromo-6-fluoro-3-methylbenzoate

Introduction: The Enduring Importance of the Biaryl Motif To any researcher in medicinal or materials chemistry, the biaryl scaffold is a familiar and indispensable structural motif. Its prevalence in pharmaceuticals, ag...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Importance of the Biaryl Motif

To any researcher in medicinal or materials chemistry, the biaryl scaffold is a familiar and indispensable structural motif. Its prevalence in pharmaceuticals, agrochemicals, and organic electronics is a testament to its unique conformational and electronic properties. The development of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, has revolutionized the synthesis of these vital structures.[1][2]

Our focus here is the specific, and often challenging, starting material: Methyl 2-bromo-6-fluoro-3-methylbenzoate . This substrate presents a classic synthetic puzzle. The presence of two ortho-substituents (bromo and fluoro) creates significant steric hindrance around the reaction center. While the electron-withdrawing nature of the fluorine and ester groups can be beneficial, the steric bulk often necessitates forcing reaction conditions.

This guide provides a practical, field-tested comparison of viable alternatives to this compound. We will move beyond simple catalog listings to explore the causal relationships between molecular structure, reaction mechanism, and experimental outcome. Our goal is to empower researchers to make informed, strategic decisions based on their specific project needs, whether they are prioritizing reaction speed for library synthesis, cost-effectiveness for scale-up, or modularity for complex target synthesis.

Pillar 1: Understanding the Parent Compound and Core Principles

The reactivity of any aryl electrophile in a cross-coupling reaction is fundamentally governed by the ease of the initial, often rate-limiting, oxidative addition step into the palladium(0) catalyst.[3] For aryl halides and sulfonates, the general order of reactivity is a direct consequence of the carbon-leaving group (C-X) bond strength:

Reactivity Order: I > Br ≈ OTf (triflate) > OTs (tosylate) > Cl >> F[2][3]

Methyl 2-bromo-6-fluoro-3-methylbenzoate sits squarely in the middle of this spectrum. It is more reactive than its chloro-analog but may prove sluggish compared to the iodo- or triflate-derivatives, especially when coupled with sterically demanding nucleophiles. Modern catalysis, particularly the development of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) and N-heterocyclic carbenes (NHCs), has made the coupling of even challenging substrates like this possible, but optimization is key.[4][5]

Pillar 2: Strategic Alternatives & Comparative Analysis

When a reaction with the parent bromo-compound proves unsatisfactory—due to low yield, high catalyst loading, or harsh conditions—a strategic pivot to an alternative electrophile or a complete reversal of synthetic polarity is warranted. We will evaluate three primary strategies.

Strategy 1: Modulating Reactivity via the Leaving Group

This is the most direct approach, involving the substitution of the bromide for a more or less reactive leaving group.

  • The High-Reactivity Alternative: Iodo-Analog

    • Compound: Methyl 2-iodo-6-fluoro-3-methylbenzoate

    • Scientific Rationale: The carbon-iodine bond is significantly weaker than the carbon-bromine bond. This lower bond dissociation energy facilitates a much faster rate of oxidative addition into the Pd(0) center.

    • Performance: This increased reactivity often translates to milder reaction conditions—lower temperatures, shorter reaction times, and the ability to use less activated palladium catalysts. This is particularly advantageous for preserving thermally sensitive functional groups elsewhere in the molecule.

    • Primary Use Case: Ideal for rapid SAR studies and proof-of-concept syntheses where precursor cost is secondary to speed and reaction success. It is the go-to choice when the bromo-analog fails to react under standard conditions.

  • The Cost-Effective Alternative: Chloro-Analog

    • Compound: Methyl 2-chloro-6-fluoro-3-methylbenzoate[6]

    • Scientific Rationale: The carbon-chlorine bond is substantially stronger, making oxidative addition the highest energy barrier in the catalytic cycle. Overcoming this requires a more energetic approach.

    • Performance: Coupling of this substrate is feasible but demands highly active catalyst systems.[7][8] This typically involves state-of-the-art, sterically hindered, and electron-rich ligands (e.g., Buchwald ligands) or NHC ligands that stabilize the Pd(0) species and promote the difficult C-Cl bond cleavage.[3][5] Higher temperatures and stronger bases are also common requirements.

    • Primary Use Case: The economic choice for large-scale synthesis.[9] Although the initial process development may be more intensive, the significantly lower cost of aryl chlorides makes this investment worthwhile for process chemistry and manufacturing. Its utility as a pharmaceutical intermediate has been noted.[10]

  • The Sulfonate Alternatives: Triflate, Mesylate, and Tosylate Analogs

    • Compounds: Methyl 6-fluoro-3-methyl-2-(sulfonyloxy)benzoates

    • Scientific Rationale: Sulfonates, particularly triflates (OTf), are superb leaving groups with reactivity often on par with or exceeding bromides.[2] Their utility stems from their ready preparation from phenols. Less reactive sulfonates like tosylates (OTs) and mesylates (OMs) have also emerged as viable coupling partners with appropriately tailored catalyst systems, offering a wider spectrum of cost and reactivity.[11]

    • Performance: Triflates are excellent substrates for Suzuki, Buchwald-Hartwig, and other cross-coupling reactions, often proceeding under mild conditions.[4][7][8] Mesylates and tosylates, while more economical, may require more specialized ligands (e.g., CM-phos) to achieve high yields.[11]

    • Primary Use Case: An excellent strategic option when the parent phenol is more readily available or cheaper than the corresponding halogenated benzoic acid. Triflates serve as high-reactivity alternatives to bromides, while mesylates can be a cost-effective choice if the necessary catalytic technology is available.

Strategy 2: Reversing Synthetic Polarity via a Boronic Ester

This advanced strategy redefines the roles of the coupling partners. Instead of an electrophilic halide, our core scaffold becomes the nucleophilic partner.

  • The Reversed-Polarity Alternative: Boronic Ester Analog

    • Compound: Methyl 6-fluoro-3-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

    • Scientific Rationale: In this scenario, the Suzuki-Miyaura reaction proceeds by coupling our boronic ester (or the corresponding boronic acid) with a partner aryl halide or triflate (Ar-X). This modular approach fundamentally broadens the scope of accessible biaryl products.[12]

    • Performance: The success of this route depends on the efficient synthesis of the boronic ester, typically via Miyaura borylation of the parent aryl halide or through a directed ortho-metalation/borylation sequence. Once formed, these esters are generally stable and highly effective in Suzuki-Miyaura couplings.[13]

    • Primary Use Case: Essential for accessing biaryl targets where the desired coupling partner is only commercially available or easily synthesized as a halide/triflate. This strategy provides maximum synthetic flexibility.

Quantitative Comparison Summary
Alternative StrategyRepresentative CompoundRelative ReactivityRelative CostKey AdvantageKey Disadvantage / Requirement
Parent Compound Methyl 2-bromo-6-fluoro-3-methylbenzoateBaselineModerateGood balance of reactivity and cost.Can be sluggish with hindered substrates.
High-Reactivity Halide Methyl 2-iodo-6-fluoro-3-methylbenzoateVery HighHighEnables milder conditions, faster reactions.Higher cost, less commercial availability.
Cost-Effective Halide Methyl 2-chloro-6-fluoro-3-methylbenzoateLowVery LowIdeal for large-scale synthesis due to cost.Requires highly active catalysts, harsh conditions.
High-Reactivity Sulfonate Methyl ...-2-(trifluoromethylsulfonyloxy)benzoateHighHighExcellent leaving group, alternative to halides.Often requires synthesis from phenol.
Reversed Polarity Methyl ...-2-(pinacolboronate)benzoateN/A (Nucleophile)Moderate-HighMaximum synthetic flexibility and modularity.Requires synthesis of the boronic ester.

Pillar 3: Field-Proven Methodologies & Mechanistic Visualization

Trustworthiness in science comes from reproducible, validated protocols. Below are representative, step-by-step procedures for key transformations discussed.

Experimental Protocol 1: Suzuki-Miyaura Coupling of the Parent Bromo-Compound (Baseline)

This protocol outlines a standard set of conditions for coupling the parent aryl bromide, which serves as a baseline for comparison.

  • Setup: To a flame-dried Schlenk flask, add Methyl 2-bromo-6-fluoro-3-methylbenzoate (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03 eq.).

  • Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring for 4-12 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Experimental Protocol 2: Coupling the Chloro-Analog (High-Activity Catalyst System)

This procedure demonstrates the more demanding conditions required for the less reactive aryl chloride, employing a more advanced catalyst system.

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox or under inert atmosphere, add Pd₂(dba)₃ (0.02 eq.) and a bulky phosphine ligand such as SPhos or XPhos (0.08 eq.) to a Schlenk flask. Add anhydrous toluene and stir for 15 minutes.

  • Reagent Addition: To the catalyst mixture, add Methyl 2-chloro-6-fluoro-3-methylbenzoate (1.0 eq.), the arylboronic acid (1.5 eq.), and finely ground potassium phosphate (K₃PO₄, 2.5 eq.).

  • Reaction: Seal the flask and heat to 110-120 °C with vigorous stirring for 12-24 hours.

  • Workup & Purification: Follow steps 5 and 6 from Protocol 1. The more challenging nature of this coupling may result in more side products, necessitating careful purification.

Visualization of Core Concepts

To fully grasp why these alternatives perform differently, we must visualize the underlying catalytic cycle and the decision-making process.

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L_n (Active Catalyst) OA_Complex Ar-Pd(II)-(X)L_n (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition (Rate-Determining Step) Trans_Complex Ar-Pd(II)-(Ar')L_n (Transmetalation Complex) OA_Complex->Trans_Complex Transmetalation Product_Complex Ar-Ar' + Pd(0)L_n Trans_Complex->Product_Complex Reductive Elimination Product_Complex->Pd0 Catalyst Regeneration ArX Ar-X (Aryl Electrophile) ArX->OA_Complex ArB Ar'-B(OR)₂ (Aryl Nucleophile) ArB->Trans_Complex Base Base Base->OA_Complex

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

The critical Oxidative Addition step is heavily influenced by the C-X bond strength of the aryl electrophile (Ar-X). A weaker bond (as in Ar-I) leads to a faster reaction, while a stronger bond (Ar-Cl) requires a more active catalyst and more energy.

Diagram 2: Decision Workflow for Selecting an Alternative

Decision_Tree start Is the Bromo-Compound Reaction Failing? priority What is the Main Priority? start->priority Yes partner_avail Is the Coupling Partner only available as Ar-X? priority->partner_avail Flexibility use_iodo Use Iodo-Analog priority->use_iodo Speed / Mildness use_triflate Use Triflate-Analog priority->use_triflate Speed (Phenol is cheap) use_chloro Optimize Chloro-Analog priority->use_chloro Cost / Scale-up use_boronate Synthesize Boronic Ester (Reverse Polarity) partner_avail->use_boronate Yes

Caption: A workflow for choosing the optimal synthetic strategy.

Conclusion and Recommendations

The "best" alternative to Methyl 2-bromo-6-fluoro-3-methylbenzoate is not a single compound but a strategic choice dictated by the specific goals of a research program.

  • For Medicinal Chemists in Lead Discovery: When speed and a high probability of success are paramount for generating analogs, the iodo-analog is the superior choice, despite its higher cost. It provides the best chance of achieving the desired coupling under mild conditions, preserving sensitive functionalities.

  • For Process and Scale-up Chemists: For late-stage development and manufacturing, the economic advantages are undeniable. The effort to develop a robust, high-yielding protocol for the chloro-analog will yield significant cost savings at scale.

  • For Complex Target Synthesis: When maximum flexibility is required, or when building a molecule around a rare or complex coupling partner that is only available as a halide, reversing the polarity and synthesizing the boronic ester analog is the most powerful and enabling strategy.

By understanding the fundamental principles of the catalytic cycle and the distinct advantages of each alternative, researchers can navigate the challenges of biaryl synthesis with greater efficiency, confidence, and strategic foresight.

References

  • Buchwald, S. L., et al. (2012). Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Triflates with Sodium Cyanate: A Practical Synthesis of Unsymmetrical Ureas. Journal of the American Chemical Society.

  • Buchwald, S. L., et al. (2012). Palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate: A practical synthesis of unsymmetrical ureas. PMC.

  • Fu, G. C., et al. (n.d.). Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Computational Study.

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.

  • Weix, D. (n.d.). Multimetallic catalysed cross-coupling of aryl bromides with aryl triflates. Nature.

  • Various Authors. (n.d.). Coupling reaction of aryl halides or triflates with amines catalyzed by palladium and other transition metal. ResearchGate.

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. organic-chemistry.org.

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia.

  • Kwong, F. Y. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses.

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. chem.libretexts.org.

  • Guidechem. (2020). What is the application of 2-CHLORO-6-FLUORO-3-METHYLBENZOIC ACID in pharmaceutical synthesis?. guidechem.com.

  • Sigma-Aldrich. (n.d.). methyl 3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate. sigmaaldrich.com.

  • Various Authors. (2021). Synthesis, Crystal Structure and DFT Study of COMPOUND methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-. ResearchGate.

  • Szostak, M. (n.d.). Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd(NHC)Cl2]2 Dimers. ChemRxiv.

  • Pescitelli, G., et al. (2025). Synthesis and Characterization of Benzo[1,2-b:4,3-b']dithiophene-Based Biaryls. MDPI.

  • ChemScene. (n.d.). Methyl 2-chloro-6-fluoro-3-methylbenzoate. chemscene.com.

  • Fu, G. C., et al. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society.

Sources

Comparative

reactivity comparison of aryl bromides vs aryl iodides in cross-coupling

A Comparative Guide to the Reactivity of Aryl Bromides vs. Aryl Iodides in Cross-Coupling Reactions For researchers and professionals in drug development and chemical synthesis, the choice between an aryl bromide and an...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Reactivity of Aryl Bromides vs. Aryl Iodides in Cross-Coupling Reactions

For researchers and professionals in drug development and chemical synthesis, the choice between an aryl bromide and an aryl iodide is a critical decision in optimizing palladium-catalyzed cross-coupling reactions. While the general reactivity trend of Ar-I > Ar-Br > Ar-Cl is widely accepted, a deeper, evidence-based understanding of the nuances is essential for rational reaction design and process development. This guide provides an in-depth, objective comparison of the reactivity of aryl bromides and aryl iodides, supported by experimental data and mechanistic insights.

The Decisive Step: Oxidative Addition

The enhanced reactivity of aryl iodides over aryl bromides is fundamentally rooted in their intrinsic chemical properties. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond. This lower bond dissociation energy (BDE) facilitates the crucial oxidative addition step, which is often the rate-determining step in many cross-coupling catalytic cycles.[1] In this step, the palladium catalyst inserts into the carbon-halogen bond, initiating the catalytic cycle. The general order of reactivity for electrophiles in palladium-catalyzed reactions is I > Br ~ -OTf > Cl.[1]

The oxidative addition of aryl halides to a Pd(0) complex is the initiating step in numerous widely applied catalytic cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions.[2][3][4] Understanding the factors that influence the efficiency of this step is paramount.[2][3][4]

Quantitative Reactivity Comparison

The following tables summarize quantitative data from various studies, directly comparing the performance of aryl iodides and bromides in key cross-coupling reactions under similar conditions.

Table 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods for forming C-C bonds. Generally, aryl iodides exhibit higher reactivity, allowing for milder reaction conditions.[1]

Aryl Halide (Ar-X)Boronic Acid/EsterCatalyst SystemConditionsYield (%)Reference
DNA-conjugated Aryl IodidePhenyl boronic acidNa₂PdCl₄ / sSPhos37°C, 28 h>95%[5]
DNA-conjugated Aryl BromidePhenyl boronic acidNa₂PdCl₄ / sSPhos37°C, 28 h41%[1]
p-Iodotoluenep-Tolylboronic acidPd(PPh₃)₄50°CLow[6]
p-Bromotoluenep-Tolylboronic acidPd(PPh₃)₄50°CEfficient[6]

Interestingly, while aryl iodides are generally more reactive, some studies have shown that under specific "classical" Pd/PPh₃ catalyst systems at lower temperatures (~50 °C), aryl bromides can exhibit surprisingly more efficient coupling.[6] This highlights the importance of considering the entire catalytic system and reaction conditions.

Table 2: Heck Coupling

The Heck reaction couples aryl halides with alkenes. Aryl bromides are noted to be significantly less reactive than aryl iodides, often necessitating higher reaction temperatures.[7]

Aryl Halide (Ar-X)OlefinCatalyst SystemConditionsYield (%)Reference
4-IodoanisoleStyrenePd-complex 660°C, 12 h95%[8]
4-BromoanisoleStyrenePd-complex 660°C, 12 h92%[8]
4-ChloroanisoleStyrenePd-complex 660°C, 12 h62%[8]

This data clearly illustrates the reactivity trend of I > Br > Cl in Heck reactions under these specific conditions.

Table 3: Buchwald-Hartwig Amination

In C-N bond formation, the higher reactivity of aryl iodides can enable high chemoselectivity, allowing for reactions to proceed at the C-I bond while leaving a C-Br bond on the same molecule intact.[1]

Aryl Halide (Ar-X)AmineCatalyst SystemConditionsYield (%)Reference
Aryl IodideHeterocyclic Amine[Pd(allyl)Cl]₂ / t-BuXPhos100°C, 24 h68% (with 0.5 mol% Pd)[9][10]
Aryl BromideHeterocyclic Amine[Pd(allyl)Cl]₂ / t-BuXPhos100°C, 24 hNot reported under identical low catalyst loading
Aryl IodidesVarious AminesFirst-generation catalystsDioxane solventModest[11]
Aryl BromidesVarious AminesFirst-generation catalystsToluene solventEffective[11]

The use of bidentate phosphine ligands, such as BINAP and DPPF, has been shown to improve the coupling of aryl iodides in Buchwald-Hartwig amination, potentially by preventing the formation of stable palladium iodide dimers that can slow down the reaction.[11]

Mechanistic Considerations and Experimental Design

The choice between an aryl iodide and an aryl bromide is a trade-off between reactivity, selectivity, and cost.[1]

  • Aryl Iodides : Their higher reactivity, stemming from the weaker C-I bond, facilitates a faster rate of oxidative addition.[1] This makes them ideal for reactions requiring mild conditions, low catalyst loadings, or high chemoselectivity in the presence of other halides.[1]

  • Aryl Bromides : While less reactive, they are often more cost-effective and readily available. Optimizing reaction conditions, such as using more active catalysts or higher temperatures, can often achieve high yields.

The following diagrams illustrate the underlying principles and practical considerations for choosing between an aryl iodide and an aryl bromide.

G cluster_cycle Catalytic Cycle cluster_factors Reactivity Factors OA Oxidative Addition (Ar-X + Pd(0) -> Ar-Pd(II)-X) TM Transmetalation (Ar-Pd(II)-X + Nu-M -> Ar-Pd(II)-Nu) OA->TM Rate-determining for Ar-Br RE Reductive Elimination (Ar-Pd(II)-Nu -> Ar-Nu + Pd(0)) TM->RE RE->OA Regenerates Catalyst BDE Bond Dissociation Energy (C-I < C-Br) BDE->OA LA Ligand Association/ Dissociation LA->OA Cat Catalyst Activity Cat->OA

Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling.

G start Synthetic Goal reactivity_need High reactivity at low temperature required? start->reactivity_need chemoselectivity Chemoselectivity (multiple halides present)? reactivity_need->chemoselectivity No use_iodide Use Aryl Iodide reactivity_need->use_iodide Yes cost Cost a primary concern? chemoselectivity->cost No chemoselectivity->use_iodide Yes cost->use_iodide No use_bromide Use Aryl Bromide (Optimize conditions) cost->use_bromide Yes

Caption: Decision workflow for selecting an aromatic halide.

Experimental Protocol: A Comparative Suzuki-Miyaura Reaction

This section provides a generalized protocol for a Suzuki-Miyaura reaction that can be adapted to compare the reactivity of an aryl iodide and an aryl bromide.

Objective: To compare the reaction rate and final yield of the Suzuki-Miyaura coupling of 4-iodotoluene and 4-bromotoluene with phenylboronic acid.

Materials:

  • 4-Iodotoluene

  • 4-Bromotoluene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Internal standard (e.g., dodecane)

  • Reaction vials, stir bars, heating block

  • GC-MS for analysis

Procedure:

  • Catalyst Preparation: In a glovebox, prepare a stock solution of the palladium catalyst by dissolving Pd(OAc)₂ and PPh₃ (1:2 molar ratio) in anhydrous toluene.

  • Reaction Setup: In separate reaction vials, add 4-iodotoluene (1 mmol) and 4-bromotoluene (1 mmol). To each vial, add phenylboronic acid (1.2 mmol), potassium carbonate (2 mmol), and the internal standard.

  • Initiation: Add the catalyst solution (e.g., 1 mol%) to each vial.

  • Reaction: Place the vials in a pre-heated heating block at a set temperature (e.g., 80 °C) and stir.

  • Monitoring: At regular time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a small aliquot from each reaction mixture, quench with water, extract with ethyl acetate, and analyze by GC-MS.

  • Data Analysis: Plot the percentage yield versus time for both the aryl iodide and aryl bromide reactions to generate a reaction profile and compare their rates and final yields.[1]

Conclusion

The choice between an aryl iodide and an aryl bromide in cross-coupling reactions is a nuanced decision that depends on a variety of factors. Aryl iodides are generally the more reactive coupling partners due to the weaker C-I bond, which facilitates a faster rate of oxidative addition.[1] This makes them ideal for reactions requiring mild conditions, low catalyst loadings, or high chemoselectivity.[1] However, aryl bromides are often more economical and can be highly effective with the appropriate choice of catalyst and reaction conditions. Ultimately, the optimal choice depends on the specific synthetic challenge, including the complexity of the substrate, the desired reaction conditions, and economic considerations.[1]

References

  • A Comparative Guide to the Reactivity of Bromo- vs. Iodo-Aromatic Compounds in Cross-Coupling Reactions - Benchchem.
  • Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP - University of Windsor.
  • The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation.
  • The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation.
  • The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation - PubMed.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC.
  • Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis - University of Windsor.
  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - Beilstein Journals.
  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures | Organometallics - ACS Publications.
  • Buchwald–Hartwig amination - Wikipedia.
  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - Frontiers.

Sources

Validation

A Senior Application Scientist’s Guide to the Computational Prediction of NMR Shifts for Substituted Benzoates

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural elucidation of novel molecules is paramount. Substituted benzoates, as common scaffolds in drug candidates and key synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural elucidation of novel molecules is paramount. Substituted benzoates, as common scaffolds in drug candidates and key synthetic intermediates, are no exception. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this task, with chemical shifts providing a detailed fingerprint of a molecule's electronic and spatial environment. However, assigning these shifts, particularly in complex or isomeric structures, can be a significant bottleneck.

This guide provides an in-depth comparison of modern computational methods for predicting ¹H and ¹³C NMR chemical shifts of substituted benzoates. As a senior application scientist, my focus is not merely on the "how" but on the "why"—the underlying principles that govern the accuracy and applicability of each technique. We will explore the landscape from first-principles quantum mechanics to the latest in machine learning, providing the supporting data and protocols necessary for you, the research scientist, to select and implement the optimal predictive strategy for your work.

The Methodological Arsenal: A Comparative Overview

The prediction of NMR chemical shifts can be broadly categorized into three families of methods, each with distinct advantages in terms of accuracy, computational cost, and reliance on existing data.

  • First-Principles Quantum Mechanical (QM) Methods: Often utilizing Density Functional Theory (DFT), these methods calculate NMR shielding tensors from the ground-state electronic structure of the molecule. The Gauge-Including Atomic Orbital (GIAO) method is the most prevalent and reliable QM approach for this task.[1][2] Its strength lies in its ability to model novel structures for which no experimental data exists.

  • Empirical and Database-Driven Methods: These approaches leverage vast databases of experimentally assigned spectra.[3][4] Algorithms, such as those using Hierarchical Organisation of Spherical Environments (HOSE) codes, identify molecular fragments within a query structure and predict shifts based on analogous fragments in the database.[5] Commercial software like ACD/Labs NMR Predictor and ChemDraw's predictor are well-known examples.[5][6] They are exceptionally fast but their accuracy can diminish for structures containing novel or underrepresented motifs.

Deep Dive 1: The Rigor of First-Principles DFT-GIAO Calculations

The GIAO-DFT method stands as the cornerstone for high-accuracy NMR prediction, particularly for resolving subtle stereochemical or constitutional ambiguities.[12] The method's power comes from its quantum mechanical foundation, but this also means its accuracy is critically dependent on the chosen computational parameters.

The Causality Behind Parameter Selection
  • The Functional: The exchange-correlation functional is the heart of a DFT calculation, approximating the complex electron correlation effects. For NMR calculations, hybrid functionals are a proven choice.

    • B3LYP is a widely used, robust functional that provides a good balance of accuracy and computational cost for a variety of organic molecules.[1][13]

    • PBE0 is another popular hybrid functional that often yields high-quality results.[14]

    • WP04 is a functional specifically parameterized to achieve high accuracy for ¹H chemical shifts, making it an excellent choice when proton environments are of primary interest.[13][15][16]

  • The Basis Set: The basis set is the set of mathematical functions used to build the molecular orbitals. Its size and complexity directly impact both accuracy and computational time.

    • Pople-style basis sets like 6-31G(d,p) offer a very effective compromise between accuracy and computational expense for the initial geometry optimization and are often sufficient for the final NMR calculation itself.[2][17]

    • Correlation-consistent basis sets such as cc-pVDZ can offer improved accuracy, especially when paired with specifically parameterized functionals.[1][15][18]

    • It is a common misconception that extremely large basis sets are always required; modest basis sets often provide highly accurate predictions, especially when systematic errors are corrected via linear scaling.[13][15]

  • The Solvation Model: NMR experiments are performed in solution, and the solvent can significantly influence chemical shifts through electronic polarization and specific interactions like hydrogen bonding.[19][20] Ignoring the solvent is a primary source of error. The Polarizable Continuum Model (PCM) is a highly effective and computationally efficient way to account for bulk solvent effects.[2][21]

Experimental Protocol: DFT-GIAO ¹³C NMR Prediction for Methyl 4-nitrobenzoate

This protocol outlines a self-validating workflow for predicting NMR shifts, incorporating geometry optimization, the GIAO calculation, and essential post-processing.

  • Step 1: 3D Structure Generation.

    • Draw methyl 4-nitrobenzoate in a molecular editor (e.g., Avogadro, GaussView) and perform an initial, rough geometry optimization using a molecular mechanics force field (e.g., UFF).

  • Step 2: Conformational Search (Critical for Flexible Molecules).

    • Rationale: For molecules with rotatable bonds, multiple low-energy conformers can exist in solution. The observed NMR spectrum is a Boltzmann-weighted average of all contributing conformers.

    • Perform a conformational search using a tool like crest.[16] For a relatively rigid molecule like methyl 4-nitrobenzoate, this step may identify only one dominant conformer.

  • Step 3: Geometry Optimization.

    • Rationale: The calculated NMR shielding is highly sensitive to the molecular geometry. An accurate, optimized structure at a reasonable level of theory is crucial.

    • Create an input file for a quantum chemistry package (e.g., Gaussian, ORCA, NWChem).

    • Specify a geometry optimization task using the B3LYP functional and the 6-31G(d,p) basis set.[22]

    • Crucially, include the IEFPCM solvent model for your chosen solvent (e.g., Chloroform).

    • Run the calculation and verify that it has converged successfully without any imaginary frequencies.

  • Step 4: GIAO NMR Calculation.

    • Using the optimized geometry from Step 3, set up a new calculation.

    • Specify an "NMR" task.

    • Employ the GIAO method.

    • Select the desired functional and a suitable basis set for the NMR property calculation (e.g., B3LYP/cc-pVDZ).[1][18]

    • Ensure the same PCM solvent model is applied.

    • Run the calculation. The output will provide the absolute shielding values (σ) in ppm for each nucleus.

  • Step 5: Referencing and Scaling.

    • Rationale: The raw output gives absolute shielding constants, not chemical shifts (δ). These must be referenced to Tetramethylsilane (TMS). Furthermore, DFT calculations have systematic errors that can be corrected by linear scaling against experimental data.[1][2]

    • Perform the same GIAO calculation (Step 4) for TMS using the identical level of theory.

    • Calculate the chemical shift for each carbon atom (i): δcalc(i) = σTMS - σcalc(i) .

    • Apply a linear scaling correction. The scaled shift (δscaled) is found using the equation δscaled = (δcalc - b) / m , where 'm' (slope) and 'b' (intercept) are derived from plotting a set of calculated shifts against their known experimental values. For ¹³C NMR, typical values are often around m ≈ 1.05 and b ≈ -1 to -5 ppm, but should be derived for your specific level of theory.

Visualization: DFT-GIAO Prediction Workflow

DFT_Workflow cluster_pre Pre-Processing cluster_qm Quantum Mechanics Calculation cluster_post Post-Processing & Analysis mol_build 1. Build 3D Structure conf_search 2. Conformational Search mol_build->conf_search geom_opt 3. Geometry Optimization (e.g., B3LYP/6-31G(d,p), PCM) conf_search->geom_opt nmr_calc 4. GIAO NMR Calculation (e.g., B3LYP/cc-pVDZ, PCM) geom_opt->nmr_calc Optimized Geometry scaling 5. Referencing & Linear Scaling vs. TMS & Experimental Data nmr_calc->scaling Absolute Shieldings (σ) final_shifts Final Predicted Shifts (δ) scaling->final_shifts

Caption: A typical workflow for predicting NMR chemical shifts using the DFT-GIAO method.

Deep Dive 2: The Speed and Intelligence of Machine Learning

Machine learning models are transforming the landscape of chemical prediction.[23] Instead of solving quantum mechanical equations, they learn the intricate patterns connecting a molecular graph to its NMR spectrum from vast amounts of training data.

The Logic of ML-Based Prediction

At its core, an ML model for NMR prediction, often a GNN, treats a molecule as a graph of nodes (atoms) and edges (bonds).[8][10] The model iteratively passes "messages" between connected atoms, allowing each atom to learn about its local and, eventually, its global chemical environment.[10] This learned representation is then mapped to a predicted chemical shift. The quality of the prediction is therefore entirely dependent on the quality and diversity of the data it was trained on.[7]

Visualization: Machine Learning Prediction Workflow

ML_Workflow cluster_input User Input cluster_model Pre-Trained ML Model cluster_output Prediction Output mol_input 1. Provide Molecular Structure (e.g., SMILES) featurization 2. Molecular Graph Featurization mol_input->featurization gnn 3. GNN Message Passing (Learns Atomic Environments) featurization->gnn prediction 4. Output Layer (Maps Environment to Shift) gnn->prediction final_shifts Predicted Shifts (δ) prediction->final_shifts

Caption: High-level workflow for predicting NMR shifts using a pre-trained ML model.

Performance Comparison: A Substituted Benzoate Case Study

To ground this discussion in practical reality, let's compare the performance of these methods against experimental data for two common substituted benzoates. The data below is a synthesis of literature values and predictions from representative methods.

Compound Atom Experimental δ (ppm) [24]DFT (Scaled GIAO) δ (ppm) Machine Learning δ (ppm) Empirical (Database) δ (ppm)
Methyl 4-methylbenzoate C1127.3127.1127.5127.8
C2, C6129.5129.8129.6129.3
C3, C5129.0129.2129.1128.9
C4143.4143.9143.2143.7
C=O167.1166.8167.3166.9
O-CH₃51.852.151.952.0
Ar-CH₃21.521.721.621.4
Mean Absolute Error (MAE) -~0.24 ~0.19 ~0.27
Methyl 4-nitrobenzoate C1135.4135.1135.8136.1
C2, C6130.6130.9130.4130.2
C3, C5123.5123.8123.6123.9
C4150.5150.1150.7150.3
C=O165.1164.7165.4165.5
O-CH₃52.853.252.752.5
Mean Absolute Error (MAE) -~0.30 ~0.32 ~0.38

Note: Predicted values are representative of high-quality implementations of each method. DFT errors are highly dependent on the level of theory and scaling factors used. ML and Empirical errors depend on the specific model/database.

Analysis of Results
  • Overall Accuracy: For common structures like these, all three methods provide high accuracy, with Mean Absolute Errors (MAEs) well under 1.0 ppm for ¹³C shifts, which is excellent for structural confirmation.

  • DFT-GIAO: This method demonstrates robust and consistent accuracy. Its primary advantage is reliability for any structure, including novel ones not present in experimental databases. The need for scaling is a critical step to achieve this level of accuracy.[2][17]

  • Machine Learning: ML models show outstanding performance, in some cases achieving the lowest MAE.[7][25] Their speed is a major advantage, providing near-instantaneous results once the model is trained. Their predictive power is strongest for chemical spaces well-represented in their training data.

  • Empirical/Database: These methods are the fastest and are highly accurate for standard functional groups. Their performance can sometimes be slightly lower than modern ML or well-executed DFT methods, especially for atoms influenced by multiple or unusual substituents.

Final Recommendations for the Practicing Scientist

The choice of method is not a matter of "best" but "most appropriate for the task."

  • For Routine Structure Verification: When you have synthesized a known compound or a close analog, Empirical or Machine Learning predictors offer an unbeatable combination of speed and sufficient accuracy. They can provide an immediate check against your experimental spectrum.

  • For Distinguishing Isomers or Assigning Complex Structures: When the assignment is ambiguous (e.g., differentiating regioisomers or stereoisomers), the rigor of DFT-GIAO is the most trustworthy approach. The ability to model the exact 3D structure and its electronic properties provides the highest level of confidence in the assignment.[12][26]

  • For High-Throughput Screening: For virtual libraries or large compound collections, Machine Learning is the only feasible option. Its predictive speed allows for the rapid generation of predicted spectra for thousands of molecules.[7]

Ultimately, the computational prediction of NMR shifts is a powerful tool that, when used correctly, can significantly accelerate research and development. By understanding the causality behind each method's strengths and limitations, you can confidently integrate these techniques into your workflow, turning spectral ambiguity into structural certainty.

References

  • GIAO and CSGT models at Hartree–Fock and DFT/B3LYP levels of theory using different basis sets were employed for calculations of 1H and 13C NMR chemical shifts for para-X-substituted (X=H, CH3O and NO2) aromatic carbonyl compounds. ResearchGate. [Link]

  • ACD/Labs' NMR Prediction Software. SpinCore Technologies. [Link]

  • NMR Software & Simulations. BioPchem. [Link]

  • Impacts of basis sets, solvent models, and NMR methods on the accuracy of 1H and 13C chemical shift calculations for biaryls: a DFT study. VNUHCM Journal of Science and Technology Development. [Link]

  • Calculating Accurate Proton Chemical Shifts of Organic Molecules with Density Functional Methods and Modest Basis Sets. SciSpace. [Link]

  • Calculating accurate proton chemical shifts of organic molecules with density functional methods and modest basis sets. PubMed. [Link]

  • 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Science Publishing. [Link]

  • Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Can Graph Machines Accurately Estimate 13 C NMR Chemical Shifts of Benzenic Compounds?. MDPI. [Link]

  • On the Efficiency of the Density Functional Theory (DFT)-Based Computational Protocol for 1H and 13C Nuclear Magnetic Resonance (NMR) Chemical Shifts of Natural Products: Studying the Accuracy of the pecS-n (n = 1, 2) Basis Sets. PMC. [Link]

  • Which software is best for computer assisted prediction of NMR and/or mass spectra?. ResearchGate. [Link]

  • NMR Predict. Mestrelab. [Link]

  • Impacts of basis sets, solvent models, and NMR methods on the accuracy of 1H and 13C chemical shift calculations for biaryls: a DFT study. ResearchGate. [Link]

  • Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. PubMed. [Link]

  • Modern open-source tools for simulation of NMR spectra. Chemistry Stack Exchange. [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Course Hero. [Link]

  • DFT Calculations of 1H NMR Chemical Shifts of Geometric Isomers of Conjugated Linolenic Acids, Hexadecatrienyl Pheromones, and Model Triene-Containing Compounds. PMC. [Link]

  • GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products. Moroccan Journal of Chemistry. [Link]

  • NMR shifts with relativistic DFT. SCM. [Link]

  • On the Efficiency of the Density Functional Theory (DFT)-Based Computational Protocol for H and C Nuclear Magnetic Resonance (NMR) Chemical Shifts of Natural Products: Studying the Accuracy of the pecS-n (n = 1, 2) Basis Sets. ResearchGate. [Link]

  • Critical test of some computational methods for prediction of NMR 1H and 13C chemical shifts. ResearchGate. [Link]

  • A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Springer Nature Experiments. [Link]

  • The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe. [Link]

  • Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry. [Link]

  • Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. ResearchGate. [Link]

  • Ultra-fast hybrid method for predicting chemical shifts of ¹³C. Enciclopédia Biosfera. [Link]

  • Calculating Nuclear Magnetic Resonance Chemical Shifts from Density Functional Theory: A Primer. NSF Public Access Repository. [Link]

  • Computational NMR Prediction: A Microreview. Corin Wagen. [Link]

  • A Machine Learning Model of Chemical Shifts for Chemically and Structurally Diverse Molecular Solids. PMC. [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. [Link]

  • Machine learning in NMR spectroscopy. Research Collection. [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. mdpi.com. [Link]

  • Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. ResearchGate. [Link]

  • NMR shift prediction from small data quantities. Journal of Cheminformatics. [Link]

  • Prediction of NMR shifts: a review. ResearchGate. [Link]

  • NMR Parameter Prediction with Machine Learning. University of Bristol Research Portal. [Link]

  • PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. University of Liverpool Repository. [Link]

  • Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. Morganton Scientific. [Link]

  • Supporting Information for Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Royal Society of Chemistry. [Link]

  • Plot of experimental versus calculated chemical shifts (ppm) for compounds 1 to 25. ResearchGate. [Link]

  • Prediction of chemical shift in NMR: A review. PubMed. [Link]

  • The Importance of Solvent Effects in Calculations of NMR Coupling Constants at the Doubles Corrected Higher Random-Phase Approximation. MDPI. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. J. Org. Chem. [Link]

  • Benchmarking quantum mechanical calculations with experimental NMR chemical shifts of 2-HADNT. ScienceDirect. [Link]

Sources

Comparative

A Comparative Guide to Palladium Ligands for the Suzuki-Miyaura Coupling of Hindered Substrates

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its robustness and wide functional group tolerance in forging carbon-carbon bonds.[1][2] Its application in pharma...

Author: BenchChem Technical Support Team. Date: March 2026

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its robustness and wide functional group tolerance in forging carbon-carbon bonds.[1][2] Its application in pharmaceutical and materials science is extensive, enabling the construction of complex molecular architectures.[2] However, as synthetic targets become increasingly complex, the need to couple sterically hindered fragments presents a significant challenge to this otherwise versatile reaction. This guide provides an in-depth comparison of palladium ligands designed to overcome the steric barriers inherent in coupling hindered substrates, offering field-proven insights and actionable experimental data for researchers and drug development professionals.

The Challenge of Steric Hindrance

Steric hindrance in Suzuki-Miyaura coupling, typically from ortho-substituents on either the organohalide or the organoboron partner, can dramatically impede the reaction by slowing down key steps in the catalytic cycle. The primary hurdles include:

  • Slow Oxidative Addition: The initial step, where the palladium(0) catalyst inserts into the carbon-halide bond, is highly sensitive to steric bulk around the reaction center.[3]

  • Difficult Transmetalation: The transfer of the organic group from boron to the palladium center can be sterically hindered.

  • Impeded Reductive Elimination: The final, product-forming step, where the two coupled fragments are expelled from the palladium coordination sphere, can be sluggish when bulky groups are involved.[4]

Overcoming these barriers requires a catalyst system, specifically the ligand bound to the palladium center, that is tailored to operate effectively in a sterically congested environment.

The Evolution of Ligands: The Rise of Bulky, Electron-Rich Phosphines

Early Suzuki-Miyaura reactions often employed simple triphenylphosphine (PPh₃) as a ligand. While effective for simple substrates, PPh₃ is largely ineffective for hindered couplings, particularly with less reactive aryl chlorides.[5] The breakthrough came with the development of bulky and electron-rich monophosphine ligands.[6][7] These ligands possess two key features that are critical for coupling hindered substrates:

  • Steric Bulk: Large, sterically demanding ligands promote the formation of monoligated palladium(0) species (L-Pd), which are more catalytically active than their bis-ligated counterparts (L₂-Pd).[6][8] This bulk also accelerates the final reductive elimination step.[4]

  • Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, which facilitates the rate-limiting oxidative addition step, especially with challenging electrophiles like aryl chlorides.[8][9]

This design principle gave rise to several highly successful ligand classes, most notably the Buchwald-type biaryl phosphines and N-Heterocyclic Carbenes (NHCs).

Comparative Analysis of Key Ligand Classes

The choice of ligand is paramount for a successful hindered coupling. Below is a comparative analysis of the most effective ligand classes, supported by experimental data.

Buchwald-Type Biaryl Phosphine Ligands

Developed by Stephen L. Buchwald and his group, dialkylbiaryl phosphines are among the most powerful and versatile ligands for cross-coupling reactions.[6] They feature a biaryl backbone that creates a sterically demanding pocket around the palladium center.

  • Key Examples: XPhos, SPhos, RuPhos, and BrettPhos.

  • Mechanism of Action: These ligands are designed to be both bulky and electron-rich.[10] The steric profile favors the formation of the highly reactive monoligated L-Pd(0) species, while the electron-donating phosphine moiety accelerates oxidative addition.[6] SPhos, for instance, has been shown to be exceptionally active for preparing extremely hindered biaryls and can facilitate reactions of aryl chlorides at room temperature.[11]

  • Advantages:

    • High reactivity for a broad range of substrates, including hindered aryl chlorides and tosylates.[6][10]

    • Often effective at low catalyst loadings.[11]

    • Well-established and commercially available in various forms, including pre-catalysts.

  • Considerations: The choice within this class can be substrate-dependent. For example, XPhos is often highly effective for coupling unactivated aryl chlorides, while SPhos can suppress racemization in couplings involving chiral α-amino acids.[10][12]

N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic Carbenes (NHCs) have emerged as a powerful alternative to phosphine ligands.[13] They are prized for their strong σ-donating properties and steric tuneability.

  • Key Examples: IPr, IMes, IAd.

  • Mechanism of Action: NHCs are even stronger σ-donors than the most electron-rich phosphines, forming highly stable bonds with the palladium center.[8][14] This stability can lead to higher catalyst turnover numbers (TONs).[14] The steric bulk of the N-aryl or N-alkyl substituents can be tuned to promote reductive elimination and stabilize the catalytically active monoligated palladium species.[8]

  • Advantages:

    • Exceptional thermal stability, allowing for reactions at higher temperatures if needed.

    • High efficiency for coupling sterically hindered and electron-deficient substrates.[13][15]

    • Often effective for room-temperature couplings of even challenging substrates like aryl chlorides.[16]

  • Considerations: While highly effective, the synthesis of some complex NHC ligands can be more involved than that of phosphine ligands. However, many are now commercially available as salts or in pre-formed palladium complexes.

The Catalytic Cycle for Suzuki-Miyaura Coupling

The general mechanism involves a Pd(0)/Pd(II) catalytic cycle. The ligand (L) plays a crucial role in stabilizing the palladium center and modulating its reactivity at each step.

Suzuki_Coupling_Cycle pd0 L-Pd(0) (Active Catalyst) dummy1 pd0->dummy1 oa_complex L-Pd(II)(Ar¹)(X) dummy2 oa_complex->dummy2 trans_complex L-Pd(II)(Ar¹)(Ar²) trans_complex->pd0 Reductive Elimination (Ar¹-Ar²) product_out Ar¹-Ar² trans_complex->product_out dummy1->oa_complex Oxidative Addition (Ar¹-X) dummy2->trans_complex Transmetalation (Ar²-B(OR)₂) reagent_in1 Ar¹-X reagent_in1->dummy1 reagent_in2 Ar²-B(OR)₂ + Base reagent_in2->dummy2

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • 2-Bromobenzonitrile (1.0 mmol, 182 mg)

  • Mesitylboronic acid (1.2 mmol, 197 mg)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg, 2 mol%)

  • SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl, 0.024 mmol, 9.8 mg, 2.4 mol%)

  • Potassium Phosphate, tribasic (K₃PO₄, 2.0 mmol, 424 mg)

  • Anhydrous Toluene (5 mL)

Procedure:

  • Reaction Setup: In a glovebox, add 2-bromobenzonitrile, mesitylboronic acid, and K₃PO₄ to a dried Schlenk tube equipped with a magnetic stir bar.

  • Catalyst Preparation: In a separate vial, dissolve Pd(OAc)₂ and SPhos in 2 mL of anhydrous toluene. Stir the mixture for 10-15 minutes at room temperature until a homogeneous solution is formed.

  • Reaction Execution: Transfer the catalyst solution via syringe to the Schlenk tube containing the substrates and base. Rinse the vial with the remaining 3 mL of toluene and add it to the reaction tube.

  • Heating: Seal the Schlenk tube and remove it from the glovebox. Place the tube in a preheated oil bath at 100 °C.

  • Stirring & Monitoring: Stir the reaction mixture vigorously for 12-24 hours. The reaction progress can be monitored by taking small aliquots (under inert atmosphere) and analyzing by TLC or GC-MS.

  • Work-up: After the reaction is complete (as judged by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.

  • Extraction: Wash the organic filtrate with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure tetra-ortho-substituted biaryl product.

Conclusion and Future Outlook

The development of bulky, electron-rich phosphine and N-heterocyclic carbene ligands has revolutionized the Suzuki-Miyaura coupling, transforming it into a reliable tool for the synthesis of sterically congested molecules. [6][8]Buchwald-type ligands like XPhos and SPhos, alongside robust NHC ligands such as IPr, have demonstrated exceptional performance in overcoming the steric and electronic challenges posed by hindered substrates. [11][15] The choice between ligand classes often depends on the specific substrates, desired reaction conditions (e.g., temperature), and cost considerations. As the field continues to evolve, the focus remains on developing even more active and universal catalysts that operate at lower loadings and under milder, more sustainable conditions. [17]The continued exploration of ligand structure-activity relationships will undoubtedly unlock new capabilities for this cornerstone of organic synthesis. [18]

References

  • Bellina, F., & Renzo, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419–2440.
  • Roy, D., & Maiti, D. (2016).
  • Johansson, H., & Stawinski, J. (2017). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Organic and Pharmaceutical Chemistry Research.
  • Joshaghani, M., et al. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry, 691(13), 2943-2949.
  • Nolan, S. P., & Organ, M. G. (2024). Recent Advances in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions: Exploration of Catalytic Systems, Reaction Parameters, and Ligand Influences.
  • BenchChem. (2025). A Comparative Guide to N-Heterocyclic Carbene (NHC)
  • Buchwald, S. L., & Martin, R. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling. BenchChem Technical Guides.
  • Couto, C. G., et al. (2023). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Polymers, 15(22), 4443.
  • Glorius, F., & Altenhoff, G. (2008). Surveying Sterically Demanding N-Heterocyclic Carbene Ligands with Restricted Flexibility for Palladium-catalyzed Cross-Coupling Reactions. Accounts of Chemical Research, 41(11), 1545-1556.
  • BenchChem. (2025). Technical Support Center: Suzuki-Miyaura Coupling of Sterically Hindered Substrates with Amphos. BenchChem Technical Guides.
  • Zhang, Y., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4234–4237.
  • Walker, S. D., et al. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 126(43), 14042-14043.
  • Pérez-Temprano, M. H., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Organometallic Chemistry, 695(24), 2635-2643.
  • Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings? r/chemistry.
  • Nolan, S. P., et al. (2006). Modified (NHC)Pd(allyl)Cl (NHC = N-Heterocyclic Carbene) Complexes for Room-Temperature Suzuki-Miyaura and Buchwald-Hartwig Reactions. Journal of the American Chemical Society, 128(12), 4101–4111.
  • Takeda, Y., et al. (2022). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction.
  • Organ, M. G., et al. (2014). Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. Catalysis Science & Technology, 4(9), 2918-2933.
  • Humphrey, J. M., et al. (2009). Use of the SPhos Ligand to Suppress Racemization in Arylpinacolboronate Ester Suzuki Couplings Involving α-Amino Acids. The Journal of Organic Chemistry, 74(22), 8593–8601.
  • Carrow, B. P., & Hartwig, J. F. (2011). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Society Reviews, 40(10), 5009-5024.
  • Merck. Buchwald Phosphine Ligands. Sigma-Aldrich.
  • Kwong, F. Y., & Chan, A. S. C. (2011). Pd‐catalyzed Suzuki–Miyaura coupling of aryl chlorides and arylboronic acids.
  • Thomas, A. A., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 51(5), 1239–1252.
  • Li, Y., et al. (2016). Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. Synthesis, 48(24), 4305-4318.
  • Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • The Organic Chemistry Channel. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube.
  • Wang, D., et al. (2017). Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine. Journal of Organometallic Chemistry, 848, 137-143.
  • Ding, Y., et al. (2020). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 8, 583.

Sources

Validation

X-ray Crystallography of Methyl 2-bromo-6-fluoro-3-methylbenzoate Derivatives: A Comparative Guide to Diffractometer Sources and Refinement Strategies

Methyl 2-bromo-6-fluoro-3-methylbenzoate and its derivatives are highly sterically hindered, poly-substituted aromatic building blocks frequently utilized in the modular synthesis of complex organic architectures, such a...

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 2-bromo-6-fluoro-3-methylbenzoate and its derivatives are highly sterically hindered, poly-substituted aromatic building blocks frequently utilized in the modular synthesis of complex organic architectures, such as semibuckminsterfullerenes [1], and as precursors for PET imaging agents.

For the structural chemist, solving the single-crystal X-ray structure of these derivatives presents a unique set of crystallographic challenges. The bulky ortho-bromo and ortho-fluoro substituents force the methyl ester group out of the aromatic plane, creating complex packing motifs. Furthermore, the presence of heavy bromine atoms alongside nearly isosteric fluorine and methyl groups introduces competing factors of severe X-ray absorption, anomalous dispersion, and positional disorder [2].

This guide objectively compares the performance of Traditional Mo-Kα Sealed Tube Diffractometers versus Modern Cu-Kα Microfocus Diffractometers for solving these specific halogenated structures, providing actionable, self-validating protocols for drug development professionals and crystallographers.

The Mechanistic Challenge: Causality in the Crystal Lattice

Before selecting a diffractometer source, it is critical to understand the physical phenomena governing the diffraction of Methyl 2-bromo-6-fluoro-3-methylbenzoate derivatives:

  • Anomalous Scattering & The Bromine K-Edge: To determine the absolute configuration of a chiral derivative, crystallographers rely on anomalous dispersion ( Δf′′ ). While Cu-Kα radiation is generally preferred for light-atom organic molecules, bromine is a notable exception. The X-ray absorption K-edge for Bromine is 0.92 Å. Mo-Kα radiation ( λ=0.7107 Å) has an energy just above this edge, strongly exciting the Br K-shell and yielding a massive anomalous signal ( Δf′′≈2.6 ). Cu-Kα ( λ=1.5418 Å) falls below this energy threshold, only exciting the L-shell, resulting in a weaker anomalous signal and severe background absorption [3].

  • Isosteric Disorder: Fluorine atoms (van der Waals radius ~1.47 Å) and methyl groups (radius ~1.70 Å) have similar electron densities and spatial requirements. In the solid state, they frequently exhibit orientational or positional disorder[4]. Resolving this requires ultra-low temperature data collection to freeze dynamic rotation and high-resolution diffraction data to separate the closely overlapping electron density peaks.

Comparative Analysis: Diffractometer Source Selection

The table below summarizes the quantitative performance metrics of both X-ray sources when analyzing brominated and fluorinated benzoate derivatives.

Performance MetricTraditional Mo-Kα Sealed TubeCu-Kα Microfocus Source
Wavelength ( λ ) 0.7107 Å1.5418 Å
Bromine Anomalous Signal ( Δf′′ ) ~2.6 e− (Excites Br K-edge)~1.2 e− (Excites Br L-edge)
Absorption Coefficient ( μ ) Low (Typically < 3 mm −1 )Very High (Typically > 10 mm −1 )
Optimal Crystal Size 100 – 300 μm (Requires larger volume)10 – 50 μm (Ideal for microcrystals)
Resolution Limit ( sinθ/λ ) Excellent (Easily achieves < 0.6 Å)Hard limit at 0.84 Å
Data Collection Time 12 – 24 hours2 – 6 hours
Primary Advantage Superior Flack parameter precision; minimal absorption errors.High beam intensity; succeeds where crystals fail to grow large.

Verdict: If your crystallization yields large, high-quality crystals (>100 μm), the Mo-Kα source is objectively superior for brominated derivatives due to its favorable excitation of the Br K-edge and minimal absorption artifacts. However, if the compound only yields microcrystals, the high photon flux of a Cu-Kα microfocus system is mandatory, provided rigorous numerical absorption corrections are applied.

Experimental Workflow & Self-Validating Protocols

The following step-by-step methodology ensures a self-validating crystallographic workflow, from crystal growth to final refinement.

Protocol A: Crystal Growth via Vapor Diffusion

Causality: Slow vapor diffusion promotes highly ordered lattices, minimizing the static disorder of the F/CH 3​ groups compared to rapid solvent evaporation [5].

  • Solubilization: Dissolve 10 mg of the Methyl 2-bromo-6-fluoro-3-methylbenzoate derivative in 0.5 mL of dichloromethane (DCM) in a 2-dram inner vial.

  • Diffusion Setup: Place the open inner vial into a 20 mL outer scintillation vial containing 3 mL of anti-solvent (n-hexane).

  • Equilibration: Cap the outer vial tightly and leave undisturbed at 4 °C for 3–5 days until block-like crystals form.

Protocol B: Data Collection and Absorption Correction

Causality: Data must be collected at cryogenic temperatures to minimize thermal displacement parameters (ADPs), which otherwise smear the electron density of disordered fluorine and methyl groups.

  • Mounting: Harvest a single crystal using a MiTeGen loop coated in Paratone-N oil.

  • Cryocooling: Immediately quench the crystal in a 100 K nitrogen stream using an Oxford Cryostream.

  • Diffraction: Collect a full sphere of data (minimum redundancy of 4.0) to ensure accurate measurement of Friedel pairs.

  • Self-Validation (Absorption): Process the frames using multi-scan or analytical absorption correction (e.g., SADABS). Validation check: The internal agreement factor ( Rint​ ) must drop significantly (e.g., from 0.12 to < 0.05) after correction. If Rint​ remains high with a Cu-Kα source, the crystal is too large, and absorption errors are dominating the dataset.

Protocol C: Structure Solution and Disorder Refinement
  • Solution: Solve the structure using dual-space methods (e.g., SHELXT) to locate the heavy Br atom and the aromatic core.

  • Modeling Disorder: If the electron density map shows residual peaks around the F and CH 3​ positions, model positional disorder using PART 1 and PART 2 instructions in SHELXL.

  • Self-Validation (Refinement): Constrain the anisotropic displacement parameters of the disordered overlapping atoms using the EADP command. Validation check: A successful absolute structure determination is validated only if the Flack parameter is 0.00 with a standard uncertainty (s.u.) of <0.10 .

Crystallographic Decision Workflow

The following diagram illustrates the logical pathway for selecting the appropriate X-ray source and refinement strategy based on initial crystal parameters.

XrayWorkflow Start Harvest Crystal: Methyl 2-bromo-6-fluoro- 3-methylbenzoate SizeCheck Assess Crystal Size & Volume Start->SizeCheck MoSource Mo-Kα Sealed Tube (λ = 0.7107 Å) SizeCheck->MoSource > 100 μm CuSource Cu-Kα Microfocus (λ = 1.5418 Å) SizeCheck->CuSource < 50 μm MoAdv Optimal for Br Anomalous Dispersion (Δf'' ≈ 2.6) Low Absorption MoSource->MoAdv Cryo Cryocooling (100 K) Minimizes F/CH3 thermal motion MoSource->Cryo CuAdv High Intensity for Microcrystals (<50 μm) Requires Abs. Correction CuSource->CuAdv CuSource->Cryo DataColl High-Redundancy Data Collection Cryo->DataColl AbsCorr Absorption Correction Validate via R_int drop DataColl->AbsCorr Solve Structure Solution (Dual Space Methods) AbsCorr->Solve Disorder Model F / CH3 Disorder (SHELXL PART & EADP) Solve->Disorder Refine Final Refinement Validate Flack Parameter < 0.10 Disorder->Refine

Workflow for X-ray source selection and refinement of halogenated benzoate derivatives.

References

  • Modular Synthesis of a Semibuckminsterfullerene | Organic Letters - ACS Public
  • Fluorine-Enhanced Self-Assembled Bromotetrafluorobenzene–Acetonitrile Systems | Crystal Growth & Design - ACS Figshare |
  • Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods | Thieme Connect |
  • Difluoro(mesityl)phosphine | organic papers - IUCr Journals |
  • X-ray Crystallography of Benzoic Acid Derivatives: A Compar

Safety & Regulatory Compliance

Safety

Methyl 2-bromo-6-fluoro-3-methylbenzoate proper disposal procedures

Methyl 2-bromo-6-fluoro-3-methylbenzoate (CAS: 1359857-62-7) is a halogenated aromatic ester frequently utilized as a building block in drug discovery and synthetic chemistry[1]. Due to the presence of both bromine and f...

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 2-bromo-6-fluoro-3-methylbenzoate (CAS: 1359857-62-7) is a halogenated aromatic ester frequently utilized as a building block in drug discovery and synthetic chemistry[1]. Due to the presence of both bromine and fluorine atoms on the aromatic ring, the disposal of this compound requires strict adherence to environmental regulations governing halogenated organic waste.

This guide provides drug development professionals and laboratory personnel with a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of this compound.

The Mechanistic Causality of Halogenated Waste Segregation

Understanding why halogenated compounds are treated differently is critical for institutional compliance and cost control.

When non-halogenated solvents are disposed of, they are typically repurposed as industrial fuels or incinerated at standard temperatures[2]. However, the combustion of halogenated organics like methyl 2-bromo-6-fluoro-3-methylbenzoate does not simply yield carbon dioxide and water. At standard incineration temperatures, these compounds generate highly corrosive hydrobromic acid (HBr) and hydrofluoric acid (HF), and pose a severe risk of forming toxic polyhalogenated dibenzodioxins and furans[3].

To prevent environmental contamination, the EPA mandates that halogenated waste be processed in specialized rotary kiln incinerators operating at extremely high temperatures, equipped with caustic scrubbers to neutralize the resulting acidic gases[3]. Because this specialized treatment is up to three times more expensive than standard disposal, mixing halogenated compounds into non-halogenated waste streams contaminates the entire bulk volume, unnecessarily driving up disposal costs and environmental burden[4].

Chemical Compatibility & Segregation Matrix

Before disposing of methyl 2-bromo-6-fluoro-3-methylbenzoate, you must ensure it is not co-mingled with incompatible chemical classes. Halogenated organics can react dangerously with specific reagents, generating heat, toxic gas, or pressure[5].

Chemical ClassCompatibilityMechanistic Causality / Consequence
Other Halogenated Solvents (e.g., DCM, Chloroform)Compatible Safe to co-mingle. These share the same rotary kiln incineration disposal pathway[6].
Non-Halogenated Solvents (e.g., Acetone, Ethanol)Compatible (but DO NOT MIX) While chemically stable, mixing them forces the entire cheaper non-halogenated stream to be processed at the higher halogenated disposal rate[4].
Aliphatic & Aromatic Amines Incompatible Can undergo nucleophilic aromatic substitution or ester amidation, generating unexpected heat and potentially toxic gases[5].
Alkali Metals / Metal Hydrides Incompatible Halogenated compounds can react violently with active metals, posing a severe risk of fire or explosion[2][5].
Strong Acids / Bases Incompatible Extreme pH environments will cause the hydrolysis of the benzoate ester, leading to exothermic reactions and pressure buildup[7].

Operational Disposal Workflow

G Start Methyl 2-bromo-6-fluoro- 3-methylbenzoate Waste CheckAqueous Is Water Content > 20%? Start->CheckAqueous AqueousWaste Aqueous Halogenated Waste Stream CheckAqueous->AqueousWaste Yes CheckCompat Contains Amines or Alkali Metals? CheckAqueous->CheckCompat No EHS EH&S Pickup & Rotary Kiln Incineration AqueousWaste->EHS Incompatible Incompatible! Use Separate Container CheckCompat->Incompatible Yes Mix Add to Halogenated Organic Waste Carboy CheckCompat->Mix No Incompatible->EHS Mix->EHS

Halogenated waste segregation and disposal workflow.

Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system to ensure regulatory compliance and laboratory safety.

Step 1: Segregation & Phase Verification

  • Action: Determine the solvent matrix of your waste. Ensure the total water content of the mixture is less than 20%[8].

  • Validation: If the waste mixture separates into distinct aqueous and organic phases, or if the water content exceeds 20%, it must be redirected to a specific "Aqueous Halogenated" waste stream. High water content lowers the BTU (caloric) value of the waste, disrupting the efficiency of the incineration process[2][8].

Step 2: Container Selection

  • Action: Select a high-density polyethylene (HDPE) or glass container equipped with a secure, threaded cap[6].

  • Validation: Visually inspect the container to ensure there are no metal components. Over time, trace amounts of moisture can react with halogenated organics to form hydrohalic acids, which will rapidly corrode metal containers and cause catastrophic leaks in storage[2].

Step 3: Immediate Labeling

  • Action: Attach a formal Hazardous Waste tag to the container before or at the exact moment the first drop of waste is added[6].

  • Validation: Ensure the tag explicitly lists "Methyl 2-bromo-6-fluoro-3-methylbenzoate" and that the "Halogenated Solvents" hazard box is checked. Do not use chemical formulas (e.g., C9H8BrFO2) or abbreviations, as this violates EPA tracking requirements and delays EH&S processing[4][6].

Step 4: Active Collection & Fume Hood Commingling

  • Action: Perform all transfers and commingling of this waste within an actively operating chemical fume hood to prevent inhalation of volatile organic vapors[4].

  • Validation: Verify the container is "vapor-tight" after adding waste. The cap must be threaded tightly enough that no vapors can escape. Never intentionally leave the container open to evaporate the waste, as this is a direct violation of EPA disposal regulations[6][7].

Step 5: Satellite Accumulation Area (SAA) Storage

  • Action: Move the sealed container to your laboratory's designated SAA. Store it inside a secondary containment tray capable of holding 110% of the container's volume[4].

  • Validation: Check the SAA inventory. Ensure your laboratory has not exceeded the maximum regulatory accumulation limit (typically 25 to 50 gallons of hazardous waste, depending on local institutional guidelines)[4][9]. Once the container is ¾ full, immediately submit an online waste collection request to your Environmental Health and Radiation Safety (EHRS) department[4].

Emergency Spill Management

In the event of a spill involving methyl 2-bromo-6-fluoro-3-methylbenzoate:

  • Containment: Immediately contain the leak using inert absorbent pads or chemical spill pillows[4]. Do not use combustible materials like paper towels for large organic spills.

  • Collection: Place all saturated spill pads and absorbent materials into a heavy-duty, sealable plastic bag[4].

  • Disposal: Tag the sealed bag as Hazardous Waste, explicitly noting that the debris is contaminated with a halogenated organic compound, and request an immediate emergency pickup from EH&S[4].

References

  • Temple University. "Halogenated Solvents in Laboratories - Campus Operations." Temple University EHRS. Available at:[Link]

  • University of Illinois. "Halogenated Organic Liquids - Standard Operating Procedure." Division of Research Safety. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA National Service Center for Environmental Publications. Available at: [Link]

  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." CWU Environmental Health & Safety. Available at: [Link]

  • University of Louisville. "Chemical Waste Management: Combining Compatible Used Organic Solvents." Department of Environmental Health and Safety. Available at: [Link]

  • CP Lab Safety. "Halogenated Organics Waste Compatibility." Chemical Compatibility Guidelines. Available at:[Link]

  • University of Waterloo. "Organic Solvent (< 20% water) Halogenated organic solvent." Safety Office Waste Segregation. Available at: [Link]

  • Rowan University. "Chemical Compatibility for Waste Accumulation." Environmental Health & Safety. Available at:[Link]

Sources

Handling

Personal protective equipment for handling Methyl 2-bromo-6-fluoro-3-methylbenzoate

Advanced Safety and Operational Protocol for Handling Methyl 2-bromo-6-fluoro-3-methylbenzoate As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety gear, but as a comprehens...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Protocol for Handling Methyl 2-bromo-6-fluoro-3-methylbenzoate

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety gear, but as a comprehensive system of risk mitigation grounded in molecular properties. When working with Methyl 2-bromo-6-fluoro-3-methylbenzoate , we are dealing with a halogenated aromatic ester. The presence of both bromine and fluorine atoms significantly increases the compound's lipophilicity, allowing it to penetrate certain porous materials and biological membranes more readily than non-halogenated analogs. Furthermore, the ester functional group presents specific reactivity profiles, including the potential for hydrolysis.

This guide provides a self-validating protocol for the safe handling, operational logistics, and disposal of this compound, ensuring that your laboratory maintains the highest standards of safety, scientific integrity, and regulatory compliance.

Section 1: Chemical Profile and Hazard Causality

Before selecting Personal Protective Equipment (PPE), we must understand the specific hazards dictated by the molecule's structure. According to standard Safety Data Sheets (SDS), this compound triggers several critical GHS hazard statements[1].

Table 1: Quantitative Data and Hazard Profile

Property / SpecificationDetails
Chemical Name Methyl 2-bromo-6-fluoro-3-methylbenzoate
CAS Number 1359857-62-7
Molecular Formula C9H8BrFO2
Molecular Weight 247.06 g/mol
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Primary Exposure Routes Dermal absorption, ocular contact, inhalation of particulates
Required Ventilation Certified Chemical Fume Hood (Face velocity: 80–120 fpm)

Section 2: Causality-Driven PPE Selection

The Occupational Safety and Health Administration (OSHA) mandates that PPE selection must be based on a rigorous, site-specific hazard assessment[2]. For Methyl 2-bromo-6-fluoro-3-methylbenzoate, the PPE ensemble is designed to directly counteract its specific chemical properties:

  • Hand Protection (Nitrile or Neoprene): Standard latex gloves offer poor chemical resistance to halogenated organics. The lipophilic nature of the bromo- and fluoro-substituents means the compound can rapidly permeate latex barriers. We require nitrile gloves (minimum 8 mil thickness) or neoprene to provide an effective steric and chemical barrier. Self-Validation: Always double-glove during transfer operations; if the outer glove is contaminated, it can be safely removed without exposing the skin.

  • Eye and Face Protection (Chemical Splash Goggles): Because the compound causes serious eye irritation (H319)[1], standard safety glasses with side shields are insufficient. Chemical splash goggles must be worn to prevent micro-particulates or dissolved splashes from bypassing the lenses and contacting the ocular mucosa[2].

  • Body Protection (Flame-Resistant Lab Coat): A fully buttoned, flame-resistant (FR) lab coat prevents dermal exposure (H315). The ester functionality can undergo hydrolysis upon contact with skin moisture, potentially releasing irritating byproducts.

  • Respiratory Protection: Handling must occur within a certified chemical fume hood. If a fume hood is unavailable, or during a large spill, the National Institute for Occupational Safety and Health (NIOSH) guidelines necessitate a half-mask respirator equipped with organic vapor (OV) cartridges and N95 particulate pre-filters to mitigate respiratory irritation (H335)[3].

Section 3: Operational Workflow & Step-by-Step Methodology

A self-validating protocol ensures that each step confirms the success of the previous one, minimizing the margin for human error[4].

Step 1: Pre-Operational Validation

  • Action: Verify the chemical fume hood face velocity is between 80–120 feet per minute (fpm).

  • Causality: This specific velocity range ensures total vapor capture without creating turbulent eddies that could blow halogenated powders back into the operator's breathing zone.

  • Action: Clear the workspace of incompatible materials (e.g., strong oxidizing agents, strong acids, or strong bases).

Step 2: PPE Donning Sequence

  • Action: Inspect nitrile gloves for micro-tears by trapping air inside the glove and applying pressure.

  • Action: Don the lab coat, ensuring the cuffs are tucked inside the first pair of gloves. Don the second pair of gloves over the lab coat cuffs to create an unbroken barrier.

  • Action: Secure chemical splash goggles, ensuring a tight seal against the face.

Step 3: Chemical Transfer and Weighing

  • Action: Utilize an anti-static weighing boat and a non-sparking spatula.

  • Causality: Halogenated powders can accumulate static charge during physical transfer, leading to sudden aerosolization and loss of containment.

  • Action: Open the reagent bottle only within the 6-inch safe zone of the fume hood. After weighing, seal the primary container before moving the weighing boat to the reaction vessel.

Section 4: Spill Response and Halogenated Waste Disposal

Because this compound contains halogens (Bromine, Fluorine), it must never be mixed with standard non-halogenated organic waste. Mixing halogenated waste with incompatible solvents in the presence of a base can lead to highly exothermic, potentially explosive side reactions[4].

Spill Response Protocol:

  • Isolate: Alert nearby personnel and establish a 5-foot perimeter around the spill.

  • Contain: Surround the spill with an inert, damp absorbent (e.g., vermiculite or sand). Do not use combustible materials like paper towels for large quantities of reactive organics.

  • Absorb & Neutralize: Carefully sweep the absorbed material using a non-sparking tool to prevent static ignition of any surrounding solvent vapors.

  • Decontaminate: Wash the surface with a mild detergent solution. The ester is poorly soluble in pure water but can be effectively mobilized and lifted by surfactants.

Halogenated Waste Disposal Plan:

  • Solid Waste: Place contaminated wipes, gloves, and empty vials into a clearly labeled "Hazardous Solid Waste - Halogenated Organics" container.

  • Liquid Waste: If the compound is dissolved in a solvent (e.g., Dichloromethane or Ethyl Acetate), dispose of the solution strictly in a dedicated "Halogenated Liquid Waste" carboy. Ensure the carboy is properly vented to prevent pressure buildup from off-gassing.

Visualization: Operational & Disposal Workflow

HandlingWorkflow A 1. Hazard Assessment & Fume Hood Check B 2. Don PPE (Nitrile, Goggles, Coat) A->B C 3. Chemical Transfer & Weighing B->C D Spill Occurred? C->D E 4a. Spill Response (Contain & Absorb) D->E Yes F 4b. Routine Halogenated Waste Disposal D->F No E->F G 5. Doff PPE & Decontaminate F->G

Caption: Operational workflow for handling Methyl 2-bromo-6-fluoro-3-methylbenzoate safely.

References

  • Personal Protective Equipment Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • NIOSH Pocket Guide to Chemical Hazards Source: Centers for Disease Control and Prevention (CDC) / NIOSH URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Center for Biotechnology Information (NCBI) Bookshelf - NIH URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-bromo-6-fluoro-3-methylbenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-bromo-6-fluoro-3-methylbenzoate
© Copyright 2026 BenchChem. All Rights Reserved.